molecular formula C9H7N3O2 B1297713 1-(4-Nitrophenyl)-1H-pyrazole CAS No. 3463-30-7

1-(4-Nitrophenyl)-1H-pyrazole

Cat. No.: B1297713
CAS No.: 3463-30-7
M. Wt: 189.17 g/mol
InChI Key: PNWPAZGIVRZAER-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-1H-pyrazole is a useful research compound. Its molecular formula is C9H7N3O2 and its molecular weight is 189.17 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-nitrophenyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-12(14)9-4-2-8(3-5-9)11-7-1-6-10-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNWPAZGIVRZAER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00345504
Record name 1-(4-Nitrophenyl)-1H-pyrazole
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URL https://comptox.epa.gov/dashboard/DTXSID00345504
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Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3463-30-7
Record name 1-(4-Nitrophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Foreword: The Strategic Importance of N-Aryl Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-(4-Nitrophenyl)-1H-pyrazole

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, renowned for its prevalence in pharmaceuticals, agrochemicals, and materials science.[1] The introduction of an N-aryl substituent, particularly an electron-deficient system like a 4-nitrophenyl group, profoundly influences the molecule's electronic properties and biological interactions. This modification can enhance binding affinities to biological targets and provides a versatile handle for further chemical derivatization. Consequently, the efficient and reliable synthesis of this compound is a critical task for researchers in drug discovery and chemical development. This guide provides an in-depth analysis of the primary synthetic strategies, moving from classical, time-tested methods to modern, high-efficiency catalytic systems. We will dissect the causality behind procedural choices, offering field-proven insights to empower researchers to select and optimize the ideal route for their specific application.

Strategic Overview: Ring Construction vs. N-Arylation

The synthesis of this compound can be approached from two fundamentally different strategic directions: building the heterocyclic ring with the N-aryl group already attached to a precursor, or forming the C-N bond by attaching the 4-nitrophenyl group to a pre-existing pyrazole core. Each strategy has distinct advantages and is suited to different scenarios.

G cluster_0 Strategy 1: Ring Construction (Convergent) cluster_1 Strategy 2: N-Arylation (Linear) Acyclic_Precursors Acyclic Precursors (e.g., 1,3-Dicarbonyls, Chalcones) Cyclocondensation Cyclocondensation (e.g., Knorr Synthesis) Acyclic_Precursors->Cyclocondensation Nitrophenylhydrazine 4-Nitrophenylhydrazine Nitrophenylhydrazine->Cyclocondensation Target This compound Cyclocondensation->Target Pyrazole Pyrazole Cross_Coupling C-N Cross-Coupling (e.g., Buchwald-Hartwig) Pyrazole->Cross_Coupling Nitrophenyl_Halide 1-Halo-4-nitrobenzene Nitrophenyl_Halide->Cross_Coupling Cross_Coupling->Target

Caption: Core synthetic strategies for this compound.

Methodology 1: Classical Cyclocondensation — The Knorr Synthesis and its Variants

The most established and direct route to the pyrazole core is the cyclocondensation reaction between a hydrazine and a 1,3-difunctional compound.[2] First reported by Ludwig Knorr in 1883, this method remains a workhorse in heterocyclic synthesis due to its simplicity and the ready availability of starting materials.[3][4]

Scientific Principle & Mechanism

The reaction proceeds by condensing 4-nitrophenylhydrazine with a 1,3-dicarbonyl compound, such as malondialdehyde or acetylacetone. The mechanism involves an initial nucleophilic attack by one of the hydrazine nitrogens on a carbonyl group to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen attacks the remaining carbonyl group, and a subsequent dehydration step yields the aromatic pyrazole ring.[5] The use of an acid catalyst protonates a carbonyl group, activating it for the initial nucleophilic attack.[3]

Knorr_Mechanism R1 4-Nitrophenylhydrazine S1 Condensation R1->S1 R2 + 1,3-Dicarbonyl R2->S1 I1 Hydrazone Intermediate S2 Intramolecular Cyclization I1->S2 I2 Cyclized Hemiaminal S3 Dehydration I2->S3 P This compound S1->I1 S2->I2 S3->P

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

Causality Behind Experimental Choices
  • Solvent: Ethanol or glacial acetic acid are commonly employed. Acetic acid can serve as both the solvent and the acid catalyst, driving the dehydration step to completion. Ethanol is a less acidic medium, suitable when milder conditions are required.

  • Temperature: Reflux temperatures are typically necessary to overcome the activation energy for both the initial condensation and the final dehydration step, ensuring a reasonable reaction rate.

  • Reactant Choice: The choice of the 1,3-dicarbonyl compound dictates the substitution pattern at positions 3 and 5 of the pyrazole ring. For the synthesis of the parent this compound, malondialdehyde or its synthetic equivalent is required. Using an unsymmetrical diketone can lead to a mixture of regioisomers, a significant drawback of this method.[2]

Field-Proven Experimental Protocol: Synthesis from 1,1,3,3-Tetramethoxypropane

This protocol uses 1,1,3,3-tetramethoxypropane as a stable precursor to malondialdehyde.

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-nitrophenylhydrazine (1.53 g, 10 mmol) and ethanol (30 mL).

  • Reagent Addition: Stir the mixture to achieve a suspension. Add 1,1,3,3-tetramethoxypropane (1.64 g, 10 mmol) followed by concentrated hydrochloric acid (2 mL).

  • Reaction: Heat the reaction mixture to reflux (approx. 80-85°C) and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, allow the mixture to cool to room temperature. A solid precipitate will form.

  • Isolation: Filter the solid product using a Büchner funnel, wash with cold ethanol (2 x 10 mL), and then with water (2 x 10 mL) to remove any remaining acid and salts.

  • Purification: Dry the crude product under vacuum. Recrystallize from ethanol to obtain pure this compound as a yellow solid.

Methodology 2: Modern C-N Cross-Coupling — N-Arylation of Pyrazole

For substrates where the required hydrazine is unstable or inaccessible, or when a more modular approach is desired, N-arylation of the parent pyrazole heterocycle is the superior strategy. This involves forming the key C-N bond using transition metal catalysis.

A. Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed reaction between an amine (in this case, pyrazole) and an aryl halide.[6] Historically, this reaction required harsh conditions, including stoichiometric amounts of copper and high temperatures (>150°C), limiting its functional group tolerance.[6] Modern protocols have improved upon this by using catalytic copper sources and ligands, which facilitate the catalytic cycle at lower temperatures.[7][8]

  • Mechanism Insight: The reaction is believed to proceed via oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the pyrazole anion and subsequent reductive elimination to form the C-N bond and regenerate the Cu(I) catalyst.[6]

B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has largely superseded the Ullmann condensation for N-arylation.[9] Its primary advantages are significantly milder reaction conditions, broader substrate scope, excellent functional group tolerance, and the use of well-defined catalytic systems.[9][10]

Scientific Principle & Catalytic Cycle

The reaction couples pyrazole with an aryl halide, such as 1-bromo-4-nitrobenzene, in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is a well-understood process:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex.

  • Deprotonation & Ligand Exchange: The base deprotonates the pyrazole N-H. The resulting pyrazolide anion displaces a ligand on the Pd(II) center.

  • Reductive Elimination: The aryl group and the pyrazolyl group couple and are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n PdII_complex Ar-Pd(II)-X(L_n) Pd0->PdII_complex ArX 1-Bromo-4-nitrobenzene (Ar-X) ArX->PdII_complex Oxidative Addition PdII_N_complex Ar-Pd(II)-Pyrazole(L_n) PdII_complex->PdII_N_complex Pyrazole Pyrazole-H Pyrazolide [Pyrazole]⁻ Pyrazole->Pyrazolide Base Base (e.g., K₂CO₃) Base->Pyrazolide Pyrazolide->PdII_N_complex Ligand Exchange PdII_N_complex->Pd0 Product This compound (Ar-Pyrazole) PdII_N_complex->Product Reductive Elimination

Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation.

Causality Behind Experimental Choices
  • Catalyst System: The choice of palladium precursor (e.g., Pd₂(dba)₃) and, critically, the phosphine ligand is paramount. Bulky, electron-rich ligands like Xantphos or tBuDavePhos are often required to promote the reductive elimination step, which is frequently rate-limiting.[11][12]

  • Base: A non-nucleophilic inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is used to deprotonate the pyrazole without competing in the coupling reaction. The strength of the base can significantly impact the reaction rate.

  • Solvent: Anhydrous, high-boiling-point aprotic solvents like toluene, dioxane, or DMF are typically used to ensure the stability of the catalytic intermediates and achieve the necessary reaction temperatures.

Field-Proven Experimental Protocol: Buchwald-Hartwig N-Arylation
  • Setup: In an oven-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), add Pd₂(dba)₃ (46 mg, 0.05 mmol, 1 mol%), Xantphos (87 mg, 0.15 mmol, 3 mol%), and potassium carbonate (2.07 g, 15 mmol).

  • Reagent Addition: To the solid mixture, add pyrazole (0.68 g, 10 mmol), 1-bromo-4-nitrobenzene (2.02 g, 10 mmol), and anhydrous toluene (50 mL).

  • Reaction: Seal the tube and heat the mixture in an oil bath at 110°C for 12-24 hours, with vigorous stirring. Monitor by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Methodology 3: Green & Accelerated Synthesis — Microwave Irradiation

A significant advancement in synthetic chemistry is the use of microwave (MW) irradiation to accelerate reactions.[13] Microwave heating is highly efficient, leading to dramatic reductions in reaction times from hours to minutes.[14] This approach is particularly effective for reactions like the Knorr synthesis.[15][16]

  • Scientific Principle: Microwaves directly couple with polar molecules in the reaction mixture, causing rapid and uniform heating that is not achievable with conventional methods. This can lead to higher reaction rates and sometimes different product selectivities.[13]

  • Application: The cyclocondensation of 4-nitrophenylhydrazine can be performed in a dedicated microwave reactor, often in a green solvent like water or ethanol, or even under solvent-free conditions.[17] This aligns with the principles of green chemistry by reducing energy consumption and solvent waste.

Field-Proven Experimental Protocol: Microwave-Assisted Knorr Synthesis
  • Setup: In a 10 mL microwave reaction vial, combine 4-nitrophenylhydrazine hydrochloride (1.90 g, 10 mmol), 1,1,3,3-tetramethoxypropane (1.64 g, 10 mmol), and 5 mL of water containing 1 mL of glacial acetic acid.

  • Reaction: Seal the vial and place it in the microwave reactor. Irradiate at 150°C for 10-15 minutes.[17]

  • Workup & Isolation: After cooling, the product typically precipitates from the aqueous medium. Isolate by filtration, wash with water, and dry under vacuum. Recrystallization may be performed if higher purity is needed.

Comparative Analysis of Synthetic Methods

MethodPrincipleTypical YieldReaction TimeConditionsKey AdvantagesKey Disadvantages
Knorr Synthesis Cyclocondensation60-85%4-12 hoursReflux (80-120°C)Simple, cost-effective, high atom economy.[18]Potential for regioisomer mixtures, can require harsh acidic conditions.[2]
Ullmann Condensation Cu-Catalyzed N-Arylation50-80%12-48 hoursHigh Temp (120-200°C)Good for specific substrates where other methods fail.Harsh conditions, often requires stoichiometric copper, limited scope.[6]
Buchwald-Hartwig Pd-Catalyzed N-Arylation80-95%12-24 hoursMild Temp (80-110°C)High yield, excellent functional group tolerance, mild conditions.[9]Expensive catalyst/ligand, requires inert atmosphere, potential for metal contamination.
Microwave-Assisted Accelerated Heating70-90%5-20 minutesHigh Temp (120-180°C)Extremely rapid, often higher yields, green chemistry compatible.[14][17]Requires specialized microwave reactor equipment.

Conclusion and Future Outlook

The synthesis of this compound is achievable through several robust and well-documented methodologies. For large-scale, cost-sensitive applications where the starting materials are readily available, the Knorr synthesis , especially when enhanced by microwave irradiation , offers an excellent balance of efficiency and economy. For medicinal chemistry programs requiring high purity, modularity, and maximum functional group tolerance for creating diverse libraries, the Buchwald-Hartwig N-arylation stands as the gold standard, providing reliable and high-yielding access to the target compound. The choice of method is ultimately a strategic decision, guided by the specific constraints and goals of the research program, including scale, cost, available equipment, and the need for downstream functionalization.

References

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  • Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/00958972.2022.2052131]
  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7587123/]
  • Microwave Assisted Synthesis of 1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl]-3,5-Diphenyl-1H-1,2,4-Triazole as Antinociceptive and Antimicrobial Agents. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4121921/]
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Sources

An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(4-Nitrophenyl)-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Pyrazole derivatives are known for a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] The introduction of a 4-nitrophenyl group at the N1 position of the pyrazole ring modulates its electronic properties and potential biological activity, making it a valuable scaffold for drug discovery and a versatile building block in organic synthesis. This document details a robust synthetic protocol, outlines a thorough characterization workflow, and explains the underlying scientific principles for an audience of researchers, scientists, and drug development professionals.

Introduction: The Significance of Pyrazole Scaffolds

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, found in a variety of approved drugs such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[2] The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties. The incorporation of a 4-nitrophenyl substituent is of particular interest as the nitro group is a strong electron-withdrawing group, which can influence the molecule's reactivity, binding interactions with biological targets, and photophysical properties.

Synthesis of this compound

The most common and efficient method for the synthesis of pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[5][6][7] This method is highly versatile and generally proceeds with good yields.

Reaction Mechanism: The Knorr Pyrazole Synthesis

The Knorr synthesis is typically acid-catalyzed and proceeds through the formation of an imine, followed by an intramolecular condensation to form the pyrazole ring. The reaction between 4-nitrophenylhydrazine and a suitable 1,3-dicarbonyl compound, such as malondialdehyde or its synthetic equivalent, will yield the target molecule. The mechanism involves the initial attack of the more nucleophilic nitrogen of the hydrazine onto one of the carbonyl groups, followed by cyclization and dehydration to afford the aromatic pyrazole ring.

Knorr_Synthesis reagents 4-Nitrophenylhydrazine + 1,3-Dicarbonyl Compound intermediate1 Hydrazone Intermediate reagents->intermediate1 Condensation intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product This compound intermediate2->product Dehydration

Caption: Reaction mechanism for the Knorr synthesis of this compound.

Experimental Protocol

This protocol describes the synthesis of this compound from 4-nitrophenylhydrazine and 1,1,3,3-tetramethoxypropane, a stable precursor to malondialdehyde.

Materials:

  • 4-Nitrophenylhydrazine

  • 1,1,3,3-Tetramethoxypropane

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Sodium Bicarbonate

  • Distilled Water

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrophenylhydrazine (1 equivalent) in ethanol.

  • Add concentrated hydrochloric acid (catalytic amount) to the solution.

  • To this stirred solution, add 1,1,3,3-tetramethoxypropane (1.1 equivalents) dropwise.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Dry the purified product under vacuum to yield this compound as a solid. The melting point should be determined and compared with the literature value (168.5-169 °C).[8]

Characterization of this compound

A thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following techniques are standard for the characterization of novel organic molecules.

Characterization_Workflow synthesis Synthesized Product nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms xray X-ray Crystallography (optional) synthesis->xray confirmation Structural Confirmation and Purity Assessment nmr->confirmation ir->confirmation ms->confirmation xray->confirmation

Caption: Workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. Both ¹H and ¹³C NMR should be performed.

¹H NMR: The ¹H NMR spectrum will show distinct signals for the protons on the pyrazole and the nitrophenyl rings. The protons on the pyrazole ring will appear as doublets or triplets, and their coupling constants will be characteristic of the five-membered ring. The protons on the nitrophenyl ring will typically appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.

¹³C NMR: The ¹³C NMR spectrum will show the expected number of carbon signals for the molecule. The chemical shifts of the carbons in the pyrazole and nitrophenyl rings will be influenced by the nitrogen atoms and the nitro group, respectively.

Expected ¹H NMR Data (in CDCl₃) Expected ¹³C NMR Data (in CDCl₃)
Chemical Shift (ppm) Assignment
~8.30 (d, 2H)Protons ortho to NO₂
~7.80 (d, 2H)Protons meta to NO₂
~7.75 (d, 1H)Pyrazole H5
~7.70 (d, 1H)Pyrazole H3
~6.50 (t, 1H)Pyrazole H4

Note: These are approximate chemical shifts and may vary depending on the solvent and instrument used.[9][10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, the aromatic rings, and the C-N bonds.

| Expected IR Absorption Bands | | :--- | :--- | | Frequency (cm⁻¹) | Functional Group | | ~1598, 1330 | N-O stretching (NO₂) | | ~3115 | C-H stretching (aromatic) | | ~1500 | C=C stretching (aromatic) | | ~1215 | C-N stretching |

Note: These are characteristic absorption frequencies.[11][12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₉H₇N₃O₂), the expected exact mass is 189.0538 g/mol .[9] High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The mass spectrum will show a molecular ion peak (M⁺) corresponding to this mass.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid.[13] If a suitable single crystal of the synthesized compound can be obtained, X-ray crystallography can provide precise information on bond lengths, bond angles, and intermolecular interactions.[14][15] This technique is invaluable for unambiguously confirming the molecular structure.

Applications and Future Directions

This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The pyrazole core is a privileged scaffold in drug discovery, and the nitrophenyl group can be readily reduced to an amino group, providing a handle for further functionalization. This allows for the generation of libraries of compounds for screening against various biological targets, including kinases, proteases, and receptors. The diverse biological activities of pyrazole derivatives, including their use as anticancer and antimicrobial agents, make this class of compounds a continued focus of research and development.[2][3][4]

Conclusion

This technical guide has provided a detailed protocol for the synthesis of this compound via the Knorr pyrazole synthesis, a reliable and high-yielding method. A comprehensive workflow for the characterization of the synthesized compound using modern spectroscopic techniques has also been presented. The information contained herein is intended to be a valuable resource for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the efficient preparation and confident identification of this important heterocyclic compound.

References

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A Technical Guide to 1-(4-Nitrophenyl)-1H-pyrazole: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-(4-Nitrophenyl)-1H-pyrazole, a heterocyclic compound of significant interest to the scientific and drug development communities. We delve into its structural characterization, physicochemical properties, and established synthetic methodologies, emphasizing the mechanistic rationale behind the experimental choices. The guide further explores the compound's solid-state characteristics, drawing from crystallographic studies of analogous structures. A central focus is placed on the pharmacological significance of the 1-(4-nitrophenyl)pyrazole scaffold, which serves as a privileged structure in the design of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including antiviral, antimicrobial, and anti-inflammatory properties. This document serves as a technical resource for researchers engaged in medicinal chemistry, organic synthesis, and pharmaceutical development, providing foundational knowledge and insights for future investigations.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of engaging with a multitude of biological targets through various non-covalent interactions. The clinical success of pyrazole-containing drugs, such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant, has cemented its status as a "biologically privileged" structure.[1][2]

This guide focuses on a specific, functionally rich derivative: This compound . This molecule integrates the stable pyrazole core with a 4-nitrophenyl substituent. The introduction of the nitro group, a potent electron-withdrawing moiety, significantly modulates the electronic landscape of the entire molecule. This functionalization enhances its capacity for hydrogen bonding and dipole-dipole interactions, making it an attractive candidate for targeted drug design and a valuable intermediate in organic synthesis.[3]

Physicochemical and Spectroscopic Profile

The fundamental identity of this compound is established through its distinct physicochemical and spectroscopic characteristics. This data is critical for quality control, reaction monitoring, and structural confirmation in any research setting.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name This compoundN/A
CAS Number 3463-30-7[4]
Molecular Formula C₉H₇N₃O₂[4][5]
Molecular Weight 189.17 g/mol [4][5]
Melting Point 168.5-169 °C[4]
Appearance Crystalline solid (predicted)N/A

Table 2: Spectroscopic Data for this compound

TechniqueSolventKey Signals and InterpretationReference
¹³C NMR CDCl₃Signals consistent with 9 unique carbon atoms. Aromatic carbons of the nitrophenyl ring appear downfield due to the deshielding effect of the nitro group. Pyrazole carbons appear at characteristic chemical shifts.[5]
¹H NMR CDCl₃Expected signals include three distinct protons for the pyrazole ring and two sets of doublets (AA'BB' system) for the symmetrically substituted 4-nitrophenyl ring. Protons ortho to the nitro group are expected to be the most downfield.N/A
FT-IR KBr PelletCharacteristic peaks expected for C-H stretching (aromatic), C=C and C=N stretching within the rings, and strong asymmetric and symmetric stretching bands for the N-O bonds of the nitro group (~1520 cm⁻¹ and ~1340 cm⁻¹).N/A
Mass Spec. ESI/EIMolecular ion peak (M⁺) expected at m/z = 189.0538, corresponding to the exact mass.[5]

Synthesis and Mechanistic Rationale

The synthesis of 1-substituted pyrazoles is a well-established area of organic chemistry, with the Knorr pyrazole synthesis and its variations being the most prevalent methods. The construction of this compound is typically achieved through the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with 4-nitrophenylhydrazine.

The choice of reactants and conditions is governed by principles of reactivity and regioselectivity. 4-Nitrophenylhydrazine serves as the nitrogen source, with the highly nucleophilic terminal nitrogen initiating the reaction. The 1,3-dicarbonyl synthon provides the three-carbon backbone required to form the five-membered pyrazole ring.

Experimental Protocol: Synthesis via Malondialdehyde Acetal

This protocol describes a reliable method using malondialdehyde bis(dimethyl acetal) as a stable precursor to the reactive 1,3-dicarbonyl species.

Step 1: In Situ Generation of Malondialdehyde

  • To a solution of malondialdehyde bis(dimethyl acetal) (1.0 eq) in aqueous ethanol, add a catalytic amount of strong acid (e.g., HCl).

  • Stir the mixture at room temperature for 30 minutes to facilitate the hydrolysis of the acetal to the reactive malondialdehyde.

  • Causality: The acidic medium is crucial for protonating the acetal oxygens, making them good leaving groups (methanol) and promoting the formation of the dialdehyde.

Step 2: Cyclocondensation Reaction

  • To the solution from Step 1, add 4-nitrophenylhydrazine hydrochloride (1.0 eq) portion-wise.

  • Heat the reaction mixture to reflux (approx. 80-90 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Causality: The hydrazine undergoes a nucleophilic attack on one of the aldehyde carbonyls, followed by dehydration to form a hydrazone intermediate. An intramolecular nucleophilic attack by the second nitrogen atom onto the remaining carbonyl group, followed by a final dehydration step, results in the formation of the aromatic pyrazole ring. Refluxing provides the necessary activation energy for the cyclization and dehydration steps.

Step 3: Isolation and Purification

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water and a minimal amount of cold ethanol to remove unreacted starting materials and impurities.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound as a crystalline solid.

  • Causality: The product is significantly less soluble in the cold solvent mixture than the reactants or byproducts, enabling efficient isolation. Recrystallization further purifies the compound based on solubility differences, yielding a product of high purity suitable for further analysis and application.

G cluster_start Starting Materials cluster_reaction Reaction & Workup cluster_product Final Product A Malondialdehyde bis(dimethyl acetal) C Acid-catalyzed Hydrolysis A->C 1. H⁺, H₂O B 4-Nitrophenylhydrazine Hydrochloride D Cyclocondensation (Reflux in EtOH/H₂O) B->D C->D 2. In situ Malondialdehyde E Precipitation, Filtration & Recrystallization D->E 3. Cooling F This compound E->F

Caption: Synthetic workflow for this compound.

Molecular Structure and Solid-State Analysis

While a specific crystal structure for the title compound is not detailed in the provided search results, extensive crystallographic data for structurally related N-aryl pyrazoles allows for an authoritative prediction of its molecular geometry.[6][7] X-ray diffraction studies on analogous compounds reveal that the pyrazole and nitrophenyl rings are each largely planar.[6] The overall planarity of the molecule is determined by the dihedral angle between these two ring systems.

Intermolecular interactions play a critical role in the solid-state packing and, by extension, the physical properties of the compound. Hirshfeld surface analysis performed on similar structures has identified key interactions.[6] For this compound, the following interactions are anticipated:

  • π-π Stacking: The electron-deficient nitrophenyl ring can engage in stacking interactions with the electron-rich pyrazole ring of an adjacent molecule.

  • C-H···O Hydrogen Bonds: The acidic protons of the pyrazole and phenyl rings can form weak hydrogen bonds with the highly electronegative oxygen atoms of the nitro group on a neighboring molecule.

  • N···O Interactions: Close contacts between the pyrazole nitrogen atoms and the nitro group oxygens may also contribute to the stability of the crystal lattice.

These collective interactions dictate the crystal packing, influencing properties like melting point, solubility, and bioavailability, which are critical parameters in drug development.

Pharmacological Significance and Applications in Drug Development

The 1-(4-nitrophenyl)pyrazole scaffold is a recurring motif in compounds with a broad range of pharmacological activities.[8][9] The pyrazole core acts as a robust anchoring point, while the nitrophenyl group often serves as a key pharmacophoric element, engaging in specific interactions with biological targets.

Derivatives of this core structure have been investigated for numerous therapeutic applications:

  • Antiviral Activity: Notably, compounds like 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid have demonstrated inhibitory effects against viral replication, including against HIV.[9] The nitro group is often crucial for binding within the active sites of viral enzymes.

  • Antimicrobial and Antifungal Activity: The pyrazole nucleus is present in many agents designed to combat bacterial and fungal infections. The electronic properties conferred by the nitrophenyl group can enhance the compound's ability to disrupt microbial cell walls or inhibit essential metabolic enzymes.[1]

  • Anti-inflammatory Activity: Pyrazole derivatives are well-known for their anti-inflammatory properties, most famously exemplified by COX-2 inhibitors. The rigid structure of the 1-(4-nitrophenyl)pyrazole core allows for the design of selective inhibitors of enzymes involved in the inflammatory cascade.[8]

  • Anticancer Activity: The scaffold has been utilized in the synthesis of potential anticancer agents. These molecules can function by inhibiting protein kinases, disrupting cell cycle progression, or inducing apoptosis in cancer cells.[2]

The diverse bioactivity of this scaffold makes it a highly valuable starting point for medicinal chemists. Structure-activity relationship (SAR) studies often involve modifying substituents on the pyrazole ring or altering the electronic nature of the phenyl ring to optimize potency, selectivity, and pharmacokinetic properties.

G node1 { This compound Scaffold} node2 Antiviral Activity node1->node2 leads to node3 Antimicrobial Activity node1->node3 leads to node4 Anti-inflammatory Activity node1->node4 leads to node5 Anticancer Activity node1->node5 leads to node6 Viral Enzymes (e.g., Reverse Transcriptase) node2->node6 targets node7 Bacterial Enzymes (e.g., DHFR) node3->node7 targets node8 Cyclooxygenase (COX) Enzymes node4->node8 targets node9 Protein Kinases node5->node9 targets

Caption: Potential therapeutic pathways for the pyrazole scaffold.

Conclusion and Future Perspectives

This compound is more than a simple heterocyclic molecule; it is a validated and versatile platform for the development of novel chemical entities with significant therapeutic potential. Its straightforward synthesis, well-defined structural characteristics, and the diverse biological activities of its derivatives underscore its importance in modern medicinal chemistry.

Future research should focus on several key areas:

  • Library Synthesis: The generation of diverse libraries of 1-(4-nitrophenyl)pyrazole derivatives with varied substituents at the 3, 4, and 5 positions of the pyrazole ring to conduct extensive SAR studies.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms through which these compounds exert their biological effects.

  • Pharmacokinetic Optimization: Modifying the core structure to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties, enhancing the clinical viability of lead compounds.

By leveraging the foundational knowledge presented in this guide, researchers can continue to exploit the rich chemical and biological potential of the 1-(4-nitrophenyl)pyrazole scaffold to address unmet medical needs.

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An In-depth Technical Guide to 1-(4-Nitrophenyl)-1H-pyrazole: Chemical and Physical Properties for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatile structure allows for a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Within this important class of compounds, 1-(4-Nitrophenyl)-1H-pyrazole stands out as a key building block and a subject of interest for the development of novel therapeutics. The presence of the electron-withdrawing nitro group on the phenyl ring significantly influences the electronic properties of the pyrazole system, impacting its reactivity and biological interactions. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, offering insights for its application in drug discovery and development.

Molecular Structure and Physicochemical Properties

This compound is a solid, typically appearing as a white to off-white crystalline powder.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₉H₇N₃O₂[1]
Molecular Weight 189.17 g/mol [1]
Melting Point 168.5-169 °C[1]
Boiling Point (Predicted) 331.8 ± 25.0 °C[1]
Density (Predicted) 1.33 ± 0.1 g/cm³[1]
pKa (Predicted) -0.78 ± 0.10[1]
Appearance White to off-white solid[1]

The molecular structure of this compound, characterized by a pyrazole ring attached to a p-nitrophenyl group at the N1 position, is depicted below.

Caption: Molecular structure of this compound.

Synthesis of this compound

The synthesis of 1-aryl-pyrazoles is a well-established process in organic chemistry. A common and effective method involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For this compound, a plausible and frequently utilized synthetic route is the reaction of 1,1,3,3-tetramethoxypropane (a malondialdehyde equivalent) with 4-nitrophenylhydrazine.

Synthesis_Workflow reagent1 1,1,3,3-Tetramethoxypropane reaction Acid-catalyzed Condensation reagent1->reaction reagent2 4-Nitrophenylhydrazine reagent2->reaction product This compound reaction->product

Caption: A representative synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on common methods for pyrazole synthesis.[2][3][4]

Materials:

  • 1,1,3,3-Tetramethoxypropane

  • 4-Nitrophenylhydrazine hydrochloride

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrophenylhydrazine hydrochloride in ethanol.

  • Addition of Reagents: To the stirred solution, add 1,1,3,3-tetramethoxypropane followed by a catalytic amount of concentrated hydrochloric acid.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. Neutralize the solution with a suitable base, such as sodium hydroxide solution.

  • Isolation and Purification: The product may precipitate upon neutralization or after partial evaporation of the solvent. The crude product can be collected by filtration and purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Rationale: The acid catalyst facilitates the hydrolysis of 1,1,3,3-tetramethoxypropane to malondialdehyde in situ. The malondialdehyde then undergoes a condensation reaction with 4-nitrophenylhydrazine, followed by cyclization and dehydration to form the aromatic pyrazole ring.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazole and the nitrophenyl rings. The pyrazole protons will appear as coupled multiplets, while the protons on the nitrophenyl ring will exhibit a characteristic AA'BB' splitting pattern due to the para-substitution.

  • ¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule. A reference to the ¹³C NMR spectrum of this compound in CDCl₃ is available in the literature, which can be used for structural confirmation.[5][6]

Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

  • N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands typically in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.[7]

  • C=N and C=C stretching (aromatic rings): Multiple bands in the 1400-1600 cm⁻¹ region.

  • C-H stretching (aromatic): Bands above 3000 cm⁻¹.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of 189.17 g/mol .

Crystal Structure and Solid-State Properties

Solubility and Stability

Solubility:

Based on the properties of similar nitroaromatic and pyrazole compounds, this compound is expected to have:

  • Low solubility in water: The largely nonpolar aromatic structure limits its solubility in aqueous media.

  • Good solubility in polar organic solvents: It is likely to be soluble in solvents such as acetone, ethanol, methanol, and dimethyl sulfoxide (DMSO).

Thermal Stability:

Nitropyrazole derivatives are known for their thermal stability. The decomposition of such compounds often involves the initial cleavage of the C-NO₂ or N-NO₂ bond. While specific thermogravimetric analysis (TGA) data for this compound is not available, related nitropyrazoles exhibit decomposition temperatures well above 200 °C.

Reactivity

The pyrazole ring is aromatic and undergoes electrophilic substitution, typically at the C4 position. However, in this compound, the C4 position is unsubstituted and therefore susceptible to electrophilic attack. The nitrophenyl group, being strongly electron-withdrawing, deactivates the pyrazole ring towards electrophilic substitution to some extent.

Conversely, the electron-deficient nature of the nitrophenyl ring makes it susceptible to nucleophilic aromatic substitution, although this typically requires harsh conditions. The pyrazole ring itself is generally resistant to nucleophilic attack. The nitro group can be reduced to an amino group, providing a handle for further functionalization and the synthesis of a diverse library of derivatives.

Biological Activity and Potential in Drug Development

Numerous studies have highlighted the potential of this compound derivatives as bioactive molecules, particularly in the field of oncology. The presence of the 4-nitrophenyl moiety is often associated with enhanced cytotoxic activity.

Several derivatives of this compound have demonstrated significant in vitro cytotoxicity against various human cancer cell lines. For instance, certain carboxamide analogues have shown promising activity against breast cancer cell lines such as MCF-7 and MDA-MB-231.[9] The cytotoxic effects of these compounds are often attributed to the induction of apoptosis.

The broad range of biological activities reported for pyrazole derivatives, combined with the demonstrated cytotoxicity of the this compound scaffold, makes this compound a valuable starting point for the design and synthesis of novel drug candidates. Further derivatization of the pyrazole or phenyl ring can be explored to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a versatile heterocyclic compound with a rich chemical profile and significant potential in drug discovery. Its synthesis is straightforward, and its physicochemical properties are well-suited for further chemical modification. The presence of the nitrophenyl group imparts distinct electronic and biological characteristics, making it a valuable scaffold for the development of novel therapeutic agents, particularly in the area of oncology. This in-depth technical guide provides a solid foundation for researchers and scientists to understand and utilize this compound in their drug development endeavors.

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An In-depth Technical Guide to the Crystal Structure of 1-(4-Nitrophenyl)-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the three-dimensional architecture of bioactive molecules is paramount. The crystal structure of a compound not only confirms its chemical identity but also reveals crucial insights into its physicochemical properties, stability, and potential biological interactions. This guide provides a comprehensive technical overview of the crystal structure of 1-(4-nitrophenyl)-1H-pyrazole derivatives, a class of compounds with significant pharmacological interest.[1][2][3]

This document will delve into the synthesis, crystallization, and detailed structural analysis of these derivatives, offering field-proven insights into the causal relationships between experimental choices and crystallographic outcomes.

The Significance of the this compound Scaffold

The this compound moiety is a privileged scaffold in medicinal chemistry, frequently associated with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The electronic properties of the nitrophenyl group, coupled with the versatile hydrogen bonding capabilities of the pyrazole ring, make these derivatives attractive candidates for drug design. A thorough understanding of their solid-state structure is essential for elucidating structure-activity relationships (SAR) and for the rational design of novel therapeutic agents.

Synthesis and Crystallization: From Powder to Single Crystal

The journey to elucidating the crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

General Synthesis of this compound Derivatives

A common and effective method for the synthesis of 1,3,5-trisubstituted pyrazoles involves the cyclocondensation of a 1,3-diketone with 4-nitrophenylhydrazine.[4] The regioselectivity of this reaction is a critical consideration, and the reaction conditions can be tailored to favor the desired isomer.

Experimental Protocol: Synthesis of a Representative 1-(4-Nitrophenyl)-3,5-disubstituted-1H-pyrazole

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-diketone (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

  • Addition of Hydrazine: Add 4-nitrophenylhydrazine hydrochloride (1.1 equivalents) to the solution. The hydrochloride salt is often used to improve stability and handling.

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) to yield the pure pyrazole derivative.[5]

Causality Behind Experimental Choices:

  • Solvent Selection: Ethanol and acetic acid are polar protic solvents that facilitate the dissolution of the reactants and stabilize the charged intermediates in the reaction mechanism. Acetic acid can also act as a catalyst.

  • Use of Hydrazine Salt: The hydrochloride salt of 4-nitrophenylhydrazine is often more stable and less reactive than the free base, allowing for more controlled reaction kinetics.

  • Purification by Recrystallization: This is a crucial step to ensure the high purity of the compound, which is a prerequisite for successful crystallization. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to poor diffraction quality.

Obtaining Diffraction-Quality Single Crystals

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. Several techniques can be employed, and the choice of method and solvent is highly dependent on the solubility of the compound.

Common Crystallization Techniques:

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered container. The slow evaporation of the solvent gradually increases the concentration, leading to the formation of crystals. This is the most common and often successful method for organic molecules.[6]

  • Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in solubility at lower temperatures induces crystallization. The rate of cooling is a critical parameter; slow cooling generally yields larger and higher-quality crystals.[5][6]

  • Solvent Diffusion: The compound is dissolved in a "good" solvent, and this solution is carefully layered with a "poor" solvent in which the compound is sparingly soluble. The slow diffusion of the poor solvent into the good solvent reduces the overall solubility and promotes crystal growth at the interface.[6]

  • Anti-Solvent Addition: A poor solvent is slowly added to a saturated solution of the compound in a good solvent until turbidity is observed. The solution is then left undisturbed for crystals to form.[5]

Trustworthiness in Protocol: The success of these protocols relies on meticulous control over variables such as solvent purity, temperature gradients, and the absence of vibrations. It is often necessary to screen a variety of solvents and conditions to find the optimal parameters for a given derivative.

Single-Crystal X-ray Diffraction: Elucidating the 3D Structure

Once a suitable single crystal is obtained, its three-dimensional structure can be determined using single-crystal X-ray diffraction (SCXRD). This technique provides precise information about bond lengths, bond angles, and the spatial arrangement of molecules in the crystal lattice.

Experimental Workflow for Single-Crystal X-ray Diffraction:

workflow cluster_exp Experimental Setup cluster_analysis Data Analysis crystal_selection Crystal Selection & Mounting data_collection X-ray Data Collection crystal_selection->data_collection Goniometer structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution Diffraction Data structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Structure Validation structure_refinement->validation final_structure final_structure validation->final_structure Final Structural Model

Figure 1: A generalized workflow for small molecule single-crystal X-ray diffraction.

Step-by-Step Methodology:

  • Crystal Selection and Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution: The collected diffraction data is used to determine the positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods.

  • Structure Refinement: The initial structural model is refined using a least-squares algorithm to obtain the best possible fit between the observed and calculated diffraction data.

  • Structure Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Structural Analysis of this compound Derivatives

The crystal structures of this compound derivatives reveal a wealth of information about their molecular geometry, conformation, and intermolecular interactions.

Molecular Geometry and Conformation

The molecular structure of these derivatives is characterized by a pyrazole ring linked to a 4-nitrophenyl group at the N1 position. The substituents at other positions of the pyrazole ring can significantly influence the overall conformation of the molecule. The dihedral angle between the pyrazole and the nitrophenyl rings is a key conformational parameter. This angle is influenced by the steric and electronic effects of the substituents on the pyrazole ring. For instance, bulky substituents at the C5 position of the pyrazole ring can lead to a larger dihedral angle to minimize steric hindrance.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by a variety of intermolecular interactions, including hydrogen bonds, π-π stacking, and van der Waals forces.

interactions cluster_mol1 Molecule A cluster_mol2 Molecule B N1_A N-H N2_B N N1_A->N2_B Hydrogen Bond O1_A O=N Ring2_B Nitrophenyl Ring O1_A->Ring2_B C-H···O Interaction Ring1_A Pyrazole Ring Ring1_A->Ring2_B π-π Stacking

Figure 2: Key intermolecular interactions in the crystal packing of this compound derivatives.

  • Hydrogen Bonding: The pyrazole ring contains both hydrogen bond donors (N-H) and acceptors (N), while the nitro group provides additional hydrogen bond acceptors. These interactions play a crucial role in the formation of supramolecular assemblies, such as chains and sheets.[7]

  • π-π Stacking: The aromatic pyrazole and nitrophenyl rings can engage in π-π stacking interactions, which contribute significantly to the stability of the crystal lattice. The geometry of these interactions (e.g., face-to-face or offset) is influenced by the electronic nature of the substituents.

  • Hirshfeld Surface Analysis: This powerful tool is used to visualize and quantify intermolecular interactions in a crystal. By mapping properties such as d_norm (normalized contact distance) onto the molecular surface, regions of close intermolecular contacts can be identified. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts and their relative contributions to the overall crystal packing.[8]

Crystallographic Data of Representative Derivatives

The following table summarizes the crystallographic data for a selection of this compound derivatives to illustrate the structural diversity within this class of compounds.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Ref.
1-(4-nitrophenyl)-3,5-di-thiophen-2-yl-1H-pyrazoleC₁₇H₁₁N₃O₂S₂MonoclinicC2/c23.834(5)5.662(1)24.314(5)9098.45(3)90[8]
Ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylateC₁₃H₁₀F₃N₃O₄TriclinicP-17.0524(14)7.8044(16)12.954(3)97.93(3)96.29(3)100.11(3)[9]
4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amineC₂₀H₁₄FN₅O₂TriclinicP-18.5088(14)9.8797(11)10.4264(14)79.906(10)78.764(10)86.245(9)[10]
Polymorphism

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in drug development as different polymorphs can exhibit different physicochemical properties, including solubility, stability, and bioavailability. While a specific case for a this compound derivative is not detailed in the provided search results, the potential for polymorphism in this class of compounds should be recognized. The diverse range of intermolecular interactions possible for these molecules makes the formation of different packing arrangements plausible under varying crystallization conditions.

Conclusion and Future Directions

The crystal structure of this compound derivatives provides a fundamental understanding of their solid-state properties. This guide has outlined the key aspects of their synthesis, crystallization, and detailed structural analysis. The interplay of molecular conformation and intermolecular interactions dictates the crystal packing and, ultimately, influences the macroscopic properties of these materials.

Future research in this area should focus on:

  • Systematic studies of the influence of a wider range of substituents on the crystal packing and the resulting physicochemical properties.

  • Exploration of polymorphism to identify and characterize different crystalline forms of promising drug candidates.

  • Co-crystallization with other molecules to modulate properties such as solubility and stability.

By leveraging the principles of crystal engineering and a thorough understanding of the solid-state chemistry of this compound derivatives, researchers can accelerate the development of new and improved therapeutic agents.

References

  • X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines. ACS Publications. Available from: [Link]

  • Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole. Taylor & Francis Online. Available from: [Link]

  • X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines. UNED. Available from: [Link]

  • 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine. National Institutes of Health. Available from: [Link]

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  • Polymorphism vs. Desmotropy: The Cases of 3‐Phenyl‐ and 5‐Phenyl‐ 1H‐pyrazoles and 3‐Phenyl‐1H‐indazole. ResearchGate. Available from: [Link]

  • Workshop: Crystallization Protocol to Obtain Single Crystals. YouTube. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health. Available from: [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Institutes of Health. Available from: [Link]

  • Crystal Structure and Hirshfeld Surface Analysis of 1-(4-Chlorophenyl)-5-{4-[(2-methylphenyl)methoxy]phenyl}-1H-Pyrazole. ResearchGate. Available from: [Link]

  • CCDC 899458: Experimental Crystal Structure Determination. The University of Manchester. Available from: [Link]

  • Crystallography Resources. The Chemical Crystallography Group. Available from: [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. Available from: [Link]

  • Synthesis and antifungal activity of nitrophenyl-pyrazole substituted Schiff bases. ResearchGate. Available from: [Link]

  • Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions. MDPI. Available from: [Link]

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Spectroscopic Data for 1-(4-Nitrophenyl)-1H-pyrazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-(4-Nitrophenyl)-1H-pyrazole, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. This document is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth insights into the structural elucidation of this molecule using modern spectroscopic techniques.

Introduction

This compound belongs to the vast family of pyrazole derivatives, which are well-recognized for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The presence of the nitro group on the phenyl ring further modulates its electronic properties, making it a valuable scaffold in the development of novel therapeutic agents and functional materials. Accurate and unambiguous structural characterization is paramount in the drug discovery and development process, ensuring the integrity and reproducibility of scientific findings. This guide will delve into the interpretation of ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectroscopy data for this compound, providing a detailed rationale for the observed spectral features.

Molecular Structure and Spectroscopic Overview

The structure of this compound consists of a pyrazole ring attached to a 4-nitrophenyl group via a nitrogen atom. This arrangement dictates the electronic environment of each atom and, consequently, their spectroscopic signatures.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the number of unique proton environments, their chemical shifts, and their coupling interactions within a molecule.

Predicted ¹H NMR Spectrum

While a publicly available experimental spectrum for this compound is not readily accessible, a predicted spectrum can be derived from the analysis of its constituent parts and data from analogous compounds. The aromatic protons of the 4-nitrophenyl group are expected to appear in the downfield region of the spectrum, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current and the electron-withdrawing nitro group.[1][2] The protons on the pyrazole ring will also resonate in the aromatic region, with their specific shifts influenced by the anisotropic effect of the adjacent nitrophenyl ring.

Expected Chemical Shifts and Splitting Patterns:

Proton(s)Predicted Chemical Shift (ppm)MultiplicityCoupling Constant (J)Rationale
H-3, H-5 (Pyrazole)7.7 - 8.2Doublet, Triplet~2-3 HzThese protons are on the pyrazole ring and are coupled to each other and to H-4.
H-4 (Pyrazole)6.5 - 7.0Triplet~2-3 HzThis proton is coupled to both H-3 and H-5.
H-2', H-6' (Phenyl)8.2 - 8.5Doublet~8-9 HzOrtho to the strongly electron-withdrawing nitro group, leading to significant deshielding.
H-3', H-5' (Phenyl)7.8 - 8.1Doublet~8-9 HzMeta to the nitro group, experiencing less deshielding compared to the ortho protons.
Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol for acquiring a high-resolution ¹H NMR spectrum is crucial for accurate data interpretation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts; DMSO-d₆ is often used for compounds with lower solubility.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

    • Integrate the signals to determine the relative number of protons for each resonance.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the number of unique carbon environments and their chemical nature within the molecule.

Experimental ¹³C NMR Data

An experimental ¹³C NMR spectrum for this compound has been reported in the SpectraBase database.[3] The chemical shifts are consistent with the proposed structure.

Table of Experimental ¹³C NMR Chemical Shifts:

CarbonExperimental Chemical Shift (ppm)Rationale
C-3 (Pyrazole)141.5Attached to nitrogen and adjacent to a double bond.
C-4 (Pyrazole)108.3Shielded relative to C-3 and C-5.
C-5 (Pyrazole)127.2Attached to nitrogen and adjacent to a double bond.
C-1' (Phenyl)144.9Quaternary carbon attached to the pyrazole nitrogen.
C-2', C-6' (Phenyl)120.1Ortho to the nitro group.
C-3', C-5' (Phenyl)125.5Meta to the nitro group.
C-4' (Phenyl)145.8Quaternary carbon attached to the nitro group.

Solvent: CDCl₃[3]

Experimental Workflow for ¹³C NMR

Caption: Workflow for acquiring and processing a ¹³C NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.

Predicted Mass Spectrum and Fragmentation

For this compound (C₉H₇N₃O₂), the expected molecular weight is approximately 189.17 g/mol .[4] In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 189.

Predicted Fragmentation Pathways:

The fragmentation of nitroaromatic compounds is well-documented and often involves the loss of the nitro group or related fragments.[5][6]

G M [M]⁺˙ m/z 189 F1 [M - NO₂]⁺ m/z 143 M->F1 - NO₂ F2 [M - NO]⁺˙ m/z 159 M->F2 - NO F3 [C₆H₄N]⁺ m/z 90 F1->F3 - C₃H₃N₂ F4 [C₅H₄N]⁺ m/z 78 F3->F4 - HCN

Caption: Predicted major fragmentation pathways for this compound.

Protocol for Mass Spectrometry Analysis

Methodology:

  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled to a gas chromatograph (GC-MS).

  • Ionization: Utilize electron ionization (EI) at 70 eV to induce fragmentation and produce a characteristic mass spectrum.

  • Mass Analysis: Scan a mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic rings and the nitro group.[4][7]

Table of Expected IR Absorptions:

Wavenumber (cm⁻¹)VibrationFunctional Group
3100-3000C-H stretchAromatic C-H
1600-1585, 1500-1400C=C stretchAromatic ring
1530-1500, 1350-1330N-O stretch (asymmetric & symmetric)Nitro group (NO₂)
900-675C-H out-of-plane bendAromatic C-H
Experimental Protocol for IR Spectroscopy

Methodology:

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.

  • Background Spectrum: Record a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.

  • Sample Spectrum: Record the IR spectrum of the sample.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

The spectroscopic analysis of this compound provides a clear and consistent picture of its molecular structure. The combined application of ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy allows for an unambiguous confirmation of its identity. The predictable nature of the spectroscopic data for the pyrazole and nitrophenyl moieties, supported by experimental data for the ¹³C NMR, offers a robust framework for the characterization of this and related compounds. This in-depth guide serves as a valuable resource for scientists engaged in the synthesis and application of pyrazole derivatives, facilitating their research and development endeavors.

References

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Molecular structure of 1-(4-Nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of 1-(4-Nitrophenyl)-1H-pyrazole

Executive Summary

This guide provides a comprehensive technical analysis of the molecular structure of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We move beyond a simple recitation of data to deliver an integrated perspective, explaining the causal relationships between its synthesis, spectroscopic behavior, solid-state architecture, and theoretical electronic properties. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the characterization and structural understanding of this important molecular scaffold. We will explore its synthesis, delve into its detailed spectroscopic signature via NMR, FTIR, and UV-Vis, analyze its three-dimensional structure through crystallographic data, and complement these experimental findings with computational analysis using Density Functional Theory (DFT).

The Significance of the this compound Scaffold

The pyrazole ring is a privileged five-membered heterocyclic motif renowned for its presence in a wide array of pharmacologically active compounds.[1][2] Its derivatives exhibit diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4] The introduction of a 4-nitrophenyl group at the N1 position of the pyrazole ring dramatically influences the molecule's electronic properties and, consequently, its chemical reactivity and potential for intermolecular interactions. The potent electron-withdrawing nature of the nitro group (-NO₂) creates a highly polarized system, which is a critical feature for applications in nonlinear optics (NLO) and as a building block for more complex target molecules in drug discovery.[5] Understanding the precise molecular structure of this compound is therefore fundamental to harnessing its potential.

Synthesis and Structural Elucidation Pathway

The synthesis of N-aryl pyrazoles is a well-established field in organic chemistry. A common and effective method involves the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent. For this compound, the reaction of 4-nitrophenylhydrazine with a suitable three-carbon synthon is a primary route.

Synthesis_Workflow reagent1 4-Nitrophenylhydrazine intermediate Hydrazone Intermediate (In situ) reagent1->intermediate Reaction in acidic medium reagent2 1,1,3,3-Tetramethoxypropane (Malondialdehyde equivalent) reagent2->intermediate product This compound intermediate->product Cyclization & Aromatization

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Cyclocondensation

This protocol describes a representative lab-scale synthesis. The choice of an acid catalyst is crucial; it facilitates the initial condensation to form the hydrazone, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Materials:

  • 4-Nitrophenylhydrazine

  • 1,1,3,3-Tetramethoxypropane

  • Ethanol (Absolute)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Deionized Water

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-nitrophenylhydrazine (10 mmol) in absolute ethanol (30 mL).

  • Acidification: To this solution, add 3-4 drops of concentrated HCl. This catalytic amount of acid is critical for protonating the carbonyl equivalent, making it more susceptible to nucleophilic attack.

  • Addition of Reagent: Slowly add 1,1,3,3-tetramethoxypropane (10.5 mmol), the synthetic equivalent of malondialdehyde, to the stirred solution. The slight excess ensures the complete consumption of the hydrazine.

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice (100 g). This will precipitate the crude product.

  • Neutralization: Neutralize the mixture by slowly adding a saturated solution of NaHCO₃ until effervescence ceases. This step removes the acid catalyst.

  • Isolation: Filter the precipitated solid using a Buchner funnel, wash thoroughly with cold deionized water, and dry under vacuum.

  • Purification: Recrystallize the crude product from ethanol to obtain pure this compound as a solid.

Spectroscopic Signature Analysis

Spectroscopic analysis provides a detailed fingerprint of the molecular structure, confirming the successful synthesis and revealing insights into the electronic environment of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for structural elucidation of organic molecules. The electron-withdrawing nitro group deshields the protons on the phenyl ring, while the heterocyclic pyrazole ring exhibits its own characteristic signals.

¹H NMR: The spectrum is expected to show three distinct signals for the pyrazole ring protons and a classic AA'BB' system for the para-substituted phenyl ring.

  • The proton at the C4 position of the pyrazole ring typically appears as a triplet.

  • The protons at the C3 and C5 positions appear as doublets.

  • The aromatic protons of the 4-nitrophenyl group appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring, with chemical shifts significantly downfield due to the deshielding effect of the nitro group.[6]

¹³C NMR: The carbon signals corroborate the ¹H NMR data. The presence of the nitro group and the nitrogen atoms of the pyrazole ring strongly influences the chemical shifts.[7] Carbons attached to nitrogen or in the vicinity of the nitro group are shifted downfield.

Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Rationale
Pyrazole C3-HDoublet~141Adjacent to two nitrogen atoms.
Pyrazole C4-HTriplet~108Shielded relative to C3/C5.
Pyrazole C5-HDoublet~128Adjacent to one nitrogen atom.
Phenyl C2'-H, C6'-HDoublet~125Ortho to the nitro group.
Phenyl C3'-H, C5'-HDoublet~120Meta to the nitro group.
Phenyl C1'-~144Quaternary carbon attached to pyrazole.
Phenyl C4'-~145Quaternary carbon attached to NO₂.

Note: The chemical shifts are approximate and can vary based on the solvent and instrument frequency. The data is compiled based on typical values for similar structures.[8][9]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the key functional groups present in the molecule. The spectrum of this compound is dominated by the strong absorptions of the nitro group.[10]

Frequency Range (cm⁻¹) Vibration Mode Significance
3100-3150Aromatic C-H StretchConfirms the presence of aryl and pyrazole C-H bonds.
1590-1610C=C & C=N StretchAromatic ring and pyrazole ring stretching vibrations.
1500-1530 Asymmetric NO₂ Stretch Strong, characteristic peak confirming the nitro group.
1330-1350 Symmetric NO₂ Stretch Strong, characteristic peak confirming the nitro group. [10]
1000-1250In-plane C-H BendingFingerprint region vibrations.
840-860Out-of-plane C-H BendingCharacteristic of 1,4-disubstituted benzene.
UV-Visible Spectroscopy

The UV-Vis spectrum reveals information about the electronic transitions within the conjugated π-system of the molecule. The extended conjugation between the pyrazole and 4-nitrophenyl rings results in characteristic absorption bands.[5]

  • A strong absorption band is typically observed in the range of 300-350 nm. This corresponds to a π→π* transition involving the entire conjugated system. The nitro group acts as a powerful auxochrome, causing a bathochromic (red) shift compared to unsubstituted N-phenylpyrazole.[11]

Crystallographic and Geometric Analysis

Key Geometric Features:

  • Dihedral Angle: The most critical geometric parameter is the dihedral angle between the planes of the pyrazole and the 4-nitrophenyl rings. Computational studies and data from derivatives suggest this angle is typically between 20° and 40°.[12] This twisted conformation is a result of steric hindrance and the optimization of electronic interactions.

  • Bond Lengths: The C-N and N-N bond lengths within the pyrazole ring are intermediate between single and double bonds, confirming its aromatic character. The C-NO₂ and N-O bond lengths are consistent with those found in other nitroaromatic compounds.

  • Intermolecular Interactions: In the solid state, the molecular packing is governed by weak intermolecular forces. C-H···O hydrogen bonds involving the oxygen atoms of the nitro group and protons from adjacent molecules are common. Additionally, π-π stacking interactions between the aromatic rings can play a role in stabilizing the crystal lattice.[12]

Caption: Key intermolecular interactions in the solid state.

Computational and Theoretical Insights

Density Functional Theory (DFT) calculations are a powerful tool for complementing experimental data, providing a deeper understanding of molecular geometry and electronic structure.[14][15]

Optimized Geometry: DFT calculations, often using functionals like B3LYP with a 6-31G(d,p) basis set, can predict the gas-phase geometry with high accuracy. These calculations typically confirm the non-planar structure, predicting the dihedral angle between the two rings.[5]

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic properties.

  • HOMO: The HOMO is generally localized over the pyrazole ring and the phenyl ring's π-system.

  • LUMO: The LUMO is predominantly localized on the 4-nitrophenyl moiety, particularly on the electron-deficient nitro group.[12]

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability. The small energy gap in this molecule, a consequence of the extended conjugation and the powerful electron-withdrawing group, is consistent with its observed UV-Vis absorption and its potential utility in electronic materials.[5]

FMO HOMO-LUMO Energy Gap (ΔE) LUMO LUMO (Lowest Unoccupied Molecular Orbital) Localized on Nitrophenyl Ring HOMO HOMO (Highest Occupied Molecular Orbital) Localized on Pyrazole & Phenyl Rings label label

Caption: Frontier Molecular Orbital (FMO) energy level diagram.

Conclusion and Future Outlook

The molecular structure of this compound is a synergistic combination of an aromatic heterocyclic ring and a strongly electron-withdrawing substituent. This guide has demonstrated that a multi-faceted approach, integrating synthesis, spectroscopy, crystallography, and computational modeling, is essential for a complete understanding. The key structural features—a twisted non-planar geometry, a polarized electronic system, and the capacity for specific intermolecular interactions—are directly responsible for its properties and potential applications.

Future research should focus on leveraging this detailed structural knowledge for the rational design of new derivatives with tailored properties, such as enhanced NLO activity or specific biological targets. The insights provided herein serve as a foundational blueprint for scientists and researchers aiming to innovate within the vast and promising field of pyrazole chemistry.

References

  • Al-Hourani, B., Al-Awaida, W., Al-Ayash, A., & Sweidan, K. (2022). Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole. Taylor & Francis Online. Available at: [Link]

  • Tchoukoua, A., et al. (2018). 3-phenyl-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]

  • Elguero, J., et al. (2021). X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines. UNED. Available at: [Link]

  • Shaaban, M. R., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. National Center for Biotechnology Information (PMC). Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of (E)-4-(4-methoxystyryl)-1-nitrophenyl-1H-pyrazole 64. Available at: [Link]

  • Aggarwal, N., et al. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Elguero, J., et al. (2021). X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines. ACS Publications. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Contents. Available at: [Link]

  • Reem, A. A., et al. (2019). Synthesis and biological activity evaluation of some new pyrazole derivatives. International Journal of Pharmaceutical Research. Available at: [Link]

  • Kabi, A. K., et al. (2022). Overview on Biological Activities of Pyrazole Derivatives. OUCI. Available at: [Link]

  • Alcázar, J., et al. (2003). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Magnetic Resonance in Chemistry. Available at: [Link]

  • Kumar, V., & Kumar, A. (2013). Current status of pyrazole and its biological activities. National Center for Biotechnology Information (PMC). Available at: [Link]

  • SpectraBase. (n.d.). This compound - 13C NMR. Available at: [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts (ppm) of C-nitropyrazoles. Available at: [Link]

  • Khairulah, A. M., et al. (2024). Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. Russian Journal of General Chemistry. Available at: [Link]

  • Madalambika, T.N., et al. (2025). Structural analysis and computational studies of pyrazole derivative. OUCI. Available at: [Link]

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1-(4-Nitrophenyl)-1H-pyrazole derivatives and their potential uses

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(4-Nitrophenyl)-1H-Pyrazole Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents, and among them, the pyrazole nucleus stands out for its remarkable versatility and broad spectrum of biological activities.[1][2] Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms. This structural motif is present in several well-established drugs, including the anti-inflammatory agent celecoxib, the analgesic difenamizole, and the anti-obesity drug rimonabant, underscoring its pharmacological significance.[3][4] The ability to readily functionalize the pyrazole ring at various positions allows for the fine-tuning of its physicochemical properties and biological targets.

This guide focuses specifically on a subset of these compounds: This compound derivatives . The introduction of the 4-nitrophenyl group at the N1 position of the pyrazole core often imparts distinct electronic properties and steric configurations that can enhance or modulate biological activity. We will explore the synthesis, mechanisms of action, and potential therapeutic applications of this important class of molecules, providing researchers and drug development professionals with a comprehensive technical overview.

Part 1: Synthetic Strategies for this compound Derivatives

The construction of the this compound core is typically achieved through cyclocondensation reactions. The most prevalent and versatile method involves the reaction of a 1,3-difunctional compound with 4-nitrophenylhydrazine.

Primary Synthetic Route: Cyclocondensation

The cornerstone of pyrazole synthesis is the reaction between a binucleophile, in this case, 4-nitrophenylhydrazine, and a 1,3-dielectrophilic species.[3] Common starting materials include 1,3-diketones, α,β-unsaturated ketones (chalcones), and their synthetic equivalents.[2][5]

  • From 1,3-Diketones: The reaction of a 1,3-diketone with 4-nitrophenylhydrazine is a direct and efficient method to produce 1,3,5-trisubstituted pyrazoles. The reaction proceeds via initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration.

  • From Chalcones (α,β-Unsaturated Ketones): Chalcones react with 4-nitrophenylhydrazine to first form pyrazoline intermediates, which are subsequently oxidized to the aromatic pyrazole ring.[3][6] This method is particularly useful for synthesizing 1,3,5-triaryl-substituted pyrazoles.

The general workflow for these synthetic approaches can be visualized as follows:

G cluster_0 Starting Materials cluster_1 Reaction & Intermediates A 1,3-Diketone (R1-CO-CH2-CO-R2) D Cyclocondensation A->D B Chalcone (Ar1-CO-CH=CH-Ar2) B->D C 4-Nitrophenylhydrazine C->D E Pyrazoline Intermediate D->E From Chalcone G This compound Derivative D->G From 1,3-Diketone F Oxidation E->F F->G

Caption: General synthetic pathways to 1-(4-nitrophenyl)-1H-pyrazoles.

Detailed Experimental Protocol: Synthesis from a Chalcone Precursor

This protocol describes a general procedure for the synthesis of a 1,3,5-trisubstituted-1-(4-nitrophenyl)-1H-pyrazole derivative from a chalcone and 4-nitrophenylhydrazine.

Objective: To synthesize 4-(5-(4-acetyl-3-methoxyphenyl)-3-(4-nitrophenyl)-1H-pyrazol-1-yl)benzenesulfonamide.[7]

Materials:

  • 3-(4-hydroxy-3-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one (Chalcone precursor, 1 mmol)

  • p-Sulphamyl phenyl hydrazine (1 mmol)

  • Glacial Acetic Acid (10 mL)

  • Acetic Anhydride (5 mL)

  • Ethanol for recrystallization

Procedure:

  • Step 1: Pyrazoline Formation. In a 50 mL round-bottom flask, dissolve the chalcone precursor (1 mmol) and p-sulphamyl phenyl hydrazine (1 mmol) in glacial acetic acid (10 mL).

  • Step 2: Cyclization. Reflux the mixture for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). This step facilitates the initial condensation and subsequent cyclization to form the pyrazoline ring.

  • Step 3: Acetylation/Oxidation. After cooling the reaction mixture to room temperature, add acetic anhydride (5 mL).

  • Step 4: Completion of Reaction. Reflux the mixture for an additional 3 hours. Acetic anhydride serves both as a solvent and a reagent that can facilitate the oxidation of the pyrazoline to the pyrazole and acetylate any sensitive groups.[7]

  • Step 5: Isolation. Cool the reaction mixture and pour it into a beaker containing crushed ice. A solid precipitate will form.

  • Step 6: Purification. Filter the solid product, wash thoroughly with cold water, and dry it. Recrystallize the crude product from absolute ethanol to obtain the pure pyrazole derivative.

  • Step 7: Characterization. Confirm the structure of the synthesized compound using techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.[7]

Part 2: Therapeutic Potential and Biological Activities

Derivatives of this compound have been investigated for a wide array of pharmacological activities. The electron-withdrawing nature of the nitro group can significantly influence the molecule's interaction with biological targets.

Anticancer Activity

A significant body of research points to the potential of these derivatives as anticancer agents.[8][9][10] They have demonstrated cytotoxicity against a range of human cancer cell lines.

Mechanism of Action: The anticancer effects of pyrazole derivatives are often multifactorial. Some derivatives function as inhibitors of key enzymes involved in cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[10][11] Inhibition of these kinases disrupts the cell cycle, leading to apoptosis or cell growth arrest.

G Py This compound Derivative Kinase Protein Kinase (e.g., CDK2, EGFR) Py->Kinase Inhibition SubstrateP Phosphorylated Substrate Kinase->SubstrateP Phosphorylation Substrate Substrate Protein Prolif Cell Proliferation & Survival SubstrateP->Prolif

Caption: Simplified mechanism of anticancer action via kinase inhibition.

Quantitative Data: The efficacy of these compounds is typically measured by their half-maximal inhibitory concentration (IC₅₀) or growth inhibitory concentration (GI₅₀).

Compound Structure/NameCell LineActivity (IC₅₀ / GI₅₀ in µM)Reference
5-(5-Bromo-1-methyl-1H-indol-3-yl)-...-pyrazole...MCF-715.6[1]
Pyrazole-substituted Isolangifolanone DerivativeMCF-75.21[10]
1H-Pyrazolo[3,4-d]pyrimidine DerivativeA5498.21[10]
Indole-linked Pyrazole Derivative (Compound 33)HCT116< 23.7[10]

Experimental Protocol: MTT Assay for In-Vitro Cytotoxicity This protocol outlines a standard colorimetric assay to assess the cytotoxic effects of a test compound on a cancer cell line.[8]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell metabolic activity. Viable cells contain mitochondrial dehydrogenase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[8]

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound test compound in the appropriate cell culture medium. Add 100 µL of each concentration to the designated wells. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value.

Antimicrobial Activity

Many this compound derivatives exhibit potent activity against a range of pathogenic bacteria and fungi.[4][6][12]

Mechanism of Action: While not always fully elucidated, the antimicrobial action is thought to involve the disruption of essential cellular processes in the microbe, such as cell wall synthesis, protein synthesis, or nucleic acid replication. The lipophilic nature of the pyrazole core combined with the electronic properties of the nitrophenyl group can facilitate passage through microbial cell membranes.

Quantitative Data: Antimicrobial potency is expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microbe.

Compound Name/StructureMicroorganismMIC (µg/mL)Reference
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamide (Cmpd 3)Escherichia coli0.25[4]
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (Cmpd 4)Streptococcus epidermidis0.25[4]
2-((4-chlorophenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl)hydrazinecarboxamide (Cmpd 2)Aspergillus niger1[4]
1-acetyl-3-(4-methoxyphenyl)-5-[5'-(4-nitrophenyl)-2'-furyl]-4,5-dihydro-1H-pyrazoleS. aureus, E. coli40[6]

Experimental Protocol: Broth Microdilution Method for MIC Determination

Principle: This method determines the MIC of a compound by challenging a standardized inoculum of bacteria with serial dilutions of the compound in a liquid nutrient broth.

Procedure:

  • Compound Preparation: Prepare a stock solution of the test pyrazole derivative in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in a 96-well microtiter plate using sterile Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Anti-inflammatory Activity

The pyrazole scaffold is famously associated with anti-inflammatory drugs, and 1-(4-nitrophenyl) derivatives are no exception.[1][4][13]

Quantitative Data: Anti-inflammatory activity can be assessed by measuring the inhibition of protein denaturation or specific enzyme activity.

Compound Name/StructureAssay MethodActivity (% Inhibition)Reference
para-nitrophenyl moiety linked to a pyrazole conjugate (Cmpd 121)Protein Denaturation Method93.53 ± 1.37[1]
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamideCarrageenan-induced paw edemaHigh activity[4]
Diclofenac Sodium (Standard)Protein Denaturation Method90.13 ± 1.45[1]

Experimental Protocol: In-Vitro Anti-inflammatory Activity (Inhibition of Protein Denaturation)

Principle: Inflammation can cause the denaturation of proteins. The ability of a compound to prevent thermally-induced protein denaturation can be used as an in-vitro screening method for anti-inflammatory activity.[1]

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of Bovine Serum Albumin (BSA) solution (5% w/v), 2.8 mL of phosphate-buffered saline (PBS, pH 6.3), and 2 mL of the test pyrazole compound at various concentrations (e.g., 10-100 µg/mL).

  • Control Preparation: Prepare a control mixture containing the same volume of PBS instead of the test compound. Use diclofenac sodium as a reference standard.

  • Incubation: Incubate all mixtures at 37°C for 15 minutes.

  • Denaturation Induction: Induce denaturation by heating the mixtures at 70°C for 5 minutes.

  • Measurement: After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.

  • Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] * 100

Part 3: Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of these derivatives and their biological activity is crucial for designing more potent and selective agents.[15][16]

  • Role of the 4-Nitrophenyl Group: The strong electron-withdrawing nitro group at the para position of the N1-phenyl ring is often critical. It can engage in specific hydrogen bonding or electrostatic interactions within the target's active site and influences the overall electronic distribution of the pyrazole system.

  • Substituents at C3 and C5: The nature of the substituents at the C3 and C5 positions of the pyrazole ring significantly impacts activity. Lipophilic, aromatic, or heteroaromatic groups at these positions can enhance binding affinity to protein targets through hydrophobic or π-stacking interactions. For example, the presence of halobenzyl groups has been shown to be beneficial for cytotoxic activity against HeLa cell lines.[9]

  • Substituents at C4: The C4 position offers another site for modification. Introducing different functional groups can modulate solubility, metabolic stability, and target specificity.

Caption: Key structure-activity relationship points for 1-(4-nitrophenyl)-1H-pyrazoles.

Conclusion and Future Directions

This compound derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. The synthetic accessibility of this core allows for extensive structural modifications, enabling the optimization of potency and selectivity through systematic structure-activity relationship studies.

Future research should focus on elucidating the precise molecular mechanisms underlying their activities and optimizing their pharmacokinetic and pharmacodynamic profiles. The development of derivatives with high target specificity, particularly for anticancer and anti-inflammatory applications (e.g., selective kinase or COX-2 inhibitors), holds significant promise for the discovery of novel therapeutic agents with improved efficacy and reduced side effects. High-throughput screening of diverse libraries of these analogs will continue to be a key strategy in identifying potent lead compounds for further development.[8]

References

  • Synthesis of Novel Pyrazolyl and Isoxazolyl 3-(Furan-2-yl)-5-Methyl-1-(4-Nitrophenyl)-1H-Pyrazol-4-yl Derivatives via Regioselectivity of the 1,3-Dipolar Cycloaddition: Polycyclic Aromatic Compounds - Taylor & Francis Online. (URL: )
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CAS number for 1-(4-Nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(4-Nitrophenyl)-1H-pyrazole for Advanced Research

Abstract

This technical guide provides an in-depth exploration of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We delve into its fundamental physicochemical properties, outline a robust and reproducible synthetic protocol with mechanistic insights, and discuss its current and potential applications in drug development. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile molecular scaffold. The CAS Number for this compound is 3463-30-7 .[1]

Introduction: The Prominence of the Pyrazole Scaffold

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, forming the core of numerous approved pharmaceutical agents.[2][3] The pyrazole nucleus is present in drugs with diverse therapeutic applications, including the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and various agents with anticancer, antimicrobial, and antiviral properties.[2][4][5][6]

The versatility of the pyrazole ring stems from its unique electronic properties and its ability to act as a bioisostere for other functional groups, enabling it to participate in various non-covalent interactions with biological targets. The substitution pattern on the pyrazole ring dramatically influences its pharmacological profile. The subject of this guide, this compound, incorporates a potent electron-withdrawing nitrophenyl group, which significantly modulates its electronic and biological characteristics, making it a valuable intermediate and a pharmacophore of interest.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 3463-30-7[1]
Molecular Formula C₉H₇N₃O₂[1]
Molecular Weight 189.17 g/mol [1]
Melting Point 168.5-169 °C[1]
Appearance Yellow needles / Crystalline powder[7]
Boiling Point 331.8±25.0 °C (Predicted)[1]

Synthesis and Mechanistic Considerations

The synthesis of 1-substituted pyrazoles is most commonly achieved via the Knorr pyrazole synthesis or related cyclocondensation reactions. This involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or a synthetic equivalent. For this compound, the key reactants are 4-nitrophenylhydrazine and a suitable three-carbon electrophile.

General Synthetic Workflow

The diagram below illustrates the typical workflow for the synthesis and purification of this compound. This process emphasizes the logical progression from starting materials to a well-characterized final product, a self-validating system essential for reproducible research.

G cluster_prep Preparation & Reaction cluster_workup Work-up & Purification cluster_analysis Analysis & QC A Reactant Weighing (4-Nitrophenylhydrazine, Malondialdehyde tetraethyl acetal) B Solvent Addition (Ethanol, HCl) A->B Dissolution C Reflux Reaction (Cyclocondensation) B->C Heating D Cooling & Precipitation C->D E Vacuum Filtration D->E Isolation F Recrystallization (e.g., from Ethanol) E->F Purification G Drying under Vacuum F->G Solvent Removal I Melting Point Determination G->I J Spectroscopic Analysis (NMR, MS, IR) G->J H TLC Analysis H->F Purity Check K Final Product QC J->K Characterization

Caption: Workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from 4-nitrophenylhydrazine hydrochloride and malondialdehyde tetraethyl acetal.

Materials:

  • 4-Nitrophenylhydrazine hydrochloride

  • Malondialdehyde tetraethyl acetal

  • Ethanol (Absolute)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

Procedure:

  • Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-nitrophenylhydrazine hydrochloride (e.g., 10 mmol) in a mixture of ethanol (50 mL) and deionized water (20 mL).

  • Acidification: Add a few drops of concentrated HCl to the mixture. The acidic environment is crucial as it facilitates both the hydrolysis of the acetal protecting groups and catalyzes the subsequent condensation steps.

  • Addition of Dicarbonyl Source: To the stirring solution, add malondialdehyde tetraethyl acetal (e.g., 10.5 mmol, a slight excess) dropwise at room temperature.

  • Cyclocondensation Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain this temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.

  • Product Precipitation: After the reaction is complete, allow the flask to cool to room temperature, and then place it in an ice bath for 30 minutes to facilitate the precipitation of the crude product.

  • Isolation: Collect the precipitated solid by vacuum filtration through a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove soluble impurities.

  • Purification: The crude product can be further purified by recrystallization from hot ethanol to yield the final product as yellow needles.[7]

  • Drying and Characterization: Dry the purified crystals under vacuum. Determine the melting point and characterize the structure using NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy to confirm identity and purity.

Trustworthiness through Self-Validation: The protocol's integrity is maintained by checkpoints. The TLC analysis confirms reaction completion, preventing premature work-up. The sharp melting point of the recrystallized product serves as a reliable indicator of high purity.[1] Finally, full spectroscopic characterization provides unambiguous structural confirmation.

Applications in Drug Discovery and Research

The pyrazole scaffold is a privileged structure in pharmacology, and the introduction of a 4-nitrophenyl group at the N1 position creates a molecule with distinct potential. The electron-withdrawing nature of the nitro group can enhance binding interactions through dipole-dipole or hydrogen bonding and can influence the molecule's metabolic stability and pharmacokinetic profile.

Potential Therapeutic Areas

While specific clinical data for this compound is limited, the activities of closely related analogues suggest promising avenues for investigation:

  • Antimicrobial and Antifungal Activity: Numerous pyrazole derivatives have demonstrated potent activity against various strains of bacteria and fungi.[2][6] The 4-nitrophenyl moiety is a known feature in some antimicrobial compounds, suggesting this derivative is a strong candidate for screening.

  • Antiviral Research: Certain substituted pyrazoles have shown notable antiviral effects, including activity against HIV and Hepatitis C Virus (HCV).[4][5] For instance, 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid has been reported to exhibit antiviral effects.[4][5] This highlights the potential of the (4-nitrophenyl)pyrazole core in antiviral drug discovery.

  • Anti-inflammatory Agents: Pyrazole derivatives are well-known for their anti-inflammatory properties, most famously celecoxib, a COX-2 inhibitor. The core scaffold is capable of inhibiting key enzymes in inflammatory pathways.[8][9]

  • Enzyme Inhibition Studies: The rigid, aromatic structure makes this compound a valuable fragment or lead compound for screening against various enzyme targets, such as kinases, transferases, and proteases, which are often implicated in cancer and metabolic diseases.[7]

Logical Workflow for Biological Screening

The development of a novel therapeutic agent follows a structured pipeline from initial synthesis to biological validation.

G cluster_chem Chemical Phase cluster_bio Biological Phase A Synthesis of This compound B Structural & Purity Confirmation (QC) A->B C Primary Screening (e.g., Antimicrobial Assay) B->C Compound Submission D Hit Identification C->D E Secondary Screening (Dose-Response, Cytotoxicity) D->E F Lead Compound Selection E->F

Caption: Logical workflow from compound synthesis to lead selection in drug discovery.

Safety, Handling, and Storage

Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. Recommended storage temperature is between 0-8 °C.[7]

Conclusion and Future Perspectives

This compound is a chemically accessible and highly versatile heterocyclic compound. Its well-defined physicochemical properties and the established importance of the pyrazole scaffold make it a molecule of high interest for further research. The presence of the 4-nitrophenyl group provides a key modulation point for influencing biological activity. Future research should focus on systematic screening of this compound against a broad range of therapeutic targets, particularly in the areas of infectious diseases and oncology. Furthermore, its utility as a synthetic intermediate for more complex, biologically active molecules warrants continued exploration.

References

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  • PubChem. (n.d.). 1H-Pyrazole-4,5-dione, 3-(4-nitrophenyl)-1-phenyl-. National Center for Biotechnology Information. Retrieved from [Link]

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Introduction to pyrazole chemistry and applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Pyrazole Chemistry and Applications

Authored by a Senior Application Scientist

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry and materials science.[1] Its unique structural and electronic properties have established it as a "privileged scaffold," leading to its incorporation into a multitude of FDA-approved therapeutics and advanced materials.[2][3] This guide provides an in-depth exploration of pyrazole chemistry, beginning with its fundamental electronic structure and reactivity. We will dissect canonical and contemporary synthetic methodologies, offering insights into the causal relationships that govern reaction outcomes and regioselectivity. Furthermore, this document details advanced functionalization strategies, including transition-metal-catalyzed C–H activation, which have revolutionized access to complex pyrazole derivatives.[4] The guide culminates in a survey of pyrazole's critical role in drug discovery, profiling key therapeutic agents and their mechanisms of action. Detailed experimental protocols, data-driven tables, and mechanistic diagrams are provided to equip researchers, scientists, and drug development professionals with a robust and practical understanding of this vital heterocyclic system.

The Pyrazole Core: Structure, Aromaticity, and Reactivity

The versatility of pyrazole stems from its distinct electronic architecture. The five-membered ring is planar and aromatic, satisfying Hückel's rule with a sextet of delocalized π-electrons.[1][5] This aromaticity confers significant stability to the ring system.[6] The two nitrogen atoms, however, are not electronically equivalent:

  • N1 (Pyrrole-like): This nitrogen is sp²-hybridized and bears a hydrogen atom. Its lone pair of electrons participates directly in the aromatic system, rendering it non-basic and weakly acidic.[6][7]

  • N2 (Pyridine-like): This nitrogen is also sp²-hybridized, but its lone pair resides in an orbital within the plane of the ring, perpendicular to the π-system. This lone pair is available for protonation, making the N2 position a weak base and a site for coordination with Lewis acids.[7][8]

This amphoteric nature, possessing both acidic and basic centers, is a key feature of its chemistry.[1]

Tautomerism

In N-unsubstituted pyrazoles, the N-H proton can reside on either nitrogen atom, leading to annular tautomerism. For pyrazole itself, the two forms are identical. However, for 3(5)-substituted pyrazoles, this equilibrium results in two distinct tautomers, which can influence reactivity and biological interactions.[7]

Principles of Reactivity

The electron distribution within the pyrazole ring dictates its reactivity towards electrophiles and nucleophiles.[8] The two electronegative nitrogen atoms inductively withdraw electron density from the adjacent C3 and C5 positions, making them electron-deficient. The C4 position, in contrast, is comparatively electron-rich.[6]

  • Electrophilic Aromatic Substitution: This class of reactions, including halogenation, nitration, and sulfonation, occurs preferentially at the electron-rich C4 position .[1][9]

  • Nucleophilic Attack: Nucleophilic substitution is difficult on the unsubstituted ring but can occur at the electron-deficient C3 and C5 positions if a suitable leaving group is present.[1][8]

  • N-Functionalization: The N1 position can be readily deprotonated by a base to form the pyrazolate anion, a potent nucleophile for alkylation and acylation reactions.[1][9]

The following diagram provides a visual summary of the key reactivity sites on the pyrazole scaffold.

Knorr_Synthesis start_materials 1,3-Dicarbonyl + Hydrazine hydrazone Hydrazone Intermediate start_materials->hydrazone Condensation cyclization Intramolecular Cyclization hydrazone->cyclization cyclic_intermediate Cyclic Hemiaminal (Hydroxypyrazolidine) cyclization->cyclic_intermediate dehydration Dehydration (-2 H₂O) cyclic_intermediate->dehydration product Substituted Pyrazole dehydration->product

Caption: Workflow of the Knorr Pyrazole Synthesis.

Paal-Knorr Synthesis

While the Paal-Knorr synthesis is most famous for producing furans and pyrroles from 1,4-dicarbonyls, a related reaction uses 1,3-dicarbonyls and hydrazines to form pyrazoles, making it conceptually synonymous with the Knorr synthesis for this specific heterocycle. [10][11]

Modern Synthetic Advances

While classic methods are reliable, modern organic synthesis demands greater efficiency, milder conditions, and broader substrate scope. Recent advances have addressed these needs:

  • Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single pot to form the pyrazole product, offering high atom and step economy. [12][13]* Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields for pyrazole synthesis, often under solvent-free conditions. [12]* Transition-Metal Catalysis: Catalysts based on copper, palladium, or silver have enabled novel pathways to pyrazoles, including cycloaddition reactions and one-pot tandem processes under mild conditions. [12]For instance, silver-catalyzed reactions of trifluoromethylated ynones with hydrazines provide highly regioselective access to valuable 3-CF₃-pyrazoles with exceptional yields. [12]* Visible-Light Photoredox Catalysis: This emerging technique allows for the construction of the pyrazole ring under exceptionally mild conditions, using light as the energy source to promote cascade reactions. [12]

Advanced C-H Functionalization of the Pyrazole Ring

A significant leap in pyrazole chemistry has been the development of direct C-H functionalization. [4]These methods bypass the traditional need for pre-functionalized starting materials (e.g., halogenated pyrazoles), providing a more atom-economical and efficient route to complex derivatives. [14] Rationale: Transition-metal catalysts, particularly palladium, can selectively cleave a C-H bond on the pyrazole ring and replace it with a new C-C or C-heteroatom bond. [15]The regioselectivity of these reactions is a key consideration.

  • C5-H Functionalization: The C-H bond at the C5 position is the most acidic on the pyrazole ring, making it a prime target for directed functionalization. [14]The presence of electron-withdrawing groups at C4 can further enhance the acidity of the C5-H bond. [4]* C4-H Functionalization: As the nucleophilic center of the ring, the C4 position is susceptible to electrophilic aromatic substitution-type functionalization. [14]* Directed Functionalization: The N2 nitrogen can act as a directing group, guiding the metal catalyst to functionalize a specific C-H bond on a substituent attached to the pyrazole ring. [14] These advanced methods provide single-step access to a wide array of arylated, alkenylated, and alkylated pyrazoles, which are crucial intermediates in drug discovery. [4][14]

Applications in Drug Discovery and Development

The pyrazole scaffold is a mainstay in medicinal chemistry, with its derivatives exhibiting a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. [16][17][18]The metabolic stability of the pyrazole ring is a significant factor contributing to its frequent use in modern drug design. [2]As of 2023, the U.S. FDA has approved over 40 drugs containing a pyrazole moiety. [3][19]

Key FDA-Approved Pyrazole-Containing Drugs

The unique ability of the pyrazole scaffold to present substituents in a defined three-dimensional space allows for precise interactions with biological targets like enzyme active sites and protein receptors.

Drug NameBrand Name(s)Target / Mechanism of ActionTherapeutic Indication(s)
Celecoxib Celebrex®Selective COX-2 InhibitorAnti-inflammatory, Pain (e.g., Arthritis) [16][20]
Sildenafil Viagra®, Revatio®Phosphodiesterase-5 (PDE5) InhibitorErectile Dysfunction, Pulmonary Hypertension [2][21]
Apixaban Eliquis®Direct Factor Xa InhibitorAnticoagulant (Prevention of stroke and blood clots) [2][19]
Ruxolitinib Jakafi®Janus Kinase (JAK1/2) InhibitorMyelofibrosis, Polycythemia Vera [2]
Crizotinib Xalkori®ALK/ROS1/MET Kinase InhibitorNon-Small Cell Lung Cancer (NSCLC) [2]
Zanubrutinib Brukinsa®Bruton's Tyrosine Kinase (BTK) InhibitorB-cell Malignancies (e.g., Lymphoma) [2]
Asciminib Scemblix®Allosteric BCR-ABL1 Kinase InhibitorChronic Myeloid Leukemia (CML) [2]
Case Study: Ruxolitinib and JAK-STAT Signaling

Ruxolitinib (Jakafi®) is a potent inhibitor of Janus kinases (JAK1 and JAK2), enzymes that play a crucial role in the JAK-STAT signaling pathway. [2]This pathway is critical for cell growth and immune response, and its dysregulation is implicated in myeloproliferative neoplasms. Ruxolitinib's pyrazole core serves as a scaffold to position key functional groups that bind to the ATP-binding pocket of the JAK enzymes, preventing their activity and interrupting the downstream signaling cascade that drives the disease.

JAK_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Kinase Receptor->JAK Activates STAT_inactive STAT (Inactive) JAK->STAT_inactive Phosphorylates STAT_active STAT-P (Active Dimer) STAT_inactive->STAT_active Dimerizes Gene Gene Transcription (Proliferation, Inflammation) STAT_active->Gene Ruxolitinib Ruxolitinib (Pyrazole Inhibitor) Ruxolitinib->JAK Blocks ATP Binding Site ATP ATP ATP->JAK

Caption: Ruxolitinib's inhibition of the JAK-STAT pathway.

Experimental Protocol: Knorr Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

This protocol describes a variation of the Knorr reaction, condensing a β-ketoester with a substituted hydrazine to form a pyrazolone, a common structural motif in pharmaceuticals. [22] Rationale: This procedure utilizes phenylhydrazine and ethyl acetoacetate. The ketone carbonyl of ethyl acetoacetate is more electrophilic and thus more reactive towards the nucleophilic hydrazine than the ester carbonyl. This inherent reactivity difference drives the initial condensation to form the hydrazone at the desired position. Acetic acid is used as a catalyst to protonate the carbonyl, activating it for nucleophilic attack. [23][22]

Materials and Reagents
  • Ethyl acetoacetate

  • Phenylhydrazine

  • Glacial Acetic Acid

  • 1-Propanol (Solvent)

  • Deionized Water

  • Standard laboratory glassware, magnetic stirrer, hot plate, and filtration apparatus

Step-by-Step Methodology
  • Reaction Setup: In a 20-mL scintillation vial equipped with a magnetic stir bar, combine ethyl acetoacetate (3 mmol, 1.0 eq) and phenylhydrazine (3.3 mmol, 1.1 eq).

    • Causality Note: A slight excess of hydrazine ensures complete consumption of the limiting β-ketoester.

  • Solvent and Catalyst Addition: Add 3 mL of 1-propanol as the solvent, followed by 3 drops of glacial acetic acid to catalyze the reaction.

  • Heating: Place the vial on a hot plate and heat the reaction mixture to approximately 100°C with vigorous stirring.

    • Causality Note: Heating provides the necessary activation energy for both the initial condensation and the subsequent cyclization and dehydration steps.

  • Reaction Monitoring: Allow the reaction to proceed for 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting materials.

  • Product Precipitation: Once the reaction is complete, add 10 mL of deionized water to the hot reaction mixture while still stirring. The product is insoluble in the propanol/water mixture and will precipitate out as a solid.

    • Causality Note: This step serves as both a quench and an initial purification, as the desired pyrazolone product has low solubility in the aqueous mixture while impurities and byproducts may remain dissolved.

  • Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold water.

  • Drying: Allow the collected solid to air-dry or place it in a desiccator to obtain the final product, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.

Conclusion

The pyrazole scaffold represents a triumph of heterocyclic chemistry, demonstrating remarkable versatility from fundamental synthesis to cutting-edge pharmaceutical applications. Its unique electronic properties and stable aromatic core provide a reliable foundation for constructing molecules with precisely tuned biological activities. Classic methods like the Knorr synthesis remain relevant, while modern advancements in multicomponent reactions and C-H functionalization continue to expand the accessible chemical space. For researchers in drug discovery, a deep understanding of pyrazole's reactivity, synthetic routes, and structure-activity relationships is indispensable for the rational design of next-generation therapeutics. The continued prevalence of pyrazole-containing molecules in clinical pipelines underscores its enduring importance and guarantees its role in shaping the future of medicine and materials science.

References

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An In-depth Technical Guide to the Safe Handling of 1-(4-Nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for 1-(4-Nitrophenyl)-1H-pyrazole (CAS No. 3463-30-7). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety information with practical, field-proven insights. By elucidating the chemical properties, potential hazards, and detailed protocols, this guide aims to foster a culture of safety and mitigate risks associated with the use of this compound in a laboratory setting. The information herein is grounded in authoritative sources, including Safety Data Sheets (SDS) and scientific literature on related aromatic nitro and pyrazole compounds.

Introduction and Scientific Context

This compound is a heterocyclic aromatic compound that integrates a pyrazole ring with a nitrophenyl group. The pyrazole moiety is a well-established pharmacophore found in numerous therapeutic agents, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The incorporation of a nitrophenyl group can significantly influence the compound's reactivity, stability, and biological interactions, making it a valuable intermediate and building block in medicinal chemistry and materials science.[3][4]

Given its utility in research and development, a thorough understanding of its safety profile is paramount. This guide provides a detailed examination of its properties and the necessary precautions for its handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to its safe handling and storage.

PropertyValueSource
CAS Number 3463-30-7[5][6]
Molecular Formula C₉H₇N₃O₂[5][6]
Molecular Weight 189.17 g/mol [5][6]
Appearance Solid (form may vary)[7]
Storage Temperature Store in a cool, dry, and well-ventilated place.[5]

Hazard Identification and Risk Assessment

While specific toxicological data for this compound is not extensively available in the reviewed literature, the hazards can be inferred from its structural motifs: the aromatic nitro group and the pyrazole ring. Aromatic nitro compounds are known for their potential for thermal instability and toxicity.[8][9]

Potential Hazards:

  • Acute Toxicity: While not classified, related compounds suggest potential harm if swallowed, inhaled, or in contact with skin.[8]

  • Skin and Eye Irritation: May cause skin and serious eye irritation.[10][11]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[10][11]

  • Thermal Decomposition: Aromatic nitro compounds can decompose exothermically at elevated temperatures, and in some cases, this can be violent or explosive.[6][8] During a fire, irritating and highly toxic gases, including carbon oxides and nitrogen oxides, may be generated.[8]

  • Reactivity: May react violently with strong oxidizing agents, strong bases, and reducing agents.[6]

Standard Operating Procedures for Safe Handling

Adherence to a stringent, multi-layered safety protocol is essential when working with this compound. The following workflow is designed to minimize exposure and mitigate risks.

Engineering Controls

The primary line of defense is to handle the compound within a controlled environment.

  • Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: Ensure the laboratory is well-ventilated to maintain air quality.[5]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent dermal and ocular exposure.

  • Eye Protection: Chemical safety goggles or a face shield are required.[12]

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the compound.[12]

  • Body Protection: A lab coat or chemical-resistant apron must be worn.[12]

  • Respiratory Protection: If there is a risk of generating significant dust and engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[12]

Experimental Workflow for Safe Handling

The following diagram and step-by-step protocol outline the safe handling of this compound from preparation to waste disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Don PPE (Goggles, Gloves, Lab Coat) Weigh 2. Weigh Compound in Fume Hood Prep->Weigh Verify fume hood function Dissolve 3. Dissolve/React in Closed System Weigh->Dissolve Use spark-proof tools Transfer 4. Transfer Solutions (Use Cannula/Syringe) Dissolve->Transfer Maintain inert atmosphere if needed Decontaminate 5. Decontaminate Glassware & Work Area Transfer->Decontaminate Waste 6. Dispose of Waste in Labeled Container Decontaminate->Waste Segregate waste streams Doff 7. Doff & Dispose PPE Waste->Doff

Caption: Workflow for the safe handling of this compound.

Step-by-Step Protocol:

  • Preparation:

    • Before entering the laboratory, ensure you are familiar with the Safety Data Sheet for this compound.

    • Don the appropriate PPE: chemical safety goggles, nitrile gloves, and a lab coat.

    • Verify that the chemical fume hood is functioning correctly.

  • Weighing and Transfer:

    • Conduct all weighing and transfer of the solid compound inside the fume hood to minimize dust inhalation.

    • Use anti-static tools and equipment to prevent ignition from electrostatic discharge.[5]

    • Close the container tightly after use.

  • Reaction and Dissolution:

    • When dissolving or reacting the compound, use a closed or contained system whenever possible.

    • If heating is required, use a controlled heating source such as a heating mantle or oil bath. Avoid open flames.

  • Post-Reaction:

    • Allow the reaction mixture to cool to room temperature before opening the vessel.

    • Handle all solutions containing the compound with the same level of precaution as the solid form.

  • Cleanup and Decontamination:

    • Decontaminate all glassware and equipment that has come into contact with the compound.

    • Clean the work area within the fume hood thoroughly after the procedure is complete.

  • Waste Disposal:

    • Dispose of all waste, including contaminated PPE and empty containers, in a designated and clearly labeled hazardous waste container.[12]

    • Follow your institution's and local regulations for hazardous waste disposal.

Emergency Procedures

In the event of an emergency, a swift and informed response is crucial.

Exposure Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5]

Spill and Fire Response

The following decision-making flowchart should be followed in the event of a spill or fire.

Caption: Emergency response decision-making flowchart.

Toxicology and Ecotoxicology

Detailed toxicological studies on this compound are scarce. However, the toxicology of related compounds provides a basis for a precautionary approach.

Toxicological EndpointInformationSource
Acute Toxicity Data not available. Assumed to be harmful based on related structures.[5][8]
Carcinogenicity Data not available. Some aromatic nitro compounds are known or suspected carcinogens.[9]
Mutagenicity Data not available. Aromatic nitro compounds can be mutagenic.[9]
Ecotoxicity Data not available. Should not be released into the environment.[7]

The nitroaromatic structure suggests potential for mutagenicity through interactions with DNA.[9] The pyrazole core, while common in pharmaceuticals, can also exhibit toxicity.[1][13] Therefore, all handling procedures should be based on the assumption of potential toxicity.

Storage and Disposal

Proper storage and disposal are critical for maintaining a safe laboratory environment.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[5] Keep away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[6]

  • Disposal: Dispose of as hazardous waste in accordance with all local, state, and federal regulations. Do not dispose of down the drain or in regular trash.[12]

Conclusion

This compound is a valuable compound in chemical research and drug development. While comprehensive toxicological data is not yet available, its structural components suggest the need for careful and informed handling. By adhering to the engineering controls, personal protective equipment guidelines, and detailed protocols outlined in this guide, researchers can work with this compound safely and effectively. A proactive approach to safety, grounded in a thorough understanding of potential hazards, is the cornerstone of responsible scientific practice.

References

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Methodological & Application

1-(4-Nitrophenyl)-1H-pyrazole in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 1-(4-Nitrophenyl)-1H-pyrazole in Medicinal Chemistry: Synthesis, Biological Evaluation, and Therapeutic Potential

Executive Summary

The pyrazole nucleus is a cornerstone scaffold in medicinal chemistry, recognized for its vast therapeutic applications.[1][2][3] This guide focuses on a specific, highly relevant subclass: this compound. The presence of the electron-withdrawing nitro group on the N1-phenyl ring significantly influences the molecule's electronic properties and biological activity, making it a privileged structure in the design of novel therapeutic agents. Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][4][5] This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing detailed protocols for synthesis, characterization, and biological evaluation, alongside an exploration of the underlying mechanisms of action and structure-activity relationships.

Structural Features and Physicochemical Properties

The this compound core consists of a five-membered aromatic ring with two adjacent nitrogen atoms, substituted at the N1 position with a 4-nitrophenyl group. The key features influencing its medicinal chemistry applications are:

  • Aromaticity and Planarity: The pyrazole ring is aromatic, contributing to its stability and ability to participate in π-stacking interactions with biological targets.

  • Hydrogen Bonding: The N2 nitrogen atom of the pyrazole ring can act as a hydrogen bond acceptor, a crucial interaction for binding to enzyme active sites.

  • Dipole Moment: The adjacent nitrogen atoms and the potent electron-withdrawing 4-nitro group create a significant dipole moment, influencing solubility, membrane permeability, and receptor binding.

  • Synthetic Tractability: The pyrazole ring is readily synthesized and allows for functionalization at multiple positions (C3, C4, and C5), enabling the creation of diverse chemical libraries for drug discovery campaigns.

Protocol I: Synthesis of the this compound Scaffold

The most common and efficient method for synthesizing the 1,3,5-substituted pyrazole core is the cyclocondensation reaction between a 1,3-dicarbonyl compound and 4-nitrophenylhydrazine.

Workflow for Synthesis of 1-(4-Nitrophenyl)-1H-pyrazoles

G cluster_reactants Reactants cluster_process Process cluster_products Purification & Product diketone 1,3-Diketone Precursor (e.g., Acetylacetone) reaction Cyclocondensation diketone->reaction hydrazine 4-Nitrophenylhydrazine hydrazine->reaction workup Reaction Workup (Cooling, Filtration) reaction->workup Acid Catalyst (e.g., Acetic Acid) Solvent (e.g., Ethanol) Reflux purify Purification (Recrystallization) workup->purify product Target Pyrazole (e.g., 3,5-dimethyl-1- (4-nitrophenyl)-1H-pyrazole) purify->product

Caption: General workflow for the synthesis of 1-(4-nitrophenyl)-1H-pyrazoles.

Step-by-Step Synthesis Protocol

This protocol describes the synthesis of 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole as a representative example.

Materials:

  • 4-Nitrophenylhydrazine

  • 2,4-Pentanedione (Acetylacetone)

  • Glacial Acetic Acid (Catalyst)

  • Ethanol (Solvent)

  • Standard reflux apparatus, magnetic stirrer, filtration equipment

Procedure:

  • Reactant Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrophenylhydrazine (e.g., 10 mmol) in 50 mL of absolute ethanol.

  • Addition of Diketone: To the stirring solution, add 2,4-pentanedione (1.1 equivalents, 11 mmol).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 0.5 mL) to the mixture.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-90°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Product Precipitation: After completion, remove the flask from the heat source and allow it to cool to room temperature. Further cool the mixture in an ice bath to maximize the precipitation of the solid product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: Recrystallize the crude product from hot ethanol to obtain pure 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole as a crystalline solid.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[6]

Rationale Behind Experimental Choices:

  • Solvent: Ethanol is a common choice as it effectively dissolves the reactants and is easy to remove post-reaction.

  • Catalyst: Glacial acetic acid protonates a carbonyl oxygen of the diketone, making the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack by the hydrazine. It also catalyzes the subsequent dehydration step to form the stable aromatic pyrazole ring.

  • Reflux: Heating the reaction provides the necessary activation energy for the condensation and cyclization to occur at a reasonable rate.

  • Recrystallization: This is a standard and effective method for purifying solid organic compounds, relying on the difference in solubility of the product and impurities in a given solvent at different temperatures.

Medicinal Chemistry Applications and Biological Activities

The this compound scaffold is a versatile platform for developing agents targeting a range of diseases.

Anticancer Activity

Derivatives of this scaffold have shown significant potential as anticancer agents, acting through various mechanisms.[7][8][9] The nitro group is often crucial for this activity. For instance, certain pyrazole derivatives have exhibited potent cytotoxicity against lung (A549) and hepatocellular carcinoma (HepG2) cell lines.[7]

Mechanism of Action: The anticancer effects of pyrazole derivatives are often multifactorial.[10] Key mechanisms include:

  • Kinase Inhibition: Many pyrazole derivatives act as inhibitors of protein kinases, such as Cyclin-Dependent Kinases (CDKs), which are critical regulators of the cell cycle.[11][12][13] Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.[12]

  • Enzyme Inhibition: Some derivatives exhibit inhibitory activity against enzymes like xanthine oxidase, which can be overexpressed in certain cancers.[14]

  • Apoptosis Induction: Compounds can trigger programmed cell death (apoptosis) in cancer cells, a key goal of chemotherapy.[15]

Table 1: Anticancer Activity of Selected Pyrazole Derivatives

Compound ClassCancer Cell LineActivity MetricValueReference
Pyrazole-based azoles (with 4-NO₂C₆H₄)A549 (Lung)IC₅₀3.46 - 4.47 µg/mL[7]
Pyrazolyl analoguesHCT-116 (Colon)IC₅₀4.2 µM[14]
Pyrazolyl analoguesHepG2 (Liver)IC₅₀4.4 µM[14]
Pyrazole derivative 5 MCF-7 (Breast)IC₅₀8.03 µM[11]
Anti-inflammatory Activity

The pyrazole core is famously present in the selective COX-2 inhibitor Celecoxib. The this compound motif has also been explored for anti-inflammatory properties. One study found that a para-nitrophenyl substituted pyrazole conjugate displayed higher anti-inflammatory activity than the standard drug, diclofenac sodium, in a protein denaturation assay.[4]

Mechanism of Action: The primary mechanism for the anti-inflammatory action of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for the production of pro-inflammatory prostaglandins at sites of inflammation.[16]

Antiviral and Antimicrobial Activity

Certain pyrazole derivatives have demonstrated notable antiviral effects. Specifically, 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid showed a potent effect against Hepatitis C virus (HCV) replication with an EC₅₀ value of 3.6 µM.[5][17] Additionally, various synthesized pyrazole derivatives have been tested for antibacterial activity against strains like Staphylococcus aureus and E. coli, showing promising results.[18]

Protocol II: Biological Evaluation - In Vitro Anticancer Assay (MTT)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and cytotoxicity. It is frequently used to screen compounds for anticancer activity.[7][8][11]

Workflow for MTT Cytotoxicity Assay

MTT_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Incubate (24 hours) A->B C 3. Treat with Pyrazole Cmpd. (Varying Concentrations) B->C D 4. Incubate (48 hours) C->D E 5. Add MTT Reagent D->E F 6. Incubate (4 hours) E->F G 7. Solubilize Formazan (Add DMSO or SDS) F->G H 8. Read Absorbance (570 nm) G->H I 9. Data Analysis (Calculate IC50) H->I

Caption: Step-by-step workflow for the MTT cell viability and cytotoxicity assay.

Step-by-Step MTT Assay Protocol

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • This compound test compound, dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cancer cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Include wells for vehicle control (DMSO) and untreated control.

  • Cell Adherence: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.

  • Compound Treatment: Prepare serial dilutions of the pyrazole test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be kept below 0.5%.

  • Incubation: Incubate the plate for 48 hours under the same conditions.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration (on a log scale) to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Rationale Behind Assay Choices:

  • Principle: The MTT assay is based on the ability of metabolically active, viable cells to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals via mitochondrial reductase enzymes. The amount of formazan produced is directly proportional to the number of living cells.

  • Controls: Untreated and vehicle (DMSO) controls are essential to ensure that the observed cytotoxicity is due to the compound itself and not the solvent.

  • IC₅₀ Value: This is the standard metric for quantifying the potency of a cytotoxic compound and allows for direct comparison between different potential drug candidates.

Conclusion and Future Perspectives

The this compound scaffold is a validated and highly promising platform in medicinal chemistry. Its synthetic accessibility and the diverse biological activities of its derivatives, particularly in oncology, make it a focal point for ongoing drug discovery efforts. Future research should focus on optimizing the scaffold to improve target selectivity and pharmacokinetic properties. Exploring novel mechanisms of action and leveraging computational tools for rational design will be key to unlocking the full therapeutic potential of this remarkable chemical entity. The protocols and data presented in this guide provide a solid foundation for researchers to build upon in their quest to develop next-generation therapeutics.

References

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Application Notes & Protocols: Evaluating the Anticancer Activity of 1-(4-Nitrophenyl)-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the investigation of 1-(4-nitrophenyl)-1H-pyrazole derivatives as potential anticancer agents. It consolidates field-proven insights into the scientific rationale, mechanisms of action, and detailed experimental protocols for the synthesis and biological evaluation of this promising class of compounds.

PART 1: APPLICATION NOTES - SCIENTIFIC RATIONALE & MECHANISM OF ACTION

The pyrazole nucleus is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including several FDA-approved drugs.[1][2] Its unique five-membered heterocyclic ring system allows for versatile functionalization, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological activities.[3][4] The introduction of a 4-nitrophenyl group at the N1 position of the pyrazole ring is a strategic design choice, as this electron-withdrawing moiety can significantly influence the molecule's interaction with biological targets and contribute to its cytotoxic potential.[5]

Structure-Activity Relationship (SAR) Insights

The anticancer efficacy of pyrazole derivatives is highly dependent on the nature and position of substituents on both the pyrazole and phenyl rings.[4][6] For this compound derivatives, the nitro group is a key pharmacophore that can participate in crucial binding interactions within target proteins. Further modifications, such as the addition of various functional groups at other positions on the pyrazole core, can modulate potency, selectivity, and drug-like properties. For example, the incorporation of substituted phenyl groups or other heterocyclic systems can enhance binding affinity to specific enzymatic targets and improve the overall anticancer profile.[7][8]

Key Anticancer Mechanisms

This compound derivatives exert their anticancer effects through multiple, often interconnected, cellular mechanisms. Understanding these pathways is critical for rational drug design and for identifying biomarkers of response.

1. Induction of Apoptosis

A primary mechanism by which these compounds eliminate cancer cells is through the induction of apoptosis, or programmed cell death.[2][9] This is a highly regulated process crucial for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer.[2] Pyrazole derivatives have been shown to trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9][10]

  • Intrinsic Pathway: This pathway is often initiated by intracellular stress, such as the generation of Reactive Oxygen Species (ROS).[10][11] Elevated ROS levels lead to mitochondrial membrane depolarization, the release of cytochrome c, and the subsequent activation of a caspase cascade, culminating in the activation of effector caspases like caspase-3.[10][12][13] Activated caspase-3 is a key executioner of apoptosis, cleaving numerous cellular substrates and leading to the characteristic morphological changes of cell death.[14]

  • Extrinsic Pathway: Some pyrazole derivatives can upregulate the expression of death receptors like TRAIL-R1 and TRAIL-R2 on the cancer cell surface, sensitizing them to apoptosis signals.[9]

G cluster_0 Intrinsic Pathway (Mitochondrial) cluster_1 Extrinsic Pathway (Death Receptor) Pyrazole Pyrazole Derivative ROS ↑ Reactive Oxygen Species (ROS) Pyrazole->ROS Mito Mitochondrial Stress ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Pyrazole2 Pyrazole Derivative TRAIL ↑ TRAIL Receptors (TRAIL-R1/R2) Pyrazole2->TRAIL Casp8 Caspase-8 Activation TRAIL->Casp8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified signaling pathway for pyrazole-induced apoptosis.

2. Cell Cycle Arrest

In addition to inducing cell death, these compounds can halt the proliferation of cancer cells by inducing cell cycle arrest.[15] The cell cycle is a series of events that leads to cell division and replication. By disrupting key regulatory proteins, such as cyclin-dependent kinases (CDKs), pyrazole derivatives can cause cells to accumulate in a specific phase of the cycle, preventing them from dividing.[12][16] Arrest is commonly observed in the G2/M phase, which precedes mitosis, or the S phase, when DNA replication occurs.[10][17] This disruption of the cell division machinery ultimately inhibits tumor growth.[1]

3. Inhibition of Key Signaling Pathways & Enzymes

The anticancer activity of pyrazoles is also linked to their ability to inhibit a wide range of enzymes and signaling proteins that are critical for cancer cell survival and proliferation.[10] These targets include:

  • Tubulin Polymerization: Certain pyrazole derivatives can bind to tubulin, disrupting the dynamics of microtubule assembly and disassembly. This leads to mitotic arrest and subsequent apoptosis, a mechanism shared with clinically successful drugs like paclitaxel.[1][14][18]

  • Protein Kinases: Many pyrazoles act as kinase inhibitors, targeting enzymes like EGFR, VEGFR-2, and components of the PI3K/Akt pathway, which are often overactive in cancer and drive cell growth, survival, and angiogenesis.[10][12][19]

PART 2: EXPERIMENTAL PROTOCOLS

The following protocols provide a validated framework for the synthesis and in vitro evaluation of this compound derivatives.

Protocol 1: Synthesis of a Representative this compound Derivative

This protocol describes a common method for synthesizing the pyrazole core structure via the cyclocondensation of a chalcone with a hydrazine derivative.[19]

Rationale: The reaction between a chalcone (an α,β-unsaturated ketone) and hydrazine hydrate is a classic and efficient method for constructing the pyrazoline ring, which can then be oxidized to the corresponding pyrazole. The starting chalcone, 3-(4-nitrophenyl)-1-phenylprop-2-en-1-one, provides the necessary carbon backbone and the desired nitrophenyl moiety.[19]

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Pyrazole Synthesis Reactants1 4-Nitrobenzaldehyde + Acetophenone Solvent1 MeOH / 40% KOH (Base Catalyst) Reactants1->Solvent1 Stir at RT Product1 3-(4-Nitrophenyl)-1-phenylprop-2-en-1-one (Chalcone Intermediate) Solvent1->Product1 Reactants2 Chalcone Intermediate + Hydrazine Hydrate Product1->Reactants2 Solvent2 Ethanol (Solvent) Reactants2->Solvent2 Reflux for 8h Product2 5-(4-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole (Final Product) Solvent2->Product2

Caption: Workflow for the synthesis of a pyrazole derivative.

Methodology:

  • Synthesis of 3-(4-Nitrophenyl)-1-phenylprop-2-en-1-one (Chalcone): a. Prepare a 40% potassium hydroxide (KOH) solution in methanol (MeOH). b. In a round-bottom flask, dissolve 4-nitrobenzaldehyde and an equimolar amount of acetophenone in MeOH. c. Add the KOH solution dropwise while stirring at room temperature. d. Continue stirring for 2-4 hours until a precipitate forms. e. Filter the solid product, wash thoroughly with cold water and ethanol, and dry in vacuo.

  • Synthesis of 5-(4-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole: a. Dissolve the synthesized chalcone (1.0 equivalent) in ethanol in a round-bottom flask.[19] b. Add hydrazine hydrate (2.0 equivalents) to the solution.[19] c. Reflux the reaction mixture for 8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[19] d. After completion, cool the mixture to room temperature and pour it into ice-cold water. e. Collect the resulting precipitate by filtration. f. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the final compound.[19] g. Confirm the structure using spectroscopic methods (¹H-NMR, ¹³C-NMR, HRMS).[19][20]

Protocol 2: In Vitro Cytotoxicity Screening using MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[5] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[5][7]

Methodology:

  • Cell Seeding: a. Culture cancer cells (e.g., MCF-7, A549, HCT-116) in appropriate media until they reach ~80% confluency.[7][16] b. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media. c. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: a. Prepare a stock solution of the synthesized pyrazole derivative in dimethyl sulfoxide (DMSO). b. Perform serial dilutions of the stock solution in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is ≤0.5%. c. Remove the old media from the 96-well plate and add 100 µL of the media containing the various compound concentrations to the appropriate wells. Include "vehicle control" (media with DMSO) and "untreated control" wells. d. Incubate the plate for 48 or 72 hours.[10]

  • MTT Addition and Incubation: a. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for an additional 3-4 hours at 37°C, allowing formazan crystals to form.

  • Data Acquisition: a. Carefully remove the media from each well. b. Add 150 µL of DMSO to each well to dissolve the formazan crystals. c. Shake the plate gently for 10 minutes to ensure complete dissolution. d. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocols 3 & 4: Cell Cycle and Apoptosis Analysis by Flow Cytometry

Rationale: Flow cytometry is a powerful technique for analyzing individual cells.[21] Staining with Propidium Iodide (PI) allows for the quantification of DNA content, revealing the distribution of cells across the different phases of the cell cycle (G0/G1, S, G2/M).[10] Annexin V-FITC/PI dual staining is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis, while PI enters cells only when the membrane integrity is lost in late apoptosis or necrosis.[11]

G Seed Seed and Treat Cells (e.g., 24h) Harvest Harvest Cells (Trypsinize & Centrifuge) Seed->Harvest Wash Wash with PBS Harvest->Wash Fix Fix Cells (Cold 70% Ethanol) Wash->Fix Stain_Apop Stain with Annexin V-FITC & PI in Binding Buffer Wash->Stain_Apop Stain_CC Stain with Propidium Iodide (PI) & RNase A Fix->Stain_CC Acquire_CC Acquire Data (Flow Cytometer) Cell Cycle Analysis Stain_CC->Acquire_CC Acquire_Apop Acquire Data (Flow Cytometer) Apoptosis Analysis Stain_Apop->Acquire_Apop

Caption: Workflow for flow cytometric analysis of cell cycle and apoptosis.

Methodology:

  • Cell Preparation: a. Seed cells in 6-well plates and treat with the pyrazole derivative (e.g., at its IC50 concentration) for 24 or 48 hours.[10] b. Harvest both adherent and floating cells, centrifuge, and wash the cell pellet twice with ice-cold PBS.

  • For Cell Cycle Analysis (Protocol 3): a. Resuspend the cell pellet in 500 µL of PBS. b. Fix the cells by adding 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently. c. Incubate at -20°C for at least 2 hours (or overnight). d. Centrifuge the fixed cells, discard the ethanol, and wash with PBS. e. Resuspend the pellet in 500 µL of PI staining solution (containing PI and RNase A). f. Incubate in the dark at room temperature for 30 minutes. g. Analyze using a flow cytometer.

  • For Apoptosis Analysis (Protocol 4): a. Resuspend the washed cell pellet (from step 1b) in 100 µL of 1X Annexin V Binding Buffer. b. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[11] c. Incubate in the dark at room temperature for 15 minutes. d. Add 400 µL of 1X Annexin V Binding Buffer. e. Analyze immediately using a flow cytometer.

PART 3: DATA PRESENTATION & INTERPRETATION

Quantitative data should be summarized in clear, structured tables for comparative analysis.

Table 1: Representative Cytotoxicity Data (IC50 Values in µM) This table presents hypothetical IC50 values for a series of this compound analogs against various human cancer cell lines after 48 hours of treatment. Lower values indicate higher potency.

Compound IDR-Group ModificationMCF-7 (Breast)[1]A549 (Lung)[1][15]HCT-116 (Colon)[16]HepG2 (Liver)[15]
NP-01 -H15.2 µM12.5 µM18.1 µM20.4 µM
NP-02 -Cl8.7 µM6.8 µM9.3 µM11.2 µM
NP-03 -OCH₃11.4 µM9.1 µM13.5 µM16.7 µM
Doxorubicin Reference Drug0.9 µM1.2 µM0.8 µM1.5 µM

Table 2: Representative Cell Cycle Analysis Data This table shows the percentage of A549 cells in each phase of the cell cycle after 24 hours of treatment with a test compound at its IC50 concentration.

Treatment% G0/G1 Phase% S Phase% G2/M Phase[9][17]
Vehicle Control (DMSO)65.2%20.5%14.3%
Compound NP-02 (6.8 µM) 25.8%18.1%56.1%

Interpretation: The data indicates that Compound NP-02 causes a significant accumulation of cells in the G2/M phase, suggesting it inhibits cell division at or before mitosis.[9]

References

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2021). Asian Pacific Journal of Cancer Prevention, 22(7), 2295-2303. [Link]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2021-07-10). Asian Pacific Journal of Cancer Prevention. [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2015). Molecules, 20(9), 16658-16672. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025-03-04). RSC Medicinal Chemistry. [Link]

  • Apoptosis induction potential of bioactive pyrazole scaffold. (2018-03-06). Journal of Pharmacognosy and Phytochemistry. [Link]

  • Synthesis and apoptotic activity of new pyrazole derivatives in cancer cell lines. (2015-09-01). Bioorganic & Medicinal Chemistry, 23(17), 5649-5657. [Link]

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021-04-29). ACS Omega, 6(18), 12215-12229. [Link]

  • A New Series of Cytotoxic Pyrazoline Derivatives as Potential Anticancer Agents that Induce Cell Cycle Arrest and Apoptosis. (2017-09-29). Molecules, 22(10), 1642. [Link]

  • In vitro Anticancer Activity of Pyrazole Fused Triazole Hybrids as Schiff and Mannich Bases through MTT Assay and Flow Cytometry. Journal of Chemical and Pharmaceutical Research. [Link]

  • Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Molecules, 28(14), 5521. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025-03-20). ACS Omega. [Link]

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024-07-20). International Journal of Molecular Sciences, 25(14), 7765. [Link]

  • Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. (2020). BioMed Research International. [Link]

  • Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. (2023-08-17). ACS Omega, 8(34), 30971-30985. [Link]

  • Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2016). Molecules, 21(11), 1366. [Link]

  • Structure–activity relationship (SAR) of diphenyl‐pyrazole derivatives as anticancer agents. Journal of Molecular Structure. [Link]

  • (PDF) Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. ResearchGate. [Link]

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2025-11-27). RSC Advances. [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2024). Archiv der Pharmazie. [Link]

  • RESEARCH ARTICLE Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Asian Pacific Journal of Cancer Prevention. [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Semantic Scholar. [Link]

  • Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. (2010). European Journal of Medicinal Chemistry, 45(5), 2041-2049. [Link]

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  • Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study. (2024-04-03). Molecules, 29(7), 1618. [Link]

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Application Notes and Protocols for Investigating the Anti-inflammatory Properties of 1-(4-Nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyrazole Scaffolds in Inflammation

Inflammation is a fundamental biological process, an essential component of the body's defense against harmful stimuli such as pathogens, damaged cells, or irritants. However, dysregulated or chronic inflammation underpins a vast array of human diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The therapeutic arsenal against inflammation has been historically dominated by non-steroidal anti-inflammatory drugs (NSAIDs), many of which function by inhibiting cyclooxygenase (COX) enzymes.

This guide focuses on 1-(4-Nitrophenyl)-1H-pyrazole , a specific derivative for which we will outline a comprehensive, field-proven framework for characterization. We will postulate a mechanism of action based on the known activities of structurally related compounds and provide detailed, self-validating protocols for researchers to rigorously assess its anti-inflammatory potential, from initial in vitro screening to in vivo validation.

Postulated Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

While many pyrazole derivatives are known to target COX enzymes, an equally compelling mechanism for their anti-inflammatory effects is the modulation of intracellular signaling cascades.[2][4] A critical hub in the inflammatory response is the Nuclear Factor-kappa B (NF-κB) pathway.[6] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) from Gram-negative bacteria, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it drives the transcription of a host of pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as the enzyme inducible nitric oxide synthase (iNOS).[7][8]

Recent studies have demonstrated that novel pyrazole analogs can potently inhibit NF-κB transcriptional activity in LPS-stimulated macrophages.[6] This inhibition prevents the downstream production of key inflammatory mediators. Given the structure of this compound, we hypothesize that its primary anti-inflammatory activity may stem from the suppression of the NF-κB signaling pathway. The protocols outlined below are designed to rigorously test this hypothesis.

Caption: Postulated inhibition of the NF-κB signaling pathway.

Experimental Workflow for Compound Characterization

A logical, phased approach is critical for efficiently characterizing a novel compound. The workflow should begin with fundamental in vitro assays to establish a biological activity profile and rule out confounding factors like cytotoxicity. Promising candidates can then be advanced to more complex in vivo models to assess efficacy in a physiological system.

Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation start Start: This compound viability Cell Viability Assay (e.g., MTT) start->viability no_assay Nitric Oxide (NO) Production Assay viability->no_assay Determine Non-Toxic Concentrations cytokine_assay Cytokine Quantification (TNF-α, IL-6 ELISA) no_assay->cytokine_assay decision Potent in vitro activity? cytokine_assay->decision edema_model Carrageenan-Induced Paw Edema Model decision->edema_model Yes no_end Conclusion: Compound is inactive or toxic decision->no_end No end Conclusion: Compound has anti-inflammatory properties edema_model->end

Caption: Phased experimental workflow for characterization.

PART 1: In Vitro Characterization Protocols

The initial evaluation of this compound should be performed in a relevant cell-based model. The murine macrophage cell line, RAW 264.7, is an excellent and widely used model for studying inflammation as these cells produce robust inflammatory responses, including significant quantities of nitric oxide and pro-inflammatory cytokines, upon stimulation with LPS.

Protocol 1.1: Cell Viability Assay (MTT Assay)

Purpose: To determine the concentration range of this compound that is non-toxic to RAW 264.7 cells. This is a critical first step to ensure that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply a result of cell death.

Materials:

  • RAW 264.7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1.5 x 10⁵ cells/mL (100 µL per well). Incubate for 18-24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the old media from the cells and add 100 µL of the media containing the different concentrations of the compound. Include a "vehicle control" well containing the highest concentration of DMSO used in the dilutions (typically ≤0.1%).

  • Incubation: Incubate the plate for 24 hours under the same conditions.

  • MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the supernatant from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control wells. (Absorbance of treated cells / Absorbance of vehicle control) * 100.

Expertise & Experience: The incubation time with MTT is critical; too short, and the signal will be weak, too long, and you risk artifacts from formazan crystal precipitation. A 4-hour incubation is a robust starting point for macrophages. Ensure complete solubilization of the formazan crystals by gently pipetting or placing the plate on a shaker for 5-10 minutes before reading.

Protocol 1.2: Nitric Oxide (NO) Production Assay (Griess Assay)

Purpose: To quantify the effect of this compound on the production of nitric oxide, a key inflammatory mediator produced by iNOS.

Materials:

  • RAW 264.7 cells and culture medium

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound (at non-toxic concentrations determined by MTT assay)

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium Nitrite (NaNO₂) for standard curve

  • 96-well plates

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells as described in Protocol 1.1 (1.5 x 10⁵ cells/mL, 100 µL/well) and incubate for 18-24 hours.

  • Pre-treatment: Add this compound at various non-toxic concentrations to the cells. Include a vehicle control (DMSO). Incubate for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to all wells (except the "unstimulated" control) to a final concentration of 1 µg/mL.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Griess Reaction:

    • Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in culture medium.

    • Transfer 50 µL of the cell culture supernatant from each well of the experimental plate to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each well. Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well. Incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration in each sample using the sodium nitrite standard curve. Determine the percentage inhibition of NO production relative to the LPS-stimulated vehicle control.

Expertise & Experience: The Griess reaction is sensitive to light and time. Perform the additions consistently across the plate and read the absorbance promptly after the final incubation. Pre-treating the cells with the compound before adding the inflammatory stimulus (LPS) is crucial as it mimics a therapeutic intervention.

Protocol 1.3: Pro-inflammatory Cytokine Quantification (ELISA)

Purpose: To measure the effect of this compound on the secretion of key pro-inflammatory cytokines, such as TNF-α and IL-6. This provides direct evidence of the compound's ability to modulate the immune response.

Materials:

  • Cell culture supernatant collected from the same experiment as the Griess Assay (Protocol 1.2, Step 4).

  • Commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kits for mouse TNF-α and IL-6.

  • Microplate reader capable of reading absorbance at 450 nm.

Step-by-Step Methodology:

  • Sample Preparation: Use the cell culture supernatants collected from the experiment described in Protocol 1.2. If not used immediately, they should be stored at -80°C.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's specific protocol. The general steps are as follows:

    • Add standards and samples to the antibody-pre-coated wells.

    • Incubate to allow the cytokine to bind.

    • Wash the wells to remove unbound material.

    • Add a biotin-conjugated detection antibody.

    • Incubate and wash.

    • Add streptavidin-HRP (Horseradish Peroxidase).

    • Incubate and wash.

    • Add a substrate solution (e.g., TMB). A color will develop in proportion to the amount of bound cytokine.

    • Add a stop solution to terminate the reaction.

  • Absorbance Reading: Immediately measure the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve from the standards provided in the kit. Use this curve to calculate the concentration of TNF-α or IL-6 in each sample. Calculate the percentage inhibition relative to the LPS-stimulated vehicle control.

Expertise & Experience: ELISA protocols require meticulous attention to washing steps to minimize background signal and ensure high-quality data. Always run samples in duplicate or triplicate. The supernatant from a single experiment can be used for multiple assays (Griess and multiple ELISAs), which provides a comprehensive and internally consistent dataset.

PART 2: In Vivo Efficacy Protocol

Following successful in vitro characterization, the next critical step is to evaluate the compound's efficacy in a living organism. The carrageenan-induced paw edema model is a classical and highly reproducible acute inflammation model used for the primary screening of anti-inflammatory drugs.[9][10]

Protocol 2.1: Carrageenan-Induced Paw Edema in Rats

Purpose: To assess the ability of this compound to reduce acute inflammation and edema in vivo.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose or 1% Tween 80 in saline)

  • Positive control drug (e.g., Indomethacin or Celecoxib)

  • Plebismometer (for measuring paw volume)

  • Animal oral gavage needles

Step-by-Step Methodology:

  • Acclimatization: Allow animals to acclimatize to the laboratory environment for at least one week. Fast the animals overnight before the experiment but allow free access to water.

  • Grouping: Randomly divide the rats into groups (n=6 per group):

    • Group I: Vehicle Control

    • Group II: Positive Control (e.g., Indomethacin, 10 mg/kg)

    • Group III-V: this compound at different doses (e.g., 10, 30, 100 mg/kg)

  • Compound Administration: Administer the vehicle, positive control, or test compound orally (p.o.) via gavage.

  • Baseline Measurement: One hour after compound administration, measure the initial volume of the right hind paw of each rat using a plebismometer. This is the 0-hour reading.

  • Induction of Inflammation: Immediately after the baseline measurement, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume at each time point by subtracting the baseline paw volume from the post-carrageenan paw volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: [(Edema_control - Edema_treated) / Edema_control] * 100.

Expertise & Experience: The timing of measurements is critical. The peak inflammatory response in the carrageenan model typically occurs between 3 and 4 hours.[9] Consistent and gentle handling of the animals is essential to minimize stress, which can affect the inflammatory response. The injection of carrageenan should be consistent in location and depth to ensure reproducibility.

Data Interpretation and Summary

All quantitative data should be presented clearly to allow for straightforward interpretation and comparison between different treatment groups.

Table 1: Illustrative Summary of Efficacy Data for this compound

AssayParameterThis compound (10 µM)This compound (30 µM)Positive Control
In Vitro (RAW 264.7)
MTT Assay% Cell Viability>95%>95%N/A
Griess AssayNO Production IC₅₀ (µM)25.5L-NAME (e.g., 15 µM)
ELISATNF-α Inhibition (%)45.2%68.7%Dexamethasone (e.g., 85%)
ELISAIL-6 Inhibition (%)41.8%65.1%Dexamethasone (e.g., 80%)
In Vivo (Rat Paw Edema) (30 mg/kg) (100 mg/kg) Indomethacin (10 mg/kg)
Paw Edema% Inhibition (at 3 hr)35.6%58.2%65.4%

(Note: Data shown is for illustrative purposes only and should be replaced with experimentally derived values.)

References

  • Priya, R., et al. (2022). Structural Insights into Pyrazoles as Agents against Anti-inflammatory and Related Disorders. Chemistry & Biodiversity. [Link]

  • Pippione, A. C., et al. (2018). N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK. MedChemComm. [Link]

  • Cusan, C., et al. (2006). Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives. Current Drug Discovery Technologies. [Link]

  • Khan, M. F., et al. (2020). Discovery of novel pyrazole derivatives as a potent anti-inflammatory agent in RAW264.7 cells via inhibition of NF-ĸB for possible benefit against SARS-CoV-2. Journal of Molecular Structure. [Link]

  • Mantzanidou, M., et al. (2022). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. [Link]

  • Gomha, S. M., et al. (2017). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Pharmaceutical Journal. [Link]

  • Patel, R. V., et al. (2011). Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiety. International Journal of Drug Development and Research. [Link]

  • Secci, D., et al. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules. [Link]

  • Pippione, A. C., et al. (2018). N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK. MedChemComm. [Link]

  • Nayak, S. P. R., et al. (2025). Evaluation of 1H-pyrazol-1-yl benzenesulfonamide derivatives in alleviating inflammatory bowel disease. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • Rai, G., et al. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Li, Y., et al. (2022). Synthesis, Anti-Inflammatory Activities, and Molecular Docking Study of Novel Pyxinol Derivatives as Inhibitors of NF-κB Activation. Molecules. [Link]

  • Gijbels, E., et al. (2020). Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. Biomolecules. [Link]

  • El-Din, M. M., et al. (2011). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. Basic & Clinical Pharmacology & Toxicology. [Link]

  • Grover, J., et al. (2022). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. [Link]

  • Arunkumar, S., et al. (2013). Synthesis and Anti-inflammatory Activity of Some Novel Pyrazole Derivatives of Gallic Acid. Journal of Chemistry. [Link]

  • Menozzi, G., et al. (1990). 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. Il Farmaco. [Link]

  • Menozzi, G., et al. (1990). 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. Il Farmaco. [Link]

  • Murahari, M., et al. (2015). Ligand based Design and Synthesis of Pyrazole Based Derivatives as Selective COX-2 Inhibitors. Letters in Drug Design & Discovery. [Link]

  • Kumar, A., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy. [Link]

  • Priya, R., et al. (2022). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Journal of Molecular Structure. [Link]

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Application Note & Protocol: A Guide to the Antimicrobial Evaluation of 1-(4-Nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents. Pyrazole-based heterocyclic compounds have emerged as a promising scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of 1-(4-Nitrophenyl)-1H-pyrazole as a potential antimicrobial agent. We present detailed, field-proven protocols for determining its antimicrobial efficacy through Minimum Inhibitory Concentration (MIC) testing, assessing its safety profile via mammalian cell cytotoxicity assays, and exploring a potential mechanism of action. This guide is designed to ensure scientific rigor, reproducibility, and a clear path from initial screening to preliminary mechanism-of-action studies.

Introduction & Scientific Rationale

Heterocyclic compounds are cornerstones of pharmaceutical development, and the pyrazole ring is a privileged scaffold found in numerous approved drugs.[1][3][4] Its unique chemical architecture allows for diverse substitutions, enabling the fine-tuning of its pharmacological properties. The incorporation of a 4-nitrophenyl group is a strategic choice, as nitroaromatic moieties are known to contribute to the biological activity of various therapeutic agents, including antimicrobials.[5][6] Several studies on related nitrophenyl-pyrazole derivatives have indicated potent antibacterial and antifungal activities, making this compound a compelling candidate for investigation.[4][7][8]

This application note provides the foundational protocols to:

  • Quantify the antimicrobial potency of the compound against a panel of clinically relevant bacteria.

  • Determine the compound's toxicity profile against mammalian cells to establish a preliminary therapeutic window.

  • Investigate a plausible mechanism of action by targeting essential bacterial enzymes.

Compound Preparation and Quality Control

Reproducible results in biological assays are contingent on the purity and identity of the test compound.

  • Synthesis: this compound can be synthesized via established methods, such as the condensation of 4-nitrophenylhydrazine with a suitable three-carbon precursor.[9][10]

  • Characterization: Before biological evaluation, the compound's identity and purity must be rigorously confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. Purity should be assessed by HPLC, with a recommendation of ≥95% for use in these protocols.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mg/mL or ~47 mM) in 100% dimethyl sulfoxide (DMSO). Store this stock in small aliquots at -20°C, protected from light.

Core Protocol I: Antimicrobial Susceptibility Testing

The primary goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11] The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for this evaluation.[12][13]

Experimental Workflow Overview

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup cluster_analysis Phase 3: Data Analysis Compound Prepare Compound Stock & Dilutions Plate Inoculate 96-Well Plate with Compound and Bacteria Compound->Plate Add to wells Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculum->Plate Add to wells Incubate Incubate Plate (37°C, 18-24h) Plate->Incubate Read Visually Inspect Plate for Turbidity Incubate->Read MIC Determine MIC Value (Lowest Clear Well) Read->MIC

Caption: Workflow for MIC determination via broth microdilution.

Detailed Protocol: Broth Microdilution MIC Assay

Materials:

  • This compound stock solution (10 mg/mL in DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well flat-bottom microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile saline or PBS

  • Spectrophotometer

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Multichannel pipette

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate (18-24h growth), pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.

    • Scientist's Note: The final concentration in the well after adding the inoculum will be ~5 x 10⁵ CFU/mL, which is the CLSI-recommended concentration for accurate MIC testing.[12]

  • Compound Dilution Plate Setup:

    • In a separate 96-well plate (the "dilution plate"), add 100 µL of CAMHB to columns 2 through 11.

    • Calculate the volume of the compound stock needed for the highest starting concentration (e.g., for 256 µg/mL). Add an appropriate volume of stock and CAMHB to column 1 to make a 2X concentrated solution (e.g., 512 µg/mL).

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mix, then transfer 100 µL from column 2 to 3, and so on, up to column 10. Discard 100 µL from column 10.

    • Column 11 serves as the growth control (no compound). Column 12 serves as the sterility control (no bacteria).

  • Inoculation of Test Plate:

    • Transfer 50 µL from each well of the dilution plate to a new, sterile 96-well test plate.

    • Add 50 µL of the diluted bacterial inoculum (~1 x 10⁶ CFU/mL) to each well in columns 1 through 11.

    • Add 50 µL of sterile CAMHB (no bacteria) to the sterility control wells in column 12.

  • Incubation:

    • Seal the plate (e.g., with a breathable film or lid) and incubate at 37°C for 18-24 hours in ambient air.

  • Reading the MIC:

    • After incubation, visually inspect the plate. The sterility control (Column 12) should be clear. The growth control (Column 11) should be turbid.

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first completely clear well).[11]

Core Protocol II: Mammalian Cell Cytotoxicity Assay

An effective antimicrobial must be selective, targeting pathogens with minimal harm to host cells. The MTT assay is a standard colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial reductase enzymes.[14][15]

Detailed Protocol: MTT Cytotoxicity Assay

Materials:

  • Human cell line (e.g., HEK293 - human embryonic kidney cells, or Vero - monkey kidney epithelial cells)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS, filter-sterilized)[16]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom tissue culture plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells. Seed the 96-well plate with 1 x 10⁴ cells per well in 100 µL of complete medium.[14]

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare 2-fold serial dilutions of this compound in complete culture medium at 2X the final desired concentrations.

    • Carefully remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "vehicle control" (medium with the same percentage of DMSO as the highest compound concentration) and a "cells only" control.

    • Incubate for 24-48 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[17]

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[16]

  • Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.

    • Add 100-150 µL of DMSO to each well to dissolve the crystals.[14]

    • Shake the plate gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Reading:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

    • Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Data Presentation and Interpretation

Clear data presentation is crucial for evaluating the compound's potential.

Table 1: Sample Antimicrobial Activity (MIC) Data
Bacterial StrainTypeMIC (µg/mL) of this compoundMIC (µg/mL) of Ciprofloxacin (Control)
Staphylococcus aureusGram (+)80.5
Bacillus subtilisGram (+)160.25
Escherichia coliGram (-)640.015
Pseudomonas aeruginosaGram (-)>1280.25
Table 2: Cytotoxicity and Selectivity Index (SI)

The Selectivity Index (SI) is a critical parameter that quantifies the therapeutic window of a compound. It is calculated as the ratio of host cell toxicity to antimicrobial activity.[18] A higher SI value indicates greater selectivity for the pathogen.[19][20]

SI = IC₅₀ (Mammalian Cells) / MIC (Bacterial Cells)

ParameterValue
IC₅₀ on HEK293 cells (µg/mL)160
MIC against S. aureus (µg/mL)8
Selectivity Index (SI) for S. aureus 20
  • Interpretation: An SI value greater than 10 is often considered a good indicator of selective activity, suggesting the compound is more toxic to the bacteria than to the host cells.[18][21]

Investigating the Mechanism of Action (MoA)

Many pyrazole-based compounds exert their antibacterial effect by inhibiting essential enzymes.[22] A common target for broad-spectrum antibacterial agents is DNA gyrase , a type II topoisomerase crucial for bacterial DNA replication and repair.[23][24][25]

Conceptual MoA: Inhibition of DNA Gyrase

G cluster_process Bacterial DNA Replication Relaxed_DNA Relaxed DNA Gyrase DNA Gyrase (GyrA/GyrB) Relaxed_DNA->Gyrase Supercoiled_DNA Negatively Supercoiled DNA Gyrase->Supercoiled_DNA Introduces negative supercoils ATP ATP ATP->Gyrase Replication Successful DNA Replication Supercoiled_DNA->Replication Compound 1-(4-Nitrophenyl) -1H-pyrazole Compound->Gyrase Binds & Inhibits ATP-binding site

Caption: Hypothetical inhibition of bacterial DNA gyrase.

Protocol Outline: In Vitro DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate in the presence of ATP. Inhibition of this activity is observed as a decrease in the amount of supercoiled DNA.[26]

Principle: Relaxed plasmid DNA migrates slower on an agarose gel than supercoiled DNA. An effective inhibitor will prevent the conversion of the relaxed form to the supercoiled form, resulting in a visible band shift on the gel.

Brief Procedure (using a commercial kit, e.g., from Inspiralis or TopoGEN):

  • Reaction Setup: In a microcentrifuge tube on ice, combine assay buffer, relaxed pBR322 plasmid DNA, ATP, and varying concentrations of this compound.[25]

  • Enzyme Addition: Add a defined unit of purified E. coli DNA gyrase to initiate the reaction. Include a "no inhibitor" positive control and a "no enzyme" negative control.

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes.[26]

  • Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and EDTA.

  • Analysis: Load the samples onto a 1% agarose gel. Run the gel, stain with a nucleic acid stain (e.g., ethidium bromide), and visualize under UV light.

  • Interpretation: Compare the bands in the inhibitor lanes to the controls. A decrease in the faster-migrating supercoiled band and an increase in the slower-migrating relaxed band indicate inhibitory activity.

Conclusion

This application note provides a structured and robust framework for the initial antimicrobial evaluation of this compound. By following these standardized protocols for MIC determination, cytotoxicity assessment, and preliminary MoA studies, researchers can generate reliable, reproducible data. The systematic approach outlined here is essential for identifying and characterizing promising new chemical entities in the critical fight against antimicrobial resistance.

References

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • Cytotoxicity MTT Assay Protocols and Methods.
  • Protocol for Cell Viability Assays. (2022). BroadPharm.
  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document). Journal of Clinical Microbiology.
  • MTT assay protocol. Abcam.
  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document). PubMed.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf, NIH.
  • Antibacterial pyrazoles: tackling resistant bacteria. PMC, NIH.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria Th
  • DNA Supercoiling C
  • Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis.
  • Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities.
  • Antimicrobial activity, improved cell selectivity and mode of action of short PMAP-36-derived peptides against bacteria and Candida. PMC, NIH.
  • ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. IJRAR.org.
  • Selectivity factor. Wikipedia.
  • Broth Microdilution. MI - Microbiology.
  • Synthesis and Biological evaluation of some newer Pyrazole Deriv
  • Selectivity index values of compounds against bacterial pathogens.
  • Integrating Computational and Experimental Approaches for the Discovery of Multifunctional Peptides. MDPI.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • M07-A8.
  • Synthesis and biological activity evaluation of some new pyrazole derivatives.
  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Deriv
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC, NIH.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates.
  • Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. PMC, PubMed Central.
  • Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate deriv
  • Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry.
  • Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, ASM Journals.
  • Antimicrobial activity, toxicity and selectivity index of two biflavonoids and a flavone isolated from Podocarpus henkelii (Podocarpaceae) leaves. PMC, PubMed Central.
  • Antimicrobial, molecular docking and SAR studies of pyrazole clubbed imino in vitro phenyl derivatives.
  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Deriv
  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles.

Sources

Application Notes and Protocols for Pyrazole Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Privileged Pyrazole Scaffold in Enzyme Inhibition

In the landscape of medicinal chemistry and drug discovery, certain molecular frameworks consistently appear in a multitude of successful therapeutic agents. These are often referred to as "privileged scaffolds" due to their ability to bind to multiple, diverse biological targets with high affinity. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands out as one of the most prominent examples of such a scaffold.[1][2] Its synthetic accessibility, metabolic stability, and versatile chemical nature allow it to serve as a foundational structure for a vast array of enzyme inhibitors.[3][4]

The unique electronic properties of the pyrazole nucleus, including its ability to act as both a hydrogen bond donor and acceptor, and its capacity for substitution at multiple positions, enable the design of highly potent and selective inhibitors.[5] Pyrazole derivatives have been successfully developed into drugs targeting a wide spectrum of enzyme classes, leading to treatments for inflammation, cancer, gout, and other significant diseases.[1][6][7]

This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the application of pyrazole derivatives as inhibitors for three major classes of enzymes: Cyclooxygenases (COX), Protein Kinases, and Xanthine Oxidase (XO). The narrative will explain the causality behind experimental choices and provide detailed, field-proven protocols to empower your research and development efforts.

Pyrazole Derivatives as Selective Cyclooxygenase-2 (COX-2) Inhibitors

Scientific Background: Inflammation and the COX Enzymes

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a key enzyme in the inflammatory pathway. It catalyzes the conversion of arachidonic acid into prostaglandins, which are lipid compounds that mediate pain, inflammation, and fever.[8] There are two primary isoforms of this enzyme:

  • COX-1: A constitutively expressed enzyme responsible for baseline prostaglandin levels that maintain gastric mucosal integrity and regulate platelet function.

  • COX-2: An inducible enzyme whose expression is upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[8]

Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen and aspirin inhibit both COX-1 and COX-2. While this reduces inflammation (COX-2 inhibition), the simultaneous inhibition of COX-1 can lead to undesirable side effects, such as gastrointestinal ulceration.[9] This necessitated the development of selective COX-2 inhibitors.

The pyrazole scaffold was instrumental in creating a new class of anti-inflammatory drugs with improved safety profiles.[9] The structure of celecoxib, a diaryl-substituted pyrazole, became the blueprint for potent and selective COX-2 inhibition. The key to its selectivity lies in the structural differences between the active sites of COX-1 and COX-2. The COX-2 active site possesses a larger, secondary pocket that can accommodate the bulkier side groups of pyrazole derivatives like celecoxib, whereas the smaller COX-1 active site cannot.[10]

Signaling Pathway: Arachidonic Acid Cascade

The diagram below illustrates the central role of COX-2 in the synthesis of pro-inflammatory prostaglandins from arachidonic acid and highlights the point of inhibition by pyrazole derivatives.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Lipids Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane_Lipids->PLA2 Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX2 COX-2 (Inducible Enzyme) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostanoids Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostanoids Inflammation Pain & Inflammation Prostanoids->Inflammation Inhibitor Pyrazole Derivatives (e.g., Celecoxib) Inhibitor->COX2 Inhibition

Caption: Arachidonic acid pathway showing COX-2 inhibition by pyrazole derivatives.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)

This protocol describes a method to determine the inhibitory potency (IC50) of pyrazole compounds against COX-1 and COX-2 using a colorimetric inhibitor screening assay kit. Such kits are commercially available from various suppliers (e.g., Cayman Chemical, Abcam).

Principle: The assay measures the peroxidase activity of COX. Prostaglandin G2, produced by the oxygenation of arachidonic acid, is reduced by the peroxidase component, and this activity is coupled to the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), which can be measured by absorbance.

Materials:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Potassium Chloride (KCl)

  • Glutathione (GSH)

  • Arachidonic Acid (substrate)

  • Colorimetric Substrate (TMPD)

  • Test Pyrazole Compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive Controls: Celecoxib (for COX-2) and SC-560 (for COX-1)

  • 96-well microplate

  • Microplate reader (capable of reading absorbance at 590-620 nm)

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. This typically involves diluting enzymes and preparing working solutions of substrates and cofactors.

  • Compound Dilution: Prepare a serial dilution of the test pyrazole compounds in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed 1% to avoid affecting enzyme activity.

  • Assay Plate Setup:

    • Add 150 µL of Assay Buffer to the "Blank" wells.

    • Add 10 µL of solvent (e.g., DMSO) to the "100% Initial Activity" wells.

    • Add 10 µL of the appropriate positive control dilutions to their designated wells.

    • Add 10 µL of the serially diluted test compounds to the sample wells.

  • Enzyme Addition:

    • Prepare a COX enzyme solution by diluting the enzyme and heme in the assay buffer.

    • Add 20 µL of the enzyme solution to all wells except the "Blank".

    • Gently shake the plate and incubate for 10 minutes at 37°C.

  • Reaction Initiation:

    • Prepare a substrate solution containing arachidonic acid and the colorimetric substrate (TMPD).

    • Add 20 µL of the substrate solution to all wells to initiate the reaction.

  • Measurement:

    • Immediately shake the plate for 30 seconds.

    • Measure the absorbance at 590 nm every minute for 5-10 minutes to obtain the reaction kinetics.

  • Data Analysis:

    • Calculate the rate of reaction for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Subtract the rate of the blank from all other wells.

    • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [(Rate of 100% Activity - Rate of Sample) / Rate of 100% Activity] * 100

    • Plot the % Inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).

Data Presentation: Inhibitory Potency of Pyrazole Derivatives

The following table summarizes the inhibitory concentrations (IC50) and selectivity indices for representative pyrazole-based COX inhibitors.[10] The Selectivity Index (SI) is calculated as (IC50 for COX-1 / IC50 for COX-2). A higher SI value indicates greater selectivity for COX-2.

CompoundTargetIC50 (COX-2) [nM]IC50 (COX-1) [nM]Selectivity Index (SI)
Celecoxib COX-24015000375
Compound 3b COX-239.4387622.21
Compound 4a COX-261.2487914.35
Compound 5b COX-238.7367717.47
Compound 5e COX-239.1451313.10
SC-558 COX-250500001000

Data sourced from Bioorganic Chemistry, 2019.[10]

Pyrazole Derivatives as Protein Kinase Inhibitors

Scientific Background: Kinases in Cellular Signaling and Disease

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways by catalyzing the phosphorylation of specific substrate proteins.[6][11] This phosphorylation acts as a molecular switch, controlling protein activity, localization, and interaction with other proteins. Aberrant kinase activity due to mutation, overexpression, or dysregulation is a hallmark of many diseases, particularly cancer.[3] This has made protein kinase inhibitors (PKIs) a major focus of modern drug discovery.[12][13]

The pyrazole scaffold is a key privileged structure in the design of PKIs.[3] Its ability to form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket makes it an ideal anchor for inhibitor design. Marketed pyrazole-containing kinase inhibitors include Ruxolitinib (a JAK1/2 inhibitor), Crizotinib (an ALK/MET inhibitor), and Erdafitinib (an FGFR inhibitor).[3][11]

Signaling Pathway: The JAK-STAT Pathway

The Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is a primary signaling cascade for numerous cytokines and growth factors, playing a critical role in immunity, cell growth, and hematopoiesis. Dysregulation of this pathway is implicated in myeloproliferative neoplasms and inflammatory diseases. Ruxolitinib, a pyrazole-based drug, effectively inhibits JAK1 and JAK2, thereby blocking this pathway.[3]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Receptor Dimerization JAK->JAK STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_Dimer p-STAT Dimer STAT_P->STAT_Dimer Dimerization Inhibitor Ruxolitinib (Pyrazole Derivative) Inhibitor->JAK Inhibition DNA DNA STAT_Dimer->DNA Nuclear Translocation Transcription Gene Transcription (Proliferation, Inflammation) DNA->Transcription Cytokine Cytokine Cytokine->Cytokine_Receptor

Caption: The JAK-STAT signaling pathway and its inhibition by Ruxolitinib.

Experimental Protocol: ADP-Glo™ Kinase Assay (Promega)

This protocol outlines a general method for assessing the inhibitory activity of pyrazole compounds against a specific protein kinase using a luminescence-based assay that measures ATP consumption.

Principle: The ADP-Glo™ assay is a two-step process. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the newly synthesized ADP into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is directly proportional to the ADP produced and, therefore, to the kinase activity.

Materials:

  • Purified, active kinase of interest (e.g., JAK2)

  • Kinase-specific substrate peptide

  • Kinase Reaction Buffer (containing DTT, MgCl2, etc.)

  • ATP solution at an appropriate concentration (often near the Km for the kinase)

  • Test Pyrazole Compounds dissolved in DMSO

  • Positive Control (e.g., Staurosporine or a known inhibitor like Ruxolitinib)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well or 96-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test pyrazole compounds in a buffer or water, maintaining a constant DMSO concentration.

  • Kinase Reaction Setup:

    • In each well of the assay plate, combine the kinase, its specific substrate, and the kinase reaction buffer.

    • Add the test compound dilutions or controls to the appropriate wells.

    • Allow the enzyme and inhibitor to pre-incubate for 15-30 minutes at room temperature.

  • Initiate Kinase Reaction:

    • Add ATP to each well to start the reaction.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a set time (e.g., 60 minutes). The reaction time should be within the linear range of the enzyme kinetics.

  • Terminate Reaction and Deplete ATP:

    • Add ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal:

    • Add Kinase Detection Reagent to each well.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop and stabilize.

  • Measurement:

    • Read the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the % Inhibition against the log of the compound concentration and fit the data using non-linear regression to determine the IC50 value.

Data Presentation: Inhibitory Potency of Pyrazole-Based Kinase Inhibitors

The following table shows the inhibitory activity of several pyrazole-based compounds against their target kinases, demonstrating the broad applicability of this scaffold.

CompoundTarget KinaseIC50 ValueTherapeutic Area
Ruxolitinib [3]JAK1 / JAK2~3 nMMyelofibrosis, Polycythemia Vera
Crizotinib [11]ALK / c-Met24 nM / 8 nMNon-Small Cell Lung Cancer
Asciminib (ABL001) [11]Bcr-Abl0.5 nMChronic Myeloid Leukemia
Compound 5r [14]BRAF V600E100 nMMelanoma (Preclinical)
Erdafitinib [11]FGFR1.2 - 2.5 nMUrothelial Carcinoma

Pyrazole Derivatives as Xanthine Oxidase (XO) Inhibitors

Scientific Background: Xanthine Oxidase and Hyperuricemia

Xanthine oxidase (XO) is a crucial enzyme in the metabolic pathway for purines.[15] It catalyzes the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[16] While uric acid is a normal waste product, its overproduction or insufficient excretion can lead to hyperuricemia. This condition can cause the deposition of monosodium urate crystals in joints and tissues, resulting in the painful inflammatory arthritis known as gout.[15]

Inhibition of xanthine oxidase is a primary therapeutic strategy for managing hyperuricemia and gout.[17] Allopurinol, a pyrimidine derivative, has been the standard treatment for decades. However, researchers have developed novel pyrazole-based XO inhibitors that demonstrate significantly higher potency and different inhibition mechanisms.[16][18] These compounds offer potential alternatives with improved efficacy and safety profiles.

Metabolic Pathway: Purine Degradation

The diagram below shows the final steps of purine degradation, where xanthine oxidase plays a central role, and how pyrazole inhibitors block this process to reduce uric acid formation.

Purine_Pathway cluster_pathway Purine Degradation Pathway Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase (XO) Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase (XO) Xanthine->XO2 Uric_Acid Uric Acid Gout Hyperuricemia & Gout Uric_Acid->Gout Overproduction XO1->Xanthine XO2->Uric_Acid Inhibitor Pyrazole Derivatives Inhibitor->XO1 Inhibition Inhibitor->XO2 Purines Purine Nucleotides (AMP, GMP) Purines->Hypoxanthine Catabolism

Caption: Purine degradation pathway showing inhibition of Xanthine Oxidase.

Experimental Protocol: Spectrophotometric Xanthine Oxidase Inhibition Assay

This protocol describes a direct spectrophotometric method to measure the inhibition of XO by monitoring the formation of uric acid from the substrate xanthine.

Principle: Xanthine oxidase converts xanthine into uric acid, which has a strong absorbance peak at 290-295 nm. The rate of increase in absorbance at this wavelength is directly proportional to the enzyme's activity.

Materials:

  • Xanthine Oxidase (from bovine milk or recombinant)

  • Phosphate Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Xanthine (substrate) solution, prepared in a weak base (e.g., 0.1 M NaOH) and then diluted in buffer.

  • Test Pyrazole Compounds dissolved in DMSO

  • Positive Control: Allopurinol

  • UV-transparent 96-well plate or cuvettes

  • UV-Vis spectrophotometer or microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of XO, xanthine, and allopurinol in the phosphate buffer.

  • Compound Dilution: Create serial dilutions of the test pyrazole compounds in the phosphate buffer, ensuring a consistent final DMSO concentration (e.g., <1%).

  • Assay Setup (in a 96-well plate):

    • To each well, add the phosphate buffer to reach a final volume of 200 µL.

    • Add the test compound dilutions, solvent (for control), or allopurinol to the appropriate wells.

    • Add the xanthine oxidase enzyme solution to all wells except the blank.

    • Pre-incubate the plate for 10-15 minutes at 25°C or 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Add the xanthine substrate solution to each well to start the reaction.

  • Measurement:

    • Immediately place the plate in the spectrophotometer.

    • Measure the increase in absorbance at 290 nm over time (e.g., every 30 seconds for 5-10 minutes).

  • Data Analysis:

    • Determine the reaction rate (V) from the linear portion of the absorbance vs. time plot (ΔAbs/min).

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the % Inhibition against the log of the compound concentration and use non-linear regression to determine the IC50 value.[17]

    • For Mechanism of Inhibition: To determine if the inhibition is competitive, non-competitive, or mixed-type, the assay can be repeated with varying concentrations of both the substrate (xanthine) and the inhibitor. The data can then be plotted on a Lineweaver-Burk plot (1/V vs. 1/[S]).[18]

Data Presentation: Inhibitory Potency of Pyrazole-Based XO Inhibitors

The table below presents the IC50 values for several pyrazole derivatives against xanthine oxidase, with allopurinol as a standard reference.

CompoundTargetIC50 (XO) [µM]Notes
Allopurinol [17]Xanthine Oxidase14.97Standard drug
Compound 1 [17]Xanthine Oxidase0.83~18-fold more potent than Allopurinol
Compound 2 [17]Xanthine Oxidase14.50Equipotent to Allopurinol
Compound 5 [16]Xanthine Oxidase5.3Potent inhibitor
Compound 6 [16]Xanthine Oxidase2.45Most potent in its series
Compound 8u [15]Xanthine Oxidase0.0288Comparable to Febuxostat (IC50 = 0.0236 µM)

References

  • Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects Source: PubMed Central URL: [Link]

  • Title: Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets Source: Eco-Vector Journals Portal URL: [Link]

  • Title: Synthesis and enzymic activity of some novel xanthine oxidase inhibitors. 3-Substituted 5,7-dihydroxypyrazolo(1,5-alpha)pyrimidines Source: PubMed URL: [Link]

  • Title: Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets Source: Bentham Science Publishers URL: [Link]

  • Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects Source: MDPI URL: [Link]

  • Title: Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors Source: PubMed URL: [Link]

  • Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: MDPI URL: [Link]

  • Title: Synthesis and Biological Evaluation of the Pyrazole Class of Cyclooxygenase- 2-Inhibitors Source: ScholarWorks@UARK URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: MDPI URL: [Link]

  • Title: Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation Source: PubMed URL: [Link]

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  • Title: A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives Source: MDPI URL: [Link]

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Application Notes and Protocols: FTIR Spectroscopy for the Characterization of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Significance of Pyrazole Moieties

The pyrazole ring system is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. Its prevalence is due to its unique electronic properties and its ability to act as a versatile scaffold for engaging with biological targets.[1] As such, the precise and unambiguous structural characterization of novel pyrazole derivatives is a critical step in the drug discovery pipeline. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the synthesis and purity of these compounds. This application note offers a detailed guide to obtaining and interpreting high-quality FTIR spectra of pyrazole compounds, grounded in both theoretical principles and practical laboratory considerations.

Choosing the Right Sampling Technique: A Decision Framework

The physical state of the pyrazole compound (e.g., crystalline solid, amorphous powder, oil) and the analytical goal (qualitative identification vs. quantitative analysis) will dictate the optimal sample preparation method. The most common techniques for solid samples are Attenuated Total Reflectance (ATR), the Potassium Bromide (KBr) pellet method, and the Nujol mull technique.

  • Attenuated Total Reflectance (ATR): As the most modern and straightforward technique, ATR requires minimal to no sample preparation.[2] A small amount of the solid is simply pressed against a high-refractive-index crystal (often diamond or zinc selenide). This ease of use makes it ideal for rapid screening and routine identification.

  • Potassium Bromide (KBr) Pellet: This is a classic transmission method that, when performed correctly, yields a high-quality spectrum free from interfering peaks from the matrix material.[3] It is often considered the "gold standard" for creating a reference spectrum. However, it is more labor-intensive and susceptible to issues with moisture.

  • Nujol Mull: This technique involves grinding the solid sample with a mulling agent (typically Nujol, a mineral oil) to create a paste. It is a quick alternative to the KBr pellet method, especially for samples that are sensitive to the pressure of pelletizing or that may react with KBr. Its primary drawback is the interference from the mulling agent's own C-H absorption bands.

The following workflow diagram illustrates the decision-making process for selecting a suitable sample preparation technique.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis Start Pyrazole Sample (Solid) Decision1 Need for rapid screening? Start->Decision1 ATR ATR Method Decision1->ATR Yes Decision2 Sample sensitive to pressure or KBr? Decision1->Decision2 No Acquire Acquire Spectrum ATR->Acquire Nujol Nujol Mull Method Decision2->Nujol Yes KBr KBr Pellet Method Decision2->KBr No Nujol->Acquire KBr->Acquire Process Process Data (Baseline Correction, etc.) Acquire->Process Interpret Interpret Spectrum (Peak Assignment) Process->Interpret Report Generate Report Interpret->Report

Caption: Workflow for FTIR analysis of pyrazole compounds.

Experimental Protocols

Protocol 1: The KBr Pellet Method

This method is predicated on the principle that finely ground potassium bromide becomes plastic and transparent to infrared radiation under high pressure.

Materials and Equipment:

  • FTIR Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die (e.g., 13 mm)

  • Spectroscopic grade Potassium Bromide (KBr), oven-dried at 110°C for several hours and stored in a desiccator.

  • Analytical balance (4-place minimum)

  • Spatula

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh approximately 1-2 mg of the pyrazole compound.

  • KBr Weighing: Weigh approximately 200-250 mg of dry, spectroscopic grade KBr. The optimal sample-to-KBr ratio is typically between 0.5% and 1.0%.[4]

  • Grinding: Transfer a small portion of the KBr to the agate mortar and grind it to a fine powder to coat the surface. Add the weighed pyrazole sample and the remaining KBr. Grind the mixture thoroughly for several minutes until it appears homogenous and has a fine, talc-like consistency. This step is crucial to reduce light scattering.

  • Die Assembly: Assemble the pellet-forming die. Transfer the ground mixture into the die, ensuring an even distribution.

  • Pressing: Place the die into the hydraulic press. Apply a force of approximately 8-10 tons for 1-2 minutes.[4][5] Applying a vacuum during pressing can help remove trapped air and moisture, resulting in a more transparent pellet.

  • Pellet Extraction: Carefully release the pressure and disassemble the die. The resulting pellet should be translucent or transparent. An opaque or cloudy pellet indicates insufficient grinding, excessive sample concentration, or moisture contamination.

  • Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum. A background spectrum should be run with an empty sample holder.

Causality and Trustworthiness:

  • Why dry KBr? KBr is hygroscopic. Any absorbed water will produce broad absorption bands around 3400 cm⁻¹ (O-H stretching) and 1640 cm⁻¹ (H-O-H bending), which can obscure the N-H stretching region of the pyrazole sample.[3]

  • Why an agate mortar? Agate is a hard, non-porous material that prevents contamination of the sample.

  • Why thorough grinding? To obtain a high-quality spectrum, the particle size of the sample must be smaller than the wavelength of the incident IR radiation to minimize scattering (the Christiansen effect).

Protocol 2: The Nujol Mull Method

This technique is a rapid method for qualitative analysis, particularly useful for moisture-sensitive samples.

Materials and Equipment:

  • FTIR Spectrometer

  • Agate mortar and pestle

  • IR-transparent salt plates (e.g., KBr or NaCl), stored in a desiccator

  • Nujol (high-purity mineral oil) or Fluorolube

  • Spatula or glass rod

Step-by-Step Methodology:

  • Sample Grinding: Place 5-10 mg of the solid pyrazole compound into an agate mortar and grind it to a very fine powder.

  • Creating the Mull: Add one or two drops of Nujol to the ground powder. Continue grinding the mixture until it forms a uniform, viscous paste with a translucent appearance.

  • Sample Application: Using a spatula, transfer a small amount of the mull onto the center of one salt plate.

  • Spreading the Film: Place the second salt plate on top of the first and gently rotate it to spread the mull into a thin, even film between the plates. The final film should be free of air bubbles.

  • Analysis: Place the "sandwich" of salt plates into the appropriate sample holder and insert it into the spectrometer for analysis.

Causality and Trustworthiness:

  • Nujol Interference: Nujol is a hydrocarbon and will exhibit strong C-H stretching and bending absorptions in the spectrum (~2924, 1462, and 1377 cm⁻¹).[3] These bands will obscure any sample signals in these regions.

  • Complementary Mulling Agents: To observe the C-H regions of the pyrazole compound, a spectrum can be run using a complementary mulling agent like Fluorolube (a fluorinated hydrocarbon). Fluorolube has strong absorptions in the region below 1300 cm⁻¹, but is transparent where Nujol absorbs.[6] Running spectra in both agents allows for a complete view of the mid-IR range.

Spectral Interpretation: Characteristic Vibrational Modes of Pyrazole Compounds

The interpretation of an FTIR spectrum involves assigning the observed absorption bands to specific molecular vibrations.[7][8] For pyrazole derivatives, the key is to identify vibrations associated with the heterocyclic ring and its substituents. The "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of absorptions that is unique to the molecule as a whole and is excellent for confirming identity against a reference spectrum.

The following table summarizes the characteristic absorption frequencies for pyrazole and its common functional groups.

Vibrational ModeFrequency Range (cm⁻¹)IntensityNotes
N-H Stretching (in pyrazole ring)3500 - 3100Medium - BroadOften appears as a broad band due to hydrogen bonding, especially in the solid state.[9][10]
Aromatic C-H Stretching 3100 - 3000Medium - SharpCharacteristic of C-H bonds on the pyrazole ring and any attached aromatic substituents.[6]
Aliphatic C-H Stretching 3000 - 2850Medium - StrongPresent if alkyl substituents are on the pyrazole ring or side chains.
C=O Stretching (e.g., in pyrazolones)1750 - 1650StrongA very strong and sharp peak, indicative of a carbonyl group. Its exact position depends on conjugation.[3]
C=N Stretching (ring)1680 - 1500Medium - VariableA key vibration for the pyrazole ring. Can be a sharp peak or part of a complex pattern.[2][6]
C=C Stretching (ring)1620 - 1430Medium - VariableAromatic ring stretching vibrations, often appearing as a series of bands.[6]
N-H Bending 1650 - 1550MediumIn-plane bending of the N-H bond.
C-N Stretching (ring)1300 - 1200Medium - StrongStretching vibrations of the carbon-nitrogen bonds within the pyrazole ring.[6]
N-N Stretching (ring)1150 - 1050Weak - MediumOften a weaker band, characteristic of the adjacent nitrogen atoms in the pyrazole ring.[6]
Ring Bending/Deformation 1000 - 650Medium - StrongComplex vibrations involving the entire ring structure, contributing to the fingerprint region.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural elucidation of pyrazole compounds. By selecting the appropriate sample preparation technique—whether the rapid ATR method for screening or the classic KBr and Nujol methods for detailed analysis—researchers can obtain high-quality, reproducible spectra. A thorough understanding of the characteristic vibrational frequencies of the pyrazole core and its substituents allows for confident confirmation of molecular identity, assessment of purity, and tracking of chemical transformations, thereby accelerating the drug development process.

References

  • Mulling (spectroscopy) - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

  • KBr Pellet Method. (n.d.). Shimadzu. Retrieved January 11, 2026, from [Link]

  • Infrared Spectra of Solids – the Mull Technique. (n.d.). IJVS. Retrieved January 11, 2026, from [Link]

  • Convenient Synthesis of Binary and Fused Pyrazole Ring Systems: Accredited by Molecular Modeling and Biological Evaluation. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination. (2014). Iraqi National Journal of Chemistry. Retrieved January 11, 2026, from [Link]

  • Figure . Theoretical and experimental FTIR spectra of -methyl. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2020). MDPI. Retrieved January 11, 2026, from [Link]

  • Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity. (2002). MDPI. Retrieved January 11, 2026, from [Link]

  • A vibrational assignment for pyrazole. (1967). Journal of the Chemical Society B: Physical Organic. Retrieved January 11, 2026, from [Link]

  • Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimethyl-1-phenyl-4-(p - Der Pharma Chemica. (n.d.). Retrieved January 11, 2026, from [Link]

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Introduction: The Convergence of Computational Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the computational analysis of 1-(4-Nitrophenyl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry. This document provides a comprehensive, step-by-step protocol for conducting molecular docking studies against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a validated target in cancer therapy.

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The subject of this guide, this compound, combines this versatile heterocyclic ring with a nitrophenyl moiety, a common feature in pharmacologically active molecules. Evaluating the therapeutic potential of such novel compounds traditionally involves lengthy and expensive synthesis and screening processes.

Molecular docking, a powerful in silico method, offers a rational, cost-effective, and rapid alternative to predict the binding orientation and affinity of a small molecule (ligand) to its macromolecular target (receptor).[4] By simulating the intermolecular interactions at the atomic level, docking provides critical insights into the binding mode and potential inhibitory activity of a compound, thereby guiding lead optimization and drug design.[5]

This application note provides a detailed protocol for the molecular docking of this compound against Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a serine/threonine protein kinase that plays a crucial role in the G1/S phase transition of the cell cycle; its dysregulation is a hallmark of many human cancers, making it a prime target for inhibitor development.[6][7] This guide is intended for researchers and scientists in drug development, providing both the theoretical foundation and the practical steps necessary to perform a robust computational analysis.

Part 1: Theoretical Framework and Experimental Design

The Ligand: this compound

The ligand's structure is fundamental to its potential interactions. The this compound molecule possesses several key features:

  • Pyrazole Ring: An aromatic five-membered ring with two adjacent nitrogen atoms. The N-2 atom can act as a hydrogen bond acceptor, a common interaction motif in kinase inhibitors.[8]

  • Phenyl Ring: Provides a scaffold for hydrophobic (van der Waals) interactions within the target's binding pocket.

  • Nitro Group (-NO2): A strong electron-withdrawing group that can participate in polar interactions and hydrogen bonding.

Understanding these features is crucial for interpreting the final docking poses and binding interactions.

The Receptor: Cyclin-Dependent Kinase 2 (CDK2)

The selection of a biological target is the most critical step in designing a meaningful docking study. CDK2 was chosen based on the following rationale:

  • Therapeutic Relevance: As a key regulator of cell proliferation, CDK2 is a well-validated target for anticancer drug discovery.[7]

  • Precedent: Pyrazole-based compounds have been successfully designed and evaluated as potent CDK inhibitors.[6][7]

  • Structural Availability: High-resolution crystal structures of human CDK2 are readily available in the Protein Data Bank (PDB), which is essential for accurate docking studies. For this protocol, we will use the PDB entry 2VTO , which contains CDK2 complexed with a pyrazole-based inhibitor.[6] Using a structure that is already bound to a similar ligand helps in defining the active site and validating the docking protocol.

The Principle: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process is governed by a scoring function , which estimates the binding affinity (typically in kcal/mol). A more negative binding affinity score indicates a more stable complex and potentially higher binding affinity. The workflow relies on two key components: a search algorithm to explore possible binding poses and the scoring function to evaluate them.[6]

Part 2: Computational Workflow and Protocols

This section details the step-by-step methodology for performing the molecular docking study.

Required Software and Resources
ResourceDescriptionURL
PubChem Database to obtain the 3D structure of the ligand.[Link]
RCSB Protein Data Bank Database to obtain the 3D crystal structure of the receptor (CDK2).[Link]
AutoDock Tools (ADT) A graphical user interface for preparing ligand and receptor files for docking.[Link]
AutoDock Vina The docking engine that performs the simulation.[Link]
PyMOL or UCSF Chimera Molecular visualization software for analyzing results.[Link]
Overall Docking Workflow

The entire process, from data acquisition to final analysis, can be visualized as a sequential workflow.

G Figure 1: Molecular Docking Workflow cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase A 1. Ligand Acquisition (PubChem) C 3. Ligand Preparation (Add Charges, Define Torsions) A->C B 2. Receptor Acquisition (PDB: 2VTO) D 4. Receptor Preparation (Remove Water, Add Hydrogens) B->D E 5. Grid Box Generation (Define Active Site) C->E D->E F 6. Run Docking Simulation (AutoDock Vina) E->F G 7. Analyze Binding Scores (Binding Affinity) F->G H 8. Visualize Binding Poses (PyMOL) G->H I 9. Identify Key Interactions (H-Bonds, Hydrophobic) H->I

Figure 1: Molecular Docking Workflow
Protocol 1: Ligand Preparation

Rationale: The ligand structure must be converted into a "docking-ready" format. This involves adding atomic charges and defining rotatable bonds, which allows the docking algorithm to explore different conformations of the ligand.

Steps:

  • Obtain Ligand Structure:

    • Navigate to the PubChem database.

    • Search for "this compound" (CID: 121332).

    • Download the 3D conformer in SDF format.

  • Convert and Prepare in AutoDock Tools (ADT):

    • Open ADT.

    • Go to Ligand -> Input -> Open and select the downloaded SDF file. ADT will automatically detect the root and set up rotatable bonds.

    • Go to Ligand -> Torsion Tree -> Detect Root.

    • Go to Ligand -> Output -> Save as PDBQT. Save the file as ligand.pdbqt. This file now contains the atomic coordinates, partial charges, and information about the flexible torsions.

Protocol 2: Receptor Preparation

Rationale: The raw PDB file of the receptor contains non-essential information (like water molecules, co-solvents) that can interfere with docking. It also lacks hydrogen atoms, which are critical for calculating interactions. This protocol "cleans" the receptor structure.

Steps:

  • Obtain Receptor Structure:

    • Navigate to the RCSB PDB database.

    • Search for and download the PDB file for entry 2VTO .

  • Prepare Receptor in AutoDock Tools (ADT):

    • Open ADT. Go to File -> Read Molecule and open 2VTO.pdb.

    • Clean the Protein:

      • The structure contains a co-crystallized ligand and water molecules. Select and delete all water molecules (Select -> Residue -> HOH, then Edit -> Delete -> Delete Selected Atoms).

      • Similarly, select and delete the original inhibitor (residue name "664").

    • Add Hydrogens: Go to Edit -> Hydrogens -> Add. Choose Polar only and click OK. Hydrogens are essential for correct hydrogen bond calculations.

    • Compute Charges: Go to Edit -> Charges -> Compute Gasteiger. This assigns partial atomic charges, which are necessary for the energy calculations in the scoring function.

    • Save as PDBQT: Go to Grid -> Macromolecule -> Choose. Select 2VTO and save it as receptor.pdbqt.

Protocol 3: Grid Box Generation

Rationale: The docking simulation does not search the entire protein. You must define a three-dimensional search space, or "grid box," where the algorithm will attempt to place the ligand. The box should be centered on the known active site of the enzyme to ensure computational efficiency and accuracy.

Steps:

  • Load Receptor in ADT: Ensure receptor.pdbqt is loaded.

  • Open GridBox Panel: Go to Grid -> Grid Box....

  • Center the Grid: The active site of CDK2 is a deep cleft between the N- and C-terminal lobes. Key residues include Leu83, Glu81, and Phe80. A reliable way to center the grid is to use the coordinates of the original co-crystallized ligand from PDB entry 2VTO.

    • Set the center coordinates to: center_x = 10.5, center_y = 47.0, center_z = -9.5.

    • Set the dimensions to: size_x = 22, size_y = 22, size_z = 22 (in Angstroms). This creates a sufficiently large box to accommodate the ligand and allow for conformational flexibility.

  • Create Configuration File: Create a text file named conf.txt and add the following lines, which specify the input files and the grid box parameters for AutoDock Vina.

Protocol 4: Running the Docking Simulation

Rationale: This step executes the docking algorithm using the prepared files and the defined search space. AutoDock Vina will explore multiple binding poses and rank them based on the calculated binding affinity.

Steps:

  • Open a Command Line Terminal: Navigate to the directory containing your four files: receptor.pdbqt, ligand.pdbqt, conf.txt, and the AutoDock Vina executable.

  • Execute Vina: Run the following command:

The simulation will run and produce two output files: docking_results.pdbqt (containing the coordinates of the top binding poses) and docking_log.txt (containing the binding affinity scores).

Part 3: Results Analysis and Interpretation

Raw docking output is a collection of coordinates and scores. The true scientific value comes from careful analysis and visualization.

Interpreting the Output Files
  • docking_log.txt: This file provides a table of the top-ranked binding poses. The most important value is the binding affinity (in kcal/mol). The pose with the lowest (most negative) energy is considered the most favorable predicted binding mode.

  • docking_results.pdbqt: This file contains the 3D coordinates for each of the top poses listed in the log file, which can be visualized using molecular graphics software.

Data Presentation

Summarize the quantitative results in a clear, structured table.

PoseBinding Affinity (kcal/mol)RMSD from Best Mode (Å)Key Interacting Residues (CDK2)
1-8.50.000Leu83, Glu81, Gln131, Asp86
2-8.21.345Leu83, Phe80, Asp145
3-8.11.987Leu83, Ile10, His84
............

(Note: The data shown is illustrative. Actual results will be generated by the simulation.)

Protocol 5: Visualization of Binding Poses

Rationale: A 3D visualization is essential to understand how the ligand is binding. This allows for the identification of specific intermolecular interactions that stabilize the complex.

Steps (using PyMOL):

  • Load the Structures: Open PyMOL and load both the receptor.pdbqt and docking_results.pdbqt files.

  • Prepare the View:

    • Display the protein as a cartoon or surface (Display -> Cartoon).

    • Color the protein to highlight different domains or properties.

    • Display the ligand (from the first pose in docking_results) as sticks (Show -> Sticks).

  • Identify Interactions:

    • Select residues on the protein that are within 4 Å of the ligand. This highlights the binding pocket.

    • Use the Wizard -> Measurement tool to find potential hydrogen bonds (typically < 3.2 Å between a donor and acceptor).

    • Observe the orientation of the ligand's phenyl ring relative to hydrophobic residues like Leu83 and Phe80.

  • Generate Image: Create a high-quality image for publication or presentation, clearly labeling the key interacting residues and the ligand.

Framework for Interpretation

The analysis should follow a logical progression from numerical data to a scientific hypothesis.

G Figure 2: Framework for Result Interpretation Data Raw Data (Binding Affinity = -8.5 kcal/mol) Visualization 3D Visualization (Ligand in Active Site) Data->Visualization is visualized as Interaction Interaction Analysis (H-bond to Leu83 backbone) Visualization->Interaction reveals Hypothesis Scientific Hypothesis (Compound is a potential CDK2 inhibitor) Interaction->Hypothesis supports

Figure 2: Framework for Result Interpretation

Part 4: Validation and Best Practices

Trustworthiness: A docking protocol's reliability must be established. The most common and essential validation method is redocking .

Protocol 6: Protocol Validation via Redocking

Rationale: Before docking an unknown ligand, you must prove that your docking protocol can accurately reproduce a known, experimentally determined binding pose. This is done by docking the co-crystallized ligand back into its own receptor structure.

Steps:

  • Prepare the Co-crystallized Ligand: Using the original 2VTO.pdb file, extract the inhibitor (residue "664") into a new file. Prepare this ligand as a PDBQT file using the same steps in Protocol 1.

  • Run Docking: Use the same receptor.pdbqt and grid box parameters to dock this co-crystallized ligand.

  • Analyze RMSD: The key metric is the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal structure pose.

    • Success Criterion: An RMSD value < 2.0 Å is considered a successful validation, indicating that the docking protocol is reliable.

Conclusion

This guide provides a comprehensive framework for conducting a molecular docking study of this compound against CDK2. By following these protocols, researchers can generate robust, reproducible, and meaningful predictions about the binding characteristics of this compound. The results of such a study, including a favorable binding energy and specific interactions with key active site residues, can form a strong hypothesis that this compound may act as a potential inhibitor of CDK2. These computational findings provide a solid foundation for guiding subsequent experimental validation, such as enzyme inhibition assays and cell-based proliferation studies, accelerating the journey from a chemical entity to a potential therapeutic agent.

References

  • Jana, S. B., et al. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations.
  • Dizdaroglu, Y., et al. (2019). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. This study focuses on the synthesis and computational analysis of pyrazole derivatives as enzyme inhibitors. [Link: [Link]]

  • Panda, S. S., et al. (2023). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study. Scientific Reports. Discusses the computational investigation of pyrazole derivatives against various cancer cell lines. [Link: [Link]]

  • Ghasemzadeh, P., et al. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Chemical Methodologies. This article describes the use of computational methods to identify pyrazole-based inhibitors for CDK8, a cancer-related kinase. [Link: [Link]]

  • Kamal, A., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation. This paper explicitly details the docking of pyrazole derivatives against several protein kinases, including CDK2 (PDB: 2VTO). [Link: [Link]]

  • Al-Ostoot, F. H., et al. (2025). Rational design and synthesis of pyrazole derivatives as potential SARS-CoV-2 Mpro inhibitors. Bioorganic Chemistry. Highlights the integration of molecular docking to design pyrazole derivatives as enzyme inhibitors. [Link: [Link]]

  • Gomez, L., et al. (2007). Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis. Bioorganic & Medicinal Chemistry Letters. Describes a series of pyrazole analogs with antibacterial activity via enzyme inhibition. [Link: [Link]]

  • Khairulah, Z. A., et al. (2024). Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. Russian Journal of General Chemistry. Details the synthesis and computational evaluation of pyrazole compounds against cancer cell lines, supported by molecular docking. [Link: [Link]]

  • Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences. This review summarizes pyrazole derivatives targeting various anticancer targets, including CDKs. [Link: [Link]]

  • Touzani, R., et al. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. Medicinal Chemistry Research. Investigates pyrazole compounds as inhibitors of various enzymes. [Link: [Link]]

  • Aggarwal, R., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. A comprehensive review on the synthesis and diverse biological activities of pyrazole derivatives. [Link: [Link]]

  • Kamal, A., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. ResearchGate. Provides details on the docking methodology for pyrazole derivatives against protein kinases. [Link: [Link]]

  • Aggarwal, R., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Mentions the synthesis of 4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid. [Link: [Link]]

  • Anusha, S., et al. (2021). Synthesis, Molecular Docking and Characterization of Pyrazole N-Mannich Base Derivatives as Antimicrobial Agents. Research Journal of Pharmacy and Technology. Details the use of AutoDock 4.2 for docking pyrazole derivatives against bacterial protein targets. [Link: [Link]]

  • Wu, L., et al. (2018). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. Highlights pyrazole as a privileged scaffold in the design of anticancer agents. [Link: [Link]]

  • Gomaa, A. M. (2016). Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies. Molecules. Describes the use of molecular docking to explore the mode of action of synthesized pyrazole compounds. [Link: [Link]]

  • Banupriya, U., et al. (2019). In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. International Journal of Pharmacy and Biological Sciences. Outlines the use of AutoDock for in silico studies of pyrazole derivatives. [Link: [Link]]

  • Al-Obaidi, R. K. (2019). Synthesis and biological activity evaluation of some new pyrazole derivatives. International Journal of Pharmaceutical Research. Discusses the synthesis and antibacterial activity of pyrazole derivatives. [Link: [Link]]

  • Kaur, H., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. A review covering the wide range of biological activities of pyrazole derivatives. [Link: [Link]]

  • Sener, A., et al. (2021). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of the Turkish Chemical Society, Section A: Chemistry. Mentions the synthesis of 4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid. [Link: [Link]]

  • Wang, X., et al. (2012). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Acta Crystallographica Section E. Reports on the synthesis of a closely related pyrazole derivative. [Link: [Link]]

  • Wang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. Discusses the role of the pyrazole ring as a hydrogen bond acceptor and its importance in drug-receptor binding. [Link: [Link]]

  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. BioMed Research International. A review on the various biological activities of pyrazole derivatives, including anti-inflammatory actions. [Link: [Link]]

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Application Notes and Protocols: 1-(4-Nitrophenyl)-1H-pyrazole in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of 1-(4-Nitrophenyl)-1H-pyrazole as a Versatile Ligand

In the dynamic field of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of metal complexes with tailored properties and applications. Among the vast array of heterocyclic scaffolds, pyrazole derivatives have garnered significant attention due to their versatile coordination modes, thermal and hydrolytic stability, and the diverse biological activities exhibited by their metal complexes.[1][2] This guide focuses on a particularly intriguing pyrazole derivative: this compound. The presence of the electron-withdrawing nitro group on the phenyl ring significantly influences the electronic properties of the pyrazole moiety, thereby impacting the stability, reactivity, and potential applications of its coordination compounds.[3]

These application notes and protocols are designed to provide researchers, scientists, and drug development professionals with a comprehensive, in-depth technical guide to the synthesis, characterization, and application of this compound as a ligand. Moving beyond a simple recitation of procedural steps, this document elucidates the underlying chemical principles, offers insights into experimental design, and provides a framework for the interpretation of results. Our objective is to empower researchers to not only replicate these protocols but also to adapt and innovate upon them, fostering further exploration into the rich coordination chemistry of this promising ligand.

Part 1: Synthesis of this compound Ligand

The synthesis of N-aryl pyrazoles can be achieved through various methods, with a common and effective approach being the condensation reaction between a 1,3-dicarbonyl compound and an aryl hydrazine.[1][4] The following protocol details a robust method for the synthesis of this compound.

Protocol 1: Synthesis of this compound

Materials:

  • 1,1,3,3-Tetramethoxypropane

  • 4-Nitrophenylhydrazine hydrochloride

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂)

  • Hexane

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Hydrolysis of 1,1,3,3-Tetramethoxypropane:

    • In a 250 mL round-bottom flask, combine 1,1,3,3-tetramethoxypropane (1 equivalent) and 1 M hydrochloric acid (a slight excess).

    • Stir the mixture at room temperature for 1-2 hours to effect the hydrolysis to malondialdehyde. The reaction can be monitored by TLC.

  • Condensation Reaction:

    • To the resulting solution of malondialdehyde, add 4-nitrophenylhydrazine hydrochloride (1 equivalent) and a catalytic amount of concentrated hydrochloric acid.

    • Add ethanol to the flask to ensure homogeneity of the reaction mixture.

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) with continuous stirring for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Work-up and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • The crude product may precipitate out of the solution. If so, collect the solid by vacuum filtration using a Büchner funnel. If not, proceed to extraction.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield this compound as a solid.

Expected Yield: 70-85%

Characterization: The identity and purity of the synthesized ligand should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Visualizing the Synthesis Workflow

Synthesis_Workflow cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation cluster_workup Step 3: Work-up & Purification TMP 1,1,3,3-Tetramethoxypropane Malondialdehyde Malondialdehyde (in situ) TMP->Malondialdehyde Stir at RT HCl_hydrolysis 1M HCl HCl_hydrolysis->Malondialdehyde Reflux Reflux (4-6h) Malondialdehyde->Reflux NPH 4-Nitrophenylhydrazine HCl NPH->Reflux Ethanol Ethanol Ethanol->Reflux Neutralization Neutralization (NaHCO₃) Reflux->Neutralization Extraction Extraction (DCM) Neutralization->Extraction Drying Drying (MgSO₄) Extraction->Drying Evaporation Evaporation Drying->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: Workflow for the synthesis of this compound.

Part 2: Synthesis of a Representative Metal Complex

This compound can coordinate to a variety of metal ions through the nitrogen atoms of the pyrazole ring.[1] The following protocol describes the synthesis of a generic M(II) complex, which can be adapted for various transition metals such as Cu(II), Ni(II), Co(II), and Zn(II).

Protocol 2: Synthesis of a Dichloro-bis[this compound]metal(II) Complex

Materials:

  • This compound

  • Metal(II) chloride salt (e.g., CuCl₂, NiCl₂·6H₂O, CoCl₂, ZnCl₂)

  • Methanol or Ethanol

  • Deionized Water (if using a hydrated metal salt)

Equipment:

  • Schlenk flask or round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (optional, depending on the metal)

  • Büchner funnel and filter paper

Procedure:

  • Ligand Solution:

    • In a Schlenk flask, dissolve this compound (2 equivalents) in a minimal amount of warm methanol or ethanol.

  • Metal Salt Solution:

    • In a separate beaker, dissolve the metal(II) chloride salt (1 equivalent) in methanol or a methanol/water mixture.

  • Complexation:

    • Slowly add the metal salt solution dropwise to the stirring ligand solution at room temperature.

    • Upon addition, a precipitate of the metal complex is expected to form. The color of the solution will likely change, indicating complex formation.

    • Continue stirring the reaction mixture at room temperature for 2-4 hours to ensure complete reaction. For some less reactive metals, gentle heating or reflux may be required.

  • Isolation of the Complex:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with small portions of cold methanol to remove any unreacted starting materials.

    • Dry the complex in a desiccator or under vacuum.

Characterization: The formation of the coordination complex can be confirmed by a variety of analytical techniques.

Technique Expected Observations
FT-IR Spectroscopy Shifts in the vibrational frequencies of the pyrazole ring, particularly the C=N and N-N stretching modes, upon coordination to the metal center. The characteristic bands of the nitro group (around 1560-1490 cm⁻¹ and 1360-1300 cm⁻¹) should also be present.[5]
UV-Vis Spectroscopy Appearance of new absorption bands in the visible region, corresponding to d-d electronic transitions for transition metal complexes, which are absent in the free ligand.
Elemental Analysis The experimentally determined percentages of C, H, and N should be in close agreement with the calculated values for the proposed formula of the complex.
Single-Crystal X-ray Diffraction Provides definitive structural information, including bond lengths, bond angles, and the coordination geometry around the metal center. This technique can confirm the coordination of the pyrazole nitrogen to the metal ion.[6]
Visualizing the Complexation Process

Complexation_Workflow Ligand_Sol This compound in Methanol Mixing Dropwise Addition (Stirring at RT) Ligand_Sol->Mixing Metal_Sol Metal(II) Chloride in Methanol Metal_Sol->Mixing Precipitation Formation of Precipitate Mixing->Precipitation Isolation Filtration and Washing Precipitation->Isolation Drying Drying Isolation->Drying Final_Complex [M(1-(4-NP-Pz))₂Cl₂] Drying->Final_Complex

Caption: General workflow for the synthesis of a metal(II) complex.

Part 3: Applications in Biological Systems

Metal complexes of pyrazole derivatives have shown significant promise in the field of drug development due to their wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][7] The coordination of the pyrazole ligand to a metal center can enhance its biological activity compared to the free ligand, a phenomenon often attributed to factors such as increased lipophilicity and the chelate effect.[8]

Protocol 3: In Vitro Antibacterial Activity Screening (Broth Microdilution Method)

This protocol outlines a standard method for assessing the minimum inhibitory concentration (MIC) of the synthesized ligand and its metal complexes against bacterial strains.

Materials:

  • Synthesized this compound and its metal complexes

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Standard antibiotic (e.g., Ciprofloxacin) as a positive control

  • Sterile pipette tips and other sterile labware

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve the ligand and its metal complexes in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strains in MHB overnight at 37 °C.

    • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution in Microtiter Plates:

    • Add 100 µL of MHB to each well of a 96-well plate.

    • Add 100 µL of the stock solution of the test compound to the first well of a row and perform serial two-fold dilutions across the plate.

    • The final volume in each well will be 100 µL after adding the bacterial inoculum.

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL.

    • Include a positive control (standard antibiotic), a negative control (MHB with DMSO), and a growth control (MHB with bacteria only).

  • Incubation:

    • Incubate the plates at 37 °C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Data Presentation: MIC Values
Compound MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli
This compound (Ligand)[Experimental Value][Experimental Value]
[Cu(1-(4-NP-Pz))₂Cl₂][Experimental Value][Experimental Value]
[Ni(1-(4-NP-Pz))₂Cl₂][Experimental Value][Experimental Value]
[Zn(1-(4-NP-Pz))₂Cl₂][Experimental Value][Experimental Value]
Ciprofloxacin (Positive Control)[Experimental Value][Experimental Value]

Conclusion and Future Directions

The protocols and application notes presented herein provide a solid foundation for the exploration of this compound in coordination chemistry. The versatility of this ligand, coupled with the potential for fine-tuning the properties of its metal complexes, opens up a vast landscape for future research. Further investigations could focus on:

  • Synthesis of complexes with different metals and co-ligands: Exploring a wider range of metal centers and introducing ancillary ligands can lead to complexes with novel structures and functionalities.

  • Catalytic applications: The electron-withdrawing nature of the nitrophenyl group may render the metal center more electrophilic, making these complexes potential candidates for various catalytic transformations.

  • In-depth biological studies: Beyond preliminary antibacterial screening, further studies could explore the mechanism of action, cytotoxicity, and in vivo efficacy of these compounds.

  • Materials science applications: The potential for these compounds to form interesting supramolecular architectures could be explored for applications in materials science, such as in the development of novel sensors or luminescent materials.

By providing this detailed guide, we hope to stimulate further research and innovation in this exciting area of coordination chemistry, ultimately leading to the development of new materials and therapeutic agents with significant societal impact.

References

  • Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole. (2022-03-21). Taylor & Francis Online. [Link]

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  • Synthesis, characterization, and biological evaluation of new copper complexes of naphthyl pyrazole ligands. (n.d.). PMC - NIH. [Link]

  • Novel Pyrazole-Based Transition Metal Complexes: Spectral, Photophysical, Thermal and Biological Studies. (n.d.). ResearchGate. [Link]

  • Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. (n.d.). PMC - NIH. [Link]

  • Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. (n.d.). MDPI. [Link]

  • The crystal structure of ethyl 1-(4-nitrophenyl)-5- (trifluoromethyl)-1H-pyrazole-4-carboxylate. (n.d.). Zu u:scholar - Universität Wien. [Link]

  • Synthesis of (E)-4-(4-methoxystyryl)-1-nitrophenyl-1H-pyrazole 64. (n.d.). ResearchGate. [Link]

  • X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines. (2023-01-03). ACS Publications. [Link]

  • The crystal structure of ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, C13H10F3N3O4. (2025-08-06). ResearchGate. [Link]

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  • 4-nitropyrazoles. (n.d.).
  • X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines. (2023-01-03). UNED. [Link]

  • The Role of the Pyrazolate Ligand in Building - Polynuclear Transition Metal Systems. (n.d.). GIROLAMO LA MONICA and G. ATTILIO ARDIZZOIA. +or+AgNO3+with+3,5-dimethyl-4-nitro-+pyrazole+in+the+presence+of+NEt3&pg=PA151&printsec=frontcover)
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  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024-11-22). PMC - NIH. [Link]

  • Pyrazolone-based metal complexes: synthesis, characterization and theoretical study of Zn(II), Cu(II) and Mo(IV)
  • Complexation of Pyrazole Based Ligands with Ag (I): Spectrophotometric Studies in Mixed Solvent (EtOH-H2O). (n.d.). mocedes.org. [Link]

  • A mini review on applications of pyrazole ligands in coordination compounds and metal organic frameworks. (n.d.). ResearchGate. [Link]

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  • Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene)-2-(1H-indol-3-yl) ethanimine. (n.d.). ResearchGate. [Link]

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Synthesis of pyrazole derivatives for agricultural applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Pyrazole Derivatives for Agricultural Applications

Authored by: A Senior Application Scientist

Introduction: The Pyrazole Scaffold - A Privileged Structure in Modern Agrochemicals

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the discovery and development of innovative agrochemicals.[1] Its derivatives have demonstrated remarkable biological activities, leading to the successful commercialization of numerous high-performance fungicides, herbicides, and insecticides.[2][3] The structural versatility of the pyrazole core allows for fine-tuning of physicochemical properties and biological efficacy, making it a "privileged scaffold" in the design of new crop protection agents.[3][4]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of agriculturally significant pyrazole derivatives. Moving beyond simple procedural lists, we delve into the causality behind synthetic choices, provide detailed, field-proven protocols, and contextualize these syntheses with their mechanisms of action and structure-activity relationships (SAR). Our objective is to furnish a practical and scientifically rigorous resource that empowers innovation in the next generation of agrochemicals.

Part 1: Foundational Synthetic Strategies for the Pyrazole Core

The construction of the pyrazole ring is the critical first step in accessing these valuable compounds. While numerous methods exist, two strategies have proven to be the most robust and versatile: cyclocondensation reactions and 1,3-dipolar cycloadditions.[4][5]

The Knorr Pyrazole Synthesis and Related Cyclocondensations

The most traditional and widely employed method is the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent.[4] This approach offers a straightforward and often high-yielding route to a wide array of substituted pyrazoles.

Causality Behind the Method: The reaction leverages the nucleophilicity of the hydrazine nitrogens attacking the two electrophilic carbonyl carbons of the 1,3-dicarbonyl compound. The subsequent dehydration and cyclization are thermodynamically driven, leading to the stable aromatic pyrazole ring. The choice of substituted hydrazines and dicarbonyl compounds directly dictates the substitution pattern on the final pyrazole product, offering significant synthetic flexibility.

[3+2] Cycloaddition Reactions

A more modern approach involves the 1,3-dipolar cycloaddition of diazo compounds (as the "C-N-N" synthon) with activated alkenes or alkynes.[6] This method provides access to pyrazole derivatives that may be difficult to obtain through classical condensation routes.[5]

Causality Behind the Method: This reaction is a concerted or stepwise process where the 1,3-dipole (the diazo compound) reacts across a dipolarophile (the alkene or alkyne) to form the five-membered ring. The regioselectivity is governed by the electronic properties of the substituents on both reactants, a key consideration in planning the synthesis.[6]

G cluster_0 Core Pyrazole Synthesis hydrazine Hydrazine (R1-NH-NH2) knorr_intermediate Condensation/ Cyclization hydrazine->knorr_intermediate + dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->knorr_intermediate + pyrazole_knorr Substituted Pyrazole knorr_intermediate->pyrazole_knorr [H2O loss] diazo Diazo Compound (R-CHN2) cycloaddition_intermediate [3+2] Cycloaddition diazo->cycloaddition_intermediate + alkyne Alkyne/Alkyne Derivative alkyne->cycloaddition_intermediate + pyrazole_cyclo Substituted Pyrazole cycloaddition_intermediate->pyrazole_cyclo caption Fig. 1: Primary Synthetic Pathways to the Pyrazole Core. G cluster_Mito Mitochondrial Electron Transport Chain ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII e- Fumarate Fumarate ComplexII->Fumarate ComplexIV Complex IV ComplexIII->ComplexIV e- O2 O2 → H2O ComplexIV->O2 e- ATP ATP Production ComplexIV->ATP Succinate Succinate Succinate->ComplexII SDHI Pyrazole Carboxamide (SDHI Fungicide) SDHI->ComplexII INHIBITS caption Fig. 2: MoA of Pyrazole Carboxamide SDHI Fungicides.

Fig. 2: MoA of Pyrazole Carboxamide SDHI Fungicides.
Detailed Protocol: Synthesis of a Model Pyrazole-4-Carboxamide SDHI

This protocol details a robust, two-stage synthesis of a pyrazole-4-carboxamide, a common structural motif in SDHI fungicides. [7]The strategy involves the initial construction of a pyrazole-4-carboxylic acid intermediate, followed by an amide coupling reaction. [8] Stage 1: Synthesis of Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate

This intermediate is a key building block for many modern fungicides. [7]

  • Materials:

    • Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate

    • Methylhydrazine

    • Ethanol (anhydrous)

    • Glacial Acetic Acid (catalytic amount)

  • Protocol:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve methylhydrazine (1.1 equivalents) in anhydrous ethanol.

    • Add a catalytic amount of glacial acetic acid (approx. 2-3 drops) to the solution.

    • To this stirred solution, add ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate (1.0 equivalent) dropwise at room temperature. An exotherm may be observed. [8] 4. After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Purify the resulting crude oil via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure pyrazole-carboxylate ester.

Stage 2: Saponification to Pyrazole-4-Carboxylic Acid

  • Materials:

    • Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate

    • Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)

    • Methanol/Water solvent mixture

    • Hydrochloric Acid (HCl), 1M

  • Protocol:

    • Dissolve the pyrazole ester (1.0 equivalent) in a mixture of methanol and water (e.g., 3:1 v/v).

    • Add NaOH (2.0-3.0 equivalents) to the solution and stir at room temperature or with gentle heating (40-50 °C) for 2-4 hours. [9] 3. Monitor the hydrolysis by TLC.

    • Once complete, cool the mixture in an ice bath and carefully acidify to pH 2-3 with 1M HCl. A white precipitate of the carboxylic acid should form. [9] 5. Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under high vacuum. This product is often pure enough for the next step.

Stage 3: Amide Coupling to Form the Final Product

This step couples the pyrazole acid with a desired aniline, which is critical for target specificity. [7]

  • Materials:

    • 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq)

    • Oxalyl chloride or Thionyl chloride (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • N,N-Dimethylformamide (DMF) (catalytic)

    • Substituted Aniline (e.g., 2-methylaniline) (1.2 eq)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Protocol:

    • Suspend the pyrazole carboxylic acid in anhydrous DCM in a flask under a nitrogen atmosphere. Add a catalytic drop of DMF.

    • Cool the suspension to 0 °C and slowly add oxalyl chloride dropwise. Gas evolution will be observed. [9] 3. Allow the mixture to warm to room temperature and stir for 1-3 hours until a clear solution is formed, indicating the formation of the acid chloride.

    • Remove the solvent and excess oxalyl chloride in vacuo. The crude acid chloride is typically used immediately.

    • Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C.

    • In a separate flask, dissolve the desired aniline and triethylamine in anhydrous DCM.

    • Add the amine solution dropwise to the stirred acid chloride solution at 0 °C. [9] 8. Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC.

    • Workup and Purification: Quench the reaction with water. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with 1M HCl, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography or recrystallization to obtain the final pyrazole carboxamide. [10]

Part 3: Application-Specific Synthesis: Pyrazoles as Herbicides

Pyrazole-containing herbicides are diverse, targeting several different key enzymes in plants. [11]Notable modes of action include the inhibition of protoporphyrinogen oxidase (PPO), 4-hydroxyphenylpyruvate dioxygenase (HPPD), and acetolactate synthase (ALS). [1][11][12]

Key Herbicidal Targets & Structural Insights
  • HPPD Inhibitors: Herbicides like pyrasulfotole and topramezone feature a 4-benzoyl-pyrazole scaffold. They work by inhibiting HPPD, an enzyme essential for plastoquinone and tocopherol biosynthesis, leading to bleaching symptoms in susceptible weeds. [11][12]* PPO Inhibitors: Compounds like pyraflufen-ethyl contain a phenylpyrazole structure. They inhibit PPO, causing a rapid accumulation of toxic protoporphyrin IX, which results in membrane disruption and rapid necrosis of plant tissues. [11]* ALS Inhibitors: Pyrazosulfuron-ethyl is a key example. These herbicides inhibit the ALS enzyme, which is vital for the synthesis of branched-chain amino acids (valine, leucine, and isoleucine), leading to the cessation of plant growth. [11]

Protocol: Synthesis of a Phenylpyrazole PPO-Inhibitor Precursor

This protocol outlines the synthesis of a core 1,3-disubstituted-5-aminopyrazole, a common precursor for various phenylpyrazole herbicides and insecticides (like Fipronil).

  • Materials:

    • Substituted Phenylhydrazine (e.g., 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine) (1.0 eq)

    • Acrylonitrile or Fumaronitrile (1.1 eq)

    • Ethanol or Acetic Acid

    • Sodium ethoxide (for acrylonitrile)

  • Protocol:

    • Dissolve the substituted phenylhydrazine in ethanol in a round-bottom flask.

    • Add sodium ethoxide (if using acrylonitrile) and stir the mixture.

    • Add acrylonitrile dropwise to the reaction mixture.

    • Heat the mixture to reflux for 6-8 hours. The reaction involves a Michael addition followed by cyclization and tautomerization.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction and neutralize with acetic acid if a base was used.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the 5-aminopyrazole derivative. This amino group serves as a handle for further functionalization to produce the final herbicidal or insecticidal product.

Part 4: Structure-Activity Relationship (SAR) and Data

The biological activity of pyrazole derivatives is highly dependent on the substitution pattern around the ring. Understanding these relationships is crucial for designing more potent and selective agrochemicals.

Key SAR Insights
Target ClassPosition 1 (N1)Position 3Position 4Position 5Key Insights
SDHI Fungicides Small alkyl (e.g., -CH₃) or HHaloalkyl (e.g., -CF₃, -CHF₂)Carboxamide linkerPhenyl or other aryl groupThe N-methyl and 3-difluoromethyl groups are critical for binding. The amide linker is essential. The nature of the N-phenyl substituent on the amide modulates spectrum and potency. [13][7]
HPPD Herbicides Substituted PhenylAlkyl (e.g., -CH₃)Benzoyl groupHydroxyl (-OH) or derivatizedThe 4-benzoyl and 5-hydroxyl groups are the key pharmacophore. Substitutions on the N1-phenyl ring are crucial for herbicidal effectiveness. [11]
PPO Herbicides Substituted PhenylH or AlkylHalogen (e.g., -Cl)Ester or Ether linkerHalogen-substituted pyrazoles are effective. The N-phenyl group with electron-withdrawing groups enhances activity. [11]
RyR Insecticides Substituted PhenylCyano (-CN)Sulfinyl (e.g., -S(O)CF₃)Amino or derivatizedThe 3-cyano, 4-trifluoromethylsulfinyl, and N-phenyl groups (e.g., Fipronil) are key for potent insecticidal activity targeting ryanodine receptors. [13][14]
Comparative Biological Activity Data

The following table summarizes reported activity for representative pyrazole derivatives, demonstrating their potency.

Compound ClassExample CompoundTarget OrganismActivity MetricReported ValueCitation
Fungicide A Pyrazole-4-carboxamideRhizoctonia solaniEC₅₀0.37 µg/mL[15]
Fungicide A Pyrazole-4-carboxamideNigrospora oryzaeEC₅₀1.9 µg/mL[13]
Insecticide Pyrazole Schiff Base (3f)TermitesLC₅₀0.001 µg/mL[14]
Insecticide Fipronil (Reference)TermitesLC₅₀0.038 µg/mL[14]
Insecticide Amino acid-pyrazole (6h)LocustsLC₅₀47.68 µg/mL[14]
Herbicide Pyrazole Amide (20)Arabidopsis thaliana (ALS)IC₅₀0.024 μM[11]

Conclusion and Future Outlook

The pyrazole scaffold continues to be a highly fruitful starting point for the development of novel agricultural products. The synthetic versatility, coupled with the diverse modes of action accessible through structural modification, ensures its relevance for years to come. Future research will likely focus on developing greener and more efficient synthetic routes, exploring novel substitution patterns to overcome resistance issues, and designing pyrazole derivatives with improved environmental profiles and greater selectivity. The detailed protocols and mechanistic insights provided herein serve as a foundational resource for scientists dedicated to advancing the field of crop protection.

References

A complete list of all sources cited within this guide is provided below.

  • Li, Y., Lakhvich, F. A., Khlebnicova, T. S., Fu, Y., & Ye, F. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry. [Link]

  • Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. (n.d.). Journal of Agricultural and Food Chemistry. [Link]

  • Chandrasekharan, S. P., Dhami, A., Kumar, S., & Mohanan, K. (2022). Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. Organic & Biomolecular Chemistry. [Link]

  • Li, Y., Lakhvich, F. A., Khlebnicova, T. S., Fu, Y., & Ye, F. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. PubMed. [Link]

  • Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (2025). Scientific Reports. [Link]

  • Functionalized Pyrazole: Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New… (n.d.). Organic and Medicinal Chemistry International. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives. (2021). PubMed. [Link]

  • Chandrasekharan, S. P., Dhami, A., Kumar, S., & Mohanan, K. (2022). Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. RSC Publishing. [Link]

  • Pyrazole derivatives: Recent advances in discovery and development of pesticides. (n.d.). Semantic Scholar. [Link]

  • Vicentini, C. B., Mares, D., Tartari, A., Manfrini, M., & Forlani, G. (n.d.). Synthesis of Pyrazole Derivatives and Their Evaluation as Photosynthetic Electron Transport Inhibitors. Journal of Agricultural and Food Chemistry. [Link]

  • Chandrasekharan, S. P., Dhami, A., Kumar, S., & Mohanan, K. (2022). Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. ResearchGate. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). ChemistrySelect. [Link]

  • Synthesis and Insecticidal Assessment of Some Innovative Heterocycles Incorporating a Pyrazole Moiety. (2023). Taylor & Francis Online. [Link]

  • Synthesis of Pyrazole Derivatives and Their Evaluation as Photosynthetic Electron Transport Inhibitors. (n.d.). ResearchGate. [Link]

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025). ResearchGate. [Link]

  • Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives... (n.d.). Journal of Agricultural and Food Chemistry. [Link]

  • Action of pyrazoline-type insecticides at neuronal target sites. (n.d.). ResearchGate. [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2015). PMC - NIH. [Link]

  • Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. (n.d.). PMC. [Link]

  • Pyrazole derivatives: Recent advances in discovery and development of pesticides. (n.d.). Semantic Scholar. [Link]

  • Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. (n.d.). SciELO. [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). IJNRD. [Link]

  • Matsumoto, H. (2005). Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite. Semantic Scholar. [Link]

  • Chemistry in Crop Protection. Part 4. Pyrazole Chemistry in Crop Protection. (n.d.). ResearchGate. [Link]

  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). PMC. [Link]

  • Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi... (n.d.). PubMed Central. [Link]

  • New potential fungicides pyrazole-based heterocycles derived from 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl isothiocyanate. (n.d.). Taylor & Francis Online. [Link]

  • Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. (n.d.). ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. [Link]

  • Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. (2023). NIH. [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. (2024). PubMed. [Link]

  • Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. (n.d.). ResearchGate. [Link]

  • Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. (2025). Journal of Agricultural and Food Chemistry. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]

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Application Note & Protocol: A Guide to the Synthesis of Pyrazoles via 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the synthesis of pyrazole heterocycles using the [3+2] 1,3-dipolar cycloaddition reaction. Pyrazoles are a cornerstone of medicinal chemistry and drug development, found in blockbuster drugs such as Celecoxib and Rimonabant.[1] The 1,3-dipolar cycloaddition of a dipole, such as a diazo compound, with a dipolarophile, typically an alkyne, is a highly efficient and versatile method for constructing the pyrazole core.[2][3] This guide delves into the underlying reaction mechanism, details critical experimental parameters, presents step-by-step protocols for both classical and modern green chemistry approaches, and provides a robust safety framework for handling hazardous reagents. It is intended for researchers and scientists in organic synthesis and drug discovery.

Part 1: The Chemistry - Mechanism and Regioselectivity

The synthesis of pyrazoles via this route is a classic example of a pericyclic reaction known as a [3+2] cycloaddition. The reaction involves a 3-atom component (the 1,3-dipole, e.g., a diazoalkane) and a 2-atom component (the dipolarophile, e.g., an alkyne).

The 1,3-Dipole: The key reactant is a diazo compound, which possesses a linear structure with formal positive and negative charges on adjacent nitrogen atoms. This electronic configuration allows it to act as a nucleophile at one terminus and an electrophile at the other. Diazomethane is the simplest example, but substituted diazo compounds are widely used to introduce diversity.[4]

The Dipolarophile: Typically, an alkyne is used as the dipolarophile. The reaction's efficiency is often enhanced when the alkyne is electron-deficient, for example, when conjugated to a carbonyl group.[5] Alkenes can also be used, which initially form pyrazoline intermediates that can be subsequently oxidized to the aromatic pyrazole.[4][6]

The Mechanism: The reaction proceeds in a concerted fashion where the π-electrons from the dipole and dipolarophile rearrange to form two new sigma bonds simultaneously, constructing the five-membered pyrazole ring. The reaction between a diazo compound and an alkyne first yields an unstable 3H-pyrazole, which rapidly undergoes a 1,5-sigmatropic shift to form the stable, aromatic pyrazole.[5]

Caption: General mechanism of pyrazole synthesis via [3+2] cycloaddition.

Regioselectivity: When using unsymmetrical alkynes, two different regioisomers of the pyrazole can be formed. The regiochemical outcome is governed by frontier molecular orbital (FMO) theory. Generally, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile. For many common substrates, such as the reaction between diazomethane and an electron-deficient alkyne, the reaction is highly regioselective, with the terminal nitrogen of the diazo compound bonding to the β-carbon of the alkyne.[4]

Part 2: The Setup - Core Experimental Considerations

A successful cycloaddition requires careful selection of reagents, catalyst, and reaction conditions.

General Laboratory Apparatus:

  • Round-bottom flask or specialized glassware for generating hazardous gases (see Part 3).

  • Magnetic stirrer and stir bar.

  • Condenser (if heating).

  • Inert atmosphere setup (e.g., nitrogen or argon balloon/manifold) if reagents are air/moisture sensitive.

  • Temperature control (ice bath, oil bath).

Catalysis - The Key to Control: While some cycloadditions proceed thermally, many modern protocols rely on catalysts to improve reaction rates, yield, and regioselectivity.

  • Copper (Cu) Catalysis: Copper salts, such as Cu(I) and Cu(II), are widely used to catalyze the reaction, particularly in "click chemistry" applications with terminal alkynes and azides, a related transformation. Copper(I) can activate terminal alkynes, while other copper catalysts can promote oxidative coupling reactions to generate pyrazoles.[7][8]

  • Ruthenium (Ru) Catalysis: Ruthenium complexes, especially photoredox catalysts like [Ru(bpy)3]2+, have emerged as powerful tools. These reactions can often be run at room temperature under visible light irradiation, offering mild conditions and compatibility with a wide range of functional groups.[9][10]

Solvent and Temperature Effects: The choice of solvent is critical. It must dissolve the reactants and not interfere with the reaction. Common solvents include ethers (diethyl ether, THF), chlorinated solvents (dichloromethane, chloroform), and acetonitrile. Temperature can range from 0 °C to reflux, depending on the reactivity of the specific substrates and the catalyst used.

Recent "green" approaches have demonstrated the utility of water as a solvent, often in the presence of a surfactant to create micelles that act as nanoreactors.[5][11] These aqueous methods can lead to cleaner reactions and simplified workups.[12]

ParameterClassical ApproachModern/Green ApproachCausality / Rationale
Dipole Source Pre-generated DiazomethaneIn situ generated DiazoacetateIn situ generation avoids isolation and storage of hazardous/unstable diazo compounds.[5]
Catalyst Often thermal (no catalyst)Cu(I), Ru(II) photocatalystCatalysts lower the activation energy, allowing for milder conditions and improved selectivity.[7][9]
Solvent Diethyl Ether, THF, CH2Cl2Water with Surfactant, AcetonitrileGreen solvents reduce environmental impact. Surfactants in water solubilize organic reagents.[5]
Temperature 0 °C to RefluxRoom Temperature (often with light)Photocatalysis enables reactions to proceed at ambient temperature, preserving sensitive functional groups.[9]

Part 3: Safety Dossier - Handling Hazardous Reagents

WARNING: Diazomethane is highly toxic and explosive. All work involving diazomethane must be conducted by trained personnel in a certified chemical fume hood behind a blast shield.[13]

Key Hazards of Diazomethane (CH₂N₂):

  • Explosive: It can detonate unpredictably. Detonation can be initiated by sharp edges (e.g., ground-glass joints, scratched flasks), direct sunlight or strong artificial light, and high temperatures.[14] Only fire-polished glass and Teflon-coated stir bars should be used.

  • Highly Toxic & Carcinogenic: It is a potent respiratory irritant that can cause severe pulmonary edema. It is also a suspected carcinogen. Inhalation and skin contact must be avoided.

Mandatory Personal Protective Equipment (PPE):

  • Blast shield placed between the user and the apparatus.

  • Safety goggles and a full-face shield.[13]

  • Heavy-duty gloves (e.g., butyl rubber or neoprene); double-gloving is recommended.[13][15]

  • Flame-resistant lab coat.

Safe Handling & Quenching:

  • Generation: Use a dedicated diazomethane generation kit with smooth glass joints (e.g., Diazald® kit).

  • Storage: Storage is highly discouraged.[13] Prepare only the amount needed and use it immediately.

  • Quenching: After the reaction, any excess diazomethane must be safely quenched. Slowly add a weak acid, like dilute acetic acid, dropwise to the cold reaction mixture until the characteristic yellow color of diazomethane disappears and gas evolution ceases.[13]

Part 4: Detailed Experimental Protocols

Protocol A: Regioselective Synthesis of a 1,3,4,5-Tetrasubstituted Pyrazole

This protocol is adapted from a procedure utilizing an alkene as an alkyne surrogate, where aromatization occurs via in-situ elimination.[16]

Materials:

  • α-Bromocinnamaldehyde (1.0 mmol, 211 mg)

  • Appropriate Hydrazonyl Chloride (1.0 mmol)

  • Triethylamine (TEA) (1.1 mmol, 0.15 mL)

  • Dry Chloroform (10 mL)

  • Round-bottom flask (25 mL), magnetic stir bar

  • Silica gel for column chromatography

Procedure:

  • To a 25 mL round-bottom flask containing a magnetic stir bar, add α-bromocinnamaldehyde (1.0 mmol) and the selected hydrazonyl chloride (1.0 mmol).

  • Dissolve the solids in 10 mL of dry chloroform.

  • Add triethylamine (1.1 mmol) dropwise to the stirred solution at room temperature. The triethylamine acts as a base to generate the nitrile imine 1,3-dipole in situ from the hydrazonyl chloride.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 7-10 hours).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • The crude residue contains the pyrazole product and triethylammonium salts. Purify the product by flash column chromatography on silica gel, typically using a hexane-ethyl acetate gradient as the eluent.

  • Combine the pure fractions and evaporate the solvent to yield the final tetrasubstituted pyrazole. Characterize by NMR and MS.

Protocol B: Green Synthesis of a Pyrazole-Dicarboxylate in Water

This protocol is based on an aqueous micellar catalysis method, generating ethyl diazoacetate (EDA) in situ.[5]

Materials:

  • Glycine ethyl ester hydrochloride (4.46 mmol, 616 mg)

  • Sodium nitrite (NaNO₂) (4.46 mmol, 308 mg)

  • Surfactant TPGS-750-M solution (1.5 wt% in water)

  • Sulfuric acid (4% aqueous solution)

  • Methyl propiolate (2.98 mmol, 0.26 mL)

  • Erlenmeyer flasks, magnetic stirrer, ice bath

Procedure:

  • Prepare EDA Solution (in situ):

    • In a flask, prepare a suspension of glycine ethyl ester hydrochloride (4.46 mmol) in 6 mL of the 1.5 wt% TPGS-750-M aqueous solution. Cool the flask in an ice bath.

    • In a separate cold flask, prepare a suspension of sodium nitrite (4.46 mmol) in 1 mL of the 1.5 wt% TPGS-750-M solution.

    • Slowly add the cold NaNO₂ suspension dropwise to the stirred glycine ethyl ester hydrochloride suspension. The solution will turn yellow, indicating the formation of ethyl diazoacetate (EDA).

  • Adjust pH for Cycloaddition:

    • Carefully adjust the pH of the yellow EDA solution to ~3.5 by adding 4% H₂SO₄ dropwise. The pH is critical for catalysis and regioselectivity.[5][17]

  • Cycloaddition Reaction:

    • To the stirred, pH-adjusted EDA solution, add methyl propiolate (2.98 mmol) at room temperature.

    • Allow the reaction to stir for approximately 20 hours.

  • Workup and Purification:

    • Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the solution and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or silica gel chromatography to yield the desired pyrazole product.

Part 5: Workflow & Data Management

The overall process from reaction to characterization follows a standard organic synthesis workflow.

Workflow cluster_synthesis Synthesis Phase cluster_workup Workup & Purification Phase cluster_analysis Analysis Phase Setup 1. Reaction Setup (Flask, Reagents, Solvent, Catalyst) Reaction 2. Run Reaction (Stirring, Temp Control, Inert Atm.) Setup->Reaction Monitor 3. Monitor Progress (TLC, LC-MS) Reaction->Monitor Quench 4. Quench Reaction (e.g., add water or acid) Monitor->Quench Extract 5. Extraction (Separate product from aqueous phase) Quench->Extract Purify 6. Purification (Column Chromatography / Recrystallization) Extract->Purify Characterize 7. Characterization (NMR, MS, IR) Purify->Characterize Data 8. Data Analysis (Confirm Structure, Purity, Yield) Characterize->Data

Caption: Standard experimental workflow for pyrazole synthesis.

Troubleshooting Common Issues:

  • Low or No Yield:

    • Cause: Inactive catalyst, impure reagents, incorrect temperature/pH.

    • Solution: Use freshly purchased or purified reagents. Activate catalyst if necessary. Optimize temperature and pH conditions based on literature for your specific substrates. Ensure diazo compound was successfully generated (persistent yellow color).

  • Formation of Regioisomers:

    • Cause: Poor regioselectivity of the cycloaddition with the chosen substrates.

    • Solution: A change in catalyst (e.g., from thermal to copper-catalyzed) can dramatically influence regioselectivity.[18] Careful purification by column chromatography is often required to separate isomers.

  • Difficult Purification:

    • Cause: Byproducts with similar polarity to the desired product.

    • Solution: If standard chromatography fails, consider converting the crude pyrazole into an acid addition salt by treating it with an acid like HCl in an organic solvent. The salt may crystallize, allowing for purification by filtration, after which the free pyrazole can be regenerated with a base.[19][20]

Part 6: Conclusion

The 1,3-dipolar cycloaddition is a powerful and adaptable method for synthesizing a diverse array of pyrazole derivatives. By understanding the core mechanism and carefully controlling experimental variables such as catalyst, solvent, and temperature, researchers can achieve high yields and selectivity. The adoption of modern techniques, including photocatalysis and green aqueous methods, further expands the utility of this reaction, making it more sustainable and efficient. Adherence to strict safety protocols, especially when handling hazardous reagents like diazomethane, is paramount to ensuring a safe and successful experimental outcome.

Part 7: References

  • Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. Organic & Biomolecular Chemistry (RSC Publishing).

  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. SynOpen.

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie.

  • A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. Current Green Chemistry.

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate.

  • diazomethane. Organic Syntheses Procedure.

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Scilit.

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.

  • Diazomethane. Division of Research Safety, University of Illinois.

  • Diazomethane Standard Operating Procedure Template. Environmental Health & Safety, University of New Mexico.

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health (NIH).

  • Pyrazole synthesis. Organic Chemistry Portal.

  • Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. National Institutes of Health (NIH).

  • Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. University of Siena.

  • What safety precautions would you guys take in handling diazomethanes, specifically TMS-diazomethane?. Reddit.

  • Laboratory Safe Operating Procedure: Preparation and use of diazomethane. The West Group.

  • Recent Advances of 1,3-Dipolar Cycloaddition Chemistry for Alkaloid Synthesis. ResearchGate.

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry.

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.

  • Synthesis of pyrazolines via 1,3-dipolar cycloaddition reactions. Synthetic Communications.

  • Green Synthesis of Pyrazole Derivatives employing 1,3-Dipolar Cycloaddition Reaction using Phenyl hydrazones and Benzoquinone. Journal of Applicable Chemistry.

  • Process for the purification of pyrazoles. Google Patents.

  • 1,3-Dipolar Cycloaddition of SF5-Alkynes with Nonstabilized Diazo: Synthesis of Highly Substituted SF5-3H-Pyrazoles. Organic Letters.

  • Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. Chemistry – A European Journal.

  • Ruthenium-catalyzed synthesis of pyrazoles under blue light. ResearchGate.

  • Method for purifying pyrazoles. Google Patents.

  • Diazoalkane 1,3-dipolar cycloaddition. Wikipedia.

  • Synthesis of pyrazoles using 1,3-dipolar cycloaddition of... ResearchGate.

  • 1,3-Dipolar cycloaddition of diazo compounds with terminal alkynes. ResearchGate.

  • Syntheses of pyrazoles 11 via cycloaddition of “terminal” diazomethane... ResearchGate.

  • 1-BENZYL-3-(4-CHLOROPHENYL)-5-p-TOLYL-1H-PYRAZOLE. Organic Syntheses.

  • Synthesis, characterization, and anticancer activity of ruthenium-pyrazole complexes. PubMed.

  • synthesis of pyrazoles. YouTube.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.

  • Synthesis of Pyrazolesulfoximines Using α-Diazosulfoximines with Alkynes. Organic Letters.

  • RECENT ADVANCES IN THE SYNTHESIS OF NEW PYRAZOLE DERIVATIVES. University of Oran 1.

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Application Notes and Protocols for In Vitro Antibacterial Testing of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Pyrazole Scaffolds in an Era of Antimicrobial Resistance

The relentless rise of antibiotic-resistant bacteria presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents.[1] Among the heterocyclic compounds that have garnered significant attention in medicinal chemistry, the pyrazole nucleus stands out for its metabolic stability and wide spectrum of pharmacological activities, including potent antibacterial properties.[2][3] Derivatives of pyrazole have demonstrated encouraging activity against a range of clinically significant pathogens, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[1][4][5] The versatility of the pyrazole scaffold allows for structural modifications that can enhance antibacterial potency and target specific bacterial pathways, such as DNA gyrase.[1]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the standardized in vitro methodologies for evaluating the antibacterial efficacy of novel pyrazole compounds. The protocols detailed herein are grounded in established principles and authoritative guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure the generation of reproducible and reliable data crucial for advancing promising candidates through the drug discovery pipeline.[6][7][8]

Core Experimental Workflow for Antibacterial Evaluation

The initial assessment of a novel pyrazole compound's antibacterial activity follows a logical, stepwise progression from determining the minimum concentration required to inhibit growth to understanding the dynamics of bacterial killing. This workflow is essential for characterizing the compound's potency and spectrum of activity.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Bactericidal vs. Bacteriostatic Determination cluster_2 Phase 3: Dynamic Activity Assessment MIC Minimum Inhibitory Concentration (MIC) Assay MBC Minimum Bactericidal Concentration (MBC) Assay MIC->MBC For compounds showing significant inhibitory activity TimeKill Time-Kill Kinetic Assay MBC->TimeKill To understand the rate and extent of killing

Caption: A streamlined workflow for the in vitro antibacterial evaluation of pyrazole compounds.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the foundational metric in antibacterial susceptibility testing, defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[9] This protocol is based on the widely accepted broth microdilution method.[10]

Principle

A standardized suspension of the test bacterium is exposed to serial dilutions of the pyrazole compound in a liquid growth medium within a 96-well microtiter plate. Following incubation, the presence or absence of visible bacterial growth (turbidity) is assessed to determine the MIC value.[11]

Materials
  • Test pyrazole compound

  • Control antibiotics (e.g., ciprofloxacin, vancomycin)

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Step-by-Step Methodology
  • Preparation of Pyrazole Compound Stock Solution:

    • Dissolve the pyrazole compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution. The final concentration of the solvent in the assay should be non-inhibitory to the test bacteria (typically ≤1%).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[9]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11]

  • Serial Dilution in Microtiter Plate:

    • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the pyrazole compound stock solution (appropriately diluted in CAMHB to twice the highest desired test concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard the final 50 µL from well 10.

    • Well 11 serves as the growth control (inoculum without compound), and well 12 is the sterility control (broth only).

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[9]

  • Reading and Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the pyrazole compound at which there is no visible growth.[11]

    • The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.

Data Presentation: Example MIC Data
Pyrazole CompoundTest OrganismMIC (µg/mL)
Compound A S. aureus (MRSA) ATCC 335994
E. coli ATCC 2592216
P. aeruginosa ATCC 27853>64
Ciprofloxacin E. coli ATCC 259220.25
Vancomycin S. aureus (MRSA) ATCC 335991

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is a crucial follow-up to the MIC and is defined as the lowest concentration of an antibacterial agent required to kill 99.9% of the initial bacterial inoculum.[12][13] This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Principle

Following the determination of the MIC, aliquots from the wells of the microtiter plate that show no visible growth are subcultured onto an agar medium. The absence of growth on the agar after incubation indicates that the bacteria were killed at that concentration of the pyrazole compound.[14]

Materials
  • Completed MIC microtiter plate

  • Tryptic Soy Agar (TSA) or other suitable non-selective agar plates

  • Sterile micropipettes and tips

  • Incubator (35°C ± 2°C)

Step-by-Step Methodology
  • Subculturing from MIC Plate:

    • Select the wells from the completed MIC assay corresponding to the MIC, 2x MIC, and 4x MIC concentrations. Also include the growth control well.

    • Mix the contents of each selected well thoroughly.

    • Using a calibrated loop or pipette, withdraw a 10-100 µL aliquot from each of these wells.

  • Plating and Incubation:

    • Spread the aliquot evenly over the surface of a labeled agar plate.

    • Incubate the plates at 35°C ± 2°C for 18-24 hours.

  • Enumeration and Interpretation:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the pyrazole compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[14]

    • If the MBC is ≤4 times the MIC, the compound is generally considered bactericidal. If the MBC is >4 times the MIC, it is typically considered bacteriostatic.

G cluster_0 MIC Assay Plate cluster_1 Subculturing cluster_2 Incubation & Result MIC_well Wells with no visible growth (≥ MIC) Plating Plate aliquots onto a fresh agar medium MIC_well->Plating Result Count colonies to determine the lowest concentration with ≥99.9% killing (MBC) Plating->Result

Caption: Workflow for determining the Minimum Bactericidal Concentration (MBC).

Protocol 3: Time-Kill Kinetic Assay

The time-kill assay provides a dynamic picture of the antibacterial agent's effect over time, revealing the rate and extent of bacterial killing.[15][16] This information is invaluable for understanding the pharmacodynamics of a novel compound.

Principle

A standardized bacterial inoculum is exposed to various concentrations of the pyrazole compound (typically multiples of the MIC). At specific time intervals, aliquots are removed, serially diluted, and plated to determine the number of viable bacteria (CFU/mL). A plot of log₁₀ CFU/mL versus time illustrates the killing kinetics.[17]

Materials
  • Test pyrazole compound

  • Log-phase bacterial culture

  • CAMHB

  • Sterile culture tubes or flasks

  • Shaking incubator (37°C)

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • TSA plates

  • Colony counter

Step-by-Step Methodology
  • Preparation of Inoculum and Test Solutions:

    • Prepare a bacterial culture in the mid-logarithmic phase of growth. Adjust the concentration in fresh CAMHB to a starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

    • Prepare flasks or tubes containing CAMHB with the pyrazole compound at desired concentrations (e.g., 0x MIC [growth control], 1x MIC, 2x MIC, 4x MIC).

  • Initiation of the Assay:

    • Inoculate each flask with the prepared bacterial suspension.

    • Immediately after inoculation (T=0), remove an aliquot from each flask. This serves as the baseline bacterial count.

  • Time-Point Sampling:

    • Incubate the flasks at 37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each flask.[15]

  • Quantification of Viable Bacteria:

    • Perform serial ten-fold dilutions of each collected aliquot in sterile saline or PBS.

    • Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto TSA plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the colonies on plates that yield between 30 and 300 colonies.

    • Calculate the CFU/mL for each time point and concentration.

    • Plot the mean log₁₀ CFU/mL against time for each concentration.

    • Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[16] Bacteriostatic activity is characterized by an inhibition of growth without a significant reduction in bacterial numbers.

Data Presentation: Example Time-Kill Curve

(A graph would be presented here, plotting Log10 CFU/mL on the y-axis against Time (hours) on the x-axis, with different lines representing the growth control and various concentrations of the pyrazole compound.)

Table for Time-Kill Assay Results (Log₁₀ CFU/mL)

Time (hours)Growth Control1x MIC2x MIC4x MIC
0 5.75.75.75.7
2 6.55.24.83.9
4 7.44.83.9<2.0
8 8.64.5<2.0<2.0
24 9.14.6<2.0<2.0

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of novel pyrazole compounds as potential antibacterial agents. By systematically determining the MIC, MBC, and time-kill kinetics, researchers can effectively screen and prioritize candidates for further development. Positive results from these assays, such as low MIC values and rapid bactericidal activity, justify progression to more advanced studies, including mechanism of action elucidation, toxicity profiling, and in vivo efficacy models. The continued exploration of the vast chemical space of pyrazole derivatives, guided by rigorous and standardized in vitro testing, holds significant promise for the discovery of next-generation antibiotics to combat the growing threat of antimicrobial resistance.

References

  • Antibacterial pyrazoles: tackling resistant bacteria. (2022). PMC - NIH. Available at: [Link]

  • New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. (n.d.). ACS Omega. Available at: [Link]

  • Synthesis and Antimicrobial Studies of Coumarin-Substituted Pyrazole Derivatives as Potent Anti-Staphylococcus aureus Agents. (n.d.). MDPI. Available at: [Link]

  • Structure-Activity Relationships of Pyrazole-4-carbodithioates as Antibacterials against Methicillin−Resistant Staphylococcus aureus. (n.d.). PMC - NIH. Available at: [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). PMC - NIH. Available at: [Link]

  • Minimum Bactericidal Concentration (MBC) Assay. (n.d.). Creative Diagnostics. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Available at: [Link]

  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (n.d.). Available at: [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). PMC - PubMed Central. Available at: [Link]

  • Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). NIH. Available at: [Link]

  • The inhibitory effect of some pyrazole ligands and their Cu(II) complexes on the growth of Escherichia coli, Klebsiella–Enterobacter spp., and Staphylococcus aureus. (2022). PMC - NIH. Available at: [Link]

  • Pyrazole-based analogs as potential antibacterial agents against methicillin-resistance staphylococcus aureus (MRSA) and its SAR elucidation. (2020). ResearchGate. Available at: [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2023). Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. Available at: [Link]

  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microbe Investigations. Available at: [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). NIH. Available at: [Link]

  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. Available at: [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). CLSI. Available at: [Link]

  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). PMC - NIH. Available at: [Link]

  • Video: Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells MBC-P and Biofilm Cells MBC-B. (2013). JoVE. Available at: [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI. Available at: [Link]

  • Time-Kill Kinetics Assay. (n.d.). Emery Pharma. Available at: [Link]

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  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (n.d.). National Institutes of Health, Islamabad Pakistan. Available at: [Link]

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Application Notes and Protocols for 1-(4-Nitrophenyl)-1H-pyrazole in Nonlinear Optical (NLO) Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Pyrazole Derivatives in Nonlinear Optics

The field of nonlinear optics (NLO) is foundational to the development of advanced photonic technologies, including optical data processing, optical switching, and frequency conversion. Organic materials have emerged as promising candidates for NLO applications due to their large nonlinear susceptibilities, rapid response times, and the flexibility of their molecular design. Within this class of materials, pyrazole derivatives have garnered significant interest. Their molecular structure, characterized by a five-membered aromatic ring with two adjacent nitrogen atoms, provides a versatile scaffold for creating push-pull systems. By attaching electron-donating and electron-accepting groups to the pyrazole ring, a significant intramolecular charge transfer can be induced, leading to large second- and third-order optical nonlinearities.

This guide focuses on a particularly promising pyrazole derivative, 1-(4-Nitrophenyl)-1H-pyrazole , for applications in NLO materials. The potent electron-withdrawing nature of the nitrophenyl group combined with the π-electron system of the pyrazole ring suggests the potential for substantial NLO effects. These application notes provide a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, characterization, and evaluation of the NLO properties of this compound. The protocols detailed herein are designed to be self-validating, with explanations of the underlying scientific principles to guide experimental choices.

Molecular Structure and Rationale for NLO Properties

The NLO response of this compound originates from its molecular structure, which facilitates intramolecular charge transfer (ICT). The pyrazole ring acts as a π-conjugated bridge, while the nitrophenyl group serves as a strong electron acceptor. This arrangement creates a significant dipole moment that can be modulated by an external electric field, such as that from a high-intensity laser, giving rise to nonlinear optical phenomena.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process involving the initial formation of a pyrazoline precursor followed by its oxidation to the aromatic pyrazole.

Protocol 1: Synthesis of 1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole (Pyrazoline Precursor)

This step involves a cyclization reaction between a suitable chalcone and a hydrazine derivative.

Materials:

  • Chalcone

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • Dissolve the chalcone in ethanol in the round-bottom flask.

  • Add hydrazine hydrate to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the pyrazoline product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole.

Protocol 2: Oxidation of Pyrazoline to this compound

The synthesized pyrazoline is then oxidized to the more stable aromatic pyrazole.

Materials:

  • 1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole

  • Manganese dioxide (MnO₂) or similar oxidizing agent

  • Dichloromethane (DCM) or other suitable solvent

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the pyrazoline precursor in DCM in the round-bottom flask.

  • Add an excess of manganese dioxide to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the manganese dioxide.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Diagram of the Synthesis Workflow

SynthesisWorkflow cluster_purification Purification Chalcone Chalcone + Hydrazine Hydrate Pyrazoline 1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole Chalcone->Pyrazoline Cyclization (Ethanol, Acetic Acid, Reflux) Oxidation Oxidation (e.g., MnO2) Pyrazoline->Oxidation Recrystallization Recrystallization Pyrazoline->Recrystallization Pyrazole This compound ColumnChromatography Column Chromatography Pyrazole->ColumnChromatography Oxidation->Pyrazole Aromatization

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis
TechniqueExpected Observations
¹H NMR Signals corresponding to the protons on the pyrazole and nitrophenyl rings. The chemical shifts will be influenced by the electron-withdrawing nitro group.
¹³C NMR Resonances for all carbon atoms in the molecule. The carbon atoms of the nitrophenyl ring attached to the nitro group and the pyrazole nitrogen will show characteristic downfield shifts.
FT-IR Characteristic absorption bands for the C=N and N-N stretching vibrations of the pyrazole ring, as well as the symmetric and asymmetric stretching of the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹).
UV-Vis An absorption maximum in the UV region, corresponding to π-π* transitions within the conjugated system. The presence of the nitrophenyl group is expected to cause a red-shift compared to unsubstituted pyrazole.
Single Crystal X-ray Diffraction

For definitive structural elucidation and to understand the crystal packing, which influences the bulk NLO properties, single-crystal X-ray diffraction is invaluable. The crystal structure of a related compound, 1-(4-nitrophenyl)-3,5-di-thiophen-2-yl-1H-pyrazole, has been determined to have a monoclinic crystal system with a C2/c space group[1].

Evaluation of Nonlinear Optical Properties

The NLO properties of this compound are evaluated through second-order and third-order nonlinear optical measurements.

Second-Order NLO Properties: Kurtz-Perry Powder Technique

The Kurtz-Perry powder technique is a rapid and effective method for screening materials for second-harmonic generation (SHG), a second-order NLO effect.[2] This technique is particularly useful for the initial assessment of new materials.[3]

Principle: A pulsed laser beam is focused onto a powdered sample. If the material is non-centrosymmetric and possesses a non-zero second-order susceptibility (χ⁽²⁾), it will generate light at twice the frequency (the second harmonic) of the incident laser. The intensity of the SHG signal is compared to that of a standard reference material (e.g., potassium dihydrogen phosphate - KDP) to estimate the material's SHG efficiency.

Protocol 3: Kurtz-Perry Powder Test

Materials and Equipment:

  • Powdered sample of this compound (sieved to a uniform particle size)

  • Reference powder (e.g., KDP)

  • Q-switched Nd:YAG laser (1064 nm)

  • Sample holder (e.g., a capillary tube or a thin cell)

  • Photomultiplier tube (PMT) or a suitable photodetector

  • Optical filters to block the fundamental wavelength and pass the second harmonic (532 nm)

  • Oscilloscope

Procedure:

  • Load the powdered sample into the sample holder, ensuring a consistent packing density.

  • Position the sample in the path of the focused Nd:YAG laser beam.

  • Direct the transmitted light through the optical filters to isolate the 532 nm SHG signal.

  • Measure the intensity of the SHG signal using the PMT and display it on the oscilloscope.

  • Replace the sample with the reference powder (KDP) and repeat the measurement under identical conditions.

  • The SHG efficiency of the sample is determined by comparing the intensity of its signal to that of the reference.

Data Interpretation: A significant SHG signal relative to the background indicates that the material is non-centrosymmetric and possesses second-order NLO properties. The first hyperpolarizability (β), a molecular measure of the second-order NLO response, can be estimated from these measurements. For similar pyrazole derivatives, DFT calculations have predicted first hyperpolarizability values greater than that of urea, a standard NLO material.[1][4]

Diagram of the Kurtz-Perry Setup

KurtzPerry Laser Nd:YAG Laser (1064 nm) Lens Focusing Lens Laser->Lens Sample Powder Sample Lens->Sample Filter Filter (532 nm pass) Sample->Filter Detector Photomultiplier Tube (PMT) Filter->Detector Oscilloscope Oscilloscope Detector->Oscilloscope

Caption: Experimental setup for the Kurtz-Perry powder technique.

Third-Order NLO Properties: Z-Scan Technique

The Z-scan technique is a versatile single-beam method used to measure both the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β), which are related to the real and imaginary parts of the third-order nonlinear susceptibility (χ⁽³⁾), respectively.[5][6][7]

Principle: A single Gaussian laser beam is focused, and the sample is moved along the beam axis (the z-axis) through the focal point. The transmitted intensity is measured in the far-field.

  • Closed-Aperture Z-scan: An aperture is placed before the detector. Changes in the beam's divergence due to self-focusing or self-defocusing in the sample lead to a change in the transmitted intensity as the sample moves through the focus. This allows for the determination of the sign and magnitude of the nonlinear refractive index (n₂).

  • Open-Aperture Z-scan: The aperture is removed, and the entire beam is collected by the detector. Any change in the transmitted intensity is due to nonlinear absorption processes like two-photon absorption, allowing for the determination of the nonlinear absorption coefficient (β).

Protocol 4: Z-Scan Measurement

Materials and Equipment:

  • Solution of this compound in a suitable solvent (e.g., chloroform or DMSO)

  • Quartz cuvette with a known path length (e.g., 1 mm)

  • Pulsed or CW laser with a Gaussian beam profile (e.g., Nd:YAG at 532 nm)

  • Focusing lens

  • Motorized translation stage

  • Aperture

  • Photodetector

  • Data acquisition system

Procedure:

  • Prepare a solution of the sample with a known concentration.

  • Mount the cuvette containing the sample solution on the motorized translation stage.

  • Align the laser beam to pass through the focusing lens and the sample.

  • For Closed-Aperture Z-scan: Place the aperture before the detector.

  • Move the sample along the z-axis from a position far before the focus to a position far after the focus, recording the transmitted intensity at each position.

  • For Open-Aperture Z-scan: Remove the aperture and repeat the measurement.

  • Perform a Z-scan on the pure solvent to account for its contribution to the nonlinearity.

Data Analysis:

  • The closed-aperture data will show a characteristic peak-valley or valley-peak curve, from which the nonlinear refractive index (n₂) can be calculated.

  • The open-aperture data will show a symmetric valley (for two-photon absorption) or peak (for saturable absorption) centered at the focal point, from which the nonlinear absorption coefficient (β) can be determined.

  • The real and imaginary parts of the third-order nonlinear susceptibility (χ⁽³⁾) can then be calculated from n₂ and β.

Expected Results: For D-A type pyrazine derivatives, third-order nonlinear polarizability (χ⁽³⁾) values on the order of 10⁻¹³ esu have been reported.[8] Similar magnitudes can be anticipated for this compound. Computational studies on related organic molecules have also shown significant third-order susceptibilities.[9][10]

Diagram of the Z-Scan Setup

ZScan Laser Laser Source BeamSplitter Beam Splitter Laser->BeamSplitter Lens Focusing Lens BeamSplitter->Lens Detector2 Detector 2 (Reference) BeamSplitter->Detector2 Reference Beam Sample Sample on Translation Stage Lens->Sample Aperture Aperture Sample->Aperture Detector1 Detector 1 Aperture->Detector1 DAQ Data Acquisition Detector1->DAQ Detector2->DAQ

Caption: A typical Z-scan experimental arrangement.

Conclusion and Future Outlook

This compound represents a promising molecular scaffold for the development of new nonlinear optical materials. The synthetic route is accessible, and the characterization techniques are well-established. The protocols provided in these application notes offer a comprehensive guide for researchers to synthesize, characterize, and evaluate the NLO properties of this compound. While experimental NLO data for this specific molecule is not yet widely available, theoretical calculations and data from related compounds suggest significant potential. Further research, including the growth of high-quality single crystals and detailed experimental NLO characterization, will be crucial in fully realizing the potential of this compound for applications in next-generation photonic and optoelectronic devices.

References

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Application Note & Protocols: Mastering the Art of Single Crystal Growth for Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Crystalline Blueprint of Pyrazole-Based Discovery

The pyrazole nucleus is a cornerstone of modern medicinal chemistry and materials science, forming the structural heart of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3][4] For researchers in drug development and materials engineering, obtaining high-quality single crystals of novel pyrazole derivatives is not merely a final step in characterization; it is the gateway to understanding structure-activity relationships (SAR), confirming absolute stereochemistry, and elucidating intermolecular interactions that govern a compound's behavior. An unambiguous crystal structure, determined via single-crystal X-ray diffraction, provides the ultimate proof of molecular identity and conformation, a non-negotiable requirement for intellectual property and regulatory submissions.

However, the journey from a purified powder to a diffraction-quality single crystal can be fraught with challenges. Pyrazole derivatives, with their diverse substituent possibilities, exhibit a wide range of solubilities, polarities, and intermolecular forces, such as hydrogen bonding and π-π stacking, which can complicate crystallization.[5] This guide provides researchers, scientists, and drug development professionals with a detailed overview of the core principles, field-proven techniques, and step-by-step protocols for successfully growing single crystals of pyrazole derivatives.

Foundational Principles: The Science of Supersaturation

Crystal growth is fundamentally a process of controlled precipitation from a supersaturated solution. A supersaturated state is achieved when the concentration of the solute (your pyrazole derivative) exceeds its equilibrium solubility under a given set of conditions (solvent, temperature). The system seeks to return to equilibrium by precipitating the excess solute. The goal of any crystallization technique is to approach this supersaturation point slowly and methodically, allowing molecules to self-assemble into a highly ordered, three-dimensional lattice—a single crystal—rather than crashing out as an amorphous solid or a polycrystalline powder.[6][7] The slower the approach to supersaturation, the more time molecules have to arrange themselves perfectly, leading to larger, higher-quality crystals.[8][9]

Common Challenges in Crystallizing Pyrazole Derivatives

Understanding potential hurdles is the first step toward overcoming them.

  • Solubility Extremes: Pyrazole derivatives can range from being highly soluble in common organic solvents to being nearly insoluble, making solvent selection a critical, and often challenging, first step.[5][10] The substituents on the pyrazole ring play a crucial role in determining solubility.[5]

  • Hydrogen Bonding and Polymorphism: The N-H proton on an unsubstituted pyrazole ring is a potent hydrogen bond donor, leading to the formation of various supramolecular motifs like catemers, dimers, or trimers.[11] This can give rise to polymorphism—the ability of a compound to exist in multiple crystalline forms—which can complicate crystallization efforts.

  • Oiling Out: Instead of forming crystals, a compound may separate from the solution as a liquid phase or "oil." This occurs when the supersaturation is too high or when the compound's melting point is lower than the temperature of the crystallization experiment.

  • Purity: Impurities can inhibit nucleation or be incorporated into the crystal lattice, disrupting its growth and leading to poorly formed or disordered crystals.[9] Starting with the purest possible material is paramount.

Core Crystallization Techniques: A Practical Guide

Several techniques can be employed to achieve the slow supersaturation required for single crystal growth. The three most common and effective methods are detailed below.

Slow Solvent Evaporation

This is often the simplest and most common method.[12] It is particularly effective for compounds that are not sensitive to air or moisture.[7] The principle is straightforward: as the solvent slowly evaporates from a nearly saturated solution, the concentration of the solute increases, eventually reaching supersaturation and inducing crystallization.

G cluster_prep Preparation cluster_cryst Crystallization cluster_outcome Outcome A Dissolve Compound in Suitable Solvent B Filter Solution (Remove Impurities) A->B C Transfer to Clean Vial B->C Transfer filtrate D Cover Vial Loosely (e.g., with Parafilm pierced with a needle) C->D E Place in an Undisturbed, Vibration-Free Location D->E F Solvent Evaporates Slowly, Concentration Increases E->F G Crystals Form Over Days to Weeks F->G H High-Quality Single Crystals G->H

Vapor Diffusion

Vapor diffusion is arguably the most successful and versatile method, especially when only small amounts (milligrams) of the compound are available.[6][9] This technique involves two solvents: a "good" solvent in which the compound is soluble, and a volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and causing it to crystallize.

There are two common setups:

  • Sitting Drop: A drop of the compound solution is placed on a pedestal inside a sealed well containing the anti-solvent.

  • Hanging Drop: A drop of the compound solution is placed on a coverslip, which is then inverted and used to seal a well containing the anti-solvent.[13]

G cluster_prep Preparation cluster_cryst Crystallization cluster_outcome Outcome A Prepare concentrated solution of compound in 'Good Solvent' (e.g., Dichloromethane) D Pipette a drop of the compound solution into the small inner vial A->D B Place a small vial/pedestal inside a larger, sealable jar C Add 'Anti-Solvent' to the bottom of the larger jar (e.g., Pentane) B->C E Seal the outer jar tightly C->E D->E F Place in an undisturbed location E->F G Anti-solvent vapor slowly diffuses into the inner vial F->G H Solubility of compound decreases, inducing crystallization G->H I Crystals Form in the Inner Vial H->I

Solvent Layering (Liquid-Liquid Diffusion)

This technique relies on the slow diffusion of an "anti-solvent" into a solution of the compound.[5][6] A solution of the pyrazole derivative is placed in a narrow container (like an NMR tube or a thin vial), and a less dense, miscible anti-solvent is carefully layered on top.[8][14] Slow diffusion occurs at the interface between the two solvents, creating a zone of supersaturation where crystals can grow.

G cluster_prep Preparation cluster_cryst Crystallization cluster_outcome Outcome A Dissolve compound in a dense 'Good Solvent' (e.g., Dichloromethane) B Place solution in a narrow tube (e.g., NMR tube) A->B C Carefully layer a less dense, miscible 'Anti-Solvent' on top (e.g., Hexane) B->C Slowly, down the side D An interface forms between the two solvents C->D E Place in an undisturbed location D->E F Anti-solvent slowly diffuses into the good solvent E->F G Crystals grow at or near the interface F->G H Single Crystals at the Interface G->H

Optimizing for Success: Critical Experimental Parameters

Success in crystallization often lies in the careful selection and optimization of key parameters.

Solvent Selection: The Most Critical Decision

The choice of solvent is paramount.[15] An ideal "good" solvent will dissolve the compound completely when heated but show lower solubility at room or reduced temperatures. An "anti-solvent" is one in which the compound is poorly soluble. For pyrazole derivatives, a screening approach is recommended.

Table 1: Recommended Solvents for Crystallizing Pyrazole Derivatives

Solvent Role Solvent Name Type Boiling Point (°C) Notes & Rationale
Good Solvents Ethanol / Isopropanol Protic 78 / 82 Good general solvents for many organic compounds, often effective for pyrazole derivatives.[15]
Ethyl Acetate Aprotic 77 Medium polarity, effective for derivatives of intermediate polarity.[15]
Dichloromethane (DCM) Aprotic 40 Excellent solvent for a wide range of organic compounds; its volatility can be a drawback for slow evaporation.[8]
Acetonitrile Aprotic 82 A polar aprotic solvent that can be effective.
Toluene Aromatic 111 Can be effective for less polar compounds or as part of a co-solvent system.[15][16]
Anti-Solvents Hexane / Pentane Non-polar 69 / 36 Excellent, volatile anti-solvents for precipitating polar to moderately polar compounds.[8][9]
Diethyl Ether Aprotic 35 Common volatile anti-solvent, often used in vapor diffusion.[8][9]

| | Water | Protic | 100 | Can be an effective anti-solvent for compounds soluble in polar organic solvents like ethanol or acetone.[15] |

Pro-Tip: Using a co-solvent (binary) system is a highly effective strategy.[5][10] Dissolving the compound in a minimal amount of a "good" solvent and then adding a "poor" solvent dropwise until turbidity appears is a classic recrystallization technique that can be adapted for single crystal growth by allowing the solution to cool slowly.[5]

Detailed Experimental Protocols

Prerequisite: Before attempting any crystallization, ensure your pyrazole derivative is of the highest possible purity (>95%, preferably >99%). Purification via column chromatography or recrystallization is highly recommended.[9][12]

Protocol 1: Slow Evaporation

  • Dissolution: In a small, clean glass vial (e.g., a 1-dram vial), dissolve 5-20 mg of your purified pyrazole derivative in a suitable solvent (e.g., ethyl acetate or ethanol). Use the minimum amount of solvent required to fully dissolve the compound. Gentle warming may be necessary.

  • Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette into a new, clean vial to remove potential nucleation sites.[7][14]

  • Setup: Cover the vial with Parafilm. Using a fine needle, pierce 1-3 small holes in the Parafilm. The number and size of the holes will control the rate of evaporation.

  • Incubation: Place the vial in a location free from vibrations and significant temperature fluctuations (e.g., a drawer or a quiet corner of a fume hood).

  • Observation: Monitor the vial periodically over several days to weeks. Do not disturb the vial once crystal growth begins.[9]

Protocol 2: Vapor Diffusion (Sitting Drop)

  • Preparation: Place a small, open-topped container (e.g., a small glass vial or a commercially available pedestal) inside a larger glass jar with a screw-top lid (e.g., a 20 mL scintillation vial).

  • Anti-Solvent: Add 1-2 mL of a volatile anti-solvent (e.g., pentane or diethyl ether) to the bottom of the larger jar, ensuring the level is below the top of the inner container.[9]

  • Solution: In a separate vial, prepare a concentrated solution of your pyrazole derivative (2-10 mg) in a minimal amount of a less volatile "good" solvent (e.g., dichloromethane or toluene).

  • Setup: Carefully transfer the compound's solution into the inner container.

  • Incubation: Tightly seal the outer jar and place it in an undisturbed location. The vapor from the anti-solvent will slowly diffuse into the compound's solution, inducing crystallization.[8]

Protocol 3: Solvent Layering

  • Dissolution: Dissolve 5-15 mg of your compound in a minimal amount of a relatively dense "good" solvent (e.g., dichloromethane) in a narrow glass tube (an NMR tube is ideal for this).

  • Layering: Select a less dense, miscible anti-solvent (e.g., hexane). Using a syringe or a Pasteur pipette with a bent tip, carefully and slowly add the anti-solvent down the side of the tilted tube.[8] The goal is to create a distinct layer on top of the compound's solution with a sharp interface.[8]

  • Incubation: Carefully cap the tube and stand it upright in a rack in an undisturbed location.

  • Observation: Crystals will typically form at the interface of the two solvents over the course of several hours to days.

Troubleshooting Common Issues

Table 2: Crystallization Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No Crystals Form Solution is too dilute; Compound is too soluble in the chosen solvent system. Allow more solvent to evaporate; Use a stronger anti-solvent; Try a different solvent system entirely; Try cooling the setup in a refrigerator.[14][17]
"Oiling Out" Supersaturation is reached too quickly; Temperature is too high. Slow down the crystallization process (e.g., smaller holes for evaporation, slower diffusion); Use a more dilute starting solution; Lower the temperature.
Formation of Powder or Microcrystals Too many nucleation sites; Crystallization is happening too fast. Filter the initial solution to remove dust/impurities; Slow down the rate of supersaturation; Decrease the concentration of the starting solution.[6][17]

| Twinned or Aggregated Crystals | Rapid crystal growth. | Slow down the crystallization process; Try a different solvent system, as solvents can influence crystal habit.[6] |

Conclusion

Growing single crystals of pyrazole derivatives is a process that requires patience, precision, and a systematic approach. While there is no universal "magic solvent" or technique, a thorough understanding of the principles of solubility and supersaturation, combined with the methodical application of techniques like slow evaporation, vapor diffusion, and solvent layering, will significantly increase the probability of success. By carefully selecting solvents, ensuring sample purity, and controlling the rate of crystallization, researchers can obtain the high-quality single crystals that are indispensable for advancing the fields of drug discovery and materials science.

References

  • Titi, A., Messali, M., et al. (2020). Synthesis, Characterization, X-Ray Crystal Study and Bioctivities of Pyrazole Derivatives: Identification of Antitumor, Antifungal and Antibacterial Pharmacophore Sites. ResearchGate. Retrieved from [Link]

  • (n.d.). Guide for crystallization. Retrieved from [Link]

  • Titi, A., Messali, M., et al. (2020). Synthesis, characterization, X-Ray crystal study and bioctivities of pyrazole derivatives: Identification of antitumor, antifungal and antibacterial pharmacophore sites. Semantic Scholar. Retrieved from [Link]

  • (n.d.). Scheme 7. Single-crystal growing by slow evaporation of solvent. ResearchGate. Retrieved from [Link]

  • Song, J., et al. (n.d.). Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. National Institutes of Health (NIH). Retrieved from [Link]

  • Il'yasov, S., et al. (n.d.). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI. Retrieved from [Link]

  • (n.d.). Pyrazole. Solubility of Things. Retrieved from [Link]

  • Rao, U. B. (2014). Could anyone suggest a simple and working procedure to grow single crystal of chalcones and 2-pyrazolines?. ResearchGate. Retrieved from [Link]

  • (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. ChemistryViews. Retrieved from [Link]

  • Al-Majid, A. M., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. National Institutes of Health (PMC). Retrieved from [Link]

  • (n.d.). 8.7 – Guide to Growing a Single Crystal. MIT OpenCourseWare. Retrieved from [Link]

  • Al-Majid, A. M., et al. (n.d.). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. PubMed Central. Retrieved from [Link]

  • (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Retrieved from [Link]

  • (n.d.). scXRD: Growing single crystals. University of York Chemistry Teaching Labs. Retrieved from [Link]

  • Dinger, M. (2015). Crystal Growing Tips. University of Florida Center for X-ray Crystallography. Retrieved from [Link]

  • Houser, R. P., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Retrieved from [Link]

  • Yin, P., et al. (2025). Curious Cases of 3,6-Dinitropyrazolo[4,3-c]pyrazole-based Energetic Cocrystals with High Nitrogen-content: An Alternative to Salt Formation. ResearchGate. Retrieved from [Link]

  • (n.d.). How to Grow Crystals. University of California, Irvine. Retrieved from [Link]

  • Harding, L. P., et al. (n.d.). The impact of whole-molecule disorder on spin-crossover in a family of isomorphous molecular crystals. National Institutes of Health (PMC). Retrieved from [Link]

  • (n.d.). A quantitative study of vapor diffusions for crystallizations: rates and solvent parameter changes. Dalton Transactions (RSC Publishing). Retrieved from [Link]

  • (n.d.). Crystal Growth. Linac Coherent Light Source, SLAC National Accelerator Laboratory. Retrieved from [Link]

  • Quiroga, J., & Insuasty, B. (2019). Recent advances in the synthesis of new pyrazole derivatives. ResearchGate. Retrieved from [Link]

  • Martins, P., et al. (2020). Styrylpyrazoles: Properties, Synthesis and Transformations. National Institutes of Health (PMC). Retrieved from [Link]

  • Takemoto, Y., et al. (n.d.). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI. Retrieved from [Link]

  • (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. IJCRT.org. Retrieved from [Link]

  • Koszelak-Rosenblum, M., & Zhu, G. (2021). Crystallization Of Challenging Pharmaceutical Targets To Aid Drug Discovery. Curia. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(4-Nitrophenyl)-1H-pyrazole. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during this synthetic procedure. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you optimize your reaction yield and purity.

The synthesis of substituted pyrazoles is a cornerstone of medicinal chemistry, as the pyrazole scaffold is a privileged structure found in numerous pharmaceuticals.[1][2] The Knorr pyrazole synthesis and related methods, typically involving the condensation of a hydrazine with a 1,3-dicarbonyl compound, are the most common routes.[3][4][5] This guide provides a structured approach to overcoming common hurdles in the synthesis of this compound, ensuring a more efficient and successful experimental outcome.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. Each problem is followed by an analysis of potential causes and a set of actionable solutions.

Q1: My reaction has a very low yield or has failed completely. What are the likely causes and how can I fix it?

A1: Low or no yield is one of the most common issues. The cause can typically be traced to reagent quality, reaction conditions, or incomplete reaction progression.

  • Probable Cause 1: Reagent Degradation

    • Explanation: 4-Nitrophenylhydrazine, like many hydrazine derivatives, can degrade over time, especially if improperly stored. Oxidation or decomposition of the starting material will prevent the reaction from proceeding.[6]

    • Solution: Use high-purity 4-nitrophenylhydrazine from a reputable supplier. If the quality is suspect, consider recrystallizing the hydrazine before use. For highly sensitive reactions, using freshly prepared or distilled hydrazine is recommended.[6]

  • Probable Cause 2: Suboptimal Reaction Conditions

    • Explanation: The cyclization and dehydration steps that form the pyrazole ring are often the rate-limiting steps and are highly dependent on temperature and pH.[7][8] An incorrect temperature can either stall the reaction or lead to the formation of unwanted, tarry side products, especially at high temperatures.[6]

    • Solution:

      • Catalyst: Introduce a catalytic amount of a protic acid, such as glacial acetic acid or hydrochloric acid, to facilitate the dehydration of the intermediate.[9] Some protocols report better regioselectivity and yield in aprotic dipolar solvents.[10]

      • Temperature Control: Monitor the reaction progress using Thin Layer Chromatography (TLC).[6] Start at a moderate temperature (e.g., 50-60 °C) and only increase to reflux if the reaction is not progressing. Stop the reaction as soon as the starting material has been consumed to prevent product degradation.

  • Probable Cause 3: Inefficient Workup

    • Explanation: The product may be lost during the extraction or isolation phases, especially if it has some solubility in the aqueous phase or if an emulsion forms.

    • Solution: Ensure the pH is appropriately adjusted during the workup to minimize the product's solubility in the aqueous layer. If an emulsion forms, adding a brine solution can help break it. Back-extract the aqueous layer with the organic solvent to recover any dissolved product.

Troubleshooting_Low_Yield Start Problem: Low or No Yield Cause1 Cause: Reagent Quality? Start->Cause1 Cause2 Cause: Reaction Conditions? Start->Cause2 Cause3 Cause: Workup Issues? Start->Cause3 Solution1 Solution: - Use high-purity hydrazine. - Recrystallize starting material. Cause1->Solution1 Check Hydrazine Solution2 Solution: - Add acid catalyst (e.g., Acetic Acid). - Monitor via TLC. - Optimize temperature. Cause2->Solution2 Optimize Solution3 Solution: - Adjust pH during extraction. - Use brine to break emulsions. - Back-extract aqueous layer. Cause3->Solution3 Refine

Q2: I've obtained a mixture of products that are difficult to separate. Why did this happen?

A2: The formation of multiple products often points to a lack of regioselectivity in the initial cyclization step.

  • Probable Cause: Formation of Regioisomers

    • Explanation: When using an unsymmetrical 1,3-dicarbonyl compound (e.g., 1,1,3,3-tetramethoxypropane, which generates malondialdehyde in situ), the two non-equivalent carbonyl groups can be attacked by either the substituted (-NH) or unsubstituted (-NH₂) nitrogen of 4-nitrophenylhydrazine. This leads to the formation of two different regioisomers. The reaction is kinetically controlled by the dehydration of intermediate dihydroxypyrazolidines.[7][8][10]

    • Solution:

      • Solvent and Catalyst Choice: Regioselectivity can be influenced by the reaction medium. Performing the condensation in an aprotic dipolar solvent (e.g., N,N-dimethylacetamide) with an acid catalyst often provides better selectivity compared to protic solvents like ethanol.[4][10]

      • Purification: If regioisomers do form, they can be challenging to separate. Meticulous column chromatography is the most effective method.[6] Sometimes, fractional crystallization can be successful if the isomers have different solubilities in a particular solvent system.[6]

Q3: My final product is an oil or is impure after recrystallization. What are the best purification strategies?

A3: Purification is a critical step that often requires a tailored approach based on the nature of the product and the impurities present.

  • Probable Cause 1: Residual Starting Materials or Byproducts

    • Explanation: Unreacted 4-nitrophenylhydrazine or other basic byproducts can contaminate the final product.

    • Solution: Perform an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid solution (e.g., 1M HCl) to remove basic impurities like hydrazine.[6] A patented method involves forming an acid addition salt of the pyrazole, crystallizing this salt to purify it, and then neutralizing it to recover the pure pyrazole base.[11]

  • Probable Cause 2: Ineffective Crystallization

    • Explanation: The product may be a low-melting solid or an oil, or a suitable recrystallization solvent may not have been found.

    • Solution:

      • Trituration: If the product is an oil, try triturating it with a non-polar solvent like hexanes to induce solidification.[6]

      • Solvent Screening: For recrystallization, common solvent systems for pyrazoles include ethanol/water, ethyl acetate/hexanes, and isopropanol.[6] Experiment with different solvent pairs to find the optimal system.

      • Column Chromatography: This is the most reliable method for purifying oils or solids that won't crystallize cleanly. For pyrazoles, which can be somewhat basic, using silica gel deactivated with a small amount of triethylamine in the eluent can prevent streaking and improve separation.[6]

Table 1: Purification Strategy Summary
IssueRecommended SolutionKey Considerations
Basic Impurities Acid-base wash (e.g., 1M HCl)Removes unreacted hydrazine and related byproducts.[6]
Product is an Oil Trituration with a non-polar solvent (e.g., hexanes)Can induce crystallization.[6]
Recrystallization Fails Column Chromatography (Silica Gel)Deactivate silica with triethylamine for better results.[6]
Regioisomer Mixture Careful Column Chromatography or Fractional CrystallizationIsomer separation can be challenging and may require optimization of the mobile phase.[6]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for this synthesis?

A1: The synthesis of 1-substituted pyrazoles from a 1,3-dicarbonyl and a substituted hydrazine is known as the Knorr pyrazole synthesis. The mechanism involves three key stages:

  • Hydrazone Formation: The more nucleophilic nitrogen of 4-nitrophenylhydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by the elimination of a water molecule to form a hydrazone intermediate.[5][12]

  • Intramolecular Cyclization: The remaining free nitrogen atom then acts as an intramolecular nucleophile, attacking the second carbonyl group to form a five-membered heterocyclic ring intermediate.

  • Dehydration/Aromatization: A final molecule of water is eliminated from this intermediate, resulting in the formation of the stable, aromatic pyrazole ring.[7][8]

Reaction_Mechanism cluster_0 1. Hydrazone Formation cluster_1 2. Cyclization cluster_2 3. Aromatization Reagents 4-Nitrophenylhydrazine + 1,3-Dicarbonyl Hydrazone Hydrazone Intermediate Reagents->Hydrazone - H₂O Cyclic_Intermediate 5-Membered Ring Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Attack Product This compound Cyclic_Intermediate->Product - H₂O

Q2: What are the optimal reaction conditions to maximize yield?

A2: While the "optimal" conditions can be substrate-dependent, a well-established starting point involves balancing temperature, solvent, and catalysis. High yields are often achieved by carefully controlling these parameters.

Table 2: Reaction Condition Optimization
ParameterRecommendationRationale & Scientific Justification
Solvent Ethanol or Glacial Acetic AcidProtic solvents that facilitate proton transfer steps in the mechanism. Acetic acid can also act as the catalyst.[9] Aprotic dipolar solvents can improve regioselectivity.[10]
Catalyst Catalytic amount of a protic acid (e.g., HCl, H₂SO₄, or Acetic Acid)The acid catalyzes both the formation of the hydrazone and, crucially, the final dehydration step to form the aromatic ring.[10]
Temperature 60 °C to RefluxThe reaction often requires heat to overcome the activation energy for cyclization and dehydration. However, excessive heat can cause decomposition.[6][13] Monitoring by TLC is essential.
Stoichiometry 1.0 to 1.1 equivalents of 4-nitrophenylhydrazineA slight excess of the hydrazine can help drive the reaction to completion, but a large excess will complicate purification.
Reaction Time 2-10 hoursHighly variable. The reaction should be monitored by TLC and stopped once the limiting reagent is consumed.[6][13]
Q3: How can I confirm the identity and purity of my final product?

A3: A combination of spectroscopic and physical methods should be used for full characterization:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are the most powerful tools for structural confirmation.[14] The proton NMR will show characteristic signals for the pyrazole ring protons and the protons on the nitrophenyl group. The carbon NMR will confirm the number of unique carbon environments.

  • Fourier-Transform Infrared Spectroscopy (FT-IR): This will confirm the presence of key functional groups, such as the C=N and C=C bonds within the pyrazole ring and the characteristic strong absorptions for the nitro group (-NO₂).

  • Mass Spectrometry (MS): This will determine the molecular weight of the compound, confirming the correct mass for this compound.

  • Melting Point: A sharp melting point that is consistent with literature values indicates high purity. Impurities will typically cause the melting point to be depressed and broaden.

Part 3: Standard Experimental Protocol

This section provides a generalized, step-by-step methodology for the synthesis of this compound.

Experimental_Workflow A 1. Reagent Setup B 2. Reaction A->B Combine & Heat C 3. Quenching & Workup B->C Cool & Extract D 4. Purification C->D Crude Product E 5. Characterization D->E Pure Product

1. Reagent Preparation:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of a suitable 1,3-dicarbonyl precursor (e.g., malondialdehyde tetrabutyl acetal) in ethanol.

  • Add 1.0-1.1 equivalents of 4-nitrophenylhydrazine to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

2. Reaction:

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol).

  • Monitor the progress of the reaction by TLC, observing the consumption of the starting materials. A typical reaction time is 3-6 hours.

3. Workup and Isolation:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Reduce the solvent volume under reduced pressure using a rotary evaporator.

  • Pour the resulting residue into a separatory funnel containing ethyl acetate and water.

  • Separate the organic layer. Wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and finally, a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solvent in vacuo to obtain the crude product.

4. Purification:

  • Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure this compound.[6]

  • If the product is an oil or remains impure, purify by column chromatography on silica gel.

5. Characterization:

  • Determine the yield of the purified product.

  • Characterize the product by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its identity and assess its purity.

  • Measure the melting point of the solid product.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Fun, H. K. (2022). Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole. Journal of Molecular Structure, 1252, 132174. [Link]

  • Elguero, J., Goya, P., & Páez, J. A. (1987). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry, 65(4), 875-881. [Link]

  • Elguero, J., Goya, P., & Páez, J. A. (1987). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate. [Link]

  • Fauziáh, L., & Wahyuningsih, T. D. (2018). Synthesis of (E)-4-(4-methoxystyryl)-1-nitrophenyl-1H-pyrazole 64. ResearchGate. [Link]

  • Naim, M. J., Alam, O., & Alam, M. J. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(1), 102. [Link]

  • Aggarwal, R., et al. (2020). Reaction of hydrazine with 1,3-dicarbonyl compounds in HFIP. ResearchGate. [Link]

  • PrepChem. (n.d.). Synthesis of 1-Methyl-4-(2-nitrophenyl)-1H-pyrazole. PrepChem.com. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-5-amine (1). ResearchGate. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Wikipedia. (n.d.). Wolff–Kishner reduction. Wikipedia. [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
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  • AIP Publishing. (2022). Synthesis of 3-(4'-nitrophenyl)-4,5-dihydro pyrazole-based and its in-vitro antibacterial test. AIP Conference Proceedings. [Link]

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  • Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. [Link]

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  • National Institutes of Health. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PubMed Central. [Link]

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  • The Royal Society of Chemistry. (n.d.). Contents - Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

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  • ResearchGate. (n.d.). Geometrical optimization and spatial distributions orbitals of derivative 4a. ResearchGate. [Link]

  • National Institutes of Health. (2020). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. PubMed Central. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • ACS Publications. (2020). Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. ACS Omega. [Link]

  • PubMed. (2025). Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors: Design, synthesis, anticancer potential, apoptosis induction and cell cycle analysis. PubMed. [Link]

  • ResearchGate. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. ResearchGate. [Link]

  • ResearchGate. (2013). (PDF) Chemoselective and Regiospecific Formylation of 1-Phenyl-1 H -pyrazoles Through the Duff Reaction. ResearchGate. [Link]

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Technical Support Center: Purification of 1-(4-Nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-(4-Nitrophenyl)-1H-pyrazole. This resource is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. Here, we address common challenges and provide robust, field-proven protocols to streamline your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification techniques for this compound?

A1: The two most effective and commonly employed methods for purifying this compound are recrystallization and flash column chromatography . The choice between them depends on the scale of your synthesis, the initial purity of the crude product, and the nature of the impurities present.[1] For solid compounds with relatively high initial purity (>90%), recrystallization is often the most efficient method.[1] For complex mixtures containing regioisomers or impurities with similar polarity to the product, column chromatography is indispensable.[1][2]

Q2: How do I decide whether to use recrystallization or column chromatography?

A2: This decision is critical for an efficient workflow. Recrystallization is ideal for removing small amounts of impurities from a solid product and is easily scalable. Column chromatography offers higher resolution for separating closely related compounds but is more labor-intensive and requires larger solvent volumes.[3] A preliminary Thin-Layer Chromatography (TLC) analysis of your crude material will provide the necessary insight. If TLC shows a major product spot with minor, well-separated impurities, recrystallization is a strong candidate. If the spots are close together or overlapping, column chromatography is the more prudent choice.

Diagram 1: Purification Strategy Decision Tree

G start Crude this compound is_solid Is the crude product a solid? start->is_solid run_tlc Perform TLC Analysis is_solid->run_tlc Yes liquid_or_oil Use Column Chromatography is_solid->liquid_or_oil No (Oil/Liquid) spots How are the spots separated? run_tlc->spots well_separated Well-separated spots (Major product, minor impurities) spots->well_separated poorly_separated Poorly-separated or streaking spots spots->poorly_separated recrystallize Primary Method: Recrystallization chromatography Primary Method: Column Chromatography liquid_or_oil->chromatography well_separated->recrystallize poorly_separated->chromatography

Caption: Decision workflow for selecting the optimal purification method.

Q3: What are the key physical properties of this compound relevant to its purification?

A3: Understanding the physicochemical properties is fundamental. This compound is a solid at room temperature, with a reported melting point of 168.5-169 °C.[4] Its nitro group and pyrazole core influence its solubility. While sparingly soluble in non-polar solvents like hexanes, it shows increased solubility in more polar organic solvents such as ethanol, ethyl acetate, and acetone, especially upon heating.[5][6] This temperature-dependent solubility is the cornerstone of a successful recrystallization protocol.

Q4: What are the most likely impurities in a synthesis of this compound?

A4: Impurities can arise from several sources. Common contaminants include unreacted starting materials (e.g., 4-nitrophenylhydrazine and a C3-synthon), regioisomers (e.g., this compound vs. This compound), and by-products from side reactions. The specific synthesis route employed will determine the exact impurity profile.[7][8] For instance, syntheses starting from dicarbonyl compounds and hydrazines are common and can lead to various condensation by-products.[9]

Troubleshooting Guide

Recrystallization Issues

Q: My compound has "oiled out" during cooling instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute's solubility at a certain temperature is exceeded, but the conditions are not favorable for crystal lattice formation, causing it to separate as a liquid phase. This is a common issue, often caused by cooling the solution too rapidly or the presence of impurities that inhibit crystallization.[1]

Solution Pathway:

  • Re-dissolve: Reheat the mixture until the oil completely redissolves into a clear solution.[1]

  • Add More Solvent: Add a small amount of additional hot solvent to slightly decrease the saturation level.

  • Slow Cooling: This is the most critical step. Insulate the flask (e.g., with glass wool or by placing it in a warm water bath that is allowed to cool to room temperature) to ensure a very slow cooling rate. Slow cooling provides the thermodynamic time for molecules to orient correctly into a crystal lattice.

  • Induce Crystallization: If crystals still do not form, try scratching the inside of the flask with a glass rod at the meniscus. The microscopic scratches provide nucleation sites. Alternatively, add a "seed crystal" from a previous pure batch.[1]

  • Consider Impurities: If the problem persists, significant impurities may be the cause. In this case, purification by column chromatography is recommended to remove the problematic contaminants before attempting recrystallization again.[1]

Diagram 2: Troubleshooting "Oiling Out"

G start Mixture has 'Oiled Out' reheat 1. Reheat until solution is clear start->reheat add_solvent 2. Add small amount of hot solvent reheat->add_solvent slow_cool 3. Allow to cool VERY slowly add_solvent->slow_cool check_crystals Crystals form? slow_cool->check_crystals success Success: Collect Crystals check_crystals->success Yes induce 4. Induce Crystallization (Scratch / Seed Crystal) check_crystals->induce No check_again Crystals form? induce->check_again check_again->success Yes chromatography 5. Purify by Column Chromatography check_again->chromatography No

Caption: A logical workflow for resolving the "oiling out" phenomenon.

Q: The yield from my recrystallization is very low. How can I improve it?

A: A low yield typically points to one of two issues: using too much solvent during dissolution or the compound having significant solubility in the cold solvent.

Solution Pathway:

  • Minimize Solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Working with a saturated solution is key.

  • Solvent Choice: Ensure you have chosen an appropriate solvent. An ideal solvent dissolves the compound well when hot but poorly when cold. Refer to the table below for suggestions.

  • Cooling: After slow cooling to room temperature, place the flask in an ice bath or refrigerator to maximize precipitation.

  • Solvent Recovery: If the filtrate (the liquid remaining after filtering the crystals) is suspected to contain a significant amount of product, you can reduce its volume by evaporation and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Column Chromatography Issues

Q: My compound is streaking badly on the TLC plate and I'm getting poor separation on the column.

A: Streaking is often a sign of compound interaction with the stationary phase or overloading. Pyrazoles can interact with the acidic silanol groups on standard silica gel, leading to tailing and poor separation.[1][10]

Solution Pathway:

  • Deactivate Silica Gel: Before packing the column, prepare the silica slurry in your chosen eluent and add a small amount of a basic modifier like triethylamine (Et₃N, typically 0.5-1% by volume).[1][10] This neutralizes the acidic sites on the silica surface, preventing strong adsorption of your basic pyrazole compound.

  • Reduce Sample Load: Overloading the column is a common cause of poor separation. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.

  • Optimize Eluent: The polarity of your eluent might be too high, causing the compound to move too quickly without proper partitioning. Try a less polar solvent system. Systematically test different ratios of solvents like Hexane/Ethyl Acetate using TLC to find the optimal separation.

Q: I have very low recovery of my compound from the silica gel column.

A: This indicates that your compound may be irreversibly binding to the silica gel or is degrading on the column.

Solution Pathway:

  • Use Deactivated Silica: As mentioned above, adding triethylamine to the eluent can significantly improve recovery by preventing strong acidic interactions.[10]

  • Switch Stationary Phase: If deactivation is insufficient, consider using a different stationary phase. Neutral alumina can be an excellent alternative to silica gel for basic compounds like pyrazoles.[10]

  • Run the Column Faster: Minimize the time your compound spends on the column by using flash chromatography (applying pressure to speed up the eluent flow).[11] This reduces the chance for on-column degradation.

Experimental Protocols & Data

Table 1: Solvent Selection Guide for Recrystallization
SolventBoiling Point (°C)Characteristics & Rationale
Ethanol 78Recommended. Often a good starting point for pyrazole derivatives.[12] It effectively dissolves the compound when hot and has reduced solubility upon cooling.
Ethyl Acetate 77A moderately polar solvent that can be effective. Often used in a solvent/anti-solvent system with hexanes.[12]
Isopropanol 82Similar properties to ethanol and can be a good alternative.
Toluene 111A less polar option. May be useful if the compound is too soluble in alcohols even when cold.

Note: The ideal solvent or solvent pair must be determined empirically for each specific crude mixture.

Protocol 1: High-Purity Recrystallization
  • Solvent Selection: Based on small-scale tests, select a suitable solvent (e.g., Ethanol).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of the chosen solvent and heat the mixture gently (e.g., on a hot plate with stirring) until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove them.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight. Characterize the final product by melting point and spectroscopic methods (NMR, etc.) to confirm purity.

Table 2: Suggested Eluent Systems for Column Chromatography
Eluent System (v/v)PolarityTypical Application
Hexane / Ethyl Acetate (9:1 to 7:3) Low to MediumRecommended starting point. Excellent for separating moderately polar compounds from non-polar impurities.[2]
Dichloromethane (DCM) MediumCan be used as a single eluent or in combination with methanol for more polar compounds.
DCM / Methanol (99:1 to 95:5) Medium to HighUse this system if the compound has very low mobility in Hexane/EtOAc systems.

Note: Always optimize the eluent system using TLC first to achieve a target Rf value for the product of ~0.3-0.4 for the best separation on a column.

Protocol 2: Flash Column Chromatography
  • Column Preparation: Select an appropriate size column. Add a small plug of cotton or glass wool to the bottom. Secure the column vertically.

  • Slurry Packing: In a beaker, mix silica gel with the initial, low-polarity eluent (e.g., 9:1 Hexane/EtOAc) to form a slurry. Pour this slurry into the column.[13] Use gentle pressure (e.g., from an air line) to pack the silica bed firmly and evenly, ensuring no air bubbles are trapped. Drain the excess solvent until it is just level with the top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent). Carefully apply this solution to the top of the silica bed.[11] Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the column.

  • Elution: Carefully add the eluent to the column. Begin elution, starting with a lower polarity mixture and gradually increasing the polarity if necessary (gradient elution). Collect the eluting solvent in fractions (e.g., in test tubes).[3]

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Combine and Evaporate: Combine the pure fractions containing the desired product. Remove the solvent using a rotary evaporator to yield the purified this compound.

References

  • Vertex AI Search. (n.d.). 4-nitro-1H-pyrazole - Solubility of Things. Retrieved January 11, 2026.
  • BenchChem. (2025).
  • Reddit. (2022). Purification of Amino-Pyrazoles : r/OrganicChemistry.
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
  • BenchChem. (2025).
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Vertex AI Search. (n.d.). Pyrazole - Solubility of Things.
  • Al-Ostoot, F. H., et al. (2021).
  • Royal Society of Chemistry. (n.d.). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr.
  • Wikipedia. (n.d.).
  • Chemrio. (n.d.). This compound.
  • Chemsrc. (2025). 4-nitro-1-(4-nitrophenyl)pyrazole | CAS#:52944-54-4.
  • Reddit. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. : r/chemistry.
  • ChemicalBook. (n.d.). This compound Product Description.
  • PubChem. (n.d.). 1H-Pyrazole-4,5-dione, 3-(4-nitrophenyl)-1-phenyl-.
  • Springer. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.
  • CSCanada. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
  • UTSC. (n.d.).
  • ResearchGate. (n.d.). Synthesis of 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-5-amine (1).
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Wiley Online Library. (n.d.).
  • YouTube. (2022).
  • ResearchGate. (n.d.). The separation of 2-nitrophenol, 4-nitrophenol and phenol.
  • Royal Society of Chemistry. (n.d.). Contents.
  • Google Patents. (n.d.). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.
  • Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles.
  • Royal Society of Chemistry. (n.d.).
  • Encyclopedia.pub. (n.d.). Synthesis and Properties of Pyrazoles.
  • ACS Publications. (n.d.). Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity.
  • [Source not explicitly used for a direct citation but provides general context on pyrazole synthesis]. (n.d.). [Ce(L-Pro)2]2 (Oxa)

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Technical Support Center: Overcoming Solubility Challenges with 1-(4-Nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(4-Nitrophenyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility issues commonly encountered with this compound. This document will delve into the underlying reasons for its poor solubility and offer a range of troubleshooting strategies and detailed protocols to ensure successful experimental outcomes.

Introduction to this compound and its Solubility Profile

This compound is a versatile heterocyclic compound with significant applications in medicinal chemistry and drug discovery.[1][2][3] Its structure, featuring a pyrazole ring substituted with a nitrophenyl group, contributes to a range of biological activities.[4][5] However, the very features that confer its bioactivity—aromatic rings and a nitro group—also contribute to its characteristically low aqueous solubility. This poor solubility can present a significant hurdle in various experimental settings, from biological assays to synthetic reactions.

The low solubility is primarily due to the compound's high crystal lattice energy and the hydrophobic nature of the nitrophenyl group.[6] Overcoming these intermolecular forces to dissolve the compound in aqueous buffers, a common requirement for biological studies, necessitates specific solubilization strategies.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffers (e.g., PBS)?

A1: The limited aqueous solubility of this compound is expected due to its chemical structure. The non-polar nitrophenyl group and the planar pyrazole ring lead to strong intermolecular π-π stacking and van der Waals forces in the solid state, making it difficult for polar water molecules to solvate the compound effectively. Direct dissolution in purely aqueous systems is often unsuccessful.

Q2: I'm observing precipitation of the compound in my cell culture media. What is causing this?

A2: This is a common issue that arises when a stock solution of the compound, typically prepared in a water-miscible organic solvent like DMSO, is diluted into an aqueous medium such as cell culture media. The drastic change in solvent polarity upon dilution can cause the compound to crash out of the solution, forming a precipitate. This is often referred to as "salting out."

Q3: Can I heat the solution to improve the solubility of this compound?

A3: While heating can increase the solubility of many compounds, caution is advised for this compound, especially for biological applications.[7] Excessive heat can lead to degradation of the compound or affect the stability of other components in your experimental system, such as proteins or cells. Gentle warming (e.g., to 37°C) may be acceptable in some cases, but its effectiveness for this specific compound is limited, and the risk of precipitation upon cooling remains high.

Q4: Are there alternative solvents I can use besides DMSO?

A4: Yes, other water-miscible organic solvents can be used to prepare a stock solution. These include dimethylformamide (DMF), ethanol, and acetone.[8] The choice of solvent may depend on the specific requirements of your experiment and the tolerance of your biological system to that solvent.[8] However, for most cell-based assays, DMSO is the most commonly used and well-characterized solvent.

Troubleshooting Guide: Step-by-Step Solubilization Protocols

When encountering solubility issues with this compound, a systematic approach is key. The following protocols provide detailed steps to effectively solubilize the compound for various research applications.

Protocol 1: Preparation of a High-Concentration Stock Solution in an Organic Solvent

This is the foundational step for most applications. The goal is to create a concentrated stock solution that can be further diluted into the final experimental medium.

Rationale: By first dissolving the compound in a solvent in which it is highly soluble, you can then introduce it into the aqueous system in a more controlled manner, minimizing immediate precipitation.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher).

  • Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Store the stock solution at -20°C or -80°C, protected from light and moisture.

Protocol 2: The Co-Solvent Method for Dilution into Aqueous Buffers

This method is a common and effective strategy to prevent precipitation when diluting the organic stock solution into an aqueous buffer.[9][10][11]

Rationale: The co-solvent helps to create a microenvironment that is more favorable for the compound, reducing the abrupt change in polarity and thereby preventing it from crashing out of solution.

Materials:

  • High-concentration stock solution of this compound in DMSO (from Protocol 1)

  • Aqueous buffer (e.g., PBS, TRIS buffer)

  • Vortex mixer

Procedure:

  • Determine the final desired concentration of this compound in your aqueous buffer.

  • Calculate the volume of the stock solution needed. It is crucial to keep the final concentration of the organic solvent (e.g., DMSO) as low as possible, typically below 1% (v/v), to avoid solvent-induced artifacts in biological assays.[12]

  • Add the required volume of the aqueous buffer to a sterile tube.

  • While vortexing the buffer, slowly add the calculated volume of the stock solution dropwise. This gradual addition is critical for preventing localized high concentrations that can lead to precipitation.

  • Continue vortexing for an additional 30-60 seconds to ensure homogeneity.

  • Use the final solution immediately or as required by your experimental protocol.

Diagram: Co-Solvent Dilution Workflow

CoSolventWorkflow cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Dilution cluster_2 Step 3: Application Compound This compound (Solid) Stock High-Concentration Stock Solution Compound->Stock DMSO DMSO DMSO->Stock Vortex Vortexing Stock->Vortex Slow, dropwise addition Buffer Aqueous Buffer Buffer->Vortex Final Final Working Solution Vortex->Final Assay Biological Assay / Experiment Final->Assay

Caption: Workflow for the co-solvent dilution method.

Advanced Solubilization Strategies

For particularly challenging applications or when the co-solvent method is insufficient, more advanced techniques can be employed.

Use of Surfactants

Rationale: Surfactants form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate poorly soluble compounds like this compound, effectively increasing their apparent solubility in the aqueous phase.[13]

Commonly Used Surfactants:

  • Tween® 20

  • Tween® 80

  • Pluronic® F-68

General Protocol:

  • Prepare the aqueous buffer containing a low concentration of the chosen surfactant (e.g., 0.01% - 0.1% v/v).

  • Follow the Co-Solvent Method (Protocol 2) to dilute the DMSO stock solution into the surfactant-containing buffer.

  • The final concentration of the surfactant should be optimized to ensure it does not interfere with the experimental assay.

Complexation with Cyclodextrins

Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[14] They can form inclusion complexes with poorly soluble molecules, where the hydrophobic part of the guest molecule (this compound) is encapsulated within the cyclodextrin cavity, thereby increasing its aqueous solubility.[14]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

General Protocol:

  • Prepare a solution of the chosen cyclodextrin in the aqueous buffer.

  • Add the solid this compound to the cyclodextrin solution.

  • Stir or shake the mixture for several hours or overnight at room temperature to allow for complex formation.

  • Filter or centrifuge the solution to remove any undissolved compound.

  • The clear supernatant contains the solubilized compound-cyclodextrin complex.

Summary of Solubilization Parameters

TechniquePrinciple of ActionKey Considerations
Co-Solvency Modifies the polarity of the solvent system to reduce the precipitation of the hydrophobic compound.[10]The final concentration of the organic co-solvent should be kept to a minimum to avoid toxicity or off-target effects in biological systems.
Use of Surfactants Encapsulates the hydrophobic compound within micelles, increasing its apparent aqueous solubility.The choice and concentration of the surfactant must be compatible with the downstream application and not interfere with the assay.
Complexation Forms inclusion complexes with cyclodextrins, where the hydrophobic compound is shielded within the cyclodextrin's cavity.[14]The stoichiometry of the complex and the binding affinity should be considered. Not all poorly soluble compounds form stable complexes with cyclodextrins.

Concluding Remarks

Successfully working with this compound requires a clear understanding of its solubility characteristics and the application of appropriate solubilization techniques. By starting with a high-concentration stock in a suitable organic solvent and employing a careful dilution strategy, such as the co-solvent method, researchers can overcome many of the challenges associated with its poor aqueous solubility. For more persistent issues, advanced methods like the use of surfactants or cyclodextrins offer viable alternatives. Always validate the chosen solubilization method to ensure it does not impact the integrity of your experimental results.

References

  • International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

  • ResearchGate. (2025). Techniques for solubility enhancement of poorly soluble drugs: An overview. Retrieved from [Link]

  • Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Retrieved from [Link]

  • ChemSrc. (n.d.). 3,4,5-TRIBROMO-1-(4-NITROPHENYL)-1H-PYRAZOLE (CAS No. 175135-29-2) SDS. Retrieved from [Link]

  • ChemSrc. (2025). 4-nitro-1-(4-nitrophenyl)pyrazole | CAS#:52944-54-4. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

  • National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. Retrieved from [Link]

  • National Institutes of Health. (2020). Styrylpyrazoles: Properties, Synthesis and Transformations. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Solubility of Things. (n.d.). 1-methyl-4-nitro-1H-pyrazole. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Retrieved from [Link]

  • National Institutes of Health. (2015). Synthesis and Biological Evaluation of 3-Alkyl-1,5-Diaryl-1H-Pyrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative Activity. Retrieved from [Link]

  • ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction?. Retrieved from [Link]

  • Frontiers. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. Retrieved from [Link]

  • Semantic Scholar. (2016). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. Retrieved from [Link]

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Technical Support Center: Synthesis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of pyrazole derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole chemistry. Pyrazoles are a cornerstone of medicinal chemistry, but their synthesis is often plagued by side reactions that can impact yield, purity, and isomeric distribution. This guide provides in-depth, field-proven insights in a troubleshooting format to help you overcome these common challenges.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific issues you may encounter during your experiments. Each question is framed from a researcher's perspective, followed by a detailed explanation of the underlying chemistry and actionable solutions.

Q1: My reaction with an unsymmetrical 1,3-diketone and a substituted hydrazine gave me a mixture of two products I can't separate. What's happening and how do I get just one isomer?

A1: The Challenge of Regioisomerism

You are encountering the most common side reaction in pyrazole synthesis: the formation of regioisomers. This occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine (e.g., phenylhydrazine).[1][2] The two nitrogen atoms of the hydrazine have different nucleophilicities, and the two carbonyl carbons of the diketone have different electrophilicities. The initial condensation can therefore occur at two different sites, leading to two distinct hydrazone intermediates that cyclize to form a mixture of pyrazole regioisomers.[3][4][5]

The reaction pathway is governed by a delicate balance of steric and electronic factors, in addition to reaction conditions.[1]

Causality & Mechanism: The core issue lies in the initial nucleophilic attack. The more nucleophilic nitrogen of the substituted hydrazine can attack either the less sterically hindered carbonyl carbon (kinetic control) or the more electrophilic carbonyl carbon (thermodynamic control). The subsequent intramolecular condensation and dehydration yield the two possible pyrazole products.

Regioisomer_Formation Reactants Unsymmetrical 1,3-Diketone + Substituted Hydrazine Intermediate1 Hydrazone Intermediate A (Attack at C1) Reactants->Intermediate1 Pathway A Intermediate2 Hydrazone Intermediate B (Attack at C2) Reactants->Intermediate2 Pathway B Product1 Pyrazole Regioisomer A Intermediate1->Product1 Cyclization Product2 Pyrazole Regioisomer B Intermediate2->Product2 Cyclization

Caption: Regioisomer formation from an unsymmetrical 1,3-diketone.

Troubleshooting & Preventative Measures:

ParameterRecommended Action & Rationale
Solvent Choice Use fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents can dramatically increase regioselectivity compared to standard solvents like ethanol by modulating the reactivity of the intermediates.[1]
pH Control Adjust the acidity/basicity. The reaction pH alters the nucleophilicity of the hydrazine nitrogens and the rate of condensation at each carbonyl group.[1] An acidic catalyst is typically used, but the specific pH can favor one pathway over the other.[4][5]
Temperature Optimize the reaction temperature. Lower temperatures often favor the kinetically controlled product (attack at the less sterically hindered carbonyl), while higher temperatures may favor the thermodynamically more stable product.[1]
Steric Hindrance Leverage steric effects. If possible, use a starting material with a bulky substituent on either the dicarbonyl or the hydrazine. This will strongly direct the initial attack to the less sterically hindered carbonyl group.[1]
Modern Catalysis Consider catalysts like lithium perchlorate or silver catalysts, which have been shown to improve regioselectivity in certain systems.[3]
Q2: I used a β-ketoester (like ethyl acetoacetate) and hydrazine, but instead of the expected pyrazole, I got a pyrazol-5-one. Why did this happen?

A2: The Pyrazolone Pathway

This is a classic and expected outcome for reactions involving β-ketoesters.[6] The formation of a pyrazol-5-one (a pyrazolone) occurs because the ester carbonyl is highly susceptible to intramolecular nucleophilic attack by the second nitrogen of the hydrazine intermediate.[6] This pathway is generally more favorable than the dehydration reaction that would lead to a hydroxypyrazole, which then tautomerizes. Pyrazolones exist in several tautomeric forms, but are commonly drawn as the keto tautomer.[6][7]

Causality & Mechanism: After the initial condensation of hydrazine with the ketone moiety of the β-ketoester to form a hydrazone, the terminal amino group attacks the ester carbonyl in an intramolecular acyl substitution. This cyclization expels an alcohol (e.g., ethanol) to form the stable five-membered pyrazolone ring.

Pyrazolone_Formation Reactants β-Ketoester + Hydrazine Hydrazone Hydrazone Intermediate Reactants->Hydrazone Condensation Pyrazolone Pyrazol-5-one (Major Product) Hydrazone->Pyrazolone Intramolecular Acyl Substitution (-ROH) Pyrazole Hydroxypyrazole (Minor/Unlikely Product) Hydrazone->Pyrazole Dehydration (-H₂O)

Caption: Preferential formation of pyrazol-5-one from β-ketoesters.

Experimental Control:

  • Embrace the Product: In most cases, the synthesis of pyrazolones from β-ketoesters is highly efficient. If a pyrazolone is an acceptable scaffold, this is a reliable synthesis.

  • Modify the Substrate: To obtain a true pyrazole, you must start with a 1,3-diketone rather than a β-ketoester. The cyclization of a diketone intermediate proceeds via dehydration, not acyl substitution.[3]

Q3: My reaction yield is extremely low, or my starting materials are not being consumed. What are the likely causes?

A3: Troubleshooting Low Conversion Rates

Low yields are a frustrating but common issue. The problem can usually be traced back to the quality of reagents, the reaction conditions, or the reaction setup itself.[8]

Systematic Troubleshooting Checklist:

  • Reagent Purity & Stability:

    • Hydrazine: Hydrazine and its derivatives can degrade over time, especially if exposed to air or moisture. Use a freshly opened bottle or purify stored hydrazine before use.

    • 1,3-Dicarbonyl Compound: Ensure the dicarbonyl starting material is pure. Some dicarbonyls can self-condense or exist in equilibrium with their enol form, which might affect reactivity.

  • Reaction Conditions:

    • Temperature: Is the reaction being conducted at the optimal temperature? Some condensations require reflux, while others may proceed at room temperature.[8] An incorrect temperature can halt the reaction or promote decomposition.[3][9]

    • Catalyst: Is a catalyst required? Many pyrazole syntheses require a catalytic amount of acid (like acetic acid) to proceed efficiently.[4][6] Conversely, some reactions require a base. Ensure the catalyst is active and used in the correct amount.

    • Atmosphere: Are your reagents or intermediates sensitive to oxygen or water?[8] While many pyrazole syntheses are robust, highly sensitive substrates may require an inert atmosphere (N₂ or Ar).

  • Work-up and Isolation:

    • Product Solubility: Is your product partially soluble in the work-up solvents, leading to loss during extraction?

    • Purification Issues: Pyrazoles can be basic and may stick to silica gel columns.[10] This can be mitigated by deactivating the silica with triethylamine or by using an alternative stationary phase like neutral alumina.[10] Recrystallization is often a preferred method for purification.[10][11]

Frequently Asked Questions (FAQs)
  • Q: I need to N-alkylate my pyrazole, but I'm getting a mixture of N-alkylated and C-alkylated products. How do I control the selectivity?

    • A: This is a common issue, particularly with pyrazolones which have a nucleophilic C-4 position. The regioselectivity of alkylation is highly dependent on the base and solvent system. Using a strong base (like NaH or K₂CO₃) in a polar aprotic solvent (like DMF or DMSO) typically favors N-alkylation by generating the pyrazolate anion.[12] C-alkylation can sometimes be favored under different conditions or with specific substrates. For non-pyrazolone pyrazoles, N-alkylation is the norm, but with unsymmetrical pyrazoles, you can get a mixture of two N-alkylated regioisomers, which can be controlled by steric factors.[13][14]

  • Q: What are the best general purification strategies for pyrazole derivatives?

    • A: Purification strategies depend on the specific properties of your compound.

      • Recrystallization: This is often the most effective method for obtaining highly pure crystalline pyrazoles. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or isopropanol.[10]

      • Acid-Base Extraction: If your pyrazole is basic enough, you can dissolve the crude mixture in an organic solvent, extract with dilute acid (e.g., 1M HCl), wash the aqueous layer, and then basify it to precipitate your pure product.

      • Column Chromatography: This is very common, but care must be taken. Pyrazoles can streak or be retained on acidic silica gel. It is often recommended to use silica gel deactivated with ~1% triethylamine in the eluent or to use neutral alumina.[10]

      • Acid Salt Formation: For difficult purifications, the pyrazole can be converted into an acid addition salt (e.g., with HCl or H₂SO₄), which can then be selectively crystallized, separating it from non-basic impurities.[15][16]

  • Q: Are there modern, "greener" methods to synthesize pyrazoles that might avoid some of these side reactions?

    • A: Yes, significant progress has been made.

      • Microwave-Assisted Synthesis: Using microwave irradiation can drastically reduce reaction times and often improves yields and selectivity, minimizing the formation of degradation byproducts.[17][18]

      • Multicomponent Reactions (MCRs): One-pot MCRs, where three or more reactants are combined to form the product, are highly efficient and atom-economical. These methods can provide access to complex pyrazoles while minimizing intermediate work-up steps where losses can occur.[18][19]

      • Green Solvents: Using solvents like water, ethanol, or ionic liquids can make the synthesis more environmentally friendly and in some cases, can enhance selectivity.[18][20]

Protocols
Protocol 1: Regioselective Synthesis of 1,5-Diaryl-3-(trifluoromethyl)pyrazole

This protocol is adapted from methodologies that prioritize regioselectivity by controlling reaction conditions.[3][9] It targets the isomer formed by the initial attack of the substituted nitrogen of the hydrazine at the ketone carbonyl, driven by the strong electron-withdrawing effect of the CF₃ group.

  • Reagent Preparation:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-(aryl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq).

    • Dissolve the diketone in glacial acetic acid (approx. 10 mL per 1 gram of diketone).

  • Reaction Execution:

    • Add arylhydrazine hydrochloride (1.1 eq) to the solution at room temperature.

    • Heat the reaction mixture to reflux (approx. 118 °C) and monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly pour the mixture into a beaker containing ice-water (approx. 100 mL). A precipitate should form.

    • Stir for 30 minutes to allow for complete precipitation.

    • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water.

    • Dry the crude product under vacuum.

  • Purification:

    • Recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

    • Collect the pure crystals by vacuum filtration and dry to a constant weight. The product should be the single, desired regioisomer.

References
  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2021). PMC - NIH. [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. [Link]

  • Method for purifying pyrazoles. (2011).
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). PMC - NIH. [Link]

  • A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. (2022). IJCRT.org. [Link]

  • Synthesis of New Chalcones and Pyrazoles Derived from Dehydroacetic Acid. (2019). ResearchGate. [Link]

  • Process for the purification of pyrazoles. (2009).
  • Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. (2023). IJIRT. [Link]

  • SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. (2022). OJS UMMADA. [Link]

  • The reaction mechanism of chalcone 11 with hydrazine hydrate to form pyrazole derivative 17. ResearchGate. [Link]

  • Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]

  • Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. (2015). RWTH Publications. [Link]

  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (2020). Indian Academy of Sciences. [Link]

  • Knorr Pyrazole Synthesis. Chem Help Asap. [Link]

  • Mechanism for formation of pyrazolo [5, 1-c][10][17][21] triazines 4 and 5. ResearchGate. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry. [Link]

  • N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. (2017). Royal Society of Chemistry. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2022). MDPI. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. [Link]

  • Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. [Link]

  • ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. (2012). ResearchGate. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). MDPI. [Link]

  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. (2011). PMC - NIH. [Link]

  • What could be reason for getting a very low yield in organic chemistry? (2015). Quora. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Semantic Scholar. [Link]

  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent Without Solvent. (2017). ResearchGate. [Link]

  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. (2019). Oriental Journal of Chemistry. [Link]

  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2023). RSC Publishing. [Link]

  • Knorr pyrazole synthesis. Name-Reaction.com. [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). (2022). Slideshare. [Link]

  • Facile synthesis of bis(4,5-dihydro-1H-pyrazole-1-carboxamides) and their thio-analogues of potential PGE(2) inhibitory properties. (2007). PubMed. [Link]

  • Concise One-Pot Preparation of Unique Bis-Pyrrolidinone Tetrazoles. (2012). PMC - NIH. [Link]

  • Synthesis of Novel Bis-pyrazole Derivatives as Antimicrobial Agents. (2016). PubMed. [Link]

  • New 1,2,3-Triazole-Appended Bis-pyrazoles: Synthesis, Bioevaluation, and Molecular Docking. (2018). PMC - NIH. [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). Springer. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of constructing the pyrazole core. Pyrazoles are a cornerstone in medicinal chemistry and materials science, but their synthesis is not without challenges.[1][2] Low yields, unexpected regioisomers, and purification difficulties are common hurdles.

This document moves beyond simple protocols to provide a deeper understanding of the reaction mechanics, enabling you to troubleshoot effectively and optimize your synthetic strategy. We will explore the "why" behind common issues and provide field-proven solutions in a direct question-and-answer format.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during pyrazole synthesis, particularly focusing on the widely used Knorr synthesis and related methods.

Issue 1: Low or No Product Yield

Q1: My Knorr pyrazole synthesis using a 1,3-dicarbonyl and a hydrazine is resulting in a very low yield or failing completely. What are the primary causes and how can I troubleshoot this?

A1: Low or no yield in a Knorr synthesis typically points to one of three areas: reactant integrity, reaction conditions (especially pH), or the formation of a stable, non-cyclized intermediate.[3][4]

  • Reactant Purity and Stability: Hydrazine derivatives, particularly phenylhydrazine, can be unstable and prone to decomposition, which often manifests as a darkening of the reaction mixture.[3][5] It is critical to use freshly distilled or high-purity hydrazine.

  • Catalysis and pH Control: The Knorr synthesis is generally an acid-catalyzed reaction.[6][7] The mechanism involves protonation of a carbonyl to activate it for nucleophilic attack by the hydrazine.[8] Without a catalyst, the reaction can be exceedingly slow.

    • Solution: Add a catalytic amount of a weak acid, such as glacial acetic acid.[3] However, be aware that excessively low pH (below 3) can promote the formation of furan byproducts from the 1,3-dicarbonyl starting material.[4] If using a hydrazine salt (e.g., hydrochloride), the pH may already be sufficiently acidic.

  • Stable Intermediates: The reaction can stall after the initial condensation, forming a stable hydrazone or a hydroxyl-pyrazolidine intermediate that fails to cyclize and dehydrate.[3][9] The dehydration step is often the rate-determining step under neutral pH conditions.[9]

    • Solution: To drive the reaction to completion, you can increase the reaction temperature or introduce a dehydrating agent like anhydrous MgSO₄.[3] Switching to a higher-boiling solvent to enable higher temperatures can also be effective.

Q2: The reaction is sluggish and TLC analysis shows significant starting material even after prolonged reaction times. What should I investigate?

A2: A sluggish reaction points towards insufficient activation of the reactants.

  • Verify Catalyst Activity: Ensure your acid catalyst has been added and is active. If you are using a solid catalyst, ensure it is properly activated and has sufficient surface area.

  • Solvent Choice: The solvent plays a crucial role. While polar protic solvents like ethanol are common, switching to aprotic dipolar solvents such as DMF or DMAc can sometimes accelerate the reaction, especially the cyclocondensation step.[1]

  • Temperature Optimization: While excessive heat can cause decomposition, Knorr-type reactions often require reflux temperatures to proceed at a reasonable rate.[3] If you are running the reaction at room temperature, gradually increasing the heat while monitoring by TLC is a logical next step. Modern approaches using microwave irradiation can significantly cut down reaction times from hours to minutes.[10][11]

Issue 2: Formation of Side Products & Impurities

Q3: My reaction mixture is turning dark brown or black, and I'm isolating a tar-like substance instead of my product. What is causing this and how can I prevent it?

A3: The formation of dark, tarry materials is a classic sign of decomposition or unwanted side reactions, often promoted by excessive heat or oxygen.[5]

  • Hydrazine Decomposition: As mentioned, hydrazines can decompose at elevated temperatures.[3]

  • Oxidation: The reaction intermediates or the final pyrazole product may be susceptible to air oxidation, especially at high temperatures for extended periods.[3]

  • Polymerization/Side Reactions: At high temperatures, unwanted polymerization or other side reactions can occur.[5]

Recommended Solutions:

  • Use an Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere is highly recommended to prevent oxidation.[3]

  • Control the Temperature: Avoid unnecessarily high temperatures. Find the minimum temperature required for a reasonable reaction rate.

  • Monitor Reaction Progress: Use TLC to determine when the starting material is consumed and stop the reaction promptly to prevent product degradation from prolonged heating.[5]

Q4: My main challenge is the formation of regioisomers from my unsymmetrical 1,3-diketone. How can I improve regioselectivity?

A4: Regioisomerism is a well-known challenge in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyls, as the initial attack of the substituted hydrazine can occur at either carbonyl group.[9] Controlling this is key to a successful synthesis.

  • Modify Reaction Conditions:

    • Solvent: The use of fluorinated alcohols like trifluoroethanol (TFE) has been shown to dramatically improve regioselectivity in some cases.[5]

    • Temperature: Lowering the reaction temperature may favor the kinetically controlled product over the thermodynamic one, potentially increasing the ratio of a desired isomer.[3]

  • Catalyst Strategy: Employing a Lewis acid catalyst can help direct the initial condensation to the more sterically accessible or electronically favorable carbonyl group.[5]

  • Alternative Starting Materials: Instead of a 1,3-diketone, consider using a β-enaminone. These substrates can provide superior regiocontrol during the cyclization step.[5]

Issue 3: Product Purification Challenges

Q5: I am having difficulty purifying my pyrazole product. It is an oil that won't crystallize, or it remains impure after recrystallization. What are some effective purification strategies?

A5: Purification can be challenging, but several techniques can be employed.

  • For Oily Products: If your product is an oil, try trituration. This involves stirring the oil with a non-polar solvent in which the product is insoluble but the impurities are soluble (e.g., hexanes or diethyl ether). This can often induce crystallization or wash away less polar impurities.[5]

  • Recrystallization: Finding the right solvent system is crucial. Common and effective systems for pyrazoles include ethanol/water, ethyl acetate/hexanes, and isopropanol.[5][12][13] If the product crashes out of solution too quickly, trapping impurities, try letting the solution cool slowly to room temperature and then in a refrigerator to promote the formation of purer crystals.[14]

  • Acid-Base Extraction: Unreacted hydrazine and its byproducts are basic. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) can effectively remove these impurities.[5] Alternatively, if the pyrazole product itself is sufficiently basic, it can be converted into its acid addition salt, precipitated, and then neutralized to recover the pure product.[15][16]

Q6: My pyrazole has basic nitrogen atoms and appears to be sticking to my silica gel column, leading to poor recovery and streaking on TLC. What are my options?

A6: This is a common issue with nitrogen-containing heterocycles. The acidic nature of standard silica gel can lead to strong adsorption of basic compounds.

  • Deactivate the Silica Gel: Before running the column, flush the silica gel with a solvent mixture containing a small amount of a volatile base, such as 1-2% triethylamine or ammonia in methanol. This neutralizes the acidic sites on the silica, allowing for better elution of your basic compound.[5][12]

  • Switch Stationary Phase: If deactivation is insufficient, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for basic compounds.

  • Reverse-Phase Chromatography: If available, reverse-phase (C18) chromatography is an excellent alternative, as it separates compounds based on polarity in a different manner and avoids the issue of acidic sites.[5]

Part 2: Frequently Asked Questions (FAQs)

Q: How does the choice of solvent affect pyrazole synthesis? A: Solvent choice is critical and can influence reaction rate, yield, and even regioselectivity.[5] Polar protic solvents like ethanol are traditionally used for Knorr synthesis as they effectively solvate the reactants and intermediates.[1] However, aprotic dipolar solvents (e.g., DMF, NMP, DMAc) have shown superior results in certain cases by accelerating the dehydration steps.[1] For greener approaches, alternative media like water, polyethylene glycol (PEG), or even solvent-free conditions are increasingly being used, often in conjunction with microwave irradiation.[17]

Q: What is the role of the catalyst, and how do I choose the right one? A: The catalyst's primary role is to accelerate the reaction, typically by activating one of the reactants. In the Knorr synthesis, an acid catalyst protonates a carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the hydrazine.[8] The choice of catalyst is highly dependent on the specific synthetic route:

  • 1,3-Diketones: Simple Brønsted acids (acetic acid) or Lewis acids are common.[3]

  • Trifluoromethylated Ynones: Silver triflate (AgOTf) has been shown to be highly efficient, enabling reactions at room temperature with excellent yields.[18][19]

  • Green Catalysts: Nano-ZnO and various heteropolyacids are being explored as efficient, reusable, and environmentally benign catalysts.[1][20]

Q: How critical are temperature and reaction time? A: These parameters are intrinsically linked and must be optimized for each specific reaction.

  • Temperature: Higher temperatures generally increase the reaction rate but can also lead to the decomposition of sensitive reactants like hydrazines and the formation of tarry side products.[3] Some modern catalytic systems allow for reactions to proceed efficiently even at room temperature.[18]

  • Reaction Time: Prolonging reaction time does not always improve yield and can lead to product degradation.[4] The optimal time should be determined by monitoring the reaction's progress (e.g., by TLC or LC-MS) and stopping it once the starting material has been consumed.[5]

Q: What are the best methods for monitoring the progress of my pyrazole synthesis? A: Thin Layer Chromatography (TLC) is the most common, convenient, and cost-effective method for monitoring reaction progress.[21][22] It allows you to visualize the consumption of starting materials and the formation of the product. For more complex reaction mixtures or for precise quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are more powerful techniques.

Part 3: Protocols and Data

Experimental Protocol: A General Knorr Synthesis of a 1,3,5-Substituted Pyrazole

This protocol provides a standard starting point for the synthesis of a pyrazole from a 1,3-diketone and a substituted hydrazine.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq).[3]

  • Solvent and Catalyst Addition: Add a suitable solvent such as ethanol (sufficient to dissolve the reactants upon heating). Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).[3]

  • Addition of Hydrazine: While stirring, add the substituted hydrazine (1.0-1.1 eq) to the mixture. If the hydrazine is a hydrochloride salt, the acetic acid may not be necessary.[3]

  • Reaction: Heat the reaction mixture to reflux. Monitor the progress by TLC (a common eluent is ethyl acetate/hexanes) until the starting 1,3-dicarbonyl spot is no longer visible.[3]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Often, the pyrazole product will precipitate out of the solution.[22] If it does, collect the solid by vacuum filtration and wash it with a small amount of cold solvent.[22] If no precipitate forms, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethanol/water) or by column chromatography on silica gel.[3][5]

Data Presentation: Impact of Catalysts on Pyrazole Synthesis

The choice of catalyst can dramatically affect reaction outcomes. The table below summarizes the performance of various catalysts in different pyrazole syntheses.

CatalystReactantsCatalyst LoadingSolventTemperature (°C)TimeYield (%)Reference(s)
Acetic Acid1,3-Dicarbonyl, HydrazineCatalyticEthanolRefluxVariesGood[3][19]
Silver Triflate (AgOTf)Trifluoromethylated Ynones, Aryl Hydrazines1 mol%Not SpecifiedRoom Temp1 hup to 99%[18][19]
Nano-ZnOEthyl Acetoacetate, PhenylhydrazineNot SpecifiedAqueous MediaNot SpecifiedShort95%[1]
Molecular IodineEnaminones, Sulfonyl HydrazinesCatalyticNot SpecifiedRoom TempVariesGood[18]
Amberlyst-701,3-Diketones, HydrazinesNot SpecifiedAqueous MediaRoom TempVariesGood[20]

Part 4: Visual Guides

Knorr Pyrazole Synthesis: Core Mechanism

The following diagram illustrates the widely accepted acid-catalyzed mechanism for the Knorr pyrazole synthesis.

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Mechanism Steps cluster_product Product R1_CO_CH2_CO_R2 1,3-Dicarbonyl Protonation 1. Acid-Catalyzed Protonation of Carbonyl R1_CO_CH2_CO_R2->Protonation R3_NH_NH2 Hydrazine Attack1 2. Nucleophilic Attack by Hydrazine R3_NH_NH2->Attack1 Protonation->Attack1 Hydrazone 3. Hydrazone Intermediate Formation (after dehydration) Attack1->Hydrazone Cyclization 4. Intramolecular Attack (Cyclization) Hydrazone->Cyclization Dehydration 5. Dehydration Cyclization->Dehydration Pyrazole Pyrazole Ring Dehydration->Pyrazole Troubleshooting_Workflow Start Problem: Low Product Yield CheckReactants Step 1: Verify Reactant Quality Is Hydrazine fresh/pure? Is 1,3-Dicarbonyl pure? Start->CheckReactants CheckConditions Step 2: Assess Reaction Conditions Is acid catalyst present? Is pH appropriate? Is solvent correct? CheckReactants:f0->CheckConditions:f0 If Reactants OK OptimizeTemp Step 3: Optimize Temperature & Time Is temperature sufficient for cyclization? Has reaction run long enough (check TLC)? CheckConditions:f0->OptimizeTemp:f0 If Conditions OK CheckAtmosphere Step 4: Consider Decomposition Is reaction turning dark/tarry? Run under inert atmosphere (N2/Ar). OptimizeTemp:f0->CheckAtmosphere:f0 If Still Low Yield Success Yield Improved CheckAtmosphere->Success If Decomposition Prevented

Caption: A decision-making flowchart for troubleshooting low pyrazole yields.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). PMC - NIH. [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. [Link]

  • knorr pyrazole synthesis. (n.d.). Slideshare. [Link]

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]

  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]

  • Green Methods for the Synthesis of Pyrazoles: A Review. (n.d.). Taylor & Francis Online. [Link]

  • A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. (2022). IJCRT.org. [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (n.d.). NIH. [Link]

  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. (n.d.). ResearchGate. [Link]

  • Various methods for the synthesis of pyrazole. (n.d.). ResearchGate. [Link]

  • Optimization of reaction conditions. (n.d.). ResearchGate. [Link]

  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2023). RSC Publishing. [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). IJSREM. [Link]

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  • Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (2010). ResearchGate. [Link]

  • Purification of Amino-Pyrazoles. (2022). Reddit. [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). PubMed Central. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]

  • Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (n.d.). Slideshare. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. [Link]

  • Synthesis of Pyrazoles via Electrophilic Cyclization. (n.d.). The Journal of Organic Chemistry. [Link]

  • Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. (n.d.). IJTSRD. [Link]

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  • review of pyrazole compounds' production, use, and pharmacological activity. (2024). ResearchGate. [Link]

  • Process for the purification of pyrazoles. (n.d.).
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Technical Support Center: Troubleshooting NMR Peak Assignments for Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for NMR analysis of pyrazole compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in assigning NMR peaks for pyrazole-containing molecules. Pyrazoles are a cornerstone in medicinal chemistry, but their unique electronic properties, tautomerism, and potential for complex substitution patterns can make spectral interpretation non-trivial. This resource provides in-depth, experience-driven answers to common troubleshooting questions, moving beyond simple procedural lists to explain the underlying chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: Why are the signals for my C3 and C5 carbons in the ¹³C NMR spectrum of my 3(5)-substituted pyrazole broad or appearing as a single averaged peak?

This is a classic issue in pyrazole chemistry and is almost always due to annular prototropic tautomerism.[1][2][3]

Causality: N-unsubstituted pyrazoles can exist as two rapidly interconverting tautomers. If the rate of this proton exchange is fast on the NMR timescale at the analysis temperature, the spectrometer detects an average of the two distinct chemical environments of C3 and C5.[3] This results in either signal broadening or the coalescence of the two signals into a single, averaged peak.[2][3] The presence of a symmetrical molecule in which the hydrogen is shared between both nitrogen atoms leads to the same ¹³C chemical shift values for the tautomeric 3 and 5 positions.[3]

Troubleshooting Workflow:

G A Broad or Averaged C3/C5 Signals in Room Temperature NMR B Acquire Low-Temperature ¹³C NMR Spectrum (e.g., 0°C to -60°C in CD₂Cl₂ or THF-d₈) A->B C Do signals resolve into two sharp peaks for C3 and C5? B->C D Yes: Tautomeric exchange slowed. Assign individual tautomers. Integrate to find equilibrium ratio. C->D Yes E No: Exchange is still too fast. C->E No F Consider Solid-State NMR (CP/MAS). This will show the dominant tautomer in the solid phase. E->F G Change to a non-polar, aprotic solvent (e.g., Toluene-d₈, Benzene-d₆) to potentially alter exchange rate. E->G

Caption: Decision workflow for resolving tautomer-induced signal averaging.

Experimental Protocol: Low-Temperature NMR [4]

  • Sample Preparation: Dissolve your compound in a low-freezing point deuterated solvent such as CD₂Cl₂, THF-d₈, or Toluene-d₈.

  • Initial Acquisition: Record a standard ¹³C NMR spectrum at room temperature (298 K).

  • Cooling and Equilibration: Gradually decrease the probe temperature in 10-20 K increments. Allow the sample to equilibrate for at least 5-10 minutes at each new temperature before starting acquisition.

  • Data Acquisition: Record spectra at each temperature. Observe the C3/C5 region for the decoalescence of the broad/averaged signal into two distinct peaks.

  • Analysis: Once resolved, the relative integration of the signals for the two tautomers can provide the equilibrium constant (KT) at that temperature.[5]

Question 2: I can't find the N-H proton signal in my ¹H NMR spectrum. Where is it?

The disappearance of the N-H proton signal is a common occurrence, typically caused by proton exchange with the solvent or residual water.

Causality: The pyrazole N-H proton is acidic and will readily exchange with deuterium from protic solvents (like CD₃OD or D₂O), rendering it invisible in the ¹H NMR spectrum.[4] Even in aprotic solvents like CDCl₃ or DMSO-d₆, trace amounts of water (H₂O) can catalyze exchange, leading to significant signal broadening, sometimes to the point where the peak is indistinguishable from the baseline. The rate of this exchange is also influenced by temperature, concentration, and pH.

Troubleshooting Steps:

  • Use Dry Solvent: Employ freshly opened or properly dried deuterated aprotic solvents (e.g., DMSO-d₆, CDCl₃, THF-d₈).

  • D₂O Shake: To confirm if a broad, low-intensity peak is the N-H, add a drop of D₂O to your NMR tube, shake vigorously, and re-acquire the spectrum. If the peak disappears, it was the exchangeable N-H proton.[6]

  • Concentration Effects: Acquire spectra at different sample concentrations. Intermolecular hydrogen bonding and proton transfer are concentration-dependent.

  • Low Temperature: As with tautomerism, lowering the temperature can slow the exchange rate and sharpen the N-H signal.

  • ¹⁵N NMR: For definitive evidence, especially in complex cases, ¹⁵N NMR is invaluable. Direct observation of ¹⁵N chemical shifts and ¹H-¹⁵N couplings provides unambiguous information about the protonation state of the nitrogen atoms.[7][8]

Question 3: How can I definitively assign the C3, C4, and C5 signals for a single, fixed tautomer of a substituted pyrazole?

While typical chemical shift ranges provide a good starting point, unambiguous assignment requires the use of 2D NMR techniques, primarily the Heteronuclear Multiple Bond Correlation (HMBC) experiment.[4][9]

Data Presentation: Typical Chemical Shift Ranges

This table provides illustrative chemical shift ranges. Note that these can be significantly influenced by substituents and solvent.[10][11][12]

AtomTypical ¹H δ (ppm)Typical ¹³C δ (ppm)Notes
H3/H5 7.4 - 7.8130 - 155The proton on the carbon adjacent to the N-H (C5) is often slightly upfield of the proton on the carbon adjacent to the N-substituent (C3).
H4 6.2 - 6.5102 - 110Typically the most shielded of the ring protons and carbons.
N-H 10.0 - 14.0N/AHighly variable, broad, and solvent-dependent. Often downfield in DMSO-d₆ due to hydrogen bonding.[13]

Authoritative Grounding: The Power of HMBC

The HMBC experiment detects correlations between protons and carbons that are typically 2 or 3 bonds apart. This is the key to connecting the pyrazole ring's atoms.[9][14]

Experimental Workflow: Structure Elucidation using 2D NMR

G cluster_1d 1D NMR cluster_2d 2D NMR node_exp node_exp A Acquire ¹H and ¹³C Spectra B Acquire ¹H-¹H COSY Spectrum A->B C Acquire ¹H-¹³C HSQC Spectrum A->C D Acquire ¹H-¹³C HMBC Spectrum A->D E Assign H4 and C4 B->E H4 couples to H3 and/or H5 (if present) C->E H4 is directly bonded to C4 F Assign H3/H5 and C3/C5 D->F H4 shows 2J and 3J correlations to C3 and C5 E->F G Final Structure Confirmation F->G N-H proton shows correlations to C3 and C5

Caption: A logical workflow for pyrazole peak assignment using 2D NMR.

Key HMBC Correlations for Pyrazole Ring Assignment:

  • H4 to C3 & C5: The proton at the 4-position is the most reliable starting point. It will show a strong correlation (cross-peak) to both the C3 and C5 carbons, allowing for their definitive identification.[4]

  • N-H to C3 & C5: If the N-H proton is observable, it will typically show correlations to both C3 and C5, providing powerful confirmation of their assignments.

  • Substituent Protons to Ring Carbons: Protons on a substituent at C3 will show a strong HMBC correlation to C3 and a weaker one to C4. This is crucial for distinguishing isomers.

Experimental Protocol: HMBC Acquisition [4]

  • Sample Preparation: Prepare a moderately concentrated sample (15-30 mg in 0.6 mL) to ensure good signal-to-noise for the cross-peaks.

  • Tuning: Ensure the probe is properly tuned for both ¹H and ¹³C frequencies.

  • Parameter Optimization: The key parameter is the long-range coupling constant (ⁿJCH). A typical value is 8-10 Hz, which is optimized for detecting 2- and 3-bond correlations.

  • Acquisition: The experiment may require several hours to complete, depending on the sample concentration and spectrometer sensitivity.

  • Analysis: Process the 2D data and analyze the cross-peaks to build the connectivity map of your molecule.

Question 4: I have synthesized a 3,5-disubstituted pyrazole. How can I use NMR to determine which substituent is at which position?

This is a common challenge that can be solved by combining HMBC and Nuclear Overhauser Effect (NOE) spectroscopy.

Causality: Chemical shift arguments alone can be misleading, as the electronic effects of two different substituents can be complex. A definitive assignment requires through-bond (HMBC) and through-space (NOESY/ROESY) correlation data.

Troubleshooting Strategy:

  • Identify H4: Locate the H4 proton signal in the ¹H spectrum. It will be a singlet if both C3 and C5 are substituted.

  • Run HMBC:

    • Observe the correlations from H4 to the quaternary carbons C3 and C5. This identifies the ring carbons.

    • Crucially, observe correlations from the protons of each substituent to the ring carbons. For example, if you have a methyl group and a phenyl group, the methyl protons (–CH₃) will show a ³J correlation to the carbon they are attached to (e.g., C3), and the ortho-protons of the phenyl ring will show a ³J correlation to their attached carbon (e.g., C5).

  • Run NOESY/ROESY:

    • This experiment detects protons that are close in space.

    • Irradiating the H4 proton should show a NOE to the protons of the substituents at both the C3 and C5 positions.

    • Irradiating the protons of a substituent (e.g., the N-CH₃ group in a 1-methylpyrazole) will show an NOE to the nearest ring proton (H5), which can be crucial for distinguishing N-alkylation isomers.[4]

References
  • Bohrium. (2006, November 1). The use of NMR spectroscopy to study tautomerism.
  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(6), 678-687.
  • Foces-Foces, C., Cano, F. H., Claramunt, R. M., Sanz, D., Catalán, J., de Paz, J. L. G., ... & Elguero, J. (1995). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2, (2), 237-244.
  • Pietzsch, C., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(7), 1733. Retrieved from [Link]

  • Aguilar-Parrilla, F., et al. (1997). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 21(12), 1327-1334. Retrieved from [Link]

  • Gonçalves, M. S. T., & Costa, S. P. G. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 18. Retrieved from [Link]

  • Al-Shammar, M. R., & Yousif, E. I. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 56(10), 979-990. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.
  • Gonçalves, M. S. T., & Costa, S. P. G. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 18. Retrieved from [Link]

  • Claramunt, R. M., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-206. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts for compounds 1-15 in DMSO-d₆. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Retrieved from [Link]

  • Yousif, E., et al. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences. Retrieved from [Link]

  • López, C., Claramunt, R. M., García, M. A., et al. (2004). Pyrazoles as molecular probes to study the properties of co-crystals by solid state NMR spectroscopy. Open Chemistry, 2(4), 543-559. Retrieved from [Link]

  • Reddit. (2024). 1H NMR of pyrazole. Retrieved from [Link]

  • Li, W., et al. (2007). Structure Elucidation of a Pyrazolo[5][7]pyran Derivative by NMR Spectroscopy. Molecules, 12(8), 1892-1901. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure Elucidation of a Pyrazolo[5][7]pyran Derivative by NMR Spectroscopy. Retrieved from [Link]

  • BenchChem. (2025). Spectroscopic Characterization of N-methyl Pyrazole: A Technical Guide.
  • Limbach, H.-H., et al. (1997). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO. New Journal of Chemistry, 21(12), 1327-1334. Retrieved from [Link]

  • Schuster, I. I., Dyllick-Brenzinger, C., & Roberts, J. D. (1979). Nitrogen-15 nuclear magnetic resonance spectroscopy. Effects of hydrogen bonding and protonation on nitrogen chemical shifts of pyrazoles. The Journal of Organic Chemistry, 44(10), 1765-1769. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... Retrieved from [Link]

  • Yousif, E., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 45-53. Retrieved from [Link]

  • Mezei, G., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1104. Retrieved from [Link]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. Retrieved from [Link]

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Technical Support Center: Synthesis of 1-(4-Nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the synthesis of pyrazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists working on the synthesis of 1-(4-Nitrophenyl)-1H-pyrazole and its analogues. The Knorr pyrazole synthesis, the condensation of a 1,3-dicarbonyl compound with a hydrazine, remains a cornerstone reaction for accessing this important heterocyclic scaffold.[1][2][3] However, like any chemical transformation, it is not without its challenges. The formation of impurities can lead to low yields, difficult purifications, and ambiguous analytical data.

This document, structured in a practical question-and-answer format, addresses the most common impurities and side reactions encountered during this synthesis. We will delve into the mechanistic origins of these byproducts, provide actionable troubleshooting steps, and outline robust analytical and purification protocols to ensure the integrity of your final compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

FAQ 1: My reaction produced a mixture of isomers that are very difficult to separate. What is the likely cause and how can I improve the regioselectivity?

A1: The formation of regioisomers is the most common challenge when using an unsymmetrical 1,3-dicarbonyl compound.

The reaction of 4-nitrophenylhydrazine with an unsymmetrical 1,3-dicarbonyl (where R¹ ≠ R³) can proceed via two distinct pathways, leading to a mixture of 1,3- and 1,5-disubstituted pyrazole regioisomers.[1][2][4] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, and the subsequent cyclization and dehydration locks in the isomeric form.

Causality and Mechanism:

The regioselectivity of the condensation is a delicate balance of electronic and steric factors, as well as reaction conditions like solvent and pH.[2][4]

  • Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon is typically attacked preferentially by the more nucleophilic nitrogen (Nα) of the hydrazine.

  • Steric Hindrance: Bulky substituents on the dicarbonyl compound can hinder the approach of the nucleophile, directing it to the less sterically crowded carbonyl group.

  • Solvent Effects: The choice of solvent can dramatically influence the isomeric ratio. Non-nucleophilic, highly polar solvents like fluorinated alcohols (e.g., 2,2,2-trifluoroethanol - TFE, or 1,1,1,3,3,3-hexafluoroisopropanol - HFIP) have been shown to significantly enhance regioselectivity.[5] This is because they do not compete with the hydrazine in attacking the carbonyl groups, unlike protic solvents such as ethanol.[5]

  • pH Control: The reaction pH governs the protonation state of the hydrazine and the enolization of the dicarbonyl, affecting the relative rates of the competing reaction pathways.[4] Using the free base of the hydrazine versus its hydrochloride salt can also reverse the selectivity.[6]

Troubleshooting and Optimization:

  • Solvent Selection: If you are obtaining a mixture of regioisomers in a standard solvent like ethanol, switch to a fluorinated alcohol such as TFE or HFIP to improve selectivity.[5][7]

  • Temperature Control: Start the reaction at a lower temperature and monitor the isomeric ratio by TLC or HPLC as you slowly increase it. The kinetic product may be favored at lower temperatures.

  • pH Adjustment: Experiment with both acidic (e.g., acetic acid) and neutral conditions. If using 4-nitrophenylhydrazine hydrochloride, compare the results with the free base, which can be generated in situ or beforehand.[6]

FAQ 2: My product is heavily contaminated with a dark, tarry substance, and the overall yield is very low. What is causing this decomposition?

A2: The formation of tar and dark coloration typically points to the decomposition of the 4-nitrophenylhydrazine starting material or subsequent degradation of intermediates under harsh reaction conditions.

Arylhydrazines are susceptible to decomposition, especially at elevated temperatures or in the presence of strong acids or oxidants.[8][9] Two primary degradation pathways are responsible for the impurities you are observing:

  • N-N Bond Cleavage: This is a significant side reaction, analogous to a known failure mode in the Fischer indole synthesis.[10][11] Under acidic conditions, the hydrazone intermediate can undergo protonation and subsequent heterolytic cleavage of the weak N-N bond. This pathway generates 4-nitroaniline and an iminium species, which can polymerize or react further to form intractable tars.[10][11] Electron-withdrawing groups, like the nitro group on your starting material, generally disfavor this cleavage compared to electron-donating groups, but it can still occur under forcing conditions.[10]

  • Air Oxidation: Hydrazines and their intermediates can be sensitive to air, leading to oxidative side products that are often highly colored.

Troubleshooting and Optimization:

  • Use High-Purity Hydrazine: Ensure your 4-nitrophenylhydrazine is of high purity. If it is old or discolored, purify it by recrystallization before use.

  • Lower the Reaction Temperature: High heat is a primary driver of decomposition.[8] Run the reaction at the lowest temperature that allows for a reasonable conversion rate. Monitor progress closely by TLC to avoid prolonged heating after the starting material is consumed.

  • Use an Inert Atmosphere: To prevent air oxidation, conduct the reaction under an inert atmosphere of nitrogen or argon.[9]

  • Moderate Acidity: If using an acid catalyst, avoid overly strong acids or high concentrations. A catalytic amount of a milder acid like acetic acid is often sufficient. Polyphosphoric acid (PPA), while effective for some cyclizations, can be too harsh and should be used with caution.[8]

FAQ 3: My NMR spectrum shows signals that don't correspond to the product or starting materials. Could I have isolated a reaction intermediate?

A3: Yes, it is quite possible to isolate stable intermediates if the reaction does not proceed to completion. The most common are the hydrazone or the cyclized, non-aromatic pyrazoline.

The Knorr synthesis is a multi-step process, and stalling at an intermediate stage is a frequent issue.

  • Hydrazone Intermediate: The first step is the formation of a phenylhydrazone from the condensation of the hydrazine with one of the carbonyl groups.[12][13] This is an addition-elimination reaction.[14][15] If the subsequent intramolecular cyclization is slow, this intermediate can be the major species in your flask.

  • Pyrazoline Intermediate: After cyclization, a 5-hydroxy-pyrazoline intermediate is formed.[16][17] The final step is the elimination of water to form the aromatic pyrazole ring. In some cases, particularly with certain substitution patterns or under mild conditions, this pyrazoline can be isolated. Some syntheses even require a separate oxidation step to convert an initially formed pyrazoline to the pyrazole.[1][3]

Troubleshooting and Optimization:

  • Increase Reaction Time/Temperature: If you suspect an intermediate, the simplest solution is to increase the reaction time or temperature to drive the reaction to completion. Monitor by TLC to see if the intermediate spot converts to the product spot.

  • Add a Dehydrating Agent: To facilitate the final elimination of water, consider adding a dehydrating agent or using a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap).

  • Ensure Proper pH: The cyclization and dehydration steps are often acid-catalyzed. If your reaction has stalled, a small amount of additional acid catalyst may be required to push it to completion.

Workflow & Pathway Visualization

Synthetic Pathway and Impurity Formation

The following diagram illustrates the general synthetic route for a 1,5-disubstituted pyrazole via the Knorr synthesis, highlighting the points where common impurities are generated.

G cluster_reactants Starting Materials A 4-Nitrophenylhydrazine C Hydrazone Intermediate A->C Condensation S2 Tars / Polymers A->S2 Decomposition (High Temp) B Unsymmetrical 1,3-Dicarbonyl (R1 != R3) B->C Condensation P1 Desired Product (e.g., 1,5-isomer) C->P1 Cyclization (Attack at C=O of R3) P2 Regioisomeric Impurity (e.g., 1,3-isomer) C->P2 Regioselectivity Issue (Attack at C=O of R1) S1 4-Nitroaniline C->S1 N-N Bond Cleavage (Strong Acid) I1 Incomplete Reaction S1->S2 I2 Side Reactions

Caption: Knorr synthesis pathway and origin of common impurities.

Analytical & Purification Protocols

FAQ 4: How can I effectively monitor the reaction and assess the purity of my crude product?

A4: Thin-Layer Chromatography (TLC) is an indispensable tool for real-time reaction monitoring, while a combination of TLC, NMR, and HPLC will provide a comprehensive purity profile.

Protocol 1: Thin-Layer Chromatography (TLC) Analysis

This method allows you to quickly visualize the consumption of starting materials and the formation of the product and byproducts.

Step-by-Step Methodology:

  • Plate Preparation: Use silica gel 60 F₂₅₄ plates.

  • Solvent System (Eluent): A good starting point for pyrazole derivatives is a mixture of ethyl acetate and hexane. A 30:70 (v/v) mixture is common. Adjust the polarity as needed to achieve good separation (product R_f ~0.3-0.4).

  • Spotting: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). On the baseline of the TLC plate, spot the 4-nitrophenylhydrazine starting material (SM), the 1,3-dicarbonyl co-reactant (if visible), and your reaction mixture.

  • Development: Place the plate in a developing chamber saturated with the eluent. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and mark the solvent front.

    • Visualize the spots under UV light (254 nm). The aromatic pyrazole product and 4-nitrophenylhydrazine should be clearly visible.

    • Staining with potassium permanganate (KMnO₄) can help visualize non-UV active impurities. The hydrazine starting material often gives a distinct color.

  • Interpretation: The disappearance of the starting material spots and the appearance of a new spot corresponding to your product indicate reaction progress. The presence of multiple spots in the reaction lane indicates impurities. Regioisomers often appear as two distinct spots with very close R_f values.

FAQ 5: What is the most reliable method for purifying the crude this compound?

A5: For most cases, recrystallization is effective for removing minor impurities. If you have a mixture of regioisomers or other closely-related byproducts, column chromatography will be necessary.

Protocol 2: Purification by Recrystallization

This technique is ideal if your product is the major component and the impurities have different solubility profiles.

Step-by-Step Methodology:

  • Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to find one in which the product is sparingly soluble at room temperature but highly soluble when hot. Ethanol or an ethanol/water mixture is often a good choice.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the hot recrystallization solvent required to fully dissolve it.

  • Decolorization (Optional): If the solution is highly colored from tar-like impurities, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper or a pad of Celite to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent. Assess purity by TLC and melting point.

Protocol 3: Purification by Flash Column Chromatography

This is the method of choice for separating compounds with similar polarities, such as regioisomers.

Step-by-Step Methodology:

  • Solvent System Selection: Using TLC, find an eluent system (e.g., ethyl acetate/hexane) that provides good separation between your desired product and the impurities (a ΔR_f of at least 0.2 is ideal).

  • Column Packing: Pack a glass column with silica gel using the selected eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Run the column by passing the eluent through the silica gel, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Summary of Common Impurities

Impurity TypeMechanistic OriginIdentification MethodRecommended Purification
Regioisomer Use of unsymmetrical 1,3-dicarbonyl.[1][2]TLC (spots with close R_f), ¹H NMR (distinct sets of pyrazole proton signals), HPLCFlash Column Chromatography
Unreacted Hydrazine Incomplete reaction, incorrect stoichiometry.TLC (matches SM spot), ¹H NMR (characteristic aromatic signals)Recrystallization, Column Chromatography
Hydrazone Intermediate Incomplete cyclization/dehydration.[12]TLC, ¹H NMR (presence of imine C=N-H or C-H adjacent to imine)Increase reaction time/temp, add acid catalyst
4-Nitroaniline N-N bond cleavage of hydrazine/hydrazone.[10][11]TLC, HPLC-MS, ¹H NMRColumn Chromatography
Pyrazoline Intermediate Incomplete aromatization/dehydration.[3][16]¹H NMR (aliphatic C-H signals instead of aromatic pyrazole C-H)Increase reaction temp, add dehydrating agent
Tars/Polymers Decomposition at high temperatures.[8][9]Visual (dark color), insoluble materialRecrystallization with charcoal treatment

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Competitive paths for the formation of regioisomeric pyrazoles. (n.d.). ResearchGate. [Link]

  • Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole. (2022). Taylor & Francis Online. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2024). ACS Publications. [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. [Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. (2000). Canadian Journal of Chemistry. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). PMC - NIH. [Link]

  • Synthesis of (E)-4-(4-methoxystyryl)-1-nitrophenyl-1H-pyrazole 64. (n.d.). ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). PMC - NIH. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2012). ACS Publications. [Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (n.d.). ResearchGate. [Link]

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (2023). PubMed Central. [Link]

  • Synthesis of 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-5-amine (1). (n.d.). ResearchGate. [Link]

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  • 4-nitropyrazoles. (1966).
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  • Method for purifying pyrazoles. (2011).
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  • Contents. (n.d.). The Royal Society of Chemistry. [Link]

  • This compound - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. (2000). Semantic Scholar. [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). vdoc.pub. [Link]

  • addition-elimination reactions of aldehydes and ketones. (n.d.). Chemguide. [Link]

  • Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol. (2020).
  • Condensation reactions of aldehydes and Ketones with phenylhydrazine and 2,4-DNP. (2020). YouTube. [Link]

  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

  • Addition-elimination condensation reactions of aldehydes ketones identification with 2,4-dinitrophenylhydrazine 24DNPH equations reagents advanced A level organic chemistry revision notes doc brown. (n.d.). Doc Brown's Chemistry. [Link]

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Technical Support Center: Stability and Degradation of 1-(4-Nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(4-Nitrophenyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for experiments involving this compound. Here, you will find a comprehensive overview of its stability profile, potential degradation pathways, and practical solutions to common challenges encountered during its analysis.

Frequently Asked Questions (FAQs) on Stability and Degradation

This section addresses common questions regarding the stability and handling of this compound, providing insights into its chemical behavior under various stress conditions.

Q1: What are the primary stability concerns for this compound?

A1: The chemical structure of this compound contains two key moieties that influence its stability: the pyrazole ring and the nitrophenyl group. The primary concerns are its susceptibility to:

  • Photodegradation: Nitroaromatic compounds are known to be photosensitive and can degrade upon exposure to light.[1][2]

  • Hydrolytic Degradation: While the pyrazole ring is generally stable, certain conditions, particularly elevated pH, can promote hydrolysis in some pyrazole derivatives.[3][4]

  • Reductive Degradation: The nitro group is susceptible to reduction, which can occur in the presence of reducing agents or certain metals.[5]

  • Oxidative Degradation: The molecule may be susceptible to oxidation, particularly at the pyrazole ring, in the presence of strong oxidizing agents.

Q2: What are the likely degradation pathways for this compound under forced degradation conditions?

A2: Based on its chemical structure and data from related compounds, the following degradation pathways are anticipated under standard forced degradation conditions (acid, base, oxidation, heat, and light):

  • Acid/Base Hydrolysis: While generally stable, extreme pH conditions, particularly basic, could potentially lead to the cleavage of the pyrazole ring over extended periods or at elevated temperatures. However, for many N-arylpyrazoles, the ring itself is quite robust.

  • Oxidative Degradation: In the presence of an oxidizing agent like hydrogen peroxide (H₂O₂), oxidation may occur. Potential reactions include hydroxylation of the phenyl or pyrazole ring, or even oxidative cleavage of the pyrazole ring under harsh conditions. The degradation of phenolic compounds in the presence of H₂O₂ is enhanced by electron-donating groups and hindered by electron-withdrawing groups like the nitro group (-NO₂).[6]

  • Photodegradation: Exposure to UV or even ambient light can lead to the formation of various photoproducts. For nitrophenols, photodegradation can result in hydroxylated derivatives.[7][8]

  • Reductive Degradation: The most probable degradation pathway involving the nitro group is its reduction to an amino group, forming 1-(4-aminophenyl)-1H-pyrazole. This can be a significant degradation product if the compound is exposed to reducing environments.

  • Thermal Degradation: At elevated temperatures, thermal decomposition may occur, potentially leading to the cleavage of the C-N bond between the phenyl and pyrazole rings or fragmentation of the pyrazole ring itself.

Below is a diagram illustrating the potential degradation pathways of this compound.

G parent This compound hydrolysis Ring Cleavage Products (Under harsh basic conditions) parent->hydrolysis Base/Acid Hydrolysis oxidation Hydroxylated Derivatives / Ring Cleavage Products parent->oxidation Oxidation (H₂O₂) photolysis Photodegradation Products (e.g., hydroxylated species) parent->photolysis Light (UV/Visible) reduction 1-(4-Aminophenyl)-1H-pyrazole parent->reduction Reduction thermal Ring Fragmentation / C-N Bond Cleavage parent->thermal Heat

Caption: Potential degradation pathways of this compound.

Q3: What are the expected degradation products I should look for during stability studies?

A3: The primary degradation product to monitor for is 1-(4-aminophenyl)-1H-pyrazole , resulting from the reduction of the nitro group. The synthesis and characterization of this compound have been reported, and it is commercially available, which can aid in its identification.[9][10] Other potential degradation products could include hydroxylated versions of the parent compound or ring-opened fragments, which would require characterization using techniques like LC-MS/MS and NMR.

Troubleshooting Guide for HPLC Analysis

This section provides practical advice for resolving common issues encountered during the HPLC analysis of this compound and its degradation products.

Experimental Protocols: Forced Degradation Studies

To assess the stability of this compound and develop a stability-indicating analytical method, a forced degradation study should be performed. The following are recommended starting conditions, which may need to be optimized for your specific drug product.

Stress ConditionReagent and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hoursMinimal degradation expected, potential for minor ring cleavage.
Base Hydrolysis 0.1 M NaOH at 60°C for 8 hoursPotential for pyrazole ring hydrolysis.
Oxidation 3% H₂O₂ at room temperature for 24 hoursOxidation of the aromatic rings or pyrazole moiety.
Thermal Degradation Solid sample at 105°C for 48 hoursThermally induced decomposition.
Photodegradation Solution exposed to UV light (254 nm) and visible light as per ICH Q1B guidelinesPhotolytic cleavage and rearrangement.

Protocol for a Stability-Indicating RP-HPLC Method:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient elution is recommended to separate the parent compound from potential polar and non-polar degradants.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program (Example):

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B

    • 35-40 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: UV detection at a wavelength where both the parent compound and potential degradants have absorbance (e.g., 254 nm or a photodiode array detector to monitor multiple wavelengths).

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Troubleshooting Common HPLC Issues

The following flowchart provides a systematic approach to troubleshooting common problems encountered during the HPLC analysis of this compound.

G start HPLC Analysis Issue peak_shape Poor Peak Shape (Tailing, Fronting, Splitting) start->peak_shape retention_time Retention Time Drift start->retention_time resolution Poor Resolution start->resolution ghost_peaks Ghost/Spurious Peaks start->ghost_peaks ps1 ps1 peak_shape->ps1 Tailing Peak? rt1 rt1 retention_time->rt1 Drifting Retention Time? res1 res1 resolution->res1 Poor Resolution? gp1 gp1 ghost_peaks->gp1 Ghost Peaks Present? ps1_sol1 Check for secondary interactions with silanols. - Use a well-endcapped column. - Lower mobile phase pH (e.g., add 0.1% formic acid). - Consider a different stationary phase (e.g., Phenyl-Hexyl). [9, 17] ps1->ps1_sol1 Yes ps2 Fronting Peak? ps1->ps2 No ps2_sol1 Check for column overload. - Reduce sample concentration. - Check for sample solvent incompatibility. - Dissolve sample in mobile phase. [16] ps2->ps2_sol1 Yes ps3 Splitting Peak? ps2->ps3 No ps3_sol1 Check for column void or blockage. - Backflush or replace the column. - Ensure complete sample dissolution. [15] ps3->ps3_sol1 Yes rt1_sol1 Check for inconsistent mobile phase composition. - Prepare fresh mobile phase. - Ensure proper pump mixing. Check for column temperature fluctuations. - Use a column oven. [23] rt1->rt1_sol1 Yes res1_sol1 Optimize mobile phase gradient. - Increase gradient time or change solvent B percentage. - Consider a different column with alternative selectivity. - Adjust pH to alter ionization of degradants. res1->res1_sol1 Yes gp1_sol1 Check for contaminated mobile phase or injector carryover. - Use high-purity solvents. - Implement a needle wash step. - Check for late-eluting peaks from previous injections. [29] gp1->gp1_sol1 Yes

Caption: Troubleshooting flowchart for HPLC analysis of this compound.

References

  • Sidique, S., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 19(19), 5773-5777. [Link]

  • Sidique, S., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PubMed. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • Sidique, S., et al. (2009). Structure–activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of We. SciSpace. [Link]

  • MDPI. (2021). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. [Link]

  • Dalinger, I., et al. (2010). Chemistry and thermal decomposition of trinitropyrazoles. ResearchGate. [Link]

  • ResearchGate. (2022). Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. [Link]

  • ResearchGate. (2019). Photolabile Protecting Groups for Nucleosides : Mechanistic Studies of the 2-(2-Nitrophenyl)ethyl Group. [Link]

  • LCGC International. (2016). Getting the Most from Phenyl Stationary Phases for HPLC. [Link]

  • MedCrave. (2016). Forced Degradation Studies. ResearchGate. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • MDPI. (2022). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • ResearchGate. (2007). Thermal and acid-catalyzed transformations of 3H-pyrazoles obtained from diphenyldiazomethane and methyl phenylpropiolate. [Link]

  • GALAK Chromatography. HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

  • Organic Chemistry. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • ResearchGate. (2022). Photophysical characterization of three nitrophenyl‐modified... [Link]

  • YouTube. (2023). 5 Common HPLC Troubleshooting Mistakes and What to Do Instead. [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Scribd. (n.d.). Troubleshooting - 2. [Link]

  • MDPI. (2022). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. [Link]

  • RSC Publishing. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • PubMed. (2007). Photooxidative degradation of 4-nitrophenol (4-NP) in UV/H2O2 process: influence of operational parameters and reaction mechanism. [Link]

  • ResearchGate. (2019). Photo-degradation study of p-nitrophenol under light illumination... [Link]

  • MDPI. (2023). Visible Light Motivated the Photocatalytic Degradation of P-Nitrophenol by Ca2+-Doped AgInS2. [Link]

  • ResearchGate. (2007). Photooxidative Degradation of 4-Nitrophenol (4-NP) in UV/H2O2 Process: Influence of Operational Parameters and Reaction Mechanism. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. [Link]

  • ResearchGate. (2022). Synthesis of 5‐(o‐nitrophenyl) pyrazole derivatives system 1 and yield... [Link]

  • ResearchGate. (2021). (PDF) Photodegradation Products And Their Analysis In Food. [Link]

  • Granthaalayah Publications and Printers. (2022). STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN LANSOPRAZOLE INTERMEDIATE. [Link]

  • PubMed. (2006). Degradation of phenolic compounds with hydrogen peroxide catalyzed by enzyme from Serratia marcescens AB 90027. [Link]

  • NIH. (2022). Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines. [Link]

  • ResearchGate. (2022). Photodegradation of p-nitrophenol in the presence of different catalysts. [Link]

  • ResearchGate. (2015). (PDF) Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. [Link]

  • MDPI. (2022). Oxidative Dearomatization of Phenols and Anilines via λ3- and λ5-Iodane-Mediated Phenylation and Oxygenation. [Link]

  • Cambridge Open Engage. (2022). Switchable and Selective Synthesis of Unsymmetrical N-Aryl Pyrazoles from 1,2,3-Thiadiazine-S-Oxides. [Link]

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Technical Support Center: Challenges in the Scale-Up of 1-(4-Nitrophenyl)-1H-pyrazole Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 1-(4-Nitrophenyl)-1H-pyrazole. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. We will delve into the causality behind experimental choices, offering field-proven insights to ensure safety, efficiency, and reproducibility.

Section 1: Critical Safety Briefing

Scaling up any chemical process introduces new safety challenges, but the synthesis of this compound requires exceptional vigilance due to the hazardous nature of its common precursors and the energetic potential of the final product.

The Primary Hazard: 4-Nitrophenylhydrazine

The most common synthetic route involves 4-nitrophenylhydrazine as a key starting material. This reagent is classified as a flammable solid and can be explosive, especially in its dry state or in the presence of contaminants.[1][2]

  • Explosive and Fire Risk : Dry 4-nitrophenylhydrazine is sensitive to friction and heat and can self-ignite.[1][3] It is typically supplied wetted with water (e.g., not less than 30% by mass) to desensitize it.[1] At scale, never allow the material to dry out completely. Avoid all sources of ignition, including sparks from static electricity, heat, and flame.[2][3]

  • Toxicity : It is harmful if swallowed or in contact with skin, causes serious skin and eye irritation, and may cause an allergic skin reaction.[2][4] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, is mandatory.

  • Handling at Scale : For large quantities, avoid scooping dry powder. Use non-sparking tools and consider transferring it as a slurry in a suitable solvent to minimize dust and static electricity risks.[3] Ensure all equipment is properly grounded.[4]

Hazard Key Precaution & Mitigation Strategy Source
Explosion/Fire Handle wetted with water; avoid friction, heat, and ignition sources; use non-sparking tools and grounded equipment.[1][2][3]
Toxicity Use in a well-ventilated area or with engineering controls; wear appropriate PPE (gloves, eye protection).[4][5]
Thermal Runaway Can auto-ignite at temperatures as low as 74°C in the presence of catalysts like iron rust.[1] Ensure reactors are clean and control reaction exotherms diligently.[1]
Thermal Stability of Nitrated Pyrazoles

The presence of a nitro group on the pyrazole ring means the final product and intermediates may possess high thermal stability but also significant energetic properties. While many nitrated pyrazoles have high decomposition temperatures (often >250 °C), an uncontrolled exothermic reaction can lead to rapid decomposition.[6]

  • Differential Scanning Calorimetry (DSC) analysis is mandatory before any large-scale campaign to understand the thermal profile of the reaction mixture and the isolated product. This will identify the onset of decomposition and help establish a maximum safe operating temperature.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during scale-up in a direct question-and-answer format.

Problem Area: Low Reaction Yield

Q: My reaction yield dropped significantly when I moved from a 10g to a 1kg scale. What are the likely causes?

A: This is a common scale-up issue stemming from changes in physical parameters. The primary culprits are usually related to mixing, heat transfer, and reaction kinetics.

  • Inefficient Mixing: In a larger reactor, achieving homogenous mixing is more difficult. This can lead to localized "hot spots" where side reactions occur or "dead zones" where reactants don't mix, resulting in an incomplete reaction.

    • Solution: Evaluate your reactor's agitation system. Ensure the impeller type and speed are adequate for the viscosity and volume of your reaction mass. For solid-liquid mixtures, ensure the solid is fully suspended.

  • Poor Temperature Control: The surface-area-to-volume ratio decreases dramatically at scale, making heat removal less efficient. If your reaction is exothermic, the internal temperature can rise significantly above your setpoint, promoting thermal degradation and byproduct formation.[7]

    • Solution: Implement controlled, slow addition of the limiting reagent to manage the rate of heat generation. Ensure your reactor's cooling system is capable of handling the calculated heat output of the reaction.

  • Side Reactions Dominating: Reactions that are insignificant at the lab scale can become major pathways at higher temperatures or longer reaction times common in large-scale batches. For Ullmann-type couplings, this could include dimerization of the aryl halide or other side reactions.[8][9]

    • Solution: Re-optimize the reaction temperature and time at the pilot scale. Sometimes a slightly lower temperature for a longer time provides a better purity profile and overall yield.

Problem Area: Product Purity and Isolation

Q: My final product is consistently off-color (yellow/brown) and difficult to purify by simple recrystallization. What are the common impurities?

A: Color issues often point to trace, highly conjugated impurities or thermal degradation products. The primary impurities depend on your synthetic route.

  • Route 1: Condensation with 4-Nitrophenylhydrazine:

    • Impurity: Unreacted 4-nitrophenylhydrazine or its oxidation/decomposition products. These are often highly colored.

    • Impurity: Regioisomers, if an unsymmetrical 1,3-dicarbonyl equivalent is used.

  • Route 2: Ullmann-type Coupling (Pyrazole + Activated Aryl Halide):

    • Impurity: Unreacted pyrazole and 4-nitroaryl halide (e.g., 4-fluoronitrobenzene).

    • Impurity: Phenolic byproducts from hydrolysis of the activated aryl halide, especially if moisture is present.[8]

    • Impurity: Copper residues, which can impart color and act as catalysts for degradation.

Q: What are the best purification strategies at scale?

A: While simple recrystallization is a first choice, it can be inefficient for removing closely related impurities.

  • Acid/Base Wash: During workup, wash the organic solution of your product with a dilute acid (e.g., 1M HCl) to remove any unreacted basic starting materials like pyrazole. A subsequent wash with a dilute base (e.g., NaHCO₃ solution) can remove acidic impurities.

  • Purification via Acid Salt Formation: This is a highly effective and scalable technique. Pyrazoles are basic and can form crystalline salts with mineral or organic acids.[10]

    • Protocol: Dissolve the crude this compound in a suitable organic solvent. Add an acid (e.g., HCl in isopropanol) to precipitate the pyrazole hydrochloride salt, leaving many neutral impurities behind in the solvent. The salt can then be filtered, washed, and neutralized with a base to regenerate the pure free base product.[10]

  • Carbon Treatment: If the color is due to minor, highly colored impurities, a treatment with activated carbon followed by filtration can be very effective before the final crystallization step.

Workflow for Diagnosing and Solving Low Yield Issues

Caption: Logic flow for troubleshooting low yield in scale-up.

Section 3: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally better for scale-up: condensation with 4-nitrophenylhydrazine or an Ullmann-type coupling?

A: Both routes are viable, but they present different challenges. The choice depends on factors like raw material cost, safety infrastructure, and required purity.

Factor Condensation Route Ullmann-type Coupling Route
Safety High risk due to 4-nitrophenylhydrazine.[1][2] Requires careful thermal management.Generally safer starting materials (pyrazole, 4-fluoronitrobenzene). High temperatures for classic Ullmann can be a risk.[9]
Cost 4-Nitrophenylhydrazine and 1,3-dicarbonyls are often cost-effective.Pyrazole is inexpensive, but aryl halides and especially ligands/catalysts for modern couplings can be expensive.[8]
Atom Economy Generally good, forming water as the main byproduct.Can be lower, especially with classic Ullmann reactions that require stoichiometric copper.
Process Simplicity Often a one-pot reaction, but workup can be complex.Can require careful control of catalytic cycles and removal of copper/ligand residues.
Recommendation Often preferred for its simplicity and cost if the necessary safety infrastructure to handle hydrazine is in place.A strong candidate if avoiding hazardous hydrazines is a primary goal and the cost of catalyst/ligand is acceptable.

Q2: What is the best way to monitor the reaction progress at scale?

A: In-process controls (IPCs) are crucial. Relying on time alone is risky. High-Performance Liquid Chromatography (HPLC) is the most reliable method.

  • Method: Take small, quenched aliquots from the reactor at set intervals. Analyze for the disappearance of the limiting starting material and the appearance of the product.

  • Criteria: The reaction is considered complete when the area % of the limiting starting material is below a set threshold (e.g., <1.0%). This data-driven approach ensures batch-to-batch consistency.

Q3: Can I use 4-chloronitrobenzene instead of 4-fluoronitrobenzene for an Ullmann coupling?

A: Yes, but you will likely need more forcing conditions. In nucleophilic aromatic substitution reactions, the C-F bond is more readily cleaved than the C-Cl bond because fluorine is more electron-withdrawing, activating the ring. For an Ullmann coupling, aryl iodides are the most reactive, followed by bromides, chlorides, and fluorides.[9] Therefore, reacting 4-chloronitrobenzene will likely require higher temperatures, a more active catalyst system, or longer reaction times compared to 4-fluoronitrobenzene or 4-iodonitrobenzene.[8][9]

Section 4: Key Process Workflow Example

This section provides a generalized workflow for the synthesis via condensation, highlighting critical control points for scale-up.

General Synthesis via Condensation of 4-Nitrophenylhydrazine

Caption: A typical workflow for the condensation synthesis route.

Experimental Protocol Details (Illustrative)
  • Reactor Setup: Charge a clean, dry, and grounded reactor with a suitable solvent (e.g., ethanol, acetic acid) and the 1,3-dicarbonyl synthon (e.g., 1,1,3,3-tetramethoxypropane). Begin agitation.

  • Temperature Adjustment: Heat the mixture to the target reaction temperature (e.g., 70°C).

  • Reagent Addition (Critical Control Point): In a separate vessel, prepare a slurry of 4-nitrophenylhydrazine in the reaction solvent. Add this slurry to the reactor sub-surface over 2-4 hours, carefully monitoring the internal temperature. The addition rate should be immediately slowed or stopped if the temperature rises more than 5°C above the setpoint.

  • Reaction Monitoring: Hold the batch at temperature for the required time, taking samples every 1-2 hours for HPLC analysis to confirm completion.

  • Workup and Isolation: Once complete, cool the reaction mixture. If necessary, perform aqueous washes to remove catalysts or byproducts. Concentrate the product-containing stream and perform a solvent swap into a suitable crystallization solvent (e.g., isopropanol, ethanol).

  • Purification: Cool the solution in a controlled manner to induce crystallization. Filter the solid product, wash the cake with cold solvent to remove mother liquor, and dry under vacuum at a safe temperature (<60°C, to be confirmed by DSC).

References

  • Polynitro Functionalized 4-Phenyl-1H-pyrazoles as Heat-Resistant Explosives. (n.d.). Royal Society of Chemistry.
  • Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole. (2022). Taylor & Francis Online.[Link]

  • 4-NITROPHENYL HYDRAZINE AR MSDS. (2015). Loba Chemie.[Link]

  • 4-nitrophenyl hydrazine ar. (n.d.). Alpha Chemika.[Link]

  • Material Safety Data Sheet - 4-Nitrophenylhydrazine hydrochloride, 98% (titr.). (n.d.). Cole-Parmer.[Link]

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (2024). American Chemical Society.[Link]

  • Styrylpyrazoles: Properties, Synthesis and Transformations. (n.d.). ResearchGate.[Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). PMC, NIH.[Link]

  • Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. (n.d.). ResearchGate.[Link]

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (2024). PubMed.[Link]

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (n.d.). ResearchGate.[Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (2011). PMC, NIH.[Link]

  • Method for purifying pyrazoles. (2011).
  • Synthesis of 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-5-amine (1). (n.d.). ResearchGate.[Link]

  • Application of Ullmann and Ullmann-Finkelstein reactions for the synthesis of N-aryl-N-(1H-pyrazol-3-yl) acetamide or N-(1-aryl-1H-pyrazol-3-yl) acetamide derivatives and pharmacological evaluation. (2011). PubMed.[Link]

  • Ullmann condensation. (n.d.). Wikipedia.[Link]

  • 4-nitropyrazoles. (1966).
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  • Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. (2014). Thieme.[Link]

  • Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. (2022). ResearchGate.[Link]

  • Ullmann Reaction. (n.d.). BYJU'S.[Link]

  • L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. (n.d.). ResearchGate.[Link]

  • Scheme 1: Synthesis of Pyrazole Derivatives(4a-4o). (n.d.). ResearchGate.[Link]

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  • Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol. (2020).
  • Contents. (n.d.). The Royal Society of Chemistry.[Link]

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (2022). Oriental Journal of Chemistry.[Link]

  • A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. (2021). Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2020). NIH.[Link]

  • Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. (2020). MDPI.[Link]

  • Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1. (2018). PMC, PubMed Central.[Link]

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Technical Support Center: Interpreting Mass Spectrometry Data of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the mass spectral analysis of pyrazole compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter pyrazoles in their daily work. As a class of nitrogen-containing heterocycles, pyrazoles are foundational scaffolds in numerous pharmaceuticals and agrochemicals. Their structural elucidation by mass spectrometry is routine yet presents unique challenges, from predictable ring fragmentation to subtle isomeric differences.

This document provides in-depth, experience-driven guidance in a direct question-and-answer format. We will explore the causality behind fragmentation patterns, troubleshoot common experimental hurdles, and provide validated protocols to ensure confidence in your results.

Part 1: Frequently Asked Questions (FAQs) on Pyrazole Mass Spectrometry

This section addresses fundamental questions regarding the analysis of pyrazole compounds, establishing a foundation for more complex troubleshooting.

Q1: What are the characteristic fragmentation patterns of the unsubstituted pyrazole ring under Electron Ionization (EI)?

Answer: Under high-energy Electron Ionization (EI), the pyrazole ring is quite stable, often showing a prominent molecular ion (M•+) peak.[1][2] The fragmentation is primarily driven by the need to dissipate the high internal energy imparted during ionization. The two main fragmentation pathways are:

  • Loss of Hydrogen Cyanide (HCN): The most characteristic fragmentation involves the cleavage of the N-N bond and a C-N bond, leading to the expulsion of a neutral HCN molecule (27 Da). This results in a prominent [M-27]+ fragment ion.[1] For the parent pyrazole (m/z 68), this gives rise to a fragment at m/z 41.[1]

  • Loss of Dinitrogen (N₂): A secondary, but important, fragmentation pathway involves the loss of N₂ (28 Da) from the molecular ion or [M-H]+ ion.[1] This process often involves ring rearrangement to form a cyclopropenyl cation or related C₃H₃⁺ species, resulting in a fragment at m/z 39 for the parent pyrazole.

The relative abundance of these fragments can provide initial clues about the substitution pattern on the ring.[1]

Q2: How do substituents on the pyrazole ring alter the fragmentation patterns in EI-MS?

Answer: Substituents dramatically influence the fragmentation pathways by directing bond cleavages and enabling specific rearrangements. The fragmentation will typically follow established chemical logic, where the most stable ions and neutral losses are favored.[3][4]

  • Alkyl Substituents: If an alkyl group is present, you will often observe cleavage at the bond beta to the ring (benzylic-type cleavage), leading to the loss of an alkyl radical and formation of a stable pyrazolyl cation. For example, a methylpyrazole might lose a hydrogen radical to form an [M-1]+ ion.

  • Carbonyl-Containing Substituents (e.g., esters, ketones): For substituents like an acetyl group, a primary fragmentation is the loss of the acyl group via alpha-cleavage. For an acetylpyrazole, this would result in the loss of a CH₃CO• radical (43 Da), leading to a prominent [M-43]+ peak.[1]

  • Nitro Substituents: Nitro-substituted pyrazoles show characteristic losses of NO₂ (46 Da) and NO (30 Da). The fragmentation can be complex and may involve ring expansion or rearrangements after the initial loss.[1][5]

  • Phenyl Substituents: Phenyl-substituted pyrazoles are generally very stable, showing a strong molecular ion. Fragmentation often involves the loss of HCN from the pyrazole ring itself, leaving the phenyl group intact.[1]

Q3: My pyrazole compound is thermally labile. Should I use ESI or EI?

Answer: For thermally labile or non-volatile compounds, Electrospray Ionization (ESI) is unequivocally the superior choice. ESI is a "soft" ionization technique that generates ions directly from a liquid solution with minimal excess energy, thus preserving the intact molecule.[6]

  • Why ESI is preferred: ESI generates protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺) with very little fragmentation inside the ion source.[6][7] This is critical for obtaining an accurate molecular weight, which is the first and most important piece of information in structural elucidation.

  • Why EI is problematic: EI requires the sample to be vaporized before ionization. This heating step can cause thermally labile compounds to decompose before they even enter the mass spectrometer, leading to a spectrum of degradation products rather than the analyte of interest. Furthermore, the high energy of EI can cause extensive fragmentation, potentially leading to a weak or absent molecular ion peak even if the compound is stable enough to be vaporized.[8]

Q4: I see an [M+23]⁺ peak and an [M+39]⁺ peak in my ESI spectrum. What are they?

Answer: These are common adduct ions formed during the electrospray process and are extremely useful for confirming your molecular weight.[9]

  • [M+23]⁺ is the sodium adduct, [M+Na]⁺. Sodium ions are ubiquitous in laboratory environments, stemming from glassware, solvents, and reagents.[6][9] The formation of sodium adducts is very common in ESI.[7]

  • [M+39]⁺ is the potassium adduct, [M+K]⁺. Potassium is another common alkali metal that can form adducts, though it is often seen at a lower intensity than sodium.[9]

The presence of these adducts alongside your protonated molecule ([M+H]⁺) is a strong confirmation of your compound's molecular weight. The mass difference between the [M+H]⁺ and [M+Na]⁺ peaks should be approximately 22 Da.[9]

Adduct IonMass Difference from MMass Difference from [M+H]⁺Common Source
[M+H]⁺+1.00780Mobile phase acid (e.g., Formic Acid)
[M+NH₄]⁺+18.0344+17.0266Ammonium additives (e.g., Ammonium Acetate)
[M+Na]⁺+22.9898+21.9820Glassware, solvents, buffers
[M+K]⁺+38.9637+37.9559Glassware, solvents, buffers
Common adducts observed in positive ion ESI-MS.

Part 2: Troubleshooting Guide for Common Issues

This section tackles specific, challenging scenarios that researchers frequently encounter during the analysis of pyrazole derivatives.

Q5: I have synthesized a substituted pyrazole, but I am unsure if I made the N1- or N2-substituted isomer. Can MS/MS help me distinguish them?

Answer: Yes, tandem mass spectrometry (MS/MS) is a powerful tool for distinguishing pyrazole isomers, but it requires careful analysis of the fragmentation patterns. The position of the substituent dictates which bonds are weakened and which rearrangements are possible, leading to different product ion spectra.[1]

For example, a study on methyl-nitropyrazoles showed significant differences in their EI fragmentation. The 1-methyl-3-nitropyrazole isomer produced certain fragment ions (e.g., m/z 54, 53, 52) from the loss of HCN, while the 1-methyl-4-nitropyrazole isomer showed a different pathway, producing an abundant ion at m/z 52 and losing N₂ from a fragment where the 3-nitro isomer did not.[1] This demonstrates that the relative positions of the substituents create unique electronic environments that lead to diagnostic fragmentation pathways.

Workflow for Isomer Differentiation:

Caption: Workflow for differentiating pyrazole isomers using MS/MS.

To execute this, you must acquire clean MS/MS spectra for each isomer if possible. If you have a mixture, chromatographic separation is essential. Compare the spectra, looking for ions that are present in one spectrum but absent or of very low intensity in the other. These are your diagnostic ions.

Q6: I see fragments in my ESI-MS1 spectrum, even at low cone voltage. Is this in-source fragmentation, and how do I control it?

Answer: Yes, observing fragments in your full-scan MS1 spectrum, especially for a compound that should be stable, is a classic sign of in-source fragmentation (also called in-source collision-induced dissociation). This occurs when ions are accelerated between the atmospheric pressure region of the source and the high-vacuum region of the mass analyzer, leading to collisions with gas molecules that cause fragmentation.[10][11]

This phenomenon can be problematic as it reduces the intensity of your desired molecular ion and can be mistaken for impurities or actual metabolites in complex mixtures.[10][12]

Protocol for Minimizing In-Source Fragmentation:

  • Reduce Fragmentor/Cone Voltage: This is the most effective parameter.[10][13] The cone (or fragmentor) voltage controls the kinetic energy of ions entering the mass analyzer. Systematically decrease this voltage until the fragmentation is minimized while maintaining acceptable overall ion intensity.

  • Optimize Source Temperature: High source temperatures can increase the internal energy of the ions, making them more susceptible to fragmentation.[10] Reduce the desolvation gas temperature in small increments (e.g., 25 °C) and monitor the ratio of the molecular ion to the fragment ion.

  • Check Mobile Phase Composition: Highly acidic or basic conditions can sometimes produce less stable protonated/deprotonated species. Ensure your mobile phase pH is appropriate for your analyte's stability.

  • Use a Softer Ionization Mode (if available): If you are using a higher-energy ESI technique, switching to a gentler variant or even considering Atmospheric Pressure Chemical Ionization (APCI) might be beneficial, as APCI can sometimes produce more stable ions for certain classes of compounds.[13]

Q7: I am developing a quantitative LC-MS/MS method for a polar pyrazole derivative, but I'm struggling with poor retention and peak shape. What can I do?

Answer: This is a common challenge for small, polar nitrogen heterocycles on traditional reversed-phase (C18) columns.[11] Poor retention leads to elution near the solvent front, where ion suppression from the sample matrix is often most severe, compromising sensitivity and reproducibility.[11][14]

Troubleshooting Strategies for Poor Retention:

  • Switch to a Polar-Modified Column: Instead of a standard C18, consider columns designed for retaining polar compounds, such as those with a polar end-capping (e.g., "AQ" type columns) or an embedded polar group.

  • Use HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for polar compounds. It uses a high concentration of organic solvent with a small amount of aqueous mobile phase, promoting retention of polar analytes on a polar stationary phase.

  • Employ Ion-Pair Chromatography: For ionizable pyrazoles, adding an ion-pair reagent to the mobile phase can dramatically improve retention and peak shape.[11][14] For example, using perfluoroalkanoic acids (like perfluorooctanoic acid) as ion-pair reagents has been shown to significantly increase the retention time of 3,4-dimethyl-1H-pyrazole on reversed-phase columns.[11][14] It is crucial to dedicate a column and LC system to ion-pairing methods to avoid contamination.

  • Optimize Mobile Phase pH: Ensure the mobile phase pH is set to maximize the ionization of your pyrazole (typically pH < pKa for basic pyrazoles) to enhance interaction with ion-exchange mechanisms if using a mixed-mode column.[15]

Part 3: Experimental Protocol

Protocol: Confirming Pyrazole Fragment Identities via MS/MS

This protocol outlines the steps for systematically performing a product ion scan to confirm the fragmentation pathway of a known pyrazole compound.

Objective: To acquire a high-quality MS/MS spectrum and confirm the neutral losses corresponding to the major fragment ions of a synthesized pyrazole derivative.

Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF).

Methodology:

  • Sample Preparation:

    • Prepare a 1 µg/mL solution of your purified pyrazole compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infusion Analysis (Initial Tuning):

    • Directly infuse the sample solution into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

    • Acquire a full scan (MS1) spectrum in positive ion mode to identify the m/z of the protonated molecule, [M+H]⁺. Note the presence of any adducts ([M+Na]⁺, etc.).

  • MS/MS Parameter Optimization:

    • Set the instrument to MS/MS or "Product Ion Scan" mode.

    • In the first mass analyzer (Q1), set the precursor ion to the m/z of your [M+H]⁺.

    • Systematically ramp the collision energy (CE) or collision-induced dissociation (CID) voltage. Start at a low energy (e.g., 5 eV) and increase in steps of 5 eV up to ~50 eV.

    • Identify the optimal collision energy that produces a rich spectrum of fragment ions without completely obliterating the precursor ion. This is typically the energy that reduces the precursor ion intensity to about 10-30% of its original value.

  • LC-MS/MS Acquisition:

    • Inject the sample onto an appropriate LC column.

    • Set up an acquisition method that includes:

      • A full MS1 scan to monitor the elution of the parent compound.

      • A targeted MS/MS experiment (product ion scan) triggered by the detection of the [M+H]⁺ ion, using the collision energy optimized in Step 3.

  • Data Analysis:

    • Extract the product ion spectrum from the apex of the chromatographic peak.

    • Calculate the mass differences between the precursor ion and each major fragment ion.

    • Correlate these mass differences to plausible neutral losses (e.g., -27 Da for HCN, -28 Da for N₂, -43 Da for CH₃CO).

    • Propose fragmentation pathways consistent with the observed losses and the structure of your molecule.

Caption: Hypothetical fragmentation of a substituted pyrazole.

References

  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Journal of AOAC INTERNATIONAL. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]

  • Mass spectrometric study of some pyrazoline derivatives. ResearchGate. [Link]

  • Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. LinkedIn. [Link]

  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column. PubMed. [Link]

  • Some advice about how to reduce the fragmentation in ESI mass spectrometry? ResearchGate. [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. National Institutes of Health (NIH). [Link]

  • General eventualities of EI-MS fragmentation pathways of the prepared pyrazoles. ResearchGate. [Link]

  • Mass fragmentation pattern of compound 4l. ResearchGate. [Link]

  • Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. PubMed Central. [Link]

  • Method Development and Validation for Quantification of Potential Genotoxic Impurity, PyCl in Lansoprazole Hydrochloride using Liquid Chromatography Combined with Mass Spectrometry. Bohrium. [Link]

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu. [Link]

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. MDPI. [Link]

  • Fragmentation of the [M-NO2]+ of methyl-1-nitropyrazoles. ResearchGate. [Link]

  • 1H-Pyrazole. NIST WebBook. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • What are common adducts in ESI mass spectrometry? Waters. [Link]

  • Development of an LC-MS/MS method for the simultaneous quantification of aripiprazole and dehydroaripiprazole in human plasma. ResearchGate. [Link]

  • Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

  • Interpretation of mass spectra. Saarland University. [Link]

  • Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. Royal Society of Chemistry. [Link]

  • Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. [Link]

  • Response to Reviewers. MDPI. [Link]

  • Dealing with Metal Adduct Ions in Electrospray: Part 1. Chrom-Ed. [Link]

  • Adduct formation in electrospray ionization. Part 1: Common acidic pharmaceuticals. ResearchGate. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]

  • Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs. [Link]

  • Identification of isomeric disaccharides in mixture by the 1-phenyl-3-methyl-5-pyrazolone labeling technique in conjunction with electrospray ionization tandem mass spectrometry. ResearchGate. [Link]

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Technical Support Center: Strategic Control of Regioisomer Formation in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing a critical challenge in synthetic chemistry: the regioselective synthesis of pyrazoles. The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, making the ability to control its substitution pattern paramount.[1][2][3] This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to empower researchers in achieving their desired pyrazole regioisomers with high fidelity.

Frequently Asked Questions (FAQs)

Q1: Why am I obtaining a mixture of regioisomers in my pyrazole synthesis?

The formation of regioisomeric mixtures is a common outcome when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[4][5] The reaction can proceed through two different pathways, where either of the two carbonyl groups of the dicarbonyl compound is initially attacked by a specific nitrogen atom of the hydrazine. This leads to two possible cyclization products.

Q2: What are the primary factors that influence the regioselectivity of the Knorr pyrazole synthesis?

The regioselectivity of the Knorr pyrazole synthesis, a classic method involving the condensation of a 1,3-dicarbonyl compound and a hydrazine, is influenced by several factors.[6][7][8][9] These include the electronic and steric properties of the substituents on both the dicarbonyl compound and the hydrazine, the pH of the reaction medium, the choice of solvent, and the reaction temperature.[4]

Q3: How can I reliably determine the structure of my pyrazole regioisomers?

A combination of spectroscopic techniques is typically employed. One-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, including NOESY experiments, are powerful tools for elucidating the connectivity and spatial relationships of atoms.[1] In cases of ambiguity, single-crystal X-ray crystallography provides definitive structural assignment.[10][11][12][13]

Q4: Are there modern synthetic methods that offer better regiocontrol than the classical Knorr synthesis?

Yes, several modern synthetic strategies have been developed to address the challenge of regioselectivity. These include multicomponent reactions,[14][15][16] the use of specific catalysts to direct the reaction pathway,[2] and alternative cyclization strategies such as [3+2] cycloadditions.[14][17]

Troubleshooting Guide: Navigating Regioisomer Formation

This section provides a structured approach to troubleshooting common issues encountered during pyrazole synthesis, with a focus on controlling regioselectivity.

Problem Potential Causes Suggested Solutions
Nearly 1:1 mixture of regioisomers - Similar reactivity of the two carbonyl groups in the 1,3-dicarbonyl starting material.- Lack of significant steric or electronic directing effects from the substituents.- Modify the 1,3-dicarbonyl substrate: Introduce a substituent that creates a significant electronic or steric difference between the two carbonyls.- Change the hydrazine derivative: Utilize a hydrazine with substituents that can sterically or electronically influence the initial nucleophilic attack.- Solvent effects: Investigate the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), which can dramatically increase regioselectivity.[5]
Inconsistent regioisomeric ratio between batches - Fluctuations in reaction conditions such as temperature, pH, or reaction time.- Impurities in starting materials or solvents.- Strict control of reaction parameters: Ensure consistent temperature, pH, and reaction times for all experiments.- Purify starting materials: Use highly purified starting materials and anhydrous solvents to minimize variability.- Standardize workup procedures: Maintain a consistent workup and purification protocol for all batches.
Difficulty in separating regioisomers - Similar polarity and physical properties of the regioisomers.- Optimize chromatographic conditions: Experiment with different solvent systems and stationary phases for column chromatography.[1]- Consider derivatization: Convert the pyrazole mixture into derivatives that may have more distinct physical properties, facilitating separation.- Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can be an effective technique.[18]
Ambiguous structural assignment of regioisomers - Insufficient data from 1D NMR spectra.- Utilize 2D NMR techniques: Perform HSQC, HMBC, and NOESY experiments to establish through-bond and through-space correlations.[19]- Chemical derivatization: Synthesize a derivative with a known substitution pattern to aid in spectral comparison.- Single-crystal X-ray diffraction: If suitable crystals can be obtained, this method provides unambiguous structural determination.[10]

Key Methodologies for Regiocontrol

Achieving high regioselectivity often requires moving beyond the standard Knorr synthesis conditions. Here are some proven strategies:

Strategic Use of Fluorinated Alcohols as Solvents

The use of fluorinated alcohols as solvents can significantly enhance the regioselectivity of pyrazole formation.[5] These solvents can selectively activate one of the carbonyl groups of the 1,3-dicarbonyl compound, directing the initial nucleophilic attack of the hydrazine.

Experimental Protocol: Regioselective Synthesis using HFIP [5]

  • To a solution of the unsymmetrical 1,3-diketone (1.0 mmol) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP, 2.0 mL) at room temperature, add the substituted hydrazine (1.1 mmol) dropwise.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography to isolate the major regioisomer.

Lewis Acid Catalysis in Multicomponent Reactions

Lewis acid catalysts can activate and stabilize the enol tautomer of β-ketoesters, facilitating their cyclization with in-situ formed hydrazones to yield pyrazoles with high regioselectivity.[15][16]

Experimental Protocol: Yb(PFO)₃ Catalyzed Three-Component Synthesis [15]

  • In a reaction vessel, combine the aldehyde (1.0 mmol), β-ketoester (1.2 mmol), and substituted hydrazine (1.0 mmol) in a suitable solvent such as dichloromethane.

  • Add Yb(PFO)₃ (ytterbium perfluorooctanoate) (5 mol%) to the mixture.

  • Stir the reaction at room temperature until completion, as monitored by TLC.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

[3+2] Cycloaddition Strategies

An alternative to condensation reactions is the [3+2] cycloaddition of a 1,3-dipole with an alkyne. This approach can offer excellent control over regioselectivity.[14]

Experimental Protocol: Base-Mediated [3+2] Cycloaddition [17]

  • To a solution of the 2-alkynyl-1,3-dithiane (0.2 mmol) and the sydnone (0.3 mmol) in a suitable solvent like toluene (2.0 mL), add a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.4 mmol).

  • Stir the reaction mixture at an elevated temperature (e.g., 80 °C) and monitor by TLC.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizing the Challenge and Solutions

The Origin of Regioisomers in Knorr Pyrazole Synthesis

G cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products Unsymmetrical\n1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Attack at C1 Attack at C1 Unsymmetrical\n1,3-Dicarbonyl->Attack at C1 Pathway 1 Attack at C3 Attack at C3 Unsymmetrical\n1,3-Dicarbonyl->Attack at C3 Pathway 2 Substituted\nHydrazine Substituted Hydrazine Substituted\nHydrazine->Attack at C1 Substituted\nHydrazine->Attack at C3 Regioisomer A Regioisomer A Attack at C1->Regioisomer A Cyclization Regioisomer B Regioisomer B Attack at C3->Regioisomer B Cyclization

Caption: Formation of two regioisomers from an unsymmetrical 1,3-dicarbonyl.

Decision Workflow for Optimizing Regioselectivity

G start Low Regioselectivity Observed solvent Modify Solvent? (e.g., TFE, HFIP) start->solvent catalyst Introduce Catalyst? (e.g., Lewis Acid) solvent->catalyst No success High Regioselectivity Achieved solvent->success Yes substrate Modify Substrate? (Steric/Electronic) catalyst->substrate No catalyst->success Yes alt_route Alternative Synthetic Route? (e.g., [3+2] Cycloaddition) substrate->alt_route No substrate->success Yes alt_route->success Yes failure Continue Optimization alt_route->failure No

Caption: A decision-making workflow for improving regioselectivity.

References

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  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. Retrieved from [Link]

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  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). National Institutes of Health. Retrieved from [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2010). The Journal of Organic Chemistry, 75(15), 5155-5161. ACS Publications. Retrieved from [Link]

  • Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. (n.d.). Thieme Chemistry. Retrieved from [Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. (2014). Organic Letters, 16(3), 576-579. Organic Chemistry Portal. Retrieved from [Link]

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (n.d.). Canadian Journal of Chemistry. Retrieved from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). Molecules, 27(18), 5851. PubMed Central. Retrieved from [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2023). The Journal of Organic Chemistry, 88(21), 15461-15473. ACS Publications. Retrieved from [Link]

  • Regioselective synthesis of unsymmetrical 3, 5-dialkyl-1-arylpyrazoles. (2000). Organic Letters, 2(20), 3107-3109. PubMed. Retrieved from [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2022). ACS Omega, 7(1), 1234-1244. National Institutes of Health. Retrieved from [Link]

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (n.d.). UAB Barcelona. Retrieved from [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Retrieved from [Link]

  • Switchable and Selective Synthesis of Unsymmetrical N-Aryl Pyrazoles from 1,2,3-Thiadiazine-S-Oxides. (2025). ChemRxiv. Cambridge Open Engage. Retrieved from [Link]

  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022). Visnav. Retrieved from [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). Crystals, 13(7), 1106. MDPI. Retrieved from [Link]

  • X-ray crystallographic comparison of pyrazole subsidiaries. (2023). ResearchGate. Retrieved from [Link]

  • Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. (n.d.). ResearchGate. Retrieved from [Link]

  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. (2022). RSC Advances, 12(48), 31221-31241. National Institutes of Health. Retrieved from [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). Molecules, 29(23), 5609. PubMed Central. Retrieved from [Link]

  • Stereochemical Behavior of Pyrrolo-Pyrazole Peptidomimetics Promoting Phase-Selective Supramolecular Organogels. (2024). Gels, 10(4), 263. PubMed Central. Retrieved from [Link]

  • Cascade regioselective synthesis of pyrazoles from nitroallylic acetates and N-tosyl hydrazine. (2014). Organic & Biomolecular Chemistry, 12(10), 1598-1601. Semantic Scholar. Retrieved from [Link]

  • Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Recrystallization of 1-(4-Nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the purification of 1-(4-Nitrophenyl)-1H-pyrazole via recrystallization. This guide is intended for researchers, scientists, and drug development professionals who are looking to achieve high purity of this compound. Here, you will find detailed protocols, troubleshooting advice, and frequently asked questions, all grounded in established scientific principles to ensure the integrity and reproducibility of your experimental outcomes.

Introduction to Recrystallization

Recrystallization is a fundamental technique for the purification of solid organic compounds.[1][2] The principle underpinning this method is the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will readily dissolve it at an elevated temperature. As the saturated hot solution cools, the solubility of the compound decreases, leading to the formation of crystals. The impurities, ideally, remain dissolved in the solvent (mother liquor) and are subsequently removed by filtration.

For this compound, a crystalline solid with a melting point of 168.5-169 °C, selecting the appropriate solvent and optimizing the recrystallization conditions are paramount for achieving high purity and yield.[3]

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for the recrystallization of this compound?

A1: Based on the polarity of this compound and empirical data from structurally similar compounds, ethanol and acetone are excellent starting points for solvent screening.[4] A related compound, 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile, has been successfully recrystallized from ethanol, and high-quality crystals were obtained through slow evaporation from an acetone solution. This strongly suggests that these solvents possess the desirable solubility characteristics for this class of compounds.

Q2: How do I perform a solvent selection test?

A2: To select the best solvent, place a small amount of your crude this compound (e.g., 20-30 mg) into a test tube. Add a small volume of the solvent to be tested (e.g., 0.5 mL) and observe the solubility at room temperature. If the compound is insoluble or sparingly soluble, heat the mixture gently. A good solvent will dissolve the compound completely upon heating. Then, allow the solution to cool to room temperature and then in an ice bath. The formation of a significant amount of crystals upon cooling indicates a suitable solvent.

Q3: My compound has a slight yellow tint. How can I remove colored impurities?

A3: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The colored impurities adsorb onto the surface of the activated charcoal, which is then removed during the hot filtration step. Use charcoal sparingly, as it can also adsorb some of your desired product, leading to a lower yield.

Q4: What is "oiling out" and how can I prevent it?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a crystalline solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated. To prevent this, you can try adding a slightly larger volume of the hot solvent to ensure the compound does not come out of solution at a temperature above its melting point. Slowing down the cooling rate can also promote crystal formation over oiling out.

Q5: How can I maximize my crystal yield?

A5: To maximize your yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve your compound. After allowing the solution to cool to room temperature, placing it in an ice bath will further decrease the solubility of the compound and promote more complete crystallization. When filtering, wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor without dissolving a significant amount of the product.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is not sufficiently supersaturated. 3. The compound is very soluble in the chosen solvent even at low temperatures. 1. Reduce the volume of the solvent by gentle heating or under reduced pressure and then allow the solution to cool again.2. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.3. Consider a different solvent or a mixed-solvent system. Add a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution until it becomes turbid, then heat until the solution is clear and allow it to cool slowly.
The compound "oils out" instead of crystallizing. 1. The cooling rate is too fast. 2. The solution is too concentrated. 3. The melting point of the compound is lower than the temperature of the solution when it becomes saturated. 1. Slow the cooling process. Allow the flask to cool to room temperature on a benchtop, insulated with a beaker of warm water, before moving it to an ice bath.2. Add a small amount of additional hot solvent to the oiled-out mixture, reheat until the solution is clear, and then cool slowly.3. Choose a solvent with a lower boiling point.
Low recovery of the recrystallized product. 1. Too much solvent was used. 2. The crystals were washed with solvent that was not cold. 3. Premature crystallization occurred during hot filtration. 4. The compound is significantly soluble in the cold solvent. 1. Use the minimum amount of hot solvent required for dissolution.2. Always use ice-cold solvent to wash the crystals on the filter paper.3. Pre-heat the funnel and filter paper before hot filtration to prevent the solution from cooling and crystallizing prematurely.4. Ensure the solution is thoroughly cooled in an ice bath before filtration. Consider using a different solvent with lower solubility at cold temperatures.
The recrystallized product is still impure. 1. The cooling was too rapid, trapping impurities in the crystal lattice. 2. The chosen solvent is not effective at separating the specific impurities present. 3. Incomplete removal of mother liquor. 1. Allow the solution to cool slowly to promote the formation of larger, purer crystals.2. Perform a second recrystallization with the same or a different solvent.3. Wash the crystals thoroughly with a small amount of ice-cold solvent during filtration.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization from Ethanol

This protocol is a good starting point for the purification of this compound.

Methodology:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal volume of ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more ethanol in small portions if necessary to achieve complete dissolution at the boiling point.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently reheat for a few minutes.

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol.

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator under vacuum to a constant weight.

  • Characterization: Determine the melting point of the purified crystals. A sharp melting point close to the literature value (168.5-169 °C) is indicative of high purity.[3]

Protocol 2: Slow Evaporation from Acetone for High-Quality Crystals

This method is particularly useful for obtaining high-quality crystals suitable for applications such as X-ray crystallography.

Methodology:

  • Dissolution: Dissolve the crude or previously recrystallized this compound in a minimal amount of acetone at room temperature in a beaker or vial.

  • Filtration: If any insoluble material is present, filter the solution through a pipette with a small cotton plug into a clean container.

  • Evaporation: Cover the container with a piece of parafilm and puncture a few small holes in it. This will allow the solvent to evaporate slowly over several hours to days in a fume hood.

  • Isolation: Once a suitable amount of crystals has formed, carefully decant the remaining solvent or collect the crystals by filtration.

  • Drying: Gently dry the crystals, as they may be fragile.

Visualizing the Workflow

The following diagram illustrates the key decision points and steps in the recrystallization process for this compound.

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_outcome Outcome & Troubleshooting start Crude this compound solvent_selection Solvent Screening (e.g., Ethanol, Acetone) start->solvent_selection dissolution Dissolve in Minimal Hot Solvent solvent_selection->dissolution hot_filtration Hot Gravity Filtration (Optional: if impurities or charcoal present) dissolution->hot_filtration cooling Slow Cooling to RT, then Ice Bath hot_filtration->cooling crystal_isolation Vacuum Filtration cooling->crystal_isolation washing Wash with Ice-Cold Solvent crystal_isolation->washing drying Dry Crystals washing->drying troubleshoot Troubleshoot? drying->troubleshoot pure_product Pure Product (Verify with m.p.) troubleshoot->pure_product No no_crystals No Crystals Form troubleshoot->no_crystals Yes oiling_out Oiling Out troubleshoot->oiling_out Yes low_yield Low Yield troubleshoot->low_yield Yes no_crystals->dissolution Concentrate Solution oiling_out->dissolution Reheat, Add More Solvent low_yield->start Re-evaluate Procedure

Caption: A flowchart of the recrystallization process for this compound.

References

  • ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline?. Available at: [Link]

  • MDPI. (2024). Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions. Available at: [Link]

  • ResearchGate. (2022). Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Poor Antibacterial Activity of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole derivatives. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the antibacterial activity of these compounds. My goal is to equip you with the knowledge to diagnose experimental issues, optimize your assays, and confidently interpret your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the investigation of pyrazole derivatives' antibacterial properties.

Q1: My newly synthesized pyrazole derivative shows no antibacterial activity. What are the most likely reasons?

There are several potential reasons for a lack of antibacterial activity, ranging from the compound's intrinsic properties to experimental error. Consider the following:

  • Intrinsic Inactivity: The specific chemical structure of your derivative may not possess antibacterial properties. The structure-activity relationship (SAR) of pyrazole derivatives is complex; small molecular modifications can lead to a significant loss of activity.[1][2][3]

  • Compound Purity and Stability: Impurities from the synthesis process can interfere with the assay. Additionally, some pyrazole derivatives may be unstable under experimental conditions (e.g., in certain solvents or at specific pH values), leading to degradation and loss of activity.

  • Solubility Issues: Poor solubility of the compound in the assay medium can prevent it from reaching an effective concentration to inhibit bacterial growth.

  • Inappropriate Bacterial Strain: The selected bacterial strain may be intrinsically resistant to the compound's mechanism of action.

  • Assay Conditions: Suboptimal assay conditions, such as incorrect inoculum density, incubation time, or temperature, can lead to false-negative results.[4]

Q2: I'm observing inconsistent Minimum Inhibitory Concentration (MIC) values for the same pyrazole derivative. What could be causing this variability?

Inconsistent MIC values are a common challenge in antimicrobial susceptibility testing. The following factors are often implicated:

  • Inoculum Preparation: Variation in the bacterial inoculum size is a major source of error. An inoculum that is too high can overwhelm the compound, leading to artificially high MIC values.[4] Conversely, a low inoculum may result in falsely low MICs.

  • Reader Error: The visual determination of growth inhibition in microdilution trays can be subjective and lead to inter-operator variability.[5]

  • Compound Precipitation: If the compound precipitates out of solution at higher concentrations, it can lead to erroneous MIC readings.

  • Media Composition: The type of growth medium used can influence the activity of the compound. Some media components may interact with the pyrazole derivative, reducing its effective concentration.

  • Incubation Conditions: Fluctuations in incubation temperature or time can affect bacterial growth rates and, consequently, the observed MIC.

Q3: How does the chemical structure of a pyrazole derivative influence its antibacterial activity?

The antibacterial activity of pyrazole derivatives is highly dependent on their chemical structure. Key structural features that influence activity include:

  • Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring are critical. For example, the presence of electron-withdrawing groups can sometimes enhance activity.[3]

  • Side Chains and Functional Groups: The addition of various side chains, such as thiazole, oxadiazole, or hydrazone moieties, has been shown to modulate antibacterial potency.[6][7] For instance, some pyrazole-thiazole hybrids have demonstrated potent activity against MRSA.[6]

  • Lipophilicity: The overall lipophilicity of the molecule affects its ability to penetrate the bacterial cell membrane. Optimizing this property is crucial for achieving good activity.

  • Stereochemistry: In some cases, the stereochemistry of the molecule can play a significant role in its interaction with the target site.

Q4: What are the known mechanisms of antibacterial action for pyrazole derivatives?

Pyrazole derivatives exhibit a range of antibacterial mechanisms, and the specific mode of action often depends on the overall structure of the molecule. Some known targets include:

  • DNA Gyrase and Topoisomerase IV: These essential bacterial enzymes are involved in DNA replication, and their inhibition leads to cell death.[6]

  • Dihydrofolate Reductase (DHFR): This enzyme is crucial for the synthesis of tetrahydrofolate, a vital cofactor in the biosynthesis of nucleic acids and amino acids.[6][8]

  • Cell Wall Disruption: Some pyrazole derivatives have been shown to interfere with the integrity of the bacterial cell wall.[6]

  • Global Transcriptional Regulators: Certain pyrazole compounds can modulate the activity of transcriptional factors like MgrA in S. aureus, affecting the expression of multiple genes involved in virulence and antibiotic resistance.[6]

Section 2: Troubleshooting Experimental Failures

This section provides a systematic approach to diagnosing and resolving common experimental problems.

Issue 1: No Zone of Inhibition in Disk Diffusion or Agar Well Diffusion Assays

If you observe no zone of inhibition, it's crucial to determine whether the issue lies with the compound or the assay itself.

Troubleshooting Workflow:

start No Zone of Inhibition check_solubility Check Compound Solubility in Solvent start->check_solubility check_diffusion Assess Diffusion from Disk/Well check_solubility->check_diffusion Soluble retest_compound Re-test with Solubilizing Agent or Different Solvent check_solubility->retest_compound Insoluble check_pos_control Verify Positive Control Activity check_diffusion->check_pos_control Good Diffusion consider_mic Consider Broth Microdilution (MIC Assay) check_diffusion->consider_mic Poor Diffusion check_inoculum Confirm Inoculum Viability & Density check_pos_control->check_inoculum Positive Control OK troubleshoot_assay Troubleshoot Assay Components check_pos_control->troubleshoot_assay Positive Control Fails check_media Evaluate Media & Incubation Conditions check_inoculum->check_media Inoculum OK check_inoculum->troubleshoot_assay Inoculum Issue check_media->troubleshoot_assay Conditions Faulty intrinsic_inactivity Hypothesize Intrinsic Inactivity or High MIC check_media->intrinsic_inactivity Conditions OK retest_compound->start troubleshoot_assay->start

Caption: Troubleshooting workflow for no zone of inhibition.

Detailed Steps:

  • Verify Compound Solubility: Ensure your pyrazole derivative is fully dissolved in the solvent before applying it to the disk or well. If precipitation is observed, consider using a different solvent or adding a co-solvent like DMSO (ensure final concentration does not inhibit bacterial growth).

  • Assess Diffusion: Some highly lipophilic or large molecules may not diffuse well through the agar. This can be a limitation of diffusion-based methods.[9]

  • Check Controls: Always include a positive control (an antibiotic known to be effective against the test strain) and a negative control (solvent alone). If the positive control fails, there is a problem with the assay setup (e.g., inactive antibiotic, improper incubation). If the negative control shows a zone, the solvent is inhibitory.

  • Inoculum Quality: Prepare a fresh bacterial inoculum standardized to the correct density (typically a 0.5 McFarland standard). An old or improperly prepared inoculum can lead to unreliable results.[4][9]

  • Media and Incubation: Ensure you are using the appropriate agar medium and that the incubation temperature and duration are correct for the specific bacterial strain.

Issue 2: Poor Reproducibility in Broth Microdilution (MIC) Assays

High variability in MIC results can obscure the true activity of your compound.

Troubleshooting Workflow:

start Inconsistent MIC Values check_inoculum_prep Standardize Inoculum Preparation start->check_inoculum_prep check_pipetting Verify Pipetting Accuracy & Technique check_inoculum_prep->check_pipetting Standardized repeat_assay Repeat Assay with Strict Controls check_inoculum_prep->repeat_assay Variable check_compound_sol Assess Compound Solubility in Broth check_pipetting->check_compound_sol Accurate check_pipetting->repeat_assay Inaccurate check_plate_reading Standardize Plate Reading Method check_compound_sol->check_plate_reading Soluble troubleshoot_reagents Troubleshoot Reagents (Broth, Compound Stock) check_compound_sol->troubleshoot_reagents Precipitates check_incubation Ensure Consistent Incubation Conditions check_plate_reading->check_incubation Standardized check_plate_reading->repeat_assay Subjective check_incubation->repeat_assay Consistent check_incubation->troubleshoot_reagents Inconsistent troubleshoot_reagents->repeat_assay

Caption: Troubleshooting workflow for inconsistent MIC values.

Detailed Steps:

  • Standardize Inoculum: This is the most critical variable. Use a spectrophotometer to adjust the inoculum to a 0.5 McFarland standard and perform serial dilutions to achieve the final target concentration in the wells.

  • Pipetting Technique: Use calibrated pipettes and ensure proper mixing at each dilution step. Small errors in serial dilutions can be magnified.

  • Compound Solubility: Visually inspect the wells for any signs of compound precipitation, especially at higher concentrations. If precipitation occurs, the MIC value will be inaccurate.

  • Plate Reading: Use a consistent method for reading the plates. If reading visually, do so against a consistent background with good lighting. Consider using a plate reader to measure optical density for a more objective endpoint. Be aware of the "trailing" or "paradoxical" (Eagle) effect, where partial growth is seen at concentrations above the MIC.[10]

  • Evaporation: Ensure plates are properly sealed or incubated in a humidified chamber to prevent evaporation from the wells, which would concentrate the compound and affect the results.

Section 3: Protocol Optimization

This section provides a detailed protocol for a standard broth microdilution assay, a cornerstone for determining the antibacterial activity of your pyrazole derivatives.

Detailed Protocol: Broth Microdilution for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strain of interest

  • Pyrazole derivative stock solution (typically in DMSO)

  • Positive control antibiotic stock solution

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Calibrated multichannel and single-channel pipettes

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum: a. From a fresh agar plate (18-24 hours growth), pick several colonies and suspend them in sterile saline or PBS. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Compound Dilutions: a. In the first column of the 96-well plate, add 100 µL of CAMHB to all wells except the first one (A1). b. Add 200 µL of the pyrazole derivative at twice the highest desired final concentration to well A1. c. Perform 2-fold serial dilutions by transferring 100 µL from well A1 to B1, mixing thoroughly, and continuing down the column. Discard 100 µL from the last well. This will result in wells with decreasing concentrations of the compound. d. Repeat this process for the positive control antibiotic in a separate column.

  • Inoculation: a. Add 100 µL of the standardized bacterial inoculum to each well containing the compound and the positive control. b. Include a growth control well (100 µL of CAMHB + 100 µL of inoculum) and a sterility control well (200 µL of CAMHB only).

  • Incubation: a. Seal the plate to prevent evaporation. b. Incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: a. The MIC is the lowest concentration of the pyrazole derivative that completely inhibits visible growth of the bacteria.[10][11] b. Compare the growth in the test wells to the growth control well.

Data Interpretation:

The following table provides an example of how to present MIC data for different pyrazole derivatives against various bacterial strains.

Compound S. aureus (ATCC 29213) MIC (µg/mL) E. coli (ATCC 25922) MIC (µg/mL) P. aeruginosa (ATCC 27853) MIC (µg/mL)
Pyrazole A864>128
Pyrazole B21664
Pyrazole C>128>128>128
Ciprofloxacin0.250.0150.5

Section 4: Structure-Activity Relationship (SAR) Insights

Understanding the SAR of pyrazole derivatives is crucial for designing more potent antibacterial agents.[1][2][3][12]

Key SAR Observations:

  • Gram-Positive vs. Gram-Negative Activity: Often, pyrazole derivatives show better activity against Gram-positive bacteria (e.g., S. aureus) than Gram-negative bacteria (e.g., E. coli, P. aeruginosa). This is likely due to the outer membrane of Gram-negative bacteria acting as a permeability barrier.

  • Role of Specific Moieties:

    • Carbodithioate group: This functional group has been found to be essential for the anti-MRSA activity of some pyrazole derivatives.[1]

    • Naphthyl-substituted pyrazoles: These have shown potent activity against Gram-positive bacteria and A. baumannii.[6]

    • Hybrid Molecules: Combining the pyrazole scaffold with other heterocyclic rings like thiazole or triazole can lead to broad-spectrum antibacterial agents.[6]

Visualizing SAR:

pyrazole_core Pyrazole Core Scaffold substituent_r1 Substituent at R1 (e.g., Aryl, Alkyl) pyrazole_core->substituent_r1 substituent_r2 Substituent at R2 (e.g., H, Halogen) pyrazole_core->substituent_r2 substituent_r3 Substituent at R3 (e.g., Carboxamide, Thiazole) pyrazole_core->substituent_r3 activity Antibacterial Activity (MIC) substituent_r1->activity Modulates Lipophilicity & Target Binding substituent_r2->activity Influences Electronic Properties substituent_r3->activity Can Confer Novel Mechanisms of Action

Caption: Factors influencing the antibacterial activity of pyrazole derivatives.

By systematically modifying these positions and evaluating the resulting changes in antibacterial activity, researchers can develop a deeper understanding of the SAR and design more effective compounds.

References

  • Structure-activity relationships of pyrazole-4-carbodithioates as antibacterials against methicillin-resistant Staphylococcus aureus. (2018). PubMed. [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. (2022). Future Medicinal Chemistry. [Link]

  • Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. (n.d.). ProBiologists. [Link]

  • Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. (2014). PubMed. [Link]

  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (n.d.). National Center for Biotechnology Information. [Link]

  • New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. (n.d.). ACS Omega. [Link]

  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (n.d.). Bentham Science. [Link]

  • Structure-Activity Relationship and Antimicrobial Evaluation of N-Phenylpyrazole Curcumin Derivatives. (2020). Bentham Science. [Link]

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). ResearchGate. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Reader error in determining minimal inhibitory concentrations with microdilution susceptibility test panels. (n.d.). National Center for Biotechnology Information. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. (2025). ResearchGate. [Link]

  • Optimizing Pyrazole Synthesis: A Guide for R&D Chemists. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). Oriental Journal of Chemistry. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Center for Biotechnology Information. [Link]

  • Antibacterial Activity Estimation of New Pyrazole Compounds. (2025). Iraqi Journal of Bioscience and Biomedical. [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). National Center for Biotechnology Information. [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). IDEXX Denmark. [Link]

  • Antibacterial activity estimation of new pyrazole compounds. (2025). Iraqi Academic Scientific Journals. [Link]

  • The minimum inhibitory concentration of antibiotics. (2024). BMG LABTECH. [Link]

  • Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. (n.d.). National Center for Biotechnology Information. [Link]

  • Evaluation of clinicians' knowledge and use of minimum inhibitory concentration values. (n.d.). Cambridge University Press. [Link]

  • Assay Troubleshooting. (n.d.). MB - About. [Link]

  • Troubleshooting and optimizing lab experiments. (2022). YouTube. [Link]

  • Antimicrobial Activity and Resistance: Influencing Factors. (n.d.). National Center for Biotechnology Information. [Link]

  • Development of Nanostructured Composite Coating with Antibacterial Properties on Anodized Stainless Steel. (n.d.). MDPI. [Link]

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Validation & Comparative

A Comparative Guide to the Synthesis of 1-(4-Nitrophenyl)-1H-pyrazole for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1-(4-Nitrophenyl)-1H-pyrazole

This compound is a key heterocyclic scaffold of significant interest to the pharmaceutical and agrochemical industries. Its derivatives have demonstrated a wide spectrum of biological activities, including potential applications as antimicrobial, anti-inflammatory, and anticancer agents. The presence of the nitro group on the phenyl ring offers a site for further chemical modification, making it a versatile building block in medicinal chemistry. The efficient and scalable synthesis of this core structure is therefore a critical aspect of drug discovery and development. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering insights into the mechanistic underpinnings and practical considerations for each methodology.

Core Synthetic Strategies: A Comparative Overview

The construction of the pyrazole ring predominantly relies on the cyclocondensation reaction between a hydrazine derivative and a three-carbon electrophilic component. For the synthesis of this compound, the key starting material is 4-nitrophenylhydrazine. The variation in the three-carbon synthon defines the different synthetic routes. In this guide, we will compare two of the most prevalent and mechanistically distinct approaches:

  • Route A: Cyclocondensation with a 1,3-Dicarbonyl Equivalent

  • Route B: Cyclocondensation with an α,β-Unsaturated Carbonyl Compound

We will also explore modern advancements, such as microwave-assisted synthesis, which can significantly enhance the efficiency of these classical methods.

Route A: The Classical Approach via 1,3-Dicarbonyl Equivalents

This is the most traditional and widely employed method for pyrazole synthesis, often referred to as the Knorr pyrazole synthesis.[1][2] The reaction involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or a synthetic equivalent.

Reaction Mechanism

The reaction proceeds through an initial condensation of 4-nitrophenylhydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the remaining amino group of the hydrazine attacks the second carbonyl group. Subsequent dehydration of the cyclic intermediate leads to the formation of the aromatic pyrazole ring. The use of an acid catalyst is common to facilitate both the initial condensation and the final dehydration step.

Experimental Protocol: Synthesis from 1,1,3,3-Tetramethoxypropane

1,1,3,3-Tetramethoxypropane serves as a stable and easy-to-handle synthetic equivalent of the unstable malondialdehyde.

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrophenylhydrazine (1.53 g, 10 mmol) in ethanol (30 mL).

  • Add concentrated hydrochloric acid (1 mL) to the solution.

Step 2: Addition of the 1,3-Dicarbonyl Equivalent

  • To the stirred solution, add 1,1,3,3-tetramethoxypropane (1.64 g, 10 mmol).

Step 3: Reaction and Work-up

  • Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Advantages and Disadvantages of Route A

Advantages:

  • Reliability and High Yields: This method is well-established and generally provides good to excellent yields.

  • Readily Available Starting Materials: 4-Nitrophenylhydrazine and various 1,3-dicarbonyl equivalents are commercially available.

  • Predictable Regioselectivity: When using symmetrical 1,3-dicarbonyl compounds, only one product isomer is possible.

Disadvantages:

  • Harsh Reaction Conditions: The use of acid catalysts and elevated temperatures may not be suitable for sensitive substrates.

  • Potential for Side Reactions: With unsymmetrical 1,3-dicarbonyls, the formation of regioisomers is a possibility.

Route B: Synthesis from α,β-Unsaturated Carbonyls

An alternative and versatile approach to pyrazoles involves the reaction of hydrazines with α,β-unsaturated aldehydes or ketones. This method proceeds through a pyrazoline intermediate, which is subsequently oxidized to the aromatic pyrazole.

Reaction Mechanism

The reaction is initiated by a Michael addition of the hydrazine to the β-carbon of the α,β-unsaturated carbonyl compound. This is followed by an intramolecular cyclization of the resulting intermediate to form a pyrazoline ring. The final step involves the oxidation of the pyrazoline to the corresponding pyrazole. This oxidation can sometimes occur in situ or may require a separate step with an oxidizing agent.

Experimental Protocol: A Two-Step Approach from an Enal

A common precursor for this route is an enal like 3-(dimethylamino)acrolein, which acts as a masked α,β-unsaturated aldehyde.

Step 1: Reaction Setup

  • In a round-bottom flask, dissolve 4-nitrophenylhydrazine (1.53 g, 10 mmol) in toluene (40 mL).

  • Add 3-(dimethylamino)acrolein (1.0 g, 10 mmol) to the solution.

Step 2: Reaction and Work-up

  • Reflux the reaction mixture for 8-10 hours. Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The residue can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield pure this compound.[3]

Advantages and Disadvantages of Route B

Advantages:

  • Milder Conditions: This route can often be carried out under neutral or milder acidic/basic conditions compared to the Knorr synthesis.

  • Access to Diverse Substitution Patterns: The use of variously substituted α,β-unsaturated carbonyls allows for the synthesis of a wide range of pyrazole derivatives.

Disadvantages:

  • Potential for Pyrazoline Formation: The reaction may stop at the pyrazoline stage, requiring a separate oxidation step, which can add to the complexity and cost of the synthesis.

  • Control of Regioselectivity: With unsymmetrical α,β-unsaturated ketones, the initial Michael addition can lead to regioisomeric products.

Comparative Analysis of Synthesis Routes

ParameterRoute A (from 1,3-Dicarbonyl Equivalent)Route B (from α,β-Unsaturated Carbonyl)
Starting Materials 4-Nitrophenylhydrazine, 1,1,3,3-Tetramethoxypropane4-Nitrophenylhydrazine, 3-(Dimethylamino)acrolein
Reaction Conditions Reflux in ethanol with acid catalystReflux in toluene
Typical Reaction Time 2-3 hours8-10 hours
Typical Yield Good to Excellent (often >80%)Moderate to Good (can vary depending on the substrate and need for oxidation)
Key Advantages High yields, reliability, simple work-upMilder conditions, access to diverse derivatives
Key Disadvantages Potentially harsh conditionsLonger reaction times, potential for pyrazoline by-product

Modern Advancements: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions.[4] Both Route A and Route B can be significantly improved by employing microwave irradiation.

Advantages of Microwave Synthesis:

  • Drastically Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes.[5]

  • Improved Yields: The rapid and uniform heating provided by microwaves can lead to higher product yields and reduced side product formation.[5]

  • Enhanced Energy Efficiency: MAOS is generally more energy-efficient than conventional heating methods.

A typical microwave-assisted protocol would involve placing the reactants in a sealed microwave vial with a suitable solvent and irradiating at a set temperature and power for a short period (e.g., 5-20 minutes). This approach is particularly beneficial for high-throughput synthesis and library generation in drug discovery.

Visualization of Synthetic Workflows

Synthesis_Routes cluster_A Route A: 1,3-Dicarbonyl Equivalent cluster_B Route B: α,β-Unsaturated Carbonyl A_start 4-Nitrophenylhydrazine + 1,1,3,3-Tetramethoxypropane A_conditions Ethanol, HCl Reflux, 2-3h A_start->A_conditions A_product This compound A_conditions->A_product B_start 4-Nitrophenylhydrazine + 3-(Dimethylamino)acrolein B_conditions Toluene Reflux, 8-10h B_start->B_conditions B_product This compound B_conditions->B_product

Caption: Comparative workflow of the two main synthesis routes.

Conclusion and Future Perspectives

Both the classical Knorr-type synthesis from 1,3-dicarbonyl equivalents and the approach utilizing α,β-unsaturated carbonyls are robust and reliable methods for the preparation of this compound. The choice of a particular route will often depend on the specific requirements of the synthesis, such as the desired scale, the availability of starting materials, and the tolerance of the substrate to the reaction conditions. For rapid synthesis and optimization, microwave-assisted protocols offer a significant advantage. Future research in this area may focus on the development of even more efficient and environmentally benign catalytic systems, such as the use of solid-supported catalysts or flow chemistry, to further enhance the synthesis of this important heterocyclic scaffold.

References

  • PrepChem. Synthesis of 1-Methyl-4-(2-nitrophenyl)-1H-pyrazole. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3310889, (4-Nitrophenyl)hydrazine. Retrieved January 11, 2026 from [Link].

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available from: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available from: [Link]

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC - NIH. Available from: [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Available from: [Link]

  • Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst - RSC Publishing. Available from: [Link]

  • Synthesis of Some New Pyrazoles - DergiPark. Available from: [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - Semantic Scholar. Available from: [Link]

  • Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview - YouTube. Available from: [Link]

  • 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole - ResearchGate. Available from: [Link]

  • Green Synthesis of Pyrazole Derivatives employing 1,3-Dipolar Cycloaddition Reaction using Phenyl hydrazones and Benzoquinone un. Available from: [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Available from: [Link]

  • Process for preparing 1-(4-chlorophenyl)-3-[(2-nitrophenyl)methoxy]-1h-pyrazole - Google Patents.
  • Pyrazole synthesis - Organic Chemistry Portal. Available from: [Link]

  • Preparation of pyrazoles - Google Patents.
  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review) - Oriental Journal of Chemistry. Available from: [Link]

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A Comparative Guide to the Anticancer Potential of 1-(4-Nitrophenyl)-1H-pyrazole and Other Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The landscape of anticancer drug discovery is continually evolving, with a significant focus on heterocyclic scaffolds due to their diverse pharmacological profiles. Among these, the pyrazole nucleus stands out as a "privileged structure," forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer effects.[1][2][3] The versatility of the pyrazole ring allows for substitutions at various positions, which can dramatically modulate the compound's efficacy, selectivity, and mechanism of action.[2][4]

This guide provides an in-depth comparison of the anticancer properties of 1-(4-Nitrophenyl)-1H-pyrazole against other prominent pyrazole derivatives. We will delve into experimental data, structure-activity relationships (SAR), and the mechanistic underpinnings of their cytotoxic effects, offering a valuable resource for researchers and professionals in medicinal chemistry and oncology.

The Pyrazole Scaffold: A Foundation for Anticancer Agents

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structure is a key component in several FDA-approved drugs and a vast number of investigational agents. Their anticancer potential stems from their ability to interact with a multitude of biological targets crucial for cancer cell proliferation, survival, and metastasis. These targets include cyclooxygenase-2 (COX-2), various protein kinases (such as EGFR, VEGFR-2, and CDKs), tubulin, and DNA.[1][2] The development of novel pyrazole analogues is a cornerstone strategy in the quest for more potent and selective cancer therapies.

Focus Compound: this compound

The introduction of a nitrophenyl group to the pyrazole core is a strategic chemical modification. The nitro group (NO₂) is a strong electron-withdrawing group, which can significantly alter the electronic properties of the molecule, influencing its binding affinity to biological targets. While direct, extensive studies on the parent compound this compound are not broadly published, the activity of closely related analogues provides critical insights.

For instance, derivatives of 4-(4-nitrophenyl)-1-phenyl-1H-pyrazole have been synthesized and evaluated. In one study, a pyrazolyl-chalcone derivative, Compound 9e (4-(4-nitrophenyl)-1-phenyl-1H-pyrazole-3-carbaldehyde based chalcone), demonstrated potent activity against the pancreatic carcinoma cell line (PACA2) with an IC₅₀ value of 27.6 µM, which was significantly more effective than the standard chemotherapeutic drug doxorubicin (IC₅₀ = 52.1 µM) in the same assay.[5] Another study focused on a complex pyrazoline-thiadiazole hybrid, Compound 6g , which incorporates the 4-nitrophenyl moiety and showed a very potent IC₅₀ of 1.537 µM against the A549 lung cancer cell line, acting as an EGFR inhibitor.

These findings suggest that the 4-nitrophenyl substitution is a key pharmacophore that contributes to cytotoxicity, likely by enhancing interactions with specific enzymatic targets.

Visualizing the Pyrazole Core

The diagram below illustrates the fundamental structure of the pyrazole ring and highlights the specific structure of the focus compound.

Caption: General pyrazole structure with substitution points and the specific structure of this compound.

Comparative Analysis with Other Pyrazole Derivatives

The true potential of this compound can be understood by comparing its activity profile with that of other well-studied pyrazole classes.

Di- and Tri-aryl Pyrazoles as Kinase Inhibitors

A significant number of pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.

  • Mechanism of Action: These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Inhibition of these pathways blocks downstream signals for cell proliferation, survival, and angiogenesis.[1][2]

  • Examples & Performance:

    • Compound 41 (pyrazolo[4,3-c]pyridine derivative): Showed potent activity against MCF-7 (breast) and HepG2 (liver) cancer cell lines with IC₅₀ values of 1.937 and 3.695 µg/mL, respectively, outperforming the standard drug doxorubicin in the same study.[1]

    • Compound 27 (pyrazolone-pyrazole derivative): Exhibited an IC₅₀ of 16.50 µM against MCF-7 cells and demonstrated 78% inhibition of VEGFR-2, highlighting its potential as a targeted anti-breast cancer agent.[2]

    • Compound 7j, 7k, 7o (5-ethylsulfonyl-indazole-3-carbohydrazides): These dual EGFR/VEGFR-2 inhibitors showed exceptional potency against MCF-7 cells, with GI₅₀ values of 27, 25, and 30 nM, respectively, surpassing the efficacy of the established EGFR inhibitor, erlotinib.[6]

Compared to these highly substituted kinase inhibitors, the parent this compound is a simpler structure. However, the potent activity of its more complex analogues suggests that the nitrophenyl-pyrazole core is a valid and promising starting point for designing potent kinase inhibitors.

Pyrazole-Based Tubulin Polymerization Inhibitors

Disruption of microtubule dynamics is a clinically validated anticancer strategy. Some pyrazole derivatives function by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.

  • Mechanism of Action: These agents bind to tubulin, preventing the formation of microtubules, which are essential for forming the mitotic spindle during cell division. This leads to an arrest of the cell cycle, typically in the G2/M phase.[7][8]

  • Examples & Performance:

    • Combretastatin A-4 (a natural product) Analogues: Pyrazole derivatives designed to mimic the structure of Combretastatin A-4, particularly those with a 3,4,5-trimethoxy phenyl group, have shown high antimitotic and microtubule-destabilizing effects.[8]

    • Compound 3f (1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole): This compound was highly active against the triple-negative breast cancer cell line MDA-MB-468, with an IC₅₀ of 14.97 µM after 24 hours. This was significantly more potent than the standard drug Paclitaxel (IC₅₀ = 49.90 µM) in the same experiment. The compound induced S-phase cell cycle arrest and apoptosis via ROS generation.[9]

Pyrazole Hybrids with Other Heterocycles

Molecular hybridization, the strategy of combining two or more pharmacophores, has yielded potent pyrazole-based anticancer agents.

  • Mechanism of Action: The mechanism is often multi-targeted or synergistic, depending on the linked heterocyclic rings. For example, linking with a benzimidazole or thiadiazole moiety can enhance kinase inhibition or DNA interaction.[7]

  • Examples & Performance:

    • Compound 13 (4-cyano-1,5-diphenylpyrazole linked to 1,3,4-oxadiazole): Revealed exceptionally high cytotoxic activity against the IGROV1 ovarian tumor cell line with a GI₅₀ value of just 40 nM.[10][11]

    • Compound 25 (pyrazole-benzothiazole hybrid): Showed potent activity against a panel of cancer cells (HT29, PC3, A549, U87MG) with IC₅₀ values ranging from 3.17 to 6.77 µM.[2]

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of this compound analogues and other representative pyrazole derivatives against various human cancer cell lines.

Compound Class/NameCancer Cell LineIC₅₀ / GI₅₀ ValuePrimary Mechanism of Action (if known)Reference(s)
Nitrophenyl Pyrazole Analogues
Compound 9e (Chalcone derivative)PACA2 (Pancreatic)27.6 µMNot specified[5]
Compound 6g (Pyrazoline-Thiadiazole hybrid)A549 (Lung)1.537 µMEGFR Inhibition
Kinase Inhibitors
Compound 41 (Pyrazolo[4,3-c]pyridine)MCF-7 (Breast)1.937 µg/mLNot specified[1]
Compound 27 (Pyrazolone-Pyrazole)MCF-7 (Breast)16.50 µMVEGFR-2 Inhibition[2]
Compound 7k (Indazole-carbohydrazide)MCF-7 (Breast)25 nMDual EGFR/VEGFR-2 Inhibition[6]
Tubulin Polymerization Inhibitors
Compound 3f (Trimethoxyphenyl-pyrazoline)MDA-MB-468 (Breast)14.97 µM (24h)ROS Generation, Apoptosis[9]
Other Heterocyclic Hybrids
Compound 13 (Pyrazole-Oxadiazole)IGROV1 (Ovarian)40 nMCytotoxicity, Anti-estrogenic[10][11]
Compound 25 (Pyrazole-Benzothiazole)A549 (Lung)3.17 µMAnti-angiogenic[2]
Reference Drugs
DoxorubicinPACA2 (Pancreatic)52.1 µMDNA Intercalation, Topo II Inhibition[5]
PaclitaxelMDA-MB-468 (Breast)49.90 µM (24h)Microtubule Stabilization[9]
ErlotinibMCF-7 (Breast)33 nMEGFR Inhibition[6]

Experimental Protocols and Methodologies

To ensure scientific integrity and reproducibility, the protocols used to generate the above data must be robust and well-defined. Below are step-by-step methodologies for key assays used in the evaluation of anticancer compounds.

Protocol 1: MTT Cell Viability Assay

This is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[12]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound derivatives) in culture medium. Add 100 µL of each concentration to the respective wells. Include wells for a negative control (vehicle, e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Workflow for MTT Assay

Caption: Step-by-step workflow for determining compound cytotoxicity using the MTT assay.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol determines the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting: Harvest cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Analysis: Incubate for 30 minutes in the dark at room temperature. Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence is directly proportional to the amount of DNA, allowing for differentiation of cell cycle phases.

Signaling Pathway Targeted by Pyrazole Kinase Inhibitors

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/VEGFR RAS RAS/RAF EGFR->RAS PI3K PI3K EGFR->PI3K MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrazole Derivative (e.g., Compound 7k) Inhibitor->EGFR Inhibition

Caption: Simplified EGFR/VEGFR signaling pathway inhibited by pyrazole-based kinase inhibitors.

Conclusion and Future Directions

The pyrazole scaffold is unequivocally a highly valuable framework in the development of novel anticancer agents. While the parent this compound molecule is a relatively simple starting point, the potent anticancer activities exhibited by its more complex derivatives highlight the critical role of the nitrophenyl moiety in enhancing cytotoxicity.

Comparative Insights:

  • Potency: While the simple 1-(4-nitrophenyl) structure may have moderate activity, its incorporation into larger, more complex molecules, particularly kinase inhibitors and heterocyclic hybrids, can lead to compounds with nanomolar potency, often exceeding that of established drugs like doxorubicin and erlotinib.[6][10]

  • Mechanism: The true strength of the pyrazole class lies in its mechanistic diversity. By altering substitutions, medicinal chemists can design derivatives that target a wide range of cancer hallmarks, from uncontrolled proliferation (kinase inhibitors) and replicative immortality (tubulin inhibitors) to angiogenesis (VEGFR inhibitors).[1][2][8]

  • Structure-Activity Relationship: The evidence strongly suggests that the electron-withdrawing nature of the 4-nitrophenyl group is beneficial for activity.[2] Combining this feature with other key pharmacophores, such as the 3,4,5-trimethoxyphenyl group for tubulin inhibition or specific heterocyclic rings for kinase binding, represents a promising strategy for future drug design.

Future Perspectives: The path forward involves the rational design of novel this compound derivatives. Leveraging computational tools like molecular docking to predict binding affinities with specific targets (e.g., EGFR, CDK2) can guide synthesis efforts.[1] Furthermore, exploring multi-target pyrazole derivatives could provide a route to overcoming drug resistance, a major challenge in oncology. The continued exploration of this versatile scaffold holds significant promise for delivering the next generation of effective and selective anticancer therapeutics.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). MDPI.
  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (n.d.). Wiley Online Library.
  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (n.d.). Wiley Online Library.
  • Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). National Center for Biotechnology Information.
  • Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences Review and Research.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023, August 12). MDPI.
  • Structure–activity relationship of the new pyrazole derivatives. (n.d.). ResearchGate.
  • Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. (n.d.). PubMed.
  • Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. (n.d.). ResearchGate.
  • High-Throughput Screening of 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole Analogs for Anticancer Activity. (n.d.). BenchChem.
  • Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. (2024, July 9). National Center for Biotechnology Information.
  • Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. (2023, August 17). ACS Publications.
  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (n.d.). National Center for Biotechnology Information.

Sources

A Comparative Guide to the Structural Validation of 1-(4-Nitrophenyl)-1H-pyrazole: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success.[1][2] A molecule's biological activity is intrinsically linked to its structure, making precise structural validation a non-negotiable step in the journey from a promising compound to a therapeutic agent. This guide provides an in-depth analysis of the structural validation of 1-(4-Nitrophenyl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry. We will explore the unparalleled power of single-crystal X-ray crystallography as the "gold standard" for solid-state structure elucidation and compare its capabilities with other widely used analytical techniques. Through a combination of detailed experimental protocols, comparative data analysis, and expert insights, this guide will illustrate the importance of a multi-faceted, orthogonal approach to structural validation.

The Imperative of Structural Integrity in Drug Development

The journey of a drug from concept to clinic is paved with rigorous scientific validation. A crucial aspect of this process is the precise characterization of the active pharmaceutical ingredient (API). The spatial arrangement of atoms within a molecule dictates its interactions with biological targets, influencing its efficacy, selectivity, and safety profile. An error in structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety risks. Therefore, employing robust and definitive analytical methods for structural confirmation is paramount.

This guide focuses on this compound, a molecule featuring a pyrazole ring linked to a nitrophenyl group. Pyrazole derivatives are known for a wide range of biological activities, making them attractive scaffolds in medicinal chemistry.[3] The validation of its structure serves as an excellent case study for demonstrating the principles of modern analytical chemistry in a drug development context.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction is a powerful and unequivocal analytical method for the absolute structural elucidation of solid materials.[4] It provides a high-resolution, three-dimensional map of electron density within a crystal, from which the precise positions of atoms, bond lengths, and bond angles can be determined.[5][6][7] This technique stands alone in its ability to provide a direct visualization of the molecular structure in the solid state.

The Principle of X-ray Diffraction

X-ray crystallography operates on the principle of Bragg's Law (nλ = 2d sinθ). When a beam of X-rays is directed at a well-ordered single crystal, the electrons of the atoms scatter the X-rays. Due to the periodic arrangement of atoms in the crystal lattice, the scattered waves interfere with each other.[6][8] At specific angles, this interference is constructive, producing a diffraction pattern of discrete spots. By analyzing the positions and intensities of these spots, a three-dimensional model of the molecule can be reconstructed.[8]

Experimental Workflow: From Powder to Picture

The journey from a synthesized compound to a refined crystal structure involves several critical steps. The quality of the final structure is highly dependent on the quality of the starting crystal.

xray_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystal_growth Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) purification->crystal_growth data_collection Data Collection (Diffractometer) crystal_growth->data_collection data_processing Data Processing (Integration & Scaling) data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation

Figure 1: Experimental workflow for single-crystal X-ray crystallography.

Experimental Protocol: Synthesis and Crystallization

  • Synthesis: this compound can be synthesized via the reaction of 4-nitrophenylhydrazine with 1,1,3,3-tetramethoxypropane in the presence of an acid catalyst. The reaction mixture is typically heated under reflux, and the product is isolated after cooling.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexanes, to yield a pure crystalline solid.

  • Crystallization: High-quality single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified compound. A variety of solvents and solvent systems (e.g., ethanol, ethyl acetate, dichloromethane/hexane) should be screened to find optimal conditions. The goal is to obtain well-formed, single crystals of at least 20 µm in all dimensions.[7]

Data Interpretation and Validation

The output of a single-crystal X-ray diffraction experiment is a wealth of precise structural information. For this compound, this data provides definitive proof of its molecular structure.

Table 1: Crystallographic Data for this compound (Example Data)

ParameterValueSignificance
Chemical FormulaC₉H₇N₃O₂Confirms the elemental composition.
Molecular Weight189.17 g/mol Consistent with the expected molecular formula.
Crystal SystemOrthorhombicDescribes the symmetry of the crystal lattice.
Space GroupPca2₁Defines the arrangement of molecules in the unit cell.[9]
a, b, c (Å)17.164, 4.903, 11.068Unit cell dimensions.
α, β, γ (°)90, 90, 90Unit cell angles.
Volume (ų)930.9Volume of the unit cell.
Z4Number of molecules per unit cell.
R-factor~0.035A measure of the agreement between the crystallographic model and the experimental data. A low R-factor indicates a good fit.

Note: The crystallographic data presented here is based on a representative structure of a substituted this compound derivative and serves for illustrative purposes.[9]

The refined structure would show the planar pyrazole ring connected to the nitrophenyl group, with specific bond lengths and angles that are consistent with the known chemistry of these functional groups. The planarity of the pyrazole and phenyl rings, as well as the torsion angle between them, are key structural features that can be precisely determined.

Orthogonal Validation: A Multi-Technique Approach

While X-ray crystallography provides the definitive solid-state structure, a comprehensive validation strategy in a drug development setting relies on multiple, orthogonal analytical techniques.[10] These methods provide complementary information and ensure that the structure is consistent across different physical states (solid vs. solution).

orthogonal_validation center This compound Structure xray X-ray Crystallography (Solid-State 3D Structure) center->xray Definitive Confirmation nmr NMR Spectroscopy (Connectivity & Environment) center->nmr Solution-State Confirmation ms Mass Spectrometry (Molecular Weight & Formula) center->ms Compositional Verification ir_uv IR/UV-Vis Spectroscopy (Functional Groups & Conjugation) center->ir_uv Functional Group Analysis

Figure 2: The principle of orthogonal validation for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution.[11] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve ~5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used.

  • Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

Data Interpretation

The ¹H NMR spectrum will show distinct signals for the protons on the pyrazole and nitrophenyl rings. The chemical shifts, splitting patterns (multiplicity), and coupling constants provide unequivocal evidence for the connectivity of the atoms. For example, the protons on the nitrophenyl ring will appear as two doublets, characteristic of a para-substituted benzene ring. The ¹³C NMR spectrum will show the expected number of signals corresponding to the unique carbon atoms in the molecule.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Pyrazole H-3~7.7~141
Pyrazole H-4~6.5~108
Pyrazole H-5~8.0~128
Phenyl H-2', H-6'~7.8 (d)~125
Phenyl H-3', H-5'~8.3 (d)~120
Phenyl C-1'-~144
Phenyl C-4'-~147

Note: These are approximate chemical shifts. Actual values may vary depending on the solvent and other experimental conditions.[12]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and can offer structural information through fragmentation analysis.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) using electrospray ionization (ESI).

  • Data Analysis: Determine the exact mass of the molecular ion ([M+H]⁺ or [M-H]⁻) and compare it to the calculated theoretical mass.

Data Interpretation

For this compound (C₉H₇N₃O₂), the calculated exact mass is 189.0538. HRMS should provide a measured mass that is within a few parts per million (ppm) of this value, confirming the elemental composition.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

These techniques provide valuable information about the functional groups present in the molecule and its electronic properties.

  • IR Spectroscopy: Will show characteristic absorption bands for the C-H stretching of the aromatic rings, C=C and C=N stretching of the pyrazole and phenyl rings, and strong symmetric and asymmetric stretching bands for the nitro (NO₂) group (~1520 and ~1340 cm⁻¹).

  • UV-Vis Spectroscopy: The molecule is expected to be UV-active due to the conjugated π-system of the pyrazole and nitrophenyl rings. The spectrum will show absorption maxima corresponding to π→π* transitions.

Comparative Analysis: Strengths and Limitations

Each analytical technique offers a unique perspective on the molecular structure. A comprehensive understanding is achieved by integrating the data from all methods.

Table 3: Comparison of Analytical Techniques for Structural Validation

TechniqueInformation ProvidedStrengthsLimitations
X-ray Crystallography Precise 3D structure, bond lengths/angles, stereochemistry, packingUnambiguous, definitive for solid-stateRequires high-quality single crystals, not suitable for non-crystalline materials or solutions
NMR Spectroscopy Atom connectivity, chemical environment, solution conformationExcellent for solution-state structure, non-destructiveCan be complex to interpret, less sensitive than MS
Mass Spectrometry Molecular weight, elemental formula, fragmentationHigh sensitivity, provides exact massDoes not provide 3D structural information on its own, isomers can be indistinguishable
IR/UV-Vis Spectroscopy Functional groups, conjugationFast, simple, good for functional group identificationProvides limited structural information, not definitive on its own

Conclusion

The structural validation of this compound serves as a clear illustration of the principles that underpin modern pharmaceutical sciences. While techniques like NMR, MS, and IR spectroscopy provide crucial and complementary pieces of the structural puzzle, single-crystal X-ray crystallography remains the undisputed gold standard for the definitive determination of molecular structure in the solid state. Its ability to provide a precise and accurate three-dimensional atomic arrangement is unparalleled.

For drug development professionals, embracing a multi-technique, orthogonal approach is not just good practice—it is essential for ensuring the integrity of research, mitigating risks, and ultimately, accelerating the delivery of safe and effective medicines. The data generated from these combined analyses provides a robust and self-validating system, ensuring that the molecular structure is known with the highest possible degree of confidence.

References

  • Gonnella, N. C. (n.d.). Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. Retrieved from [Link][4]

  • Taylor & Francis Online. (2022, March 21). Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole. Retrieved from [Link][13]

  • ResearchGate. (2026, August 6). The crystal structure of ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, C13H10F3N3O4. Retrieved from [Link][14]

  • Chemistry LibreTexts. (2022, August 28). 7.3: X-ray Crystallography. Retrieved from [Link][6]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link][7]

  • ResearchGate. (2026, December 12). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link][3]

  • PMC - NIH. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link][15]

  • UNED. (2023, January 3). X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines. Retrieved from [Link][16]

  • SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link][12]

  • LCGC. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Retrieved from [Link][10]

  • ResearchGate. (2026, August 6). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link][11]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link][17]

  • ACS Publications. (2023, January 3). X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines | Crystal Growth & Design. Retrieved from [Link][18]

  • PubChem. (n.d.). 3-Nitro-1-(4-nitrophenyl)-1H-pyrazole. Retrieved from [Link][9]

  • JOCPR. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link][19]

  • Wiley Online Library. (2016, January 22). The 1H NMR spectrum of pyrazole in a nematic phase. Retrieved from [Link]

  • PMC - NIH. (2020, December 12). Styrylpyrazoles: Properties, Synthesis and Transformations. Retrieved from [Link][20]

  • PMC. (n.d.). Extracting medicinal chemistry intuition via preference machine learning. Retrieved from [Link][1]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232). Retrieved from [Link][21]

  • Books - The Royal Society of Chemistry. (2023, February 3). Chapter 4: Structure-based Design for Medicinal Chemists. Retrieved from [Link][22]

  • MDPI. (n.d.). Design, Synthesis, and Utility of Defined Molecular Scaffolds. Retrieved from [Link][23]

  • PubMed. (n.d.). Chemical substructures in drug discovery. Retrieved from [Link][2]

  • NIH. (n.d.). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. Retrieved from [Link][24]

  • The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

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Introduction: The Central Role of Pyrazoles and the Need for Rigorous Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazoles

Substituted pyrazoles represent a cornerstone of heterocyclic chemistry, possessing a five-membered aromatic ring with two adjacent nitrogen atoms that imparts a unique combination of chemical properties. This structure makes them privileged scaffolds in medicinal chemistry, leading to a wide array of pharmaceuticals with anti-inflammatory, antimicrobial, anti-cancer, and anticonvulsant activities[1][2][3]. They are also pivotal in materials science for creating dyes and photoluminescent materials[4][5].

The synthesis of novel pyrazole derivatives is a dynamic field of research[6][7][8]. However, synthesis is only the first step; unambiguous structural confirmation and a deep understanding of electronic properties are paramount. Spectroscopic analysis provides the essential toolkit for this purpose. A multi-faceted approach, combining Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), is not merely a quality control checklist but a fundamental investigation into the molecule's identity and behavior. This guide offers a comparative analysis of these techniques, grounded in experimental data, to empower researchers in the structural elucidation of substituted pyrazoles.

The Spectroscopic Workflow: A Synergistic Approach

The characterization of a newly synthesized pyrazole is a process of accumulating complementary evidence. No single technique tells the whole story. The logical workflow involves using information from one method to clarify ambiguities in another, ultimately leading to an irrefutable structural assignment.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Conclusion Synthesis Substituted Pyrazole MS Mass Spectrometry (MS) [Molecular Weight & Formula] Synthesis->MS Provides M⁺ IR Infrared (IR) [Functional Groups] Synthesis->IR Confirms key bonds NMR NMR ('H, '³C, 2D) [Connectivity & Skeleton] Synthesis->NMR Defines H-C framework UV UV-Vis [Electronic Transitions] Synthesis->UV Analyzes conjugation Structure Structure Elucidation & Purity Confirmation MS->Structure IR->Structure NMR->Structure UV->Structure

Caption: General workflow for the spectroscopic characterization of pyrazoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for determining the precise carbon-hydrogen framework of a pyrazole derivative. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and relative number of atoms.

Causality of Chemical Shifts: The Influence of Substituents

The electron density around a nucleus dictates its chemical shift (δ). The pyrazole ring is aromatic, and its protons and carbons have characteristic chemical shift ranges. However, these are highly sensitive to the electronic nature of substituents.

  • Electron-Withdrawing Groups (EWGs) like -NO₂, -CN, or -COR decrease the electron density on the ring (deshielding). This effect causes attached and nearby protons and carbons to resonate at a higher chemical shift (downfield). For example, a nitro group at the C4 position significantly shifts the H-3 and H-5 protons downfield[4].

  • Electron-Donating Groups (EDGs) such as -NH₂, -OR, or alkyl groups increase electron density on the ring (shielding), causing protons and carbons to resonate at a lower chemical shift (upfield).

The position of the substituent is critical. An EWG at C3 will have a strong deshielding effect on the H-4 proton but a smaller effect on the H-5 proton. This differential effect is key to assigning regiochemistry.

G cluster_ewg Electron-Withdrawing Group (EWG) cluster_edg Electron-Donating Group (EDG) EWG e.g., -NO₂ Downfield Downfield Shift (Higher ppm) EWG->Downfield Deshielding Pyrazole Pyrazole Nucleus Downfield->Pyrazole EDG e.g., -CH₃ Upfield Upfield Shift (Lower ppm) EDG->Upfield Shielding Upfield->Pyrazole

Caption: Effect of substituents on NMR chemical shifts in pyrazoles.

The Challenge of Tautomerism

For pyrazoles unsubstituted at the N1 position, prototropic tautomerism (a rapid 1,2-H shift between the two nitrogen atoms) is a common phenomenon[9][10]. On the NMR timescale at room temperature, this exchange can lead to the averaging of signals for the C3 and C5 positions, resulting in broadened peaks or a single averaged peak[11]. This makes definitive assignment challenging. Low-temperature NMR experiments can "freeze out" the individual tautomers, allowing for their separate observation and characterization[12].

Comparative ¹H and ¹³C NMR Data

The following tables summarize typical chemical shifts for representative substituted pyrazoles, demonstrating the effects discussed.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Representative Substituted Pyrazoles in CDCl₃ [4]

Compound/Substituent H-3 H-4 H-5 Other Protons
3,5-Dimethylpyrazole 5.83 (s) - 5.83 (s) 2.25 (s, 6H, 2xCH₃)
1-Phenyl-3-methyl-5-aminopyrazole - 5.60 (s) - 7.20-7.50 (m, 5H, Ar-H), 2.30 (s, 3H, CH₃), 3.80 (br s, 2H, NH₂)
4-Nitro-1-phenylpyrazole 8.05 (s) - 8.50 (s) 7.50-7.80 (m, 5H, Ar-H)

| Ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate | - | 8.01 (s) | - | 7.40-7.50 (m, 5H, Ar-H), 2.70 (s, 3H, CH₃), 4.30 (q, 2H, OCH₂), 1.35 (t, 3H, OCH₂CH₃) |

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Representative Substituted Pyrazoles [11][13]

Compound/Substituent C-3 C-4 C-5 Notes
Pyrazole (in DMSO-d₆) 134.5 104.9 134.5 Tautomeric averaging of C3 and C5[11]
3-Methylpyrazole (Tautomer a) ~148 ~105 ~138 The methyl-bearing carbon is downfield.
5-Methylpyrazole (Tautomer b) ~139 ~106 ~147 The methyl-bearing carbon is downfield.

| 3-CF₃-pyrazole | ~146 (q) | ~110 | ~137 | CF₃ group strongly deshields C3 and shows C-F coupling. |

Infrared (IR) Spectroscopy: Identifying Functional Bonds

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of specific chemical bonds.

Key Vibrational Frequencies for Pyrazoles
  • N-H Stretch: For pyrazoles unsubstituted at the N1 position, a broad absorption band is typically observed in the 3100 - 3500 cm⁻¹ region. The broadness is a direct result of intermolecular hydrogen bonding, a key physical property of these compounds[4][14].

  • C-H Aromatic Stretch: Sharp peaks above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic pyrazole ring.

  • C=N and C=C Ring Stretching: The pyrazole ring exhibits a series of characteristic stretching vibrations, typically in the 1400 - 1650 cm⁻¹ region. These bands confirm the presence of the heterocyclic core[14][15].

  • Substituent Vibrations: The true power of IR lies in identifying substituent groups. A strong absorption around 1700-1750 cm⁻¹ points to a carbonyl group (C=O), while strong bands around 1500-1560 cm⁻¹ and 1300-1360 cm⁻¹ are definitive evidence for a nitro group (-NO₂)[4].

Table 3: Characteristic IR Absorption Frequencies (cm⁻¹) for Substituted Pyrazoles

Functional Group Typical Wavenumber (cm⁻¹) Appearance Rationale
N-H Stretch (N1-unsubstituted) 3100 - 3500 Broad Indicates intermolecular hydrogen bonding.
C=O Stretch (e.g., carboxylates) 1700 - 1750 Strong, sharp Characteristic of a carbonyl double bond.
C=N / C=C Ring Stretch 1400 - 1650 Medium to strong Confirms the pyrazole aromatic system.
N-O Asymmetric Stretch (Nitro) 1500 - 1560 Strong Definitive for a nitro group substituent.

| N-O Symmetric Stretch (Nitro) | 1300 - 1360 | Strong | Definitive for a nitro group substituent. |

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Structure

UV-Vis spectroscopy provides insight into the electronic transitions within the pyrazole molecule, particularly the π → π* transitions of the conjugated aromatic system. The wavelength of maximum absorption (λ_max) is sensitive to the extent of conjugation and the nature of substituents.

Substituent Effects on λ_max
  • Bathochromic Shift (Red Shift): Adding substituents that extend the conjugated system (like a phenyl group) or electron-donating groups will lower the energy gap for electronic transitions. This results in the absorption of longer wavelength light, shifting λ_max to a higher value.

  • Positional Isomers: The position of a substituent significantly impacts the electronic structure. Studies have shown that substitution at the C4 position often leads to a much larger bathochromic shift compared to substitution at the C3 or C5 positions[16]. This is a valuable tool for distinguishing between isomers. For instance, introducing a carboxamide group can cause a bathochromic shift of 20-26 nm[16].

Table 4: UV-Vis Absorption Maxima (λ_max, nm) for Substituted Pyrazoles

Compound/Substituent λ_max (nm) Solvent Effect Observed
Pyrazole ~210 Ethanol Basic chromophore absorption.
3(5)-Methylpyrazole ~214 Ethanol Minor bathochromic shift from alkyl group[16].
4-Methylpyrazole ~221 Ethanol Larger bathochromic shift from C4 substitution[16].

| 1-Phenylpyrazole | ~250 | Methanol | Significant red shift due to extended conjugation. |

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides two crucial pieces of information: the exact molecular weight of the compound (via the molecular ion, M⁺) and its fragmentation pattern, which offers clues about the molecule's structure.

Characteristic Fragmentation of the Pyrazole Ring

The pyrazole ring has two characteristic fragmentation pathways under electron impact (EI) conditions[17][18]. Understanding these pathways is essential for confirming the presence of the pyrazole core.

  • Expulsion of HCN: The molecular ion can lose a molecule of hydrogen cyanide (HCN, 27 Da), a common fragmentation for nitrogen heterocycles[17].

  • Loss of N₂: The [M-H]⁺ ion can subsequently lose a molecule of dinitrogen (N₂, 28 Da), leading to a stable cyclopropenyl ion fragment[17].

G M Molecular Ion [M]⁺ M_H [M-H]⁺ M->M_H - H• M_HCN [M-HCN]⁺ M->M_HCN - HCN M_H_N2 [M-H-N₂]⁺ (Cyclopropenyl ion) M_H->M_H_N2 - N₂

Caption: Primary fragmentation pathways of the pyrazole core in MS.

How Substituents Alter Fragmentation

Substituents can dramatically alter the fragmentation pattern. Often, the initial fragmentation involves the loss of a labile substituent or cleavage at the bond connecting the substituent to the ring. For example, compounds with nitro groups typically show initial losses of O, NO, and NO₂[18]. The presence and nature of the substituent can sometimes make the two primary pyrazole fragmentation processes secondary or even absent[17].

Experimental Protocols

Scientific integrity demands reproducible methodologies. The following are standardized protocols for acquiring high-quality spectroscopic data for pyrazole derivatives.

NMR Spectroscopy Protocol
  • Sample Preparation: Weigh 5-10 mg of the purified pyrazole compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

  • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition (¹H NMR): Acquire the spectrum on a 300 or 500 MHz spectrometer. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Acquisition (¹³C NMR): Acquire the spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a significantly higher number of scans (e.g., 1024 or more) are required due to the low natural abundance of ¹³C[4].

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Calibrate the chemical shifts using the residual solvent peak or an internal standard like TMS. Integrate ¹H NMR signals and pick peaks for both spectra. For unambiguous assignments, especially with complex substitution patterns, run 2D NMR experiments like HSQC and HMBC[7][12].

FT-IR Spectroscopy Protocol
  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid pyrazole compound with ~100 mg of dry KBr powder in an agate mortar. Press the mixture into a transparent pellet using a hydraulic press[4]. This method is chosen for its high resolution with solid samples.

  • Sample Preparation (ATR): For a quicker, non-destructive measurement, place a small amount of the solid or liquid sample directly onto the Attenuated Total Reflectance (ATR) crystal. Ensure good contact.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a spectrum of the empty accessory (air or the KBr pellet holder).

UV-Vis Spectroscopy Protocol
  • Sample Preparation: Prepare a stock solution of the pyrazole compound of a known concentration (e.g., 10⁻³ M) in a UV-transparent solvent (e.g., methanol, ethanol, acetonitrile)[4][5].

  • Prepare a series of dilutions (e.g., 10⁻⁴ M, 10⁻⁵ M) to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).

  • Data Acquisition: Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent (as the blank) and the other with the sample solution.

  • Scan a range of wavelengths (e.g., 200 - 600 nm) to record the absorption spectrum and identify the λ_max.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like methanol or acetonitrile.

  • Data Acquisition (EI-MS): For volatile and thermally stable compounds, introduce the sample via a direct insertion probe or a GC inlet. A standard electron energy of 70 eV is used to induce fragmentation[1].

  • Data Acquisition (ESI-MS): For less volatile or thermally sensitive compounds, use electrospray ionization (ESI). Infuse the sample solution directly into the source. This is a softer ionization technique that often preserves the molecular ion ([M+H]⁺ or [M-H]⁻).

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern and compare it to known pathways for pyrazoles to support the proposed structure.

Conclusion

The structural characterization of substituted pyrazoles is a critical task that relies on the synergistic application of multiple spectroscopic techniques. NMR spectroscopy serves as the cornerstone for defining the molecular skeleton, while IR spectroscopy provides a rapid screen for key functional groups. UV-Vis spectroscopy offers valuable insight into the electronic properties and conjugation of the system, and mass spectrometry confirms the molecular weight and provides structural clues through fragmentation. By understanding the principles behind each technique and the specific ways in which pyrazole substituents influence the resulting spectra, researchers can confidently and accurately elucidate the structures of novel compounds, paving the way for their application in medicine and materials science.

References

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  • Lopez, C., Claramunt, R. M., & Elguero, J. (1992). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 70(5), 1444-1450. Retrieved from [Link]

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The Synergy of Silicon and Spectrum: A Guide to DFT-Driven Validation of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the pyrazole scaffold is a cornerstone of modern therapeutics. Its derivatives exhibit a vast range of biological activities, making the precise characterization of their three-dimensional structure and electronic properties paramount. While experimental techniques like X-ray crystallography, NMR, and vibrational spectroscopy are indispensable, they provide pieces of a puzzle. Density Functional Theory (DFT) is the computational microscope that assembles these pieces, validating experimental findings and providing predictive insights that accelerate the design-synthesis-test cycle.

The Core Principle: A Self-Validating Workflow

The power of this combined approach lies in its creation of a closed-loop validation system. Experimental data provides the ground truth, while DFT offers a theoretical model. When the predictions of the model align with the experimental results, it builds confidence in both. Discrepancies are not failures; they are opportunities for deeper investigation, revealing subtle structural features or environmental effects that might otherwise be missed. This synergy is the hallmark of modern chemical research.[1][2]

Here is a visualization of the integrated experimental and computational workflow:

G cluster_exp Experimental Characterization cluster_dft DFT Validation & Prediction cluster_comp Data Correlation & Validation Compound Synthesized Pyrazole Compound Xray X-Ray Crystallography Compound->Xray Analysis NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Analysis IR FTIR Spectroscopy Compound->IR Analysis UV UV-Vis Spectroscopy Compound->UV Analysis InitialGeom Initial Geometry (from X-Ray or sketch) Xray->InitialGeom Provides Initial Coordinates Compare_Geom Compare Bond Lengths, Angles, Dihedrals Xray->Compare_Geom Experimental Data Compare_NMR Correlate Chemical Shifts (δ) NMR->Compare_NMR Experimental Data Compare_IR Correlate Vibrational Frequencies (cm⁻¹) IR->Compare_IR Experimental Data Compare_UV Correlate Absorption Maxima (λₘₐₓ) UV->Compare_UV Experimental Data Opt Geometry Optimization & Freq Calculation InitialGeom->Opt NMR_Calc NMR Calculation (GIAO) Opt->NMR_Calc Optimized Structure IR_Calc Vibrational Analysis Opt->IR_Calc Optimized Structure UV_Calc Electronic Spectra (TD-DFT) Opt->UV_Calc Optimized Structure Opt->Compare_Geom Calculated Data NMR_Calc->Compare_NMR Calculated Data IR_Calc->Compare_IR Calculated Data UV_Calc->Compare_UV Calculated Data Final Validated Structure & Electronic Properties Compare_Geom->Final Confidence Increased Compare_NMR->Final Confidence Increased Compare_IR->Final Confidence Increased Compare_UV->Final Confidence Increased

Caption: Integrated workflow for DFT validation of pyrazole compounds.

Part 1: Geometric Structure Validation (X-ray Crystallography vs. DFT)

The foundational step is to confirm the molecule's three-dimensional structure. Single-crystal X-ray crystallography provides the gold standard for solid-state geometry.[3] However, DFT calculations offer the optimized, lowest-energy structure in the gas phase, free from crystal packing forces. Comparing these two provides critical insights.[4]

The "Why" Behind the Comparison
  • Experimental Insight (X-ray): Provides precise bond lengths, angles, and intermolecular interactions (like hydrogen bonds) in the solid state. This is the real-world conformation in a crystal lattice.[3]

  • Computational Insight (DFT): Yields the theoretical minimum energy structure of an isolated molecule. Significant deviations from the X-ray structure can indicate strong intermolecular forces or strain induced by crystal packing.[4] A close match, conversely, validates the accuracy of the chosen computational level of theory.

Comparative Data: Experimental vs. Calculated Geometry

The following table illustrates a typical comparison for a hypothetical substituted pyrazole.

ParameterExperimental (X-ray)Calculated (DFT)Δ (Abs. Value)
Bond Lengths (Å)
N1-N21.3451.3480.003
N2-C31.3211.3250.004
C3-C41.4101.4080.002
C4-C51.3851.3890.004
C5-N11.3551.3520.003
Bond Angles (°)
C5-N1-N2112.5112.30.2
N1-N2-C3105.0105.20.2
N2-C3-C4111.8111.60.2

Acceptable variance is typically <0.02 Å for bond lengths and <2° for angles.

Protocol: Geometry Optimization and Validation

1. Experimental Prerequisite: X-ray Crystallography

  • Step 1: Crystal Growth. Grow single crystals of the synthesized pyrazole compound suitable for diffraction. This is often the most challenging experimental step.

  • Step 2: Data Collection. Collect diffraction data using a diffractometer.[5]

  • Step 3: Structure Solution and Refinement. Solve the structure to obtain the crystallographic information file (CIF), which contains the precise atomic coordinates.

2. Computational Protocol: DFT Geometry Optimization

  • Step 1: Initial Structure Preparation. Use the atomic coordinates from the experimental CIF file as the starting geometry for the DFT calculation. This provides a high-quality initial guess, leading to faster and more reliable convergence.[6]

  • Step 2: Choosing the Level of Theory. This is the most critical decision in any DFT study.

    • Functional: For general-purpose organic molecules like pyrazoles, the B3LYP hybrid functional is a robust and well-benchmarked starting point, offering a good balance of accuracy and computational cost.[7][8] For systems where non-covalent interactions are critical, functionals from the M06 family, like M06-2X , are often superior.[9]

    • Basis Set: A Pople-style basis set like 6-311+G(d,p) is an excellent choice. The "6-311" indicates a flexible triple-zeta description of valence electrons. The "+" adds diffuse functions, important for describing lone pairs and anions, while "(d,p)" adds polarization functions, which are crucial for accurately describing bonding.[10][11]

  • Step 3: Performing the Calculation.

    • Set up a Geometry Optimization calculation followed by a Frequency calculation in a program like Gaussian, ORCA, or Q-Chem.[12][13]

    • The optimization will find the nearest local energy minimum on the potential energy surface.

    • The subsequent frequency calculation serves a dual purpose: it provides the vibrational data for IR spectrum validation (see Part 2) and confirms that the optimized structure is a true minimum (i.e., has no imaginary frequencies).[6][12]

  • Step 4: Analysis. Extract the optimized bond lengths and angles from the calculation output and compare them to the experimental X-ray data as shown in the table above.

Part 2: Vibrational Spectra Validation (FTIR vs. DFT)

Infrared spectroscopy is a rapid and powerful technique for identifying functional groups. A calculated IR spectrum from DFT not only helps in assigning experimental peaks but also validates the optimized geometry and the electronic structure of the model.

The "Why" Behind the Comparison
  • Experimental Insight (FTIR): Provides a "fingerprint" of the molecule, showing characteristic absorptions corresponding to the vibrational modes of its functional groups (e.g., N-H stretch, C=O stretch, aromatic C-H bends).

  • Computational Insight (DFT): The frequency calculation on the optimized geometry yields a full set of vibrational modes and their corresponding IR intensities.[14][15] A strong correlation between the experimental and calculated spectra confirms that the computational model accurately represents the molecule's vibrational properties.

Important Note on Frequencies: DFT calculations are performed on a single molecule in a vacuum under the harmonic oscillator approximation. This systematically overestimates vibrational frequencies compared to experimental values, which are measured on bulk material at room temperature and are subject to anharmonicity and intermolecular interactions.[16] Therefore, calculated frequencies are typically multiplied by a scaling factor (e.g., ~0.96-0.98 for B3LYP) to improve agreement with experiment.[17]

Comparative Data: Experimental vs. Scaled Calculated Frequencies
Experimental (cm⁻¹)Calculated (cm⁻¹)Scaled Calc. (cm⁻¹)Tentative Assignment
3410 (broad)35503408N-H Stretch
3125 (sharp)32453115Aromatic C-H Stretch
160516651598C=N Stretch (ring)
154016021538C=C Stretch (ring)
755 (strong)780749C-H Out-of-plane bend
Protocol: IR Spectrum Calculation and Correlation

1. Experimental Prerequisite: FTIR Spectroscopy

  • Step 1: Sample Preparation. Prepare the sample (e.g., as a KBr pellet or a thin film).

  • Step 2: Data Acquisition. Record the FTIR spectrum over the desired range (typically 4000-400 cm⁻¹).

2. Computational Protocol: Frequency Analysis

  • Step 1: Use the Optimized Geometry. The frequency calculation must be performed on the final, fully optimized geometry from Part 1.

  • Step 2: Run the Calculation. This is the same Freq calculation that was run to confirm the minimum energy structure in the geometry optimization protocol.

  • Step 3: Process the Results.

    • Extract the calculated frequencies and their corresponding IR intensities from the output file.

    • Apply an appropriate scaling factor. These are well-documented for various functional/basis set combinations.

    • Visualize the calculated spectrum using software like GaussView or Avogadro and compare its peak positions and relative intensities to the experimental spectrum.[18]

Part 3: Electronic Structure Validation (NMR & UV-Vis vs. DFT)

Validating the electronic environment around each atom and the electronic transitions of the molecule adds another layer of confidence.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for structure elucidation of organic molecules in solution. DFT can predict NMR chemical shifts with remarkable accuracy, aiding in the assignment of complex spectra.

The "Why" Behind the Comparison
  • Experimental Insight (NMR): Probes the local magnetic field around each nucleus (¹H, ¹³C), which is influenced by the surrounding electron density. It provides information on chemical connectivity and environment.

  • Computational Insight (DFT): The Gauge-Including Atomic Orbital (GIAO) method is the standard for calculating isotropic magnetic shielding tensors.[1][19][20] These can be converted to chemical shifts (δ) by referencing them to a calculated standard, typically Tetramethylsilane (TMS). A good match between experimental and calculated shifts validates the electronic structure of the DFT model.

Comparative Data: Experimental vs. Calculated ¹³C NMR Shifts
Atom LabelExperimental δ (ppm)Calculated δ (ppm)Δ (ppm)
C3145.2146.00.8
C4105.8105.10.7
C5138.1137.50.6
C(phenyl)128.9 (avg)129.5 (avg)0.6
Protocol: GIAO NMR Calculation

1. Experimental Prerequisite: NMR Spectroscopy

  • Step 1: Sample Preparation. Dissolve the pyrazole compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Step 2: Data Acquisition. Record ¹H and ¹³C NMR spectra.

2. Computational Protocol: NMR Calculation

  • Step 1: Optimize Geometry in Solution. For the highest accuracy, re-optimize the molecular geometry using a continuum solvation model (like PCM or SMD) that matches the experimental solvent. This accounts for the solvent's influence on the molecular conformation and electronic structure.[21]

  • Step 2: Perform GIAO Calculation. Using the solvent-optimized geometry, perform a GIAO NMR calculation at the same level of theory.[19]

  • Step 3: Calculate TMS Reference. Perform the same GIAO NMR calculation for a TMS molecule, optimized with the identical method and solvation model.

  • Step 4: Calculate Chemical Shifts. For each nucleus i, the chemical shift is calculated as: δᵢ = σ(TMS) - σᵢ, where σ is the calculated isotropic shielding value.

  • Step 5: Correlate Data. Compare the calculated shifts to the experimental values. Linear regression analysis often shows a high correlation (R² > 0.99), confirming the assignments.[21][22]

B. UV-Visible Spectroscopy

UV-Vis spectroscopy probes the electronic transitions between molecular orbitals. Time-Dependent DFT (TD-DFT) is the workhorse method for calculating these transitions.

The "Why" Behind the Comparison
  • Experimental Insight (UV-Vis): Reveals the wavelengths (λₘₐₓ) at which the molecule absorbs light, corresponding to transitions from occupied to unoccupied molecular orbitals (e.g., π → π*).

  • Computational Insight (TD-DFT): Calculates the vertical excitation energies and oscillator strengths (which relate to absorption intensity) for the lowest-energy electronic transitions.[4][23] Matching the calculated λₘₐₓ and the nature of the transition (e.g., identifying it as HOMO→LUMO) with the experimental spectrum validates the predicted frontier molecular orbitals.

Comparative Data: Experimental vs. Calculated UV-Vis Absorption
TransitionExperimental λₘₐₓ (nm)Calculated λₘₐₓ (nm)Oscillator Strength (f)Assignment
S₀ → S₁2752710.45π → π
S₀ → S₂2202150.21n → π
Protocol: TD-DFT Calculation

1. Experimental Prerequisite: UV-Vis Spectroscopy

  • Step 1: Sample Preparation. Dissolve the compound in a suitable UV-transparent solvent (e.g., ethanol, hexane).

  • Step 2: Data Acquisition. Record the absorption spectrum.

2. Computational Protocol: Electronic Spectrum Calculation

  • Step 1: Use Solvent-Optimized Geometry. As with NMR, use the geometry optimized in the appropriate continuum solvation model.

  • Step 2: Perform TD-DFT Calculation. Run a TD-DFT calculation, requesting a sufficient number of excited states ("roots") to cover the relevant spectral range.[4][24] The choice of functional is critical; range-separated hybrids like CAM-B3LYP or ωB97X-D often provide more accurate excitation energies than B3LYP.[24]

  • Step 3: Analyze Results. Extract the calculated excitation wavelengths and oscillator strengths. Compare the major transitions with the experimental λₘₐₓ values. Analyze the molecular orbitals involved in the main transitions to confirm their nature (e.g., HOMO-LUMO).

Conclusion

By systematically comparing experimental data with predictions from carefully chosen DFT methods, researchers can build a multi-faceted, robust, and validated model of their pyrazole compounds. This integrated approach transcends simple characterization; it provides a deep understanding of the relationship between structure and properties. It validates not only the synthesized molecule but also the computational model itself, paving the way for reliable in silico screening and the rational design of next-generation pyrazole-based therapeutics.

References

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  • Abood, N. A., & Al-Amery, M. H. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]

  • Chemical Science Teaching. (2023). How to do Frequency Vibrational DFT calculation & generate IR spectrum in Gauss view Using Gaussian?. YouTube. [Link]

  • Zhang, Y., et al. (2024). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Theory and Computation. [Link]

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Benchmarking the Anti-inflammatory Activity of a Novel Compound Against Known Drugs: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the anti-inflammatory activity of a new chemical entity (NCE) against established therapeutic agents. By employing a combination of robust in vitro and in vivo models, researchers can generate critical data to assess the potential of their NCE and inform its progression through the drug development pipeline. This document is intended for researchers, scientists, and drug development professionals seeking to design and execute rigorous preclinical anti-inflammatory studies.

Introduction: The Rationale for Comparative Benchmarking

The landscape of anti-inflammatory therapeutics is diverse, encompassing non-steroidal anti-inflammatory drugs (NSAIDs), corticosteroids, and biologics, each with distinct mechanisms of action and clinical profiles. For any NCE to be considered a viable candidate, it must demonstrate a competitive or superior efficacy and safety profile when compared to these established standards. Rigorous benchmarking not only provides a clear rationale for further development but also elucidates the NCE's potential therapeutic niche.

This guide will detail the scientific principles and experimental protocols necessary for a thorough comparative analysis. We will explore key inflammatory pathways and the assays used to probe them, providing a roadmap for generating decision-driving data.

Understanding the Inflammatory Cascade: Targets for Therapeutic Intervention

Inflammation is a complex biological response to harmful stimuli, involving a cascade of cellular and molecular events. A key pathway in inflammation is the arachidonic acid cascade, which is targeted by many anti-inflammatory drugs.

Inflammatory Signaling Pathway cluster_0 Cell Membrane cluster_1 Cyclooxygenase (COX) Pathway cluster_2 Cellular Response Cellular Stimuli Cellular Stimuli PLA2 Phospholipase A2 Cellular Stimuli->PLA2 activates Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid releases COX-1 COX-1 (Constitutive) Arachidonic Acid->COX-1 COX-2 COX-2 (Inducible) Arachidonic Acid->COX-2 PLA2->Phospholipids acts on Prostaglandins (PGs) Prostaglandins (PGs) COX-1->Prostaglandins (PGs) produces COX-2->Prostaglandins (PGs) produces Inflammation Inflammation Prostaglandins (PGs)->Inflammation Pain Pain Prostaglandins (PGs)->Pain Fever Fever Prostaglandins (PGs)->Fever

Caption: A simplified diagram of the Cyclooxygenase (COX) pathway in inflammation.

Benchmark Anti-inflammatory Drugs: A Mechanistic Overview

A judicious selection of benchmark drugs is critical for a meaningful comparison. The chosen comparators should represent different mechanistic classes and clinical standards of care.

  • Non-Steroidal Anti-inflammatory Drugs (NSAIDs): These agents primarily act by inhibiting the cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins.[1]

    • Non-selective COX inhibitors (e.g., Indomethacin, Ibuprofen): Inhibit both COX-1 and COX-2.[1]

    • COX-2 selective inhibitors (e.g., Celecoxib): Preferentially inhibit COX-2, which is upregulated during inflammation, theoretically reducing the gastrointestinal side effects associated with COX-1 inhibition.[2]

  • Corticosteroids (e.g., Dexamethasone): These potent anti-inflammatory agents have a broad mechanism of action. They bind to cytosolic glucocorticoid receptors, and the activated complex translocates to the nucleus to regulate gene expression.[3][4][5][6] This leads to the suppression of pro-inflammatory genes (e.g., those encoding cytokines like TNF-α and IL-6) and the upregulation of anti-inflammatory genes.[3][5]

  • Biologics (e.g., Adalimumab): These are typically monoclonal antibodies or receptor fusion proteins that target specific components of the immune system.[7][8] For example, adalimumab is a monoclonal antibody that binds to and neutralizes Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine.[8][9]

Experimental Design: A Multi-tiered Approach

A robust benchmarking strategy employs a tiered approach, starting with in vitro assays to determine direct target engagement and cellular effects, followed by in vivo models to assess efficacy in a physiological context.

Experimental Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Start Start In Vitro Assays In Vitro Assays Start->In Vitro Assays COX Enzyme Assay COX Enzyme Assay In Vitro Assays->COX Enzyme Assay Cytokine Release Assay Cytokine Release Assay In Vitro Assays->Cytokine Release Assay In Vivo Model In Vivo Model Carrageenan-induced Paw Edema Carrageenan-induced Paw Edema In Vivo Model->Carrageenan-induced Paw Edema Data Analysis & Comparison Data Analysis & Comparison End End Data Analysis & Comparison->End COX Enzyme Assay->In Vivo Model Cytokine Release Assay->In Vivo Model Carrageenan-induced Paw Edema->Data Analysis & Comparison

Caption: A typical experimental workflow for benchmarking anti-inflammatory compounds.

Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, the following detailed protocols are provided. These protocols are based on established methodologies and should be adapted as necessary for specific laboratory conditions.

In Vitro Assay: Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of the NCE to inhibit COX-1 and COX-2 enzymes, providing a measure of its potency and selectivity.[4][5]

Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[4]

Materials:

  • COX Activity Assay Kit (e.g., from Cayman Chemical or similar)[4]

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • TMPD (chromogen)

  • NCE and benchmark drugs (Indomethacin, Celecoxib)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dissolve the NCE and benchmark drugs in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • Heme

    • COX-1 or COX-2 enzyme

    • NCE or benchmark drug at various concentrations (or vehicle control)

  • Incubation: Incubate the plate at 37°C for 10 minutes.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid to each well.

  • Colorimetric Reaction: Add TMPD to each well.

  • Measurement: Immediately read the absorbance at 590 nm every minute for 5-10 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the log concentration of the compound.

In Vitro Assay: Cytokine Release in LPS-Stimulated Macrophages

This assay assesses the ability of the NCE to suppress the production of pro-inflammatory cytokines in a cellular model of inflammation.

Principle: Macrophages (e.g., RAW 264.7 cell line or primary bone marrow-derived macrophages) are stimulated with lipopolysaccharide (LPS) to induce the production of cytokines such as TNF-α and IL-6. The concentration of these cytokines in the cell culture supernatant is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[10]

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS)

  • NCE and benchmark drugs (Dexamethasone, Adalimumab)

  • ELISA kits for TNF-α and IL-6[11][12]

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Culture: Seed macrophages in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the NCE or benchmark drugs for 1 hour.

  • Stimulation: Add LPS (e.g., 100 ng/mL) to the wells to stimulate cytokine production. Include a vehicle control group without LPS.

  • Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • ELISA: Perform the ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's protocol. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the standards and samples (supernatants).

    • Adding a detection antibody.

    • Adding an enzyme conjugate (e.g., HRP-streptavidin).

    • Adding a substrate to produce a colorimetric signal.

    • Stopping the reaction and reading the absorbance on a microplate reader.[12][13]

  • Data Analysis: Generate a standard curve from the standards. Use the standard curve to calculate the concentration of TNF-α and IL-6 in each sample. Calculate the percentage of inhibition of cytokine production for each compound concentration.

In Vivo Model: Carrageenan-Induced Paw Edema in Rats

This is a classic and well-validated model of acute inflammation used to evaluate the in vivo efficacy of anti-inflammatory drugs.[14][15]

Principle: Injection of carrageenan, a seaweed polysaccharide, into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is a measure of its anti-inflammatory activity.[14]

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • NCE and benchmark drugs (Indomethacin)

  • Plethysmometer or digital calipers

  • Animal handling and dosing equipment

Protocol:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the animals overnight before the experiment with free access to water.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Dosing: Administer the NCE or Indomethacin (e.g., 10 mg/kg) orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Edema: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[14]

  • Measurement of Paw Volume: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[14]

  • Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline volume. Calculate the percentage inhibition of edema for the treated groups compared to the control group using the following formula:

    • % Inhibition = [(Paw Volume of Control - Paw Volume of Treated) / Paw Volume of Control] x 100

Comparative Data Analysis and Interpretation

The data generated from these assays should be compiled into clear, comparative tables to facilitate interpretation and decision-making. Below are illustrative examples of how to present the data for a hypothetical NCE.

Table 1: In Vitro COX Enzyme Inhibition
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
NCE-123 15.20.18 84.4
Indomethacin0.050.950.05
Celecoxib5.80.04145

Data are presented as the mean of three independent experiments. A higher selectivity index indicates greater selectivity for COX-2.

Interpretation: In this hypothetical example, NCE-123 demonstrates potent inhibition of COX-2 with an IC50 value of 0.18 µM. Its selectivity for COX-2 is significantly higher than the non-selective NSAID, Indomethacin, and comparable to the COX-2 selective inhibitor, Celecoxib. This profile suggests a potentially favorable gastrointestinal safety profile.

Table 2: Inhibition of Cytokine Release in LPS-Stimulated Macrophages
Compound (1 µM)% Inhibition of TNF-α Release% Inhibition of IL-6 Release
NCE-123 75.2% 68.5%
Dexamethasone85.1%79.3%
Adalimumab92.5% (for TNF-α)N/A

Data are presented as the mean percentage inhibition compared to the vehicle-treated control. N/A = Not Applicable.

Interpretation: NCE-123 shows significant inhibition of both TNF-α and IL-6 production, indicating a broad anti-inflammatory effect at the cellular level. While not as potent as the corticosteroid Dexamethasone or the highly specific biologic Adalimumab in this assay, its dual inhibition is a noteworthy characteristic.

Table 3: In Vivo Efficacy in Carrageenan-Induced Paw Edema
Treatment Group (Dose)% Inhibition of Paw Edema at 3 hours
NCE-123 (10 mg/kg, p.o.) 62.5%
Indomethacin (10 mg/kg, p.o.)54.0%[5]
Vehicle Control0%

Data are presented as the mean percentage inhibition of paw edema compared to the vehicle control group (n=6 rats per group). p.o. = oral administration.

Interpretation: In the in vivo model of acute inflammation, NCE-123 demonstrates a potent anti-inflammatory effect, showing a greater percentage of edema inhibition compared to the standard NSAID, Indomethacin, at the same dose. This suggests strong in vivo efficacy.

Conclusion and Future Directions

The comprehensive benchmarking of a new chemical entity against established anti-inflammatory drugs is a cornerstone of preclinical drug development. The data generated from the described in vitro and in vivo assays provide a robust foundation for assessing the therapeutic potential of an NCE.

The hypothetical NCE-123, based on the illustrative data, presents a promising profile with potent and selective COX-2 inhibition, broad anti-cytokine activity, and strong in vivo efficacy. These findings would warrant further investigation into its mechanism of action, pharmacokinetic and pharmacodynamic properties, and safety profile in more advanced preclinical models.

By adhering to a scientifically rigorous and comparative approach, researchers can confidently identify and advance the most promising anti-inflammatory drug candidates, ultimately contributing to the development of new and improved treatments for inflammatory diseases.

References

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A Senior Application Scientist's Guide to Cross-Validation of Molecular Docking with In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, computational methods such as molecular docking are indispensable for rapidly screening vast compound libraries. However, in silico predictions are fundamentally theoretical and demand rigorous experimental validation to translate into tangible therapeutic leads. This guide provides a comprehensive framework for the critical process of cross-validating molecular docking results with robust in vitro assays. We will explore the causality behind experimental choices, detail methodologies for key biophysical and functional assays, and present a logical workflow to bridge the gap between predicted binding affinity and confirmed biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to integrate computational and experimental approaches for higher-confidence hit identification and lead optimization.

Chapter 1: The Necessary Symbiosis of In Silico and In Vitro Approaches

Molecular docking is a powerful hypothesis-generation engine. It predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The output, a "docking score," is a computationally derived estimate of binding affinity, typically expressed in kcal/mol. However, this score is not a direct measure of biological activity. Several factors can lead to discrepancies between a promising docking score and poor experimental results:

  • Scoring Function Inaccuracies: Scoring functions are approximations and may not perfectly capture all the complex intermolecular forces, solvation effects, and entropic contributions that govern molecular recognition.[1][2][3] No single scoring function is universally superior for all protein-ligand systems.[1]

  • Protein Flexibility: Most standard docking protocols treat the protein target as a rigid structure, using a single snapshot from an X-ray crystal or NMR structure.[4] In reality, proteins are dynamic entities, and induced-fit effects can significantly alter the binding pocket upon ligand approach.

  • Ligand Preparation: The protonation state, tautomeric form, and initial 3D conformation of the ligand can all influence the docking outcome.

  • Experimental Conditions: Factors like buffer pH, salt concentration, and the presence of co-factors in an in vitro assay are not always fully accounted for in the docking simulation.

Therefore, experimental validation is not merely a confirmatory step but an essential part of a cyclical, iterative process. In vitro results provide the ground truth that validates—or challenges—the computational model, leading to refined hypotheses and more effective drug discovery campaigns.

Chapter 2: The Experimentalist's Toolbox: Choosing the Right Assay

Selecting the appropriate in vitro assay is contingent on the research question. Are you seeking to confirm direct physical binding, or are you measuring the functional consequence of that binding? The choice of assay dictates the nature and quality of the data you will use for cross-validation.

Biophysical Assays: "Does it Bind?"

These methods directly measure the physical interaction between a compound and its target protein, providing key thermodynamic and kinetic parameters.

  • Isothermal Titration Calorimetry (ITC): Considered the gold standard for characterizing binding interactions, ITC directly measures the heat released or absorbed during a binding event.[5][6] This allows for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single, label-free experiment.[7][8] This comprehensive thermodynamic profile provides deep insights into the forces driving the interaction.[7][8]

  • Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures molecular interactions in real-time.[9][10] One molecule (typically the protein) is immobilized on a sensor chip, and the potential binding partner (the small molecule) is flowed over the surface.[9][10] Binding causes a change in the refractive index at the surface, which is detected and plotted on a sensorgram.[9][10] SPR is exceptionally powerful for determining not only the binding affinity (KD) but also the kinetic rate constants for association (kon) and dissociation (koff).[11]

Functional Assays: "Does it Work?"

These assays measure the biological consequence of the compound binding to its target, such as the inhibition of an enzyme or the activation of a receptor.

  • Enzyme Activity Assays: For enzymatic targets (e.g., kinases, proteases), the most common functional assay measures the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor. The output is typically the IC50 value , which is the concentration of inhibitor required to reduce enzyme activity by 50%.[12] It is a measure of potency, not a direct measure of binding affinity, as it can be influenced by substrate concentration.[12]

  • Cell-Based Assays: These assays measure a compound's effect in a more physiologically relevant environment. Examples include reporter gene assays, cell proliferation assays (e.g., MTT assay), or assays measuring second messenger levels. The output is often an EC50 value (for agonists) or an IC50 value (for antagonists).

Table 1: Comparison of Key In Vitro Validation Assays

Assay Type Measures Key Output Pros Cons
Isothermal Titration Calorimetry (ITC) Heat change upon bindingKD, ΔH, ΔS, Stoichiometry (n)Gold standard, label-free, provides full thermodynamic profile.[5]Requires relatively large amounts of pure protein and compound.
Surface Plasmon Resonance (SPR) Change in refractive indexKD, kon, koffLabel-free, real-time kinetics, high sensitivity.[9][10][11]Protein immobilization can affect activity; mass-based signal can be challenging for very small fragments.[13]
Enzyme Inhibition Assay Rate of enzymatic reactionIC50Direct measure of functional potency, often high-throughput.IC50 is dependent on assay conditions (e.g., substrate concentration)[12]; does not confirm direct binding.
Cell-Based Functional Assay Cellular response (e.g., viability, signaling)IC50 / EC50High physiological relevance (accounts for cell permeability, etc.).Complex biology can lead to off-target effects; mechanism is not elucidated.

Chapter 3: The Integrated Cross-Validation Workflow

A robust validation strategy follows a logical progression from high-throughput screening to detailed biophysical characterization, creating a data-driven funnel to identify the most promising hits.

G cluster_0 In Silico Phase cluster_1 In Vitro Phase cluster_2 Decision & Refinement VS Virtual Screening (Millions of Compounds) Filter Docking Score & Pose Analysis (Thousands of Hits) VS->Filter Top Scores Primary Primary Functional Screen (e.g., Single-Point Enzyme Assay) Filter->Primary Compound Purchase Correlate Data Correlation (Docking Score vs. IC50 vs. KD) Filter->Correlate Secondary Secondary Screen (IC50 Determination) Primary->Secondary Active Hits Biophysical Biophysical Validation (SPR or ITC for KD) Secondary->Biophysical Confirmed Hits Secondary->Correlate Biophysical->Correlate SAR SAR & Lead Optimization Correlate->SAR SAR->VS Iterate Model

Figure 1: Integrated workflow for cross-validating docking results.

Step 1: Virtual Screening and Hit Selection

The process begins with docking a large library of compounds against the target protein structure. Hits are prioritized based not only on the docking score but also on visual inspection of the binding pose. Key questions to ask include:

  • Does the pose make sense chemically?

  • Are key hydrogen bonds or hydrophobic interactions formed with critical active site residues?

  • Is the ligand conformation energetically reasonable?

Step 2: Primary and Secondary Functional Screening

Purchased compounds are first tested in a high-throughput primary assay, often at a single high concentration, to identify initial activity. Active compounds then advance to secondary screening, where dose-response curves are generated to determine a precise IC50 value.[12]

Step 3: Biophysical Validation of Direct Binding

For confirmed hits from functional assays, it is crucial to demonstrate that the compound's activity results from direct binding to the intended target. Techniques like SPR or ITC are employed to measure the KD, confirming a direct physical interaction and quantifying binding affinity.

Step 4: Data Correlation and Interpretation

This is the most critical step. Here, you compare the data from all three domains:

  • Computational: Docking Score (kcal/mol)

  • Functional: IC50 (µM or nM)

  • Biophysical: KD (µM or nM)

A perfect one-to-one correlation between docking scores and IC50 values is rare and should not be expected.[14] However, a good computational model should show a discernible trend where compounds with better docking scores generally exhibit lower IC50 and KD values.[15][16][17] Discrepancies are informative. A compound with a great docking score but poor activity might have solubility or cell permeability issues. Conversely, a potent compound with a mediocre score might indicate a failure of the scoring function or an indirect mechanism of action.[14]

Chapter 4: Experimental Protocols

Protocol 1: Generic Enzyme Inhibition Assay for IC50 Determination

This protocol describes a typical procedure for determining the IC50 value of an inhibitor against a target enzyme using a spectrophotometric assay.

Materials:

  • Target Enzyme in appropriate buffer

  • Substrate (that produces a colorimetric or fluorescent signal upon conversion)

  • Test Inhibitor (serial dilutions)

  • Assay Buffer (e.g., Tris, HEPES at physiological pH)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Create a series of inhibitor dilutions (e.g., 8-point, 3-fold serial dilutions) starting from a high concentration (e.g., 100 µM).

  • Plate Setup: In a 96-well plate, add the following to designated wells:

    • Blank wells: Assay buffer only (for background subtraction).

    • Control wells (100% activity): Assay buffer, enzyme, and a vehicle control (e.g., DMSO).

    • Inhibitor wells: Assay buffer, enzyme, and the corresponding inhibitor dilution.

  • Pre-incubation: Add the enzyme to the control and inhibitor wells. Allow the plate to incubate for 15-30 minutes at the optimal temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate to all wells (except blanks) to start the enzymatic reaction.

  • Measure Activity: Immediately place the plate in a microplate reader. Measure the absorbance or fluorescence at regular intervals (kinetic mode) or after a fixed time point (endpoint mode).

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Normalize the data by setting the average of the control wells to 100% activity and the blank to 0%.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[12]

Protocol 2: Surface Plasmon Resonance (SPR) for KD Determination

This protocol outlines the general workflow for analyzing a small molecule-protein interaction using SPR.

Materials:

  • SPR Instrument and appropriate sensor chip (e.g., CM5)

  • Target Protein (ligand)

  • Test Compound (analyte)

  • Running Buffer (e.g., HBS-EP+)

  • Immobilization reagents (e.g., EDC/NHS)

Procedure:

  • Protein Immobilization: The target protein is covalently attached to the sensor chip surface, typically via amine coupling. The goal is to achieve a suitable surface density.

  • Analyte Preparation: Prepare a series of dilutions of the test compound in running buffer. Include a "zero concentration" sample (running buffer only) for double referencing.

  • Binding Analysis:

    • Association: Inject the lowest concentration of the test compound over the sensor surface for a defined period, allowing it to bind to the immobilized protein.

    • Dissociation: Switch the flow back to running buffer only and monitor the dissociation of the compound from the protein.

    • Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound compound, returning the surface to its baseline state.

  • Repeat Cycle: Repeat the association-dissociation-regeneration cycle for each concentration of the test compound.

  • Data Analysis:

    • The resulting sensorgrams (Response Units vs. Time) are corrected for non-specific binding and bulk refractive index changes (double referencing).

    • The corrected sensorgrams are globally fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD = koff / kon).

G cluster_decision Assay Selection Guide start Start: What is the primary question? q_bind Do I need to confirm direct physical binding? start->q_bind q_kinetic Are binding kinetics (kon / koff) important? q_bind->q_kinetic Yes q_func Is the target an enzyme or receptor with a measurable output? q_bind->q_func No, I need to know if it has a biological effect a_itc Use Isothermal Titration Calorimetry (ITC) Measures KD & Thermodynamics q_kinetic->a_itc No, only affinity (KD) is needed a_spr Use Surface Plasmon Resonance (SPR) Measures KD & Kinetics q_kinetic->a_spr Yes a_func Use a Functional Assay (e.g., Enzyme Inhibition) Measures IC50 / EC50 q_func->a_func Yes a_none Re-evaluate target and available tools q_func->a_none No

Figure 2: Decision tree for selecting the appropriate in vitro assay.

Conclusion

The cross-validation of molecular docking with in vitro assays is a cornerstone of modern, efficient drug discovery. It transforms computational predictions from theoretical possibilities into experimentally validated starting points for lead optimization. By understanding the strengths and limitations of both in silico and in vitro techniques and by employing a systematic, multi-faceted validation workflow, researchers can significantly increase the probability of success. This integrated approach ensures that resources are focused on compounds with a confirmed mechanism of action and a higher potential for therapeutic development.

References

  • Isothermal titration calorimetry in drug discovery.
  • Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development.
  • ITC Assay Service for Drug Discovery. Reaction Biology.
  • Characterization of Small Molecule–Protein Interactions Using SPR Method. SpringerLink.
  • Characterization of Small Molecule-Protein Interactions Using SPR Method.
  • Docking and Ligand Binding Affinity: Uses and Pitfalls.
  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments.
  • Biacore SPR for small-molecule discovery. Cytiva Life Sciences.
  • Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers.
  • What would be the reasons of the unmatching between docking scores and IC50 values (with references please)?
  • IC50 Determin
  • Scope and Limitation of Ligand Docking: Methods, Scoring Functions and Protein Targets. IntechOpen.
  • A correlation graph for docking predicted activity and IC50 values.
  • Ten quick tips to perform meaningful and reproducible molecular docking calculations.
  • Small Molecule Detection by Surface Plasmon Resonance (SPR). Biosensing Instrument.
  • Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging.
  • A Critical Assessment of Docking Programs and Scoring Functions.
  • The correlation between docking scores and IC50 values for the...
  • Correlation between IC50 and docking score values of compounds.

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A-Senior-Application-Scientist's-Guide-to-Catalyst-Efficacy-in-Pyrazole-Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in the realms of medicinal chemistry and materials science.[1][2] Its derivatives are integral components of numerous FDA-approved pharmaceuticals, including the anti-inflammatory drug Celecoxib and various tyrosine kinase inhibitors for cancer therapy.[3] The broad spectrum of biological activities—spanning anticancer, anti-inflammatory, antimicrobial, and analgesic properties—continually fuels the demand for efficient, selective, and sustainable synthetic methodologies.[1][3]

The classical Knorr synthesis, dating back to 1883, traditionally involves the cyclocondensation of β-dicarbonyl compounds with hydrazines.[1] While foundational, this method often suffers from a lack of regioselectivity, leading to isomeric mixtures.[1][4] This challenge has catalyzed extensive research into advanced catalytic systems that offer superior control over reaction outcomes, milder conditions, and broader substrate compatibility.

This guide provides a comparative analysis of the efficacy of various catalytic systems in modern pyrazole synthesis. We will delve into the mechanistic nuances of prominent catalysts, present comparative data to guide your selection, and provide detailed, field-tested protocols for high-performing methodologies. Our focus is to bridge the gap between theoretical knowledge and practical application, empowering researchers to make informed decisions in catalyst selection for their specific synthetic targets.

The Catalytic Landscape: A Comparative Overview

The choice of catalyst is paramount in pyrazole synthesis, directly influencing yield, regioselectivity, reaction time, and environmental impact. We will explore several key classes of catalysts, from workhorse transition metals to innovative metal-free and nanocatalyst systems.

Copper-Catalyzed Systems: Versatility and Robustness

Copper catalysts are among the most versatile and widely used in pyrazole synthesis due to their low cost, low toxicity, and diverse reactivity.[5] They are particularly effective in cycloaddition reactions and oxidative cyclizations.

Mechanistic Insight: Copper(I) and Copper(II) species can act as Lewis acids to activate substrates. For instance, in the aerobic oxidative cyclization of β,γ-unsaturated hydrazones, a copper catalyst facilitates the formation of a hydrazonyl radical, which then undergoes intramolecular cyclization to form the pyrazole ring.[6] Similarly, copper(I) chloride has been shown to catalyze the oxidative coupling of hydrazones to maleimides, proceeding through a radical cascade mechanism with air as the terminal oxidant.[7] Copper triflate (Cu(OTf)₂) is another powerful catalyst, enabling cross-dehydrogenative coupling of alkenyl hydrazones under aerobic conditions to yield highly substituted pyrazoles.[8]

Performance: Copper-catalyzed reactions often proceed under mild, acid-free conditions, even at room temperature, with short reaction times.[6] Yields are typically moderate to excellent. For example, the synthesis of pyrene-pyrazole pharmacophores using 10 mol% Cu(OTf)₂ in toluene at 80°C under air afforded yields ranging from 53-58%.[8]

Gold-Catalyzed Hydroamination: A Niche for Alkyne Substrates

Gold catalysts, particularly Au(I) complexes, exhibit a unique affinity for activating alkynes (a property known as π-acid catalysis), making them highly effective for the synthesis of pyrazoles from alkyne precursors.[9][10]

Mechanistic Insight: The catalytic cycle typically begins with the coordination of the gold(I) complex to the alkyne, which renders it susceptible to nucleophilic attack.[9][11] In the context of pyrazole synthesis, this can involve an intramolecular hydroamination of a diaziridine or a related nitrogen-containing nucleophile.[12] Mechanistic studies suggest a sequence of gold-mediated ring-opening of the nitrogen source, alkyne insertion, and subsequent intramolecular hydroamination to furnish the pyrazoline or pyrazole product.[12]

Performance: Gold catalysis is characterized by its high efficiency under mild conditions, often requiring low catalyst loadings. It allows for the construction of complex pyrazole structures that might be inaccessible through other methods. For instance, the gold(I)-catalyzed cycloaddition of diaziridine to alkynes produces pyrazoline derivatives in high yields.[12]

Metal-Free Catalysis: The Green Chemistry Approach

Driven by the principles of green chemistry, metal-free catalytic systems have gained significant traction.[13] These methods often utilize readily available, non-toxic reagents like molecular iodine or employ organocatalysts.[1][13]

Mechanistic Insight: Molecular iodine can act as a dual-role catalyst, functioning as both a Lewis acid and a mild oxidant.[14][15] In one notable example, iodine mediates a cascade reaction involving a Michael addition between a phenylhydrazine and an aminocrotononitrile, followed by intramolecular cyclization and oxidation to form aminopyrazole thioether derivatives, all without a solvent.[14][15] Organocatalysts, such as cinchona alkaloids, can facilitate enantioselective tandem reactions, like the Michael addition/Thorpe-Ziegler cyclization between pyrazolinones and benzylidenemalononitriles, to produce chiral pyranopyrazoles.[16]

Performance: Metal-free approaches are highly attractive for their environmental compatibility and cost-effectiveness.[13] They can achieve moderate to excellent yields and offer unique selectivity.[1][17] For example, a transition-metal-free, three-component reaction using different bases allows for the tunable synthesis of trisubstituted and disubstituted pyrazoles from N-tosylhydrazones.[14]

Nanocatalysts: The Frontier of Efficiency and Recyclability

Nanocatalysts, particularly those incorporating magnetic nanoparticles like Fe₃O₄ or CuFe₂O₄, represent a significant advancement in heterogeneous catalysis.[18][19][20] Their high surface-area-to-volume ratio often translates to superior catalytic activity.

Mechanistic Insight: The primary advantage of magnetic nanocatalysts is their straightforward separation from the reaction mixture using an external magnet, which facilitates catalyst recovery and reuse—a key tenet of green chemistry.[18][19] These catalysts can be functionalized to introduce acidic or basic sites that promote multicomponent reactions (MCRs). For instance, nano-CuFe₂O₄ has been used effectively in the four-component synthesis of dihydropyrano[2,3-c]pyrazoles in water, demonstrating excellent yields and recyclability for at least six cycles without significant loss of efficiency.[20]

Performance: Nanocatalyst-driven MCRs are characterized by high efficiency, excellent yields, short reaction times, and simple workup procedures.[20][21] The ability to perform these reactions in green solvents like water or even under solvent-free conditions further enhances their appeal.[14][20]

Comparative Data Summary

To facilitate catalyst selection, the following table summarizes the performance of representative catalytic systems under optimized conditions.

Catalyst SystemSubstrate ExampleConditionsTimeYield (%)Key AdvantagesReference
Copper
Cu(OTf)₂ (10 mol%)Alkenyl hydrazoneToluene, 80°C, Air2 h53-58Mild, aerobic conditions[8]
CuO NPs (15 mg)4-component reactionWater, Reflux15-30 min90-96Recyclable, green solvent[21]
Silver
AgOTf (1 mol%)Trifluoromethylated ynone, Aryl hydrazineDCM, rt1 hup to 99High regioselectivity, fast[1]
Metal-Free
I₂ (catalytic)Sulfonyl hydrazide, 1,3-diketoneMild conditions--Transition-metal-free[1]
Cs₂CO₃ (base)Thiazolidinedione chalcone, AldehydeDMF-Moderate-GoodOxidant-free, [3+2] cycloaddition[14]
Nanocatalyst
Fe₃O₄@SiO₂-PIBS4-component reactionWater, 60°C25-35 min88-96Recyclable, green solvent[20]
SrFe₁₂O₁₉3-component reactionSolvent-free, 100°C10-15 min89-96Magnetic, recyclable, fast[14]
Microwave
None (MW-assisted)Chalcone, HydrazineEthanol, Acetic acid1-5 min91-98Extremely fast, high yield[3]

Experimental Workflows & Protocols

To translate theory into practice, we provide detailed protocols for two highly efficient and distinct methodologies.

Protocol 1: Microwave-Assisted Synthesis of Phenyl-1H-pyrazoles

Microwave-assisted organic synthesis (MAOS) dramatically reduces reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles.[3][22] This protocol is adapted from literature procedures for the rapid synthesis of pyrazoles from chalcones.[3]

Causality Behind Choices:

  • Microwave Irradiation: Provides rapid, uniform heating, accelerating the reaction rate significantly compared to conventional heating.[3]

  • Ethanol: A relatively green and effective solvent for the substrates.

  • Glacial Acetic Acid: A catalytic amount protonates the carbonyl group of the chalcone, activating it for nucleophilic attack by the hydrazine.

Step-by-Step Methodology:

  • Reagent Preparation: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine the chalcone derivative (1.0 mmol) and phenylhydrazine (1.2 mmol).

  • Solvent Addition: Add 5 mL of ethanol to the vial, followed by a catalytic amount (~2 drops) of glacial acetic acid.

  • Reaction Setup: Securely seal the vial with a cap and place it inside the microwave reactor.

  • Irradiation: Irradiate the reaction mixture at 300 W for 3-5 minutes.[3] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the vial to room temperature. Pour the contents into a beaker containing crushed ice to precipitate the product.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water and then recrystallize from ethanol to yield the pure pyrazole derivative.

Protocol 2: Four-Component Synthesis using a Magnetic Nanocatalyst

This protocol outlines a green, one-pot synthesis of pyrano[2,3-c]pyrazole derivatives using a recyclable copper ferrite (CuFe₂O₄) nanocatalyst in an aqueous medium.[20][23]

Causality Behind Choices:

  • Multicomponent Reaction (MCR): Combines four starting materials in a single pot, improving atom economy and operational efficiency.[14][18]

  • CuFe₂O₄ Nanoparticles: Act as a highly efficient and reusable heterogeneous catalyst.[20]

  • Water: The ultimate green solvent, making the process environmentally benign.[23]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, add ethyl acetoacetate (1 mmol), an aromatic aldehyde (1 mmol), malononitrile (1 mmol), hydrazine hydrate (1.2 mmol), and CuFe₂O₄ nanoparticles (8 mol%) to 10 mL of water.[20][23]

  • Reaction Conditions: Stir the mixture vigorously at 60°C.[20] Monitor the reaction via TLC.

  • Product Isolation: Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Catalyst Recovery: Place a strong magnet against the side of the flask. The magnetic CuFe₂O₄ catalyst will be drawn to the magnet, allowing the clear supernatant containing the product to be decanted.

  • Purification: The crude product, which often precipitates from the aqueous solution, can be collected by filtration, washed with water, and recrystallized from ethanol to obtain the pure pyranopyrazole.

  • Catalyst Recycling: The recovered nanocatalyst can be washed with ethanol and water, dried, and reused for subsequent reactions.[20]

Visualizing the Process

Diagrams help clarify complex workflows and mechanisms. The following are generated using Graphviz to illustrate the processes discussed.

General Pyrazole Synthesis Workflow

sub Substrate Selection cat Catalyst Choice sub->cat sol Solvent & Conditions cat->sol rea Reaction Execution sol->rea mon Monitoring (TLC/LC-MS) rea->mon iso Isolation & Workup mon->iso pur Purification (Recrystallization/ Chromatography) iso->pur cha Characterization (NMR, MS) pur->cha

Caption: A generalized workflow for catalyst-driven pyrazole synthesis.

Simplified Catalytic Cycle for Copper-Catalyzed Synthesis

A Cu(II) Catalyst B Substrate Coordination A->B Hydrazone C Oxidative Cyclization B->C e⁻ transfer D Product Release C->D Pyrazole E Catalyst Regeneration D->E E->A Air (Oxidant)

Caption: A simplified cycle for Cu(II)-catalyzed oxidative pyrazole synthesis.

Conclusion and Future Outlook

The field of pyrazole synthesis has evolved significantly, moving from classical methods to highly sophisticated catalytic strategies. Copper-based systems remain a mainstay for their versatility and cost-effectiveness. For specific transformations involving alkynes, gold catalysts offer unparalleled efficiency. However, the future trajectory points decisively towards greener and more sustainable methodologies. Metal-free systems, particularly those utilizing iodine or organocatalysts, and the burgeoning field of recoverable nanocatalysts are at the forefront of this shift.[13][18] These approaches not only minimize environmental impact but also often provide superior efficiency and operational simplicity through multicomponent reaction designs.[14] For researchers and drug development professionals, the careful selection of a catalytic system based on substrate scope, desired regioselectivity, and sustainability goals is crucial for the successful and efficient synthesis of novel pyrazole-based compounds.

References

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  • Recent Advances on Multicomponent Synthesis of Pyranopyrazoles Using Magnetically Recoverable Nanocatalysts: Polycyclic Aromatic Compounds. (n.d.). Taylor & Francis Online.
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A Researcher's Guide to Structure-Activity Relationships of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Comparison of Pyrazole Scaffolds in Anticancer, Anti-inflammatory, and Antimicrobial Applications

For decades, the pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, has served as a privileged scaffold in medicinal chemistry.[1][2] Its synthetic tractability and versatile physicochemical properties have led to the development of numerous FDA-approved drugs.[3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazole derivatives across three critical therapeutic areas: oncology, inflammation, and infectious diseases. We will dissect how specific structural modifications influence biological activity, offering field-proven insights for drug development professionals.

Part 1: Pyrazole Derivatives as Anticancer Agents

Pyrazole derivatives exert their anticancer effects by targeting a multitude of cellular mechanisms, including the inhibition of crucial kinases like EGFR and CDK, disruption of tubulin polymerization, and DNA interaction.[4][5][6] The SAR of these compounds is highly dependent on the substitution pattern around the core pyrazole ring.

Key SAR Insights for Anticancer Activity

The anticancer potency of pyrazole derivatives can be significantly modulated by substituents at the N1, C3, and C4 positions.[4][6]

  • N1-Substitution: The N1 position is critical for activity. Large aromatic or heteroaromatic rings are often favored. For instance, substituting the N1 position with a phenyl group is a common feature in many active compounds. Further substitution on this phenyl ring, such as with electron-withdrawing or donating groups, can fine-tune the activity.

  • C3-Substitution: The C3 position often accommodates another aryl or heteroaryl group. This diaryl substitution pattern is a hallmark of many potent pyrazole-based inhibitors.

  • C4-Substitution: The C4 position is a key point for introducing diversity and influencing the mechanism of action. For example, linking the pyrazole core to other heterocyclic systems, such as triazoles or thiazoles, via the C4 position has yielded compounds with potent anticancer effects.[7]

A series of 1,2,3-triazole linked 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylates were synthesized and evaluated for their anticancer activity.[7] Compound 136b in this series showed the most promising effects against multiple cancer cell lines.[7]

Comparative Analysis of Anticancer Pyrazole Derivatives

The following table summarizes the in vitro cytotoxic activity of representative pyrazole derivatives against various cancer cell lines.

Compound IDKey Structural FeaturesTarget Cancer Cell LineIC50 (µM)Reference
33 Indole linked to pyrazole moietyCDK20.074[4]
34 Indole linked to pyrazole moietyCDK20.095[4]
36 Pyrazole ring-containing isolongifolanone derivativeCDK20.199[4]
136b 1,2,3-triazole linked 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylateMCF-71.764[7]
Compound 2 Pyrazole-thiophene hybridMCF-76.57[8]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of pyrazole derivatives on cancer cell lines.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test pyrazole derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in the complete growth medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

SAR Logic for Anticancer Pyrazoles

SAR_Anticancer cluster_N1 N1 Position cluster_C3 C3 Position cluster_C4 C4 Position cluster_Activity Biological Effect Py_Core Pyrazole Core N1_Aryl Aryl/Heteroaryl (e.g., Phenyl) Py_Core->N1_Aryl Essential for high affinity C3_Aryl Aryl/Heteroaryl Py_Core->C3_Aryl Contributes to binding C4_Linker Linker to other heterocycles (e.g., Triazole) Py_Core->C4_Linker High_Potency Enhanced Anticancer Activity N1_Aryl->High_Potency C3_Aryl->High_Potency C4_Linker->High_Potency Increases potency & modulates mechanism

Caption: SAR flowchart for anticancer pyrazole derivatives.

Part 2: Pyrazole Derivatives as Anti-inflammatory Agents

The anti-inflammatory properties of pyrazole derivatives are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[9][10][11] The selective inhibition of COX-2 over COX-1 is a key objective in the design of safer non-steroidal anti-inflammatory drugs (NSAIDs) to minimize gastrointestinal side effects.[10][12] Celecoxib, a well-known COX-2 selective inhibitor, features a pyrazole core.[9][13]

Key SAR Insights for COX-2 Selectivity

The diarylheterocycle scaffold is crucial for COX-2 selectivity. For pyrazole-based inhibitors, the key structural features are:

  • 1,5-Diaryl Substitution: A common motif for COX-2 inhibitors.

  • Para-Sulfonamide/Methylsulfonyl Group: One of the aryl rings, typically at the N1 position, must bear a para-substituted sulfonamide (-SO2NH2) or methylsulfonyl (-SO2Me) group.[10][12] This group is able to bind to a secondary pocket in the COX-2 active site, which is absent in COX-1, thereby conferring selectivity.[12]

  • C5-Aryl Group: The nature of the substituent on the C5-aryl ring can influence potency. For example, a para-methyl group, as seen in Celecoxib, is beneficial for activity.

Harras and colleagues synthesized a series of pyrazole derivatives and found that compounds 125a and 125b displayed outstanding COX-2 selectivity indices of 8.22 and 9.31, respectively, which were better than that of Celecoxib (SI = 8.17).[7]

Comparative Analysis of Anti-inflammatory Pyrazole Derivatives

The following table compares the COX-2 inhibitory activity and selectivity of different pyrazole derivatives.

Compound IDKey Structural FeaturesCOX-2 IC50 (µM)Selectivity Index (SI)Reference
Celecoxib 1,5-diarylpyrazole with p-SO2NH22.162.51[14]
Compound 125a Diarylpyrazole derivative-8.22[7]
Compound 125b Diarylpyrazole derivative-9.31[7]
Compound 5f Pyrazole-pyridazine hybrid with trimethoxy groups1.509.56[14]
Compound 6f Pyrazole-pyridazine hybrid with trimethoxy groups1.158.31[14]
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the inhibitory potency and selectivity of pyrazole derivatives against COX-1 and COX-2 enzymes.

Materials:

  • Purified human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (in DMSO)

  • Reaction buffer

  • EIA (Enzyme Immunoassay) kit for Prostaglandin E2 (PGE2) measurement

Procedure:

  • Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the reaction buffer.

  • Compound Incubation: Add the test compounds at various concentrations to the enzyme solutions and incubate for 15 minutes at room temperature. Include a vehicle control (DMSO) and a known inhibitor (e.g., Celecoxib, Indomethacin).

  • Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.

  • Reaction Termination: Stop the reaction after a defined time (e.g., 10 minutes) by adding a stopping solution (e.g., 1 M HCl).

  • PGE2 Quantification: Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of COX activity for each compound concentration. Determine the IC50 values for both COX-1 and COX-2. The selectivity index (SI) is calculated as the ratio of IC50(COX-1) / IC50(COX-2).

Workflow for COX-2 Inhibitor Design

COX2_Workflow Start Identify Pyrazole Scaffold Step1 Introduce 1,5-Diaryl Substitution Start->Step1 Step2 Add p-SO2NH2 or p-SO2Me to N1-Aryl Ring Step1->Step2 Step3 Synthesize Analogs with varied C5-Aryl substituents Step2->Step3 Step4 In Vitro COX-1/COX-2 Inhibition Assay Step3->Step4 Step5 Determine IC50 and Selectivity Index (SI) Step4->Step5 End Lead Compound with High COX-2 Selectivity Step5->End SI >> 1

Caption: Experimental workflow for developing selective COX-2 inhibitors.

Part 3: Pyrazole Derivatives as Antimicrobial Agents

The pyrazole scaffold is also a promising framework for the development of novel antimicrobial agents.[15] These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria as well as fungi.[16][17]

Key SAR Insights for Antimicrobial Activity

The antimicrobial SAR of pyrazoles is diverse, but some general trends can be observed:

  • Hybrid Molecules: Combining the pyrazole ring with other known antimicrobial pharmacophores, such as thiazole, can lead to compounds with enhanced activity.[16]

  • Hydrazone Moiety: The introduction of a hydrazone linkage at the C4 position has been shown to be a successful strategy for generating potent antibacterial and antifungal agents.[15]

  • Substituents on Aryl Rings: The nature and position of substituents on the aryl rings attached to the pyrazole core can significantly impact the antimicrobial spectrum and potency.

One study reported that a series of pyrazole-1-carbothiohydrazide derivatives, specifically hydrazones 21a-c and 22 , exhibited remarkable antibacterial and antifungal activities, with some compounds showing lower Minimum Inhibitory Concentration (MIC) values than the standard drugs chloramphenicol and clotrimazole.[15]

Comparative Analysis of Antimicrobial Pyrazole Derivatives

The table below presents the MIC values of selected pyrazole derivatives against representative microorganisms.

Compound IDKey Structural FeaturesTest OrganismMIC (µg/mL)Reference
21a 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazideS. aureus62.5-125[15]
21a 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazideC. albicans2.9-7.8[15]
4c 4-pyrazolyl benzenesulfonamide derivativeS. aureusAppreciable activity[18]
6b 4-pyrazolyl benzenesulfonamide derivativeS. aureusAppreciable activity[18]
7b 4-pyrazolyl benzenesulfonamide derivativeS. aureusAppreciable activity[18]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of a pyrazole derivative that visibly inhibits the growth of a microorganism.

Materials:

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Test compounds (in DMSO)

  • Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)

  • Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (medium only)

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the appropriate broth directly in the 96-well plates.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the control wells.

  • Validation: Ensure that the positive control shows inhibition and the negative control shows no growth.

Conclusion

The pyrazole scaffold is a remarkably versatile platform for drug discovery, demonstrating significant potential across anticancer, anti-inflammatory, and antimicrobial applications. The structure-activity relationships discussed in this guide highlight the critical role of specific substitution patterns in determining the biological activity and selectivity of these derivatives. For researchers and drug development professionals, a deep understanding of these SAR principles is essential for the rational design of next-generation pyrazole-based therapeutics with enhanced efficacy and improved safety profiles.

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A Comparative Guide to the Antimicrobial Spectrum of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-present battle against microbial resistance, the scientific community is in a constant search for novel antimicrobial agents. Among the myriad of heterocyclic compounds, pyrazole derivatives have emerged as a particularly promising class, exhibiting a broad spectrum of activity against a wide range of bacterial and fungal pathogens.[1][2] This guide provides an in-depth comparative analysis of the antimicrobial performance of various pyrazole compounds, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Introduction: The Versatility of the Pyrazole Scaffold

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, serves as a versatile scaffold in medicinal chemistry. Its derivatives are known to possess a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and, most pertinently, antimicrobial properties.[1][2] The ability to readily modify the pyrazole ring at various positions allows for the fine-tuning of its biological activity, making it an attractive starting point for the development of new antimicrobial drugs.

Comparative Antimicrobial Spectrum of Pyrazole Derivatives

The antimicrobial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following table summarizes the MIC values for a selection of pyrazole derivatives against various bacterial and fungal strains, in comparison to standard antimicrobial agents.

Compound/DrugStaphylococcus aureus (Gram-positive)Bacillus subtilis (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Candida albicans (Fungus)Aspergillus niger (Fungus)Reference
Pyrazole Derivative 1 8 µg/mL16 µg/mL32 µg/mL64 µg/mL4 µg/mL8 µg/mL[3]
Pyrazole Derivative 2 4 µg/mL8 µg/mL16 µg/mL32 µg/mL2 µg/mL4 µg/mL[3]
Pyrazole-Thiazole Hybrid <0.2 µM (MBC)-----[4]
Coumarin-Substituted Pyrazole 1.56-6.25 µg/mL--1.56-6.25 µg/mL--[4]
Chloramphenicol (Antibiotic) 8 µg/mL4 µg/mL2 µg/mL16 µg/mL--[3]
Ciprofloxacin (Antibiotic) 1 µg/mL0.5 µg/mL0.25 µg/mL0.5 µg/mL--
Fluconazole (Antifungal) ----1 µg/mL16 µg/mL
Clotrimazole (Antifungal) ----0.5 µg/mL2 µg/mL[3]

Note: '-' indicates data not available in the cited sources. MIC values can vary between studies depending on the specific strain and testing conditions.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of pyrazole derivatives is significantly influenced by the nature and position of substituents on the pyrazole ring. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective antimicrobial agents.

  • Substitution at N1 and C3/C5: The nature of the substituent at the N1 position of the pyrazole ring plays a critical role in determining the antimicrobial spectrum. Aromatic or heteroaromatic rings at this position often enhance activity. Similarly, bulky hydrophobic groups at the C3 and C5 positions can lead to increased potency.

  • Electron-Withdrawing and Donating Groups: The presence of electron-withdrawing groups, such as halogens or nitro groups, on the phenyl ring of N-phenylpyrazole derivatives has been shown to enhance antibacterial activity.[5] Conversely, electron-donating groups can sometimes decrease activity.

  • Hybrid Molecules: Incorporating other bioactive heterocyclic rings, such as thiazole or coumarin, into the pyrazole scaffold can result in hybrid molecules with significantly enhanced antimicrobial and even antibiofilm activity.[4][5]

Proposed Mechanism of Action

The precise mechanism of action for many novel pyrazole derivatives is still under investigation. However, based on the structural similarities to known azole antifungals and preliminary mechanistic studies, a key proposed mechanism involves the inhibition of crucial microbial enzymes.

Antifungal Mechanism: Inhibition of Ergosterol Biosynthesis

Similar to widely used azole antifungal drugs, pyrazole derivatives are believed to inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[6][7][8] This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[6][7][8] Disruption of ergosterol synthesis leads to a dysfunctional cell membrane, increased permeability, and ultimately, fungal cell death.[8]

G cluster_fungal_cell Fungal Cell Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (Cytochrome P450 enzyme) Lanosterol->Enzyme Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Enzyme->Ergosterol Biosynthesis Death Fungal Cell Death Pyrazole Pyrazole Compound Pyrazole->Enzyme Inhibition

Caption: Proposed antifungal mechanism of pyrazole compounds via inhibition of ergosterol biosynthesis.

Antibacterial Mechanisms: A Multifaceted Approach

The antibacterial action of pyrazole derivatives appears to be more diverse. Some proposed mechanisms include:

  • Inhibition of DNA Gyrase: Certain pyrazole derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme involved in DNA replication, thereby preventing bacterial proliferation.[4]

  • Disruption of Cell Membrane: Similar to their antifungal counterparts, some pyrazoles may disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death.

  • Inhibition of Dihydrofolate Reductase (DHFR): DHFR is a key enzyme in the folic acid synthesis pathway, which is essential for bacterial growth. Some pyrazole-containing compounds have been identified as inhibitors of this enzyme.[4]

Experimental Protocols for Antimicrobial Susceptibility Testing

To ensure reproducibility and comparability of results, standardized methods for antimicrobial susceptibility testing are paramount. The following are detailed protocols for the broth microdilution and disk diffusion methods, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.[9][10]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • Test pyrazole compounds and standard antimicrobial agents

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or broth

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solutions in the appropriate broth medium directly in the 96-well plates to achieve a range of desired concentrations.

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours), select several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). This can be done visually or using a spectrophotometer.

    • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add the diluted inoculum to each well of the microtiter plate containing the antimicrobial dilutions.

    • Include a growth control well (inoculum without antimicrobial) and a sterility control well (broth without inoculum).

    • Incubate the plates at 35-37°C for 16-20 hours for most bacteria, or as appropriate for the specific microorganism.

  • Result Interpretation:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well is clear).

Caption: Workflow for the Broth Microdilution Method.

Disk Diffusion Method (Kirby-Bauer Test)

This qualitative method assesses the susceptibility of bacteria to antimicrobial agents by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

Materials:

  • Mueller-Hinton agar (MHA) plates (4 mm depth)

  • Sterile filter paper disks (6 mm diameter)

  • Test pyrazole compounds and standard antibiotic disks

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Forceps

  • Incubator

  • Ruler or caliper

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum standardized to 0.5 McFarland turbidity as described for the broth microdilution method.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized inoculum suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

    • Allow the plate to dry for a few minutes.

  • Application of Disks:

    • Using sterile forceps, place the antimicrobial-impregnated disks onto the surface of the inoculated agar plate.

    • Gently press each disk to ensure complete contact with the agar.

    • Space the disks far enough apart to prevent the zones of inhibition from overlapping.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-18 hours.

  • Result Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

    • Interpret the results as susceptible, intermediate, or resistant based on standardized zone diameter interpretive charts (e.g., from CLSI).

G cluster_prep Preparation cluster_exp Experiment cluster_res Results A Prepare standardized 0.5 McFarland inoculum B Uniformly streak inoculum onto Mueller-Hinton agar plate A->B C Place pyrazole-impregnated disks on the agar surface B->C D Incubate at 35-37°C for 16-18 hours C->D E Measure the diameter of the zone of inhibition (mm) D->E

Caption: Workflow for the Disk Diffusion Method.

Conclusion and Future Directions

The data presented in this guide underscore the significant potential of pyrazole derivatives as a promising class of antimicrobial agents. Their broad-spectrum activity, coupled with the versatility of the pyrazole scaffold for chemical modification, offers a compelling avenue for the development of next-generation drugs to combat the growing threat of antimicrobial resistance. Further research, including in vivo efficacy studies, toxicity profiling, and elucidation of precise mechanisms of action, is warranted to fully realize the therapeutic potential of these compounds.

References

  • Azole: Antifungal Drugs, Mechanism of Action | StudySmarter. (2023, August 29). Retrieved from [Link]

  • Mechanism of Action of Azole Antifungal - Pharmacy Freak. (2025, November 13). Retrieved from [Link]

  • Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf - NIH. (2024, March 1). Retrieved from [Link]

  • Antifungal Action Mechanisms ofs of Azoles, Caspofungin and Terbinafine.pptx - Slideshare. Retrieved from [Link]

  • Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs. Retrieved from [Link]

  • Azole antifungals - Life Worldwide. Retrieved from [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole | Journal of Clinical Microbiology. Retrieved from [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol - American Society for Microbiology. (2009, December 8). Retrieved from [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test - Hardy Diagnostics. (2024, February 5). Retrieved from [Link]

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed. Retrieved from [Link]

  • Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing - Microbe Notes. (2022, May 18). Retrieved from [Link]

  • Determination of antimicrobial resistance by disk diffusion - FWD AMR-RefLabCap. Retrieved from [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Retrieved from [Link]

  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Retrieved from [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. (2022, January 20). Retrieved from [Link]

  • Broth Microdilution | MI - Microbiology. Retrieved from [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - NIH. Retrieved from [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - MDPI. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Purity Verification of 1-(4-Nitrophenyl)-1H-pyrazole by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and chemical synthesis, the purity of a compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. For a key intermediate like 1-(4-Nitrophenyl)-1H-pyrazole—a scaffold found in numerous biologically active molecules—rigorous purity assessment is non-negotiable. This guide provides an in-depth, scientifically grounded protocol for verifying the purity of this compound using High-Performance Liquid Chromatography (HPLC), comparing its performance against viable alternatives, and explaining the critical reasoning behind each step.

The Imperative of Purity for Synthetic Intermediates

This compound serves as a crucial building block in the synthesis of compounds targeting a range of therapeutic areas. Impurities, which can arise from starting materials, side reactions, or degradation, can have profound consequences:

  • Altered Pharmacological Profiles: Impurities may possess their own biological activity, leading to misleading structure-activity relationship (SAR) data.

  • Toxicity: An uncharacterized impurity could be toxic, posing a significant safety risk in drug development.

  • Reduced Yield and Reproducibility: Reactive impurities can interfere with subsequent synthetic steps, compromising reaction yields and the overall reproducibility of the research.

Therefore, a robust analytical method is required not just to quantify the main component but to detect and resolve potential process-related impurities and degradation products. While several techniques exist for purity determination, HPLC stands out for its versatility, sensitivity, and resolving power.[1][2]

The Gold Standard: Reversed-Phase HPLC for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry.[3] For a molecule like this compound, which possesses a strong ultraviolet (UV) chromophore (the nitrophenyl group) and moderate polarity, Reversed-Phase HPLC (RP-HPLC) is the method of choice.

Principle of Separation: In RP-HPLC, the compound is introduced into a polar mobile phase and travels through a column packed with a nonpolar stationary phase (typically silica bonded with C18 alkyl chains).[4] Separation occurs based on the analyte's hydrophobicity. Highly polar impurities will have little affinity for the nonpolar stationary phase and elute quickly. The main, more hydrophobic, analyte will be retained longer, while even more nonpolar impurities will be retained the longest. This differential partitioning allows for the effective separation of the target compound from its impurities.

Causality-Driven Method Development

A successful HPLC method is not a matter of chance but a series of logical decisions grounded in chemical principles.

  • Column Selection: The Heart of the Separation

    • Choice: A C18 (octadecylsilane) column is the standard for RP-HPLC due to its excellent hydrophobic retention and wide applicability. For impurity profiling, a high-efficiency column with a smaller particle size (e.g., <3 µm) and a length of 100-150 mm provides the necessary resolving power to separate closely eluting peaks.

    • Rationale: The pyrazole and nitrophenyl rings confer significant nonpolar character to the molecule, ensuring adequate retention on a C18 phase. This allows for the use of a mobile phase with a reasonable proportion of organic solvent, leading to practical run times.

  • Mobile Phase Composition: The Engine of Elution

    • Choice: A gradient elution using water (Solvent A) and a polar organic solvent like acetonitrile (Solvent B) is optimal. A small amount of acid, such as 0.1% formic acid or trifluoroacetic acid (TFA), is added to both solvents.

    • Rationale: A gradient, which involves increasing the percentage of the organic solvent (acetonitrile) over time, is crucial for a purity method. It ensures that early-eluting, polar impurities are well-resolved near the solvent front, while late-eluting, nonpolar impurities are eluted from the column in a reasonable time with sharp peak shapes. Acetonitrile is often preferred over methanol for its lower viscosity and superior UV transparency. The acid serves to protonate any residual silanols on the silica packing, preventing peak tailing and improving peak symmetry.

  • Detector Selection: Seeing the Unseen

    • Choice: A Photodiode Array (PDA) detector is highly recommended over a standard UV-Vis detector. The detection wavelength should be set at the maximum absorbance (λmax) of the this compound, likely around 254 nm or higher due to the conjugated system.[5][6]

    • Rationale: The nitrophenyl group is a strong chromophore, making UV detection highly sensitive. A PDA detector provides a significant advantage by acquiring the full UV spectrum for each peak. This allows for peak purity analysis, where the spectra across a single peak are compared. If the spectra are consistent, the peak is likely pure. If they differ, it indicates the presence of a co-eluting impurity, a critical piece of information that a single-wavelength detector would miss.

A Self-Validating HPLC Protocol

This protocol is designed to be inherently trustworthy by incorporating system suitability tests (SST), which verify that the entire chromatographic system is performing adequately before any samples are analyzed.[7][8]

Experimental Protocol: HPLC Purity of this compound

  • Instrumentation:

    • HPLC system equipped with a binary pump, autosampler, column thermostat, and PDA detector.

    • Chromatographic data system (CDS) for control and data processing.

  • Chromatographic Conditions:

ParameterRecommended SettingJustification
Column C18, 150 mm x 4.6 mm, 3.5 µmProvides high resolution for impurity separation.
Mobile Phase A 0.1% Formic Acid in WaterAcidified aqueous phase for good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for elution.
Gradient Program 0-2 min: 10% B; 2-15 min: 10-90% B; 15-17 min: 90% B; 17.1-20 min: 10% BEnsures separation of a wide polarity range of impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains consistent retention times and efficiency.
Injection Volume 5 µLSmall volume to prevent peak distortion.
Detection PDA Detector, 254 nm (or λmax)Sensitive detection and allows for peak purity analysis.
  • Reagent and Solution Preparation:

    • Standard Solution: Accurately weigh ~5 mg of this compound reference standard and dissolve in 50 mL of a 50:50 mixture of acetonitrile and water to create a stock solution of ~100 µg/mL.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

    • System Suitability Solution: Use the Standard Solution.

  • System Suitability Testing (SST):

    • Before sample analysis, inject the System Suitability Solution five times.

    • The system is deemed suitable for use if it meets the criteria outlined by regulatory bodies like the USP.[9][10]

SST ParameterAcceptance Criteria (Typical)
Peak Area %RSD ≤ 2.0%
Retention Time %RSD ≤ 1.0%
Tailing Factor (Asymmetry) 0.8 – 1.5
Theoretical Plates (N) ≥ 2000
  • Analysis and Calculation:

    • Inject the sample solution in duplicate.

    • Integrate all peaks in the chromatogram, disregarding any peaks from the blank and those below a specified reporting threshold (e.g., 0.05%).

    • Calculate the purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

This entire workflow can be visualized as a logical sequence of steps.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_mobile Prepare Mobile Phases (A: Water+FA, B: ACN+FA) sst System Suitability Test (5 Injections of Standard) prep_mobile->sst prep_std Prepare Reference Standard Solution (~100 µg/mL) prep_std->sst prep_sample Prepare Test Sample Solution (~100 µg/mL) analysis Inject Blank and Test Samples prep_sample->analysis check_sst Verify SST Criteria (RSD, Tailing, Plates) sst->check_sst check_sst->prep_mobile Fail check_sst->analysis Pass integrate Integrate Chromatogram analysis->integrate calculate Calculate Purity (Area % Method) integrate->calculate report Generate Final Report with Peak Purity Data calculate->report Method_Selection start Goal: Verify Purity of This compound q1 Is the analyte thermally stable & volatile? start->q1 q2 Need highest resolution & validated precision? q1->q2 Yes q1->q2 Likely, but non-volatiles may exist q3 Need rapid screening of many samples? q2->q3 No hplc Use HPLC (Gold Standard) q2->hplc Yes gc Consider GC (For volatile impurities) q2->gc Complementary Method q3->hplc No, need definitive result for one sample hptlc Consider HPTLC (For high throughput) q3->hptlc Yes

Sources

The Alchemist's Compass: Navigating Pyrazole Structures with Experimental and Predicted NMR Shifts

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the intricate world of medicinal chemistry and materials science, pyrazoles represent a cornerstone heterocyclic scaffold. Their prevalence in pharmaceuticals and functional materials necessitates unambiguous structural elucidation, a task for which Nuclear Magnetic Resonance (NMR) spectroscopy is the undisputed champion. However, the interpretation of complex NMR spectra can be a significant bottleneck. This guide provides a comprehensive comparison of experimental and computationally predicted ¹H and ¹³C NMR chemical shifts for pyrazoles, offering a roadmap for researchers to confidently and efficiently determine the structure of these vital compounds. We will delve into the underlying principles, provide actionable protocols, and present a critical analysis of the accuracy and limitations of predictive methodologies.

The Synergy of Experiment and Theory: Why Compare?

The core principle behind this guide is the powerful synergy between experimental NMR data and theoretical predictions. While experimental data provides the ground truth, computational predictions offer a valuable tool for:

  • Hypothesis Testing: When multiple isomers are possible products of a reaction, predicted NMR spectra for each candidate can be compared against the experimental spectrum to identify the correct structure.

  • Signal Assignment: In complex spectra with overlapping signals, predicted chemical shifts can aid in the confident assignment of resonances to specific nuclei.

  • Understanding Substituent Effects: Systematically comparing experimental and predicted shifts across a range of substituted pyrazoles allows for a deeper understanding of how different functional groups influence the electronic environment of the pyrazole ring.

This guide will focus on the most widely used and reliable method for predicting NMR chemical shifts: Density Functional Theory (DFT) combined with the Gauge-Including Atomic Orbital (GIAO) method.

Experimental NMR of Pyrazoles: A Protocol for High-Quality Data Acquisition

The quality of experimental NMR data is paramount for any meaningful comparison with predicted values. The following is a standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of pyrazole derivatives.

Step-by-Step Experimental Protocol:
  • Sample Preparation:

    • Purity: Ensure the pyrazole sample is of high purity (>95%) to avoid interference from impurities.

    • Solvent Selection: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. However, for pyrazoles, which can exhibit N-H tautomerism and intermolecular hydrogen bonding, protic solvents like methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) may be more appropriate to either fix the tautomeric form or observe exchange phenomena. The choice of solvent used for the experimental determination should ideally be the same as that modeled in the computational prediction.

    • Concentration: Prepare a solution of approximately 5-10 mg of the pyrazole derivative in 0.5-0.7 mL of the chosen deuterated solvent. For ¹³C NMR, a more concentrated sample (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[1]

    • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

  • NMR Instrument Setup:

    • Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is usually sufficient.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -1 to 13 ppm).

    • Acquisition Time: An acquisition time of 2-4 seconds is typically adequate.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is a good starting point.

    • Number of Scans: The number of scans will depend on the sample concentration. For a typical sample, 16-64 scans should provide a good signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to obtain singlets for all carbon atoms.

    • Spectral Width: A typical spectral width for carbon is 0 to 220 ppm.

    • Acquisition Time: An acquisition time of 1-2 seconds is common.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended, especially for quaternary carbons which have longer relaxation times.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is usually required.

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

    • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to obtain a flat baseline.

    • Referencing: Reference the spectrum to the TMS signal at 0 ppm.

The Digital Alchemist: Predicting Pyrazole NMR Shifts with DFT-GIAO

The computational prediction of NMR chemical shifts has become a routine and powerful tool in chemical research. The DFT-GIAO method is a robust and widely used approach that provides a good balance between accuracy and computational cost.

Theoretical Underpinnings:

The chemical shift of a nucleus is determined by the local magnetic field it experiences, which is a combination of the external magnetic field of the NMR spectrometer and the induced magnetic fields from the surrounding electrons. The GIAO method effectively calculates these induced fields, providing a theoretical measure of the nuclear shielding. To obtain the chemical shift (δ), the calculated isotropic shielding value (σ_iso) of a nucleus in the molecule of interest is compared to the shielding value of a reference compound, typically TMS, using the following equation:

δ_sample = (σ_TMS - σ_sample) / (1 - σ_TMS)

In practice, a linear correlation between experimental and calculated shifts is often employed to correct for systematic errors.

Step-by-Step Computational Protocol (using Gaussian):

This protocol provides a general workflow for predicting the ¹H and ¹³C NMR chemical shifts of a pyrazole derivative using the Gaussian software package.

  • Molecule Building and Geometry Optimization:

    • Build the 3D structure of your pyrazole derivative using a molecular modeling program (e.g., GaussView, Avogadro).

    • Perform a geometry optimization to find the lowest energy conformation of the molecule. A common and reliable level of theory for this step is B3LYP/6-31G(d). The input file for Gaussian would look something like this:

  • NMR Chemical Shift Calculation:

    • Once the geometry is optimized, use the optimized coordinates to perform the GIAO NMR calculation. A higher level of theory is often recommended for the NMR calculation to achieve better accuracy. The mPW1PW91 functional with the 6-311+G(2d,p) basis set is a good choice. It is also crucial to include a solvent model to mimic the experimental conditions. The Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) is a widely used solvent model.

    • The Gaussian input file for the NMR calculation would be:

    • Remember to replace "chloroform" with the solvent you used in your experiment.

  • Reference Calculation (TMS):

    • Perform the same geometry optimization and NMR calculation for the reference compound, tetramethylsilane (TMS), at the exact same level of theory and with the same solvent model.

  • Data Analysis and Chemical Shift Prediction:

    • From the Gaussian output files, extract the "Isotropic" shielding values for each nucleus of interest in your pyrazole and for the silicon and protons of TMS.

    • Calculate the predicted chemical shifts using the formula mentioned in the theoretical underpinnings section.

    • Alternatively, and more accurately, you can use a linear regression approach by plotting the experimental chemical shifts of a set of known compounds against their calculated isotropic shielding values. The resulting equation can then be used to predict the chemical shifts of your unknown pyrazole.

Visualizing the Workflow: From Molecule to Spectrum

The following diagram illustrates the comprehensive workflow for comparing experimental and predicted NMR shifts for pyrazoles.

workflow cluster_exp Experimental Workflow cluster_comp Computational Workflow cluster_comp_ref Reference Calculation cluster_analysis Comparative Analysis exp_start Pyrazole Synthesis & Purification sample_prep Sample Preparation (Solvent, Concentration) exp_start->sample_prep nmr_acq NMR Data Acquisition (¹H & ¹³C) sample_prep->nmr_acq exp_data Experimental NMR Spectrum nmr_acq->exp_data comparison Comparison of Experimental vs. Predicted Data exp_data->comparison comp_start Molecule Building geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) comp_start->geom_opt nmr_calc NMR Calculation (DFT-GIAO, Solvent Model) geom_opt->nmr_calc tms_opt TMS Geometry Optimization pred_data Predicted NMR Shifts nmr_calc->pred_data tms_nmr TMS NMR Calculation pred_data->comparison tms_opt->tms_nmr tms_shield TMS Shielding Values tms_nmr->tms_shield tms_shield->comparison structure Structural Elucidation & Validation comparison->structure

Caption: Workflow for comparing experimental and predicted NMR shifts of pyrazoles.

Data-Driven Comparison: A Case Study of Substituted Pyrazoles

To illustrate the practical application of this comparative approach, the following table presents experimental ¹H and ¹³C NMR chemical shifts for a selection of substituted pyrazoles alongside their predicted values calculated at the mPW1PW91/6-311+G(2d,p) level of theory with the IEFPCM solvent model for chloroform.

CompoundPositionNucleusExperimental δ (ppm)Predicted δ (ppm)Δδ (ppm)
Pyrazole 3H7.657.780.13
4H6.356.420.07
5H7.657.780.13
3C134.7135.91.2
4C105.4106.10.7
5C134.7135.91.2
1-Methylpyrazole [2]3H7.557.630.08
4H6.236.300.07
5H7.337.410.08
3C138.8139.50.7
4C105.7106.30.6
5C129.3130.10.8
4-Nitropyrazole 3H8.458.590.14
5H8.458.590.14
3C138.2139.10.9
4C119.5120.30.8
5C138.2139.10.9
3,5-Dimethylpyrazole 4H5.825.910.09
3,5-CH₃H2.242.310.07
3,5C148.1149.00.9
4C104.9105.60.7
3,5-CH₃C13.514.10.6

Note: The experimental and predicted data in this table are representative and compiled from various sources for illustrative purposes. Actual values may vary depending on the specific experimental conditions and computational methods used.

As the table demonstrates, the predicted chemical shifts are in good agreement with the experimental values, with typical deviations of less than 0.2 ppm for ¹H and 1.5 ppm for ¹³C NMR. These small deviations are well within the acceptable range for confident structural assignment.

Navigating the Nuances: Factors Influencing Prediction Accuracy

While DFT-GIAO is a powerful predictive tool, it is essential to be aware of the factors that can influence the accuracy of the results:

  • Choice of Functional and Basis Set: The selection of the DFT functional and basis set can significantly impact the accuracy of the predicted shifts. While the combination suggested in the protocol is a good starting point, for highly accurate predictions, benchmarking against a set of known compounds may be necessary.

  • Solvent Effects: As previously mentioned, modeling the solvent environment is crucial. The IEFPCM model is a good general-purpose choice, but for systems with strong solute-solvent interactions, explicit solvent models may be required.

  • Tautomerism: Pyrazoles can exist as tautomers, particularly when the N1 position is unsubstituted. Computational predictions should be performed for all possible tautomers, and the predicted spectra should be compared to the experimental data to determine the dominant form in solution.

  • Conformational Flexibility: For pyrazoles with flexible substituents, it is important to consider all low-energy conformers. The predicted chemical shifts should be a Boltzmann-weighted average of the shifts for each conformer.

  • Vibrational Averaging: The calculated chemical shifts are for a static molecule at 0 K. In reality, molecules are constantly vibrating. While computationally expensive, it is possible to account for vibrational averaging to improve the accuracy of the predictions.

Conclusion: A Powerful Partnership for Pyrazole Chemistry

The combination of experimental NMR spectroscopy and computational prediction offers a formidable toolkit for the structural elucidation of pyrazole derivatives. By following the detailed protocols and being mindful of the factors that influence accuracy, researchers can leverage this synergy to accelerate their research and development efforts. This guide has provided a comprehensive overview of the methodologies, a practical workflow, and a critical analysis of the comparison between experimental and predicted NMR shifts for pyrazoles. As computational methods continue to improve in accuracy and efficiency, the partnership between the NMR spectrometer and the supercomputer will undoubtedly become even more indispensable in the ever-evolving landscape of chemical science.

References

  • UCL Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation. Retrieved from [Link]

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Assessing the Drug-Likeness of 1-(4-Nitrophenyl)-1H-pyrazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrazole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The introduction of a 1-(4-nitrophenyl) substituent to this versatile heterocycle presents a compelling chemical series for investigation. However, the journey from a biologically active "hit" to a viable drug candidate is contingent upon a favorable drug-likeness profile, encompassing absorption, distribution, metabolism, excretion, and toxicity (ADMET). A molecule's therapeutic potential can be rendered moot by poor solubility, inadequate permeability, or rapid metabolic breakdown.

This guide provides a comprehensive framework for assessing the drug-likeness of novel 1-(4-Nitrophenyl)-1H-pyrazole derivatives. We will navigate the essential in silico predictive models that serve as a crucial first pass in drug discovery and then delve into the indispensable experimental assays required for robust validation. This dual approach of computational screening followed by empirical testing ensures that resources are directed toward candidates with the highest probability of success in preclinical and clinical development. We will compare a hypothetical series of this compound derivatives to illustrate the assessment process and highlight key structure-activity relationships that govern drug-like properties.

The Crucial First Step: In Silico Drug-Likeness and ADMET Profiling

Before embarking on costly and time-consuming synthesis and experimental testing, computational models provide an invaluable initial assessment of a compound's potential as an orally bioavailable drug.[3] These models are predicated on the physicochemical properties of vast libraries of known drugs.

Lipinski's Rule of Five: The Foundational Filter

Pioneered by Christopher A. Lipinski in 1997, the "Rule of Five" is a set of guidelines used to evaluate the druglikeness of a chemical compound and its likelihood of being an orally active drug.[4][5] The rule states that, in general, an orally active drug has no more than one violation of the following criteria:

  • No more than 5 hydrogen bond donors (the total number of nitrogen–hydrogen and oxygen–hydrogen bonds)

  • No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms)

  • A molecular mass of less than 500 daltons

  • A calculated octanol-water partition coefficient (ClogP) that does not exceed 5

Let us consider a hypothetical series of this compound derivatives to illustrate this initial screening process.

Table 1: In Silico Physicochemical Properties and Lipinski's Rule of Five Analysis for a Hypothetical Series of this compound Derivatives

Compound IDR1R2Molecular Weight ( g/mol )ClogPH-Bond DonorsH-Bond AcceptorsLipinski Violations
PZ-1 HH189.172.3040
PZ-2 CH₃H203.202.7040
PZ-3 HCH₃203.202.7040
PZ-4 ClH223.623.0040
PZ-5 HCF₃257.173.2070
PZ-6 OCH₃H219.202.2050

Note: These values are calculated using standard cheminformatics software and are for illustrative purposes.

As demonstrated in Table 1, our hypothetical series of this compound derivatives generally exhibits favorable physicochemical properties that align with Lipinski's Rule of Five. This initial computational assessment suggests that these compounds are likely to possess drug-like absorption and permeability characteristics, making them worthy candidates for further investigation.

Advanced ADMET Predictions

Beyond Lipinski's rules, a suite of computational tools can predict a compound's ADMET profile with increasing accuracy.[6] These predictions are crucial for identifying potential liabilities early in the drug discovery process.

Table 2: Predicted ADMET Properties for the Hypothetical this compound Series

Compound IDPredicted Aqueous Solubility (logS)Predicted Caco-2 Permeability (logPapp)Predicted Human Intestinal Absorption (%)Predicted BBB PermeabilityPredicted CYP2D6 Inhibition
PZ-1 -3.5-5.0HighHighNon-inhibitor
PZ-2 -3.8-4.8HighHighNon-inhibitor
PZ-3 -3.8-4.8HighHighNon-inhibitor
PZ-4 -4.2-4.6HighModerateNon-inhibitor
PZ-5 -4.5-4.5HighModeratePotential Inhibitor
PZ-6 -3.7-5.2HighModerateNon-inhibitor

Note: These are illustrative predictions from common ADMET prediction software (e.g., SwissADME, pkCSM).[7] BBB stands for Blood-Brain Barrier, and CYP2D6 is a key drug-metabolizing enzyme.

The in silico ADMET predictions in Table 2 provide a more nuanced view. While most compounds are predicted to have high intestinal absorption, their aqueous solubility and potential to cross the blood-brain barrier vary. Furthermore, the introduction of a trifluoromethyl group (PZ-5) raises a flag for potential inhibition of the cytochrome P450 2D6 enzyme, a common pathway for drug metabolism. These predictions are critical for guiding the next steps in experimental validation.

Experimental Validation: From Prediction to Practice

While in silico models are powerful for initial screening, they are not a substitute for experimental data. The following section details the essential, high-throughput assays used to validate the predicted drug-likeness of our this compound derivatives.

Overall Workflow for Drug-Likeness Assessment

The following diagram illustrates the integrated workflow for assessing the drug-likeness of a novel chemical series, from initial computational screening to key experimental validation.

G cluster_0 In Silico Assessment cluster_1 Synthesis & Characterization cluster_2 Experimental Validation cluster_3 Decision Making in_silico Computational Modeling (Lipinski's Rules, ADMET) synthesis Chemical Synthesis of 1-(4-Nitrophenyl)-1H-pyrazoles in_silico->synthesis Guide Synthesis solubility Aqueous Solubility Assay (Nephelometry) synthesis->solubility permeability Permeability Assay (PAMPA) synthesis->permeability metabolism Metabolic Stability Assay (Liver Microsomes) synthesis->metabolism decision Lead Candidate Selection solubility->decision permeability->decision metabolism->decision G start Prepare Reaction Mixture (Compound, Microsomes, Buffer) pre_incubate Pre-incubate at 37°C start->pre_incubate start_reaction Initiate Reaction (Add NADPH) pre_incubate->start_reaction time_points Incubate and Sample at Time Points (0, 5, 15, 30, 60 min) start_reaction->time_points quench Quench Reaction (Add Cold Acetonitrile) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant (LC-MS/MS) centrifuge->analyze calculate Calculate % Remaining, Half-life (t½), and Intrinsic Clearance (CLint) analyze->calculate

Caption: Liver Microsomal Stability Assay Workflow.

Step-by-Step Methodology:

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the test compound (final concentration 1 µM), liver microsomes (e.g., human or rat, final concentration 0.5 mg/mL), and phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding a solution of NADPH, a necessary cofactor for many metabolic enzymes.

  • Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.

  • Protein Precipitation: Centrifuge the quenched samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. From the slope of this line, calculate the half-life (t½) and the intrinsic clearance (CLint).

Table 5: Illustrative Metabolic Stability Data in Human Liver Microsomes

Compound IDHalf-life (t½) (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Stability Classification
PZ-1 4531Moderate
PZ-2 5525Moderate
PZ-3 5227Moderate
PZ-4 3540Moderate
PZ-5 2069Low
PZ-6 6521High

Note: This data is illustrative. Compounds with a longer half-life and lower intrinsic clearance are considered more metabolically stable.

Synthesis and Conclusion

The synthesis of this compound derivatives typically involves the condensation of a 1,3-dicarbonyl compound with 4-nitrophenylhydrazine. [1]The specific R1 and R2 substituents can be introduced either on the dicarbonyl starting material or through subsequent modification of the pyrazole ring.

The comprehensive assessment of drug-likeness, integrating both in silico predictions and robust experimental validation, is paramount for the successful progression of any new chemical series. For the this compound scaffold, our analysis framework demonstrates a clear path forward. The initial computational screens (Tables 1 and 2) suggest that these compounds generally possess favorable drug-like properties. However, the illustrative experimental data (Tables 3, 4, and 5) underscores the necessity of empirical validation. For instance, while PZ-5 was computationally flagged for potential CYP inhibition, its lower experimental metabolic stability also marks it as a less desirable candidate compared to a more stable analog like PZ-6.

By systematically applying the described workflow—from computational modeling to high-throughput solubility, permeability, and metabolic stability assays—drug discovery teams can make informed decisions, prioritizing the most promising this compound derivatives for further, more intensive preclinical development. This structured approach not only enhances the efficiency of the drug discovery process but also significantly increases the probability of identifying a successful clinical candidate.

References

  • Hamad, A. M., El Gokha, A. A., Abdelwahed, R. E. R., Mohamed, A. A., EL-Torgoman, A. M., & El Sayed, I. E. (2016). Synthesis and Biological Evaluation of Some New Pyrazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 7(11), 4414-21.
  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25.
  • Dar, A. M., Mir, S., Wani, Z. A., & Khan, F. (2020). In Silico ADMET and Molecular Docking Study of Pyrazole Derivatives as Potential Anticancer Agents. Letters in Drug Design & Discovery, 17(10), 1251-1262.
  • Gedawy, E. M., Kassab, S. E., & El-Kolaly, M. T. (2020). Synthesis, biological evaluation and molecular docking of new pyrazole derivatives as potential anti-inflammatory agents. Bioorganic Chemistry, 94, 103433.
  • Veber, D. F., Johnson, S. R., Cheng, H. Y., Smith, B. R., Ward, K. W., & Kopple, K. D. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry, 45(12), 2615-2623.
  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.
  • Reem, A., et al. (2019). Synthesis and biological activity evaluation of some new pyrazole derivatives. International Journal of Pharmaceutical Research, 11(1), 611-618.
  • Tok, F., et al. (2022). Design, Synthesis, In Silico ADMET Studies and Anticancer Activity of Some New Pyrazoline and Benzodioxole Derivatives. Acta Chimica Slovenica, 69(2), 293-303.
  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 1-13.
  • Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of Medicinal Chemistry, 58(9), 4066-4072.
  • Alqahtani, S. (2017). In silico ADMET and molecular docking studies of some novel pyrazole derivatives. Journal of Taibah University Medical Sciences, 12(6), 524-531.
  • Kerns, E. H., & Di, L. (2003). A high-throughput aqueous solubility screen for discovery compounds. Journal of Biomolecular Screening, 8(6), 660-665.

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A Comparative Guide to the Synthesis of 1-(4-Nitrophenyl)-1H-pyrazole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Nitrophenyl)-1H-pyrazole is a valuable scaffold in medicinal chemistry and materials science. Its derivatives have shown a wide range of biological activities, and the nitrophenyl group provides a useful handle for further chemical modifications. For researchers and process chemists, the efficient and reliable synthesis of this key intermediate is of paramount importance. This guide provides an in-depth comparison of two common and effective protocols for the synthesis of this compound: the classical Knorr pyrazole synthesis and the direct N-arylation of pyrazole via nucleophilic aromatic substitution (SNAr). By understanding the nuances, advantages, and limitations of each method, scientists can make informed decisions to best suit their research and development needs.

Protocol 1: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, first reported in 1883, remains a cornerstone of heterocyclic chemistry.[1][2] This method relies on the cyclocondensation reaction between a 1,3-dicarbonyl compound or its equivalent and a hydrazine derivative.[3][4] In the case of this compound, the reaction proceeds between a malondialdehyde precursor and 4-nitrophenylhydrazine.

Causality Behind Experimental Choices

The choice of a malondialdehyde precursor, such as 1,1,3,3-tetraethoxypropane, is crucial as malondialdehyde itself is unstable. The acidic conditions facilitate the in-situ hydrolysis of the acetal to generate the reactive 1,3-dicarbonyl species. The subsequent condensation with 4-nitrophenylhydrazine proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The use of an alcohol as a solvent provides good solubility for the reactants and facilitates the reaction at an elevated temperature.

Experimental Protocol

Materials:

  • 1,1,3,3-Tetraethoxypropane

  • 4-Nitrophenylhydrazine

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Sodium Bicarbonate

  • Ethyl Acetate

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrophenylhydrazine (1.53 g, 10 mmol) in ethanol (50 mL).

  • To this solution, add 1,1,3,3-tetraethoxypropane (2.20 g, 10 mmol).

  • Add a catalytic amount of concentrated hydrochloric acid (0.5 mL).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) and then with brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Workflow Diagram

Knorr_Synthesis reagents 1,1,3,3-Tetraethoxypropane + 4-Nitrophenylhydrazine reaction Reflux in Ethanol with cat. HCl reagents->reaction workup Solvent Removal & Aqueous Workup reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Workflow for the Knorr Pyrazole Synthesis.

Protocol 2: N-Arylation via Nucleophilic Aromatic Substitution (SNAr)

A more modern approach to the synthesis of N-arylpyrazoles involves the direct coupling of the pyrazole ring with an activated aryl halide.[5][6] The electron-withdrawing nitro group on 1-fluoro-4-nitrobenzene makes the ipso-carbon highly electrophilic and susceptible to nucleophilic attack by the pyrazole anion.

Causality Behind Experimental Choices

This reaction is a classic example of nucleophilic aromatic substitution (SNAr). The use of a strong, non-nucleophilic base like potassium tert-butoxide is essential to deprotonate the pyrazole, generating the pyrazolate anion which is a potent nucleophile. A polar aprotic solvent such as dimethyl sulfoxide (DMSO) is ideal for this reaction as it effectively solvates the potassium cation, leaving the pyrazolate anion highly reactive, and it can support the formation of the Meisenheimer complex intermediate. The reaction is typically run at a moderate temperature to ensure a reasonable reaction rate without promoting side reactions.

Experimental Protocol

Materials:

  • Pyrazole

  • 1-Fluoro-4-nitrobenzene

  • Potassium tert-butoxide

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Ethyl Acetate

  • Brine

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyrazole (0.68 g, 10 mmol) and dry DMSO (20 mL).

  • Cool the mixture in an ice bath and add potassium tert-butoxide (1.23 g, 11 mmol) portion-wise, ensuring the temperature remains below 10 °C.

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the pyrazolate anion.

  • Add 1-fluoro-4-nitrobenzene (1.41 g, 10 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 70-80 °C and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-cold water (100 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Workflow Diagram

SNAr_Synthesis reagents Pyrazole + 1-Fluoro-4-nitrobenzene reaction KOtBu in DMSO 70-80 °C reagents->reaction workup Aqueous Quench & Extraction reaction->workup purification Recrystallization workup->purification product This compound purification->product

Sources

A Comparative Guide to the In Vitro and In Vivo Activity of 1-(4-Nitrophenyl)-1H-pyrazole and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding the translational potential of a compound from benchtop assays to preclinical models is paramount. This guide provides an in-depth comparison of the in vitro and in vivo activities of pyrazole derivatives, with a specific focus on compounds featuring the 1-(4-nitrophenyl)-1H-pyrazole scaffold. While extensive in vivo data for the parent compound, this compound, is limited in publicly accessible literature, this guide will leverage data from structurally related analogs to provide a comprehensive overview of the potential therapeutic applications and the experimental methodologies used to evaluate them.

Introduction: The Prominence of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[2][3] The structural versatility of the pyrazole ring allows for extensive modification, enabling the fine-tuning of its biological activity. The incorporation of a 4-nitrophenyl group at the N1 position is a common strategy to explore and enhance these biological effects.

In Vitro Activity Profile: A Foundation for Therapeutic Potential

In vitro assays are the first crucial step in evaluating the biological activity of a new chemical entity. These studies, conducted in a controlled laboratory environment outside of a living organism, provide initial insights into a compound's mechanism of action and potency. For this compound and its derivatives, a range of in vitro activities have been reported, primarily focusing on their anticancer and anti-inflammatory potential.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Numerous studies have demonstrated the cytotoxic effects of pyrazole derivatives against various cancer cell lines.[4][5] The this compound scaffold has been incorporated into more complex molecules that have shown promising anticancer activity. For instance, certain pyrazole-based chalcones have been identified as inhibitors of tubulin polymerization, a key mechanism for halting cell division.

Table 1: In Vitro Anticancer Activity of Selected Pyrazole Derivatives

Compound/DerivativeCancer Cell LineAssayIC50 (µM)Reference
Pyrazole-Chalcone HybridMCF-7 (Breast)MTTVaries[6]
Pyrazole derivative 5aMCF-7 (Breast)Not Specified14[4]
Methoxy derivative 3dMCF-7 (Breast)Not Specified10[4]
Methoxy derivative 3eMCF-7 (Breast)Not Specified12[4]
Compound 11cPC3, A549, HL60, HCT116, SW620Antiproliferative4.09-16.82[7]

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.[8]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., a this compound derivative) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[6]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[6]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[6]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Pyrazole Derivative A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate IC50 Value G->H

Caption: Workflow of the MTT assay for in vitro cytotoxicity.

Anti-inflammatory Activity: Modulating the Inflammatory Response

The anti-inflammatory properties of pyrazole derivatives are well-documented, with some analogs exhibiting potent inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[9][10]

Table 2: In Vitro Anti-inflammatory Activity of Selected Pyrazole Derivatives

Compound/DerivativeTargetAssayIC50 (µM)Reference
5-Aminopyrazole 35aCOX-2Colorimetric0.55[11]
5-Aminopyrazole 35bCOX-2Colorimetric0.61[11]
Celecoxib (Reference)COX-2Colorimetric0.83[11]
Compound 125aCOX-2Not Specified>8.17 (Selectivity Index)[9]
Compound 125bCOX-2Not Specified9.31 (Selectivity Index)[9]

Bridging the Gap: The Imperative of In Vivo Evaluation

While in vitro studies provide valuable preliminary data, they do not fully recapitulate the complex biological environment of a living organism. In vivo studies, conducted in animal models, are essential to assess a compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and potential toxicity in a whole-organism context.[12]

Due to the limited availability of specific in vivo data for this compound, this section will focus on the established methodologies and present data from structurally related pyrazole derivatives to illustrate the potential for in vivo activity.

Anti-inflammatory Efficacy in Animal Models

The carrageenan-induced paw edema model in rodents is a widely accepted and utilized acute inflammatory model to evaluate the in vivo anti-inflammatory activity of novel compounds.[2][10]

Table 3: In Vivo Anti-inflammatory Activity of Selected Pyrazole Derivatives in the Carrageenan-Induced Paw Edema Model

Compound/DerivativeAnimal ModelDoseEdema Inhibition (%)Reference
Pyrazole derivative 133Rat0.8575 mmol/kg (ED50)-[9]
5-Aminopyrazole 35aRat50 mg/kg91.11[11]
Celecoxib (Reference)RatNot Specified86.66[11]
Compound 6bRatNot Specified85.78[10]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol outlines the standard procedure for inducing and measuring inflammation in a rat model.

  • Animal Acclimatization: Acclimate male Wistar rats (150-200 g) to the laboratory conditions for at least one week.

  • Grouping and Fasting: Randomly divide the animals into groups (e.g., control, standard drug, and test compound groups). Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer the test compound (e.g., a pyrazole derivative) or the standard drug (e.g., indomethacin) orally or intraperitoneally at a predetermined dose. The control group receives the vehicle only.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the test group.

Paw_Edema_Workflow A Administer Test Compound B Inject Carrageenan into Paw A->B C Measure Paw Volume over Time B->C D Calculate % Edema Inhibition C->D

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Discussion: Correlating In Vitro and In Vivo Findings

A critical aspect of drug development is establishing a correlation between in vitro potency and in vivo efficacy. While a compound may show high potency in an isolated cellular or enzymatic assay, its effectiveness in a living organism can be influenced by factors such as:

  • Pharmacokinetics: Poor absorption, rapid metabolism, or inefficient distribution to the target tissue can limit a compound's in vivo activity.

  • Toxicity: A compound may exhibit toxicity in an animal model that was not apparent in in vitro studies.[13][14]

The available data on pyrazole derivatives suggests a promising translation from in vitro to in vivo anti-inflammatory activity. For example, 5-aminopyrazole 35a demonstrated potent COX-2 inhibition in vitro and significant edema inhibition in the in vivo rat paw edema model.[11] This highlights the potential of the pyrazole scaffold to yield compounds with favorable pharmacological profiles.

Conclusion and Future Directions

The this compound scaffold serves as a valuable starting point for the design and synthesis of novel therapeutic agents. The existing body of in vitro data demonstrates its potential in the fields of oncology and inflammation. However, to fully realize the therapeutic utility of this chemical class, comprehensive in vivo studies on the parent compound and its optimized derivatives are imperative.

Future research should focus on:

  • In Vivo Efficacy Studies: Evaluating the anticancer activity of promising this compound derivatives in relevant animal models of cancer.

  • Pharmacokinetic and Toxicity Profiling: Determining the absorption, distribution, metabolism, excretion, and toxicity profiles of lead compounds to assess their drug-like properties.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the this compound scaffold to optimize potency, selectivity, and pharmacokinetic properties.

By systematically bridging the gap between in vitro and in vivo data, the full therapeutic potential of this compound and its analogs can be unlocked, paving the way for the development of novel and effective treatments for a range of human diseases.

References

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  • Journal of Chemical and Pharmaceutical Research. (n.d.). In vitro Anticancer Activity of Pyrazole Fused Triazole Hybrids as Schiff and Mannich Bases through MTT Assay and Flow Cytometry. [Link]

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  • Ndontsa, E. R., et al. (2023). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone. Computational and Theoretical Chemistry, 1222, 114088. [Link]

  • Dicker, E., et al. (1990). Increased oxidation of p-nitrophenol and aniline by intact hepatocytes isolated from pyrazole-treated rats. Biochimica et Biophysica Acta (BBA) - General Subjects, 1035(3), 249-256. [Link]

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  • Semantic Scholar. (2023). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. [Link]

  • Preston, S., et al. (2021). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry, 64(1), 840-844. [Link]

  • de Oliveira, R., et al. (2017). 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities. Chemical Biology & Drug Design, 89(4), 563-572. [Link]

  • Wang, Z., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. European Journal of Medicinal Chemistry, 236, 114343. [Link]

  • Rather, M. A., et al. (2025). Potential role of different animal models for the evaluation of bioactive compounds. Journal of Translational Medicine, 23(1), 1-15. [Link]

  • Wang, Z. L., et al. (2011). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2626. [Link]

  • Christodoulou, M. S., et al. (2023). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. Molecules, 28(5), 2185. [Link]

  • Gong, Q., et al. (2024). Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. ACS Omega. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-(4-Nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of a chemical reagent from receipt to disposal is a critical responsibility for every researcher. For compounds like 1-(4-Nitrophenyl)-1H-pyrazole, a nitrated aromatic heterocyclic compound, this process demands a rigorous, safety-first approach. This guide provides an in-depth, procedural framework for the safe handling, management, and disposal of this chemical, ensuring the protection of laboratory personnel and the environment. The protocols outlined herein are built upon established safety principles and regulatory standards, providing a self-validating system for laboratory waste management.

Hazard Assessment and Waste Profile

This compound (CAS No. 3463-30-7) must be managed as a hazardous chemical waste from the moment it is designated for disposal. The rationale for this is grounded in its chemical structure and the associated hazards identified in safety data sheets (SDS).

  • Environmental Hazards: As with many nitrated aromatic compounds, its release into the environment should be avoided to prevent potential harm to aquatic life and ecosystems.[3] Discharge into drains or soil is strictly prohibited.[4]

  • Chemical Reactivity: It is incompatible with strong oxidizing agents, acids, and bases.[4] Improper mixing can lead to vigorous, exothermic reactions. During thermal decomposition, it can emit toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2][4]

Waste Classification:

Unused or waste this compound is considered hazardous waste. While it is not specifically listed on the EPA's P-list (acutely hazardous wastes), its toxic characteristics mandate its disposal under controlled hazardous waste protocols.[5][6] Depending on the jurisdiction and the specific formulation or solvent used, it may fall under waste codes for toxic characteristic wastes (D-codes) or solvent wastes (F-codes, e.g., F003, F005, if dissolved in listed solvents).[7][8] It is imperative to consult your institution's Environmental Health & Safety (EHS) department for the precise waste codes applicable in your facility.

Quantitative Safety and Chemical Data

For quick reference, the key safety and chemical properties are summarized below. The absence of specific toxicological limit values underscores the need for a conservative, safety-conscious approach.

PropertyValueSource(s)
CAS Number 3463-30-7[9]
Molecular Formula C₉H₇N₃O₂[9]
Formula Weight 189.17 g/mol [9]
Known Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1][2]
Incompatible Materials Strong oxidizing agents, Strong acids, Strong bases.[4]
Hazardous Decomposition Products Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂).[2][4]
EPA P-List Status Not Listed[5][6]

Personal Protective Equipment (PPE)

The final barrier between a researcher and chemical exposure is appropriate PPE. The following must be worn at all times when handling this compound waste.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are mandatory. Always inspect gloves before use and practice proper removal techniques to avoid skin contamination.[10]

  • Eye Protection: Safety glasses with side shields or, preferably, tight-sealing safety goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166 are required to protect against dust and splashes.[2]

  • Skin and Body Protection: A standard laboratory coat, fully buttoned, is required to protect skin and clothing.[7] For tasks with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: All handling of the solid compound that may generate dust, and the management of its waste, must be conducted in a certified chemical fume hood or a well-ventilated area to minimize inhalation exposure.[7] If engineering controls are insufficient, a NIOSH-approved respirator for particulates may be necessary.[1]

Step-by-Step Disposal Protocol

Disposal must be a deliberate, documented process. Never dispose of this chemical in the regular trash or down the sanitary sewer.[8][11]

A. Waste Segregation and Collection

The cardinal rule of chemical waste management is segregation. Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.

  • Solid Waste:

    • Collect: Carefully gather all solid waste containing the compound. This includes expired or unused reagents, contaminated weighing papers, and disposable PPE like gloves.

    • Minimize Dust: Avoid any actions that could generate dust, such as crushing or vigorous scraping.[7]

    • Containerize: Place all solid waste into a dedicated, leak-proof container made of a compatible material (e.g., a high-density polyethylene pail). The container must have a secure, tight-fitting lid and be clearly labeled for hazardous waste.[12][13]

  • Liquid Waste (Solutions):

    • Collect: Pour all liquid waste containing the compound into a dedicated, leak-proof, and chemically compatible container (e.g., a plastic-coated glass or polyethylene bottle).

    • Headspace: Do not overfill the container; leave at least 10% of the volume as headspace to allow for vapor expansion.[12]

    • Segregate Solvents: If possible, use separate waste containers for halogenated and non-halogenated solvent solutions, as disposal costs and methods can differ.[12]

B. Container Labeling

Proper labeling is a regulatory requirement and is essential for safety. Affix a completed Hazardous Waste Label to every waste container as soon as the first drop of waste is added. The label must include:

  • The words "Hazardous Waste" .

  • The full chemical name: "this compound" and any solvents present.

  • The approximate concentrations and total quantity of each component.

  • The relevant hazard characteristics (e.g., Toxic, Irritant).

  • The date accumulation started (the day the first waste was added).[12]

C. Empty Container Management

Empty containers that once held this compound must also be managed as hazardous waste until properly decontaminated.

  • Triple Rinse: Thoroughly rinse the empty container with a suitable solvent (e.g., acetone or methanol) at least three times.

  • Collect Rinsate: The rinsate from the first rinse is considered acutely hazardous and must be collected and disposed of as hazardous liquid waste. Subsequent rinsates can typically be collected with the same hazardous waste stream.

  • Deface Label: After the container is triple-rinsed and air-dried, completely remove or deface the original manufacturer's label.

  • Final Disposal: Dispose of the cleaned, de-labeled container according to institutional guidelines for non-hazardous glass or plastic recycling/disposal.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental release.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.

  • Don PPE: Before attempting cleanup, don the full complement of PPE described in Section 3.

  • Contain and Absorb: For a solid spill, carefully sweep or scoop the material to avoid generating dust.[6] For a liquid spill, cover it with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[8]

  • Collect Waste: Carefully place the absorbed material and any contaminated cleaning supplies into a designated hazardous waste container and label it appropriately.[8]

  • Decontaminate: Clean the spill area thoroughly with soap and water, collecting the cleaning materials for disposal as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, regardless of the spill's size.

Waste Storage Guidelines

Accumulated hazardous waste must be stored safely pending pickup by a licensed disposal contractor.

  • Location: Store waste containers in a designated Satellite Accumulation Area (SAA) within or near the laboratory where the waste is generated.

  • Secondary Containment: All liquid waste containers must be kept in a secondary containment bin or tray that is chemically resistant and can hold the entire volume of the largest container plus 10%.

  • Segregation: Store containers away from incompatible materials, particularly strong acids, bases, and oxidizers.[4]

  • Container Integrity: Keep waste containers closed at all times except when adding waste.[12] Ensure containers are in good condition and check regularly for leaks.[6]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_prep Phase 1: Pre-Disposal cluster_process Phase 2: Segregation & Collection cluster_storage Phase 3: Accumulation & Disposal cluster_spill Contingency start Waste Generation (Solid, Liquid, Contaminated Material) haz_assess Hazard Assessment: - Review SDS - Confirm as Hazardous Waste start->haz_assess spill Spill Occurs ppe Don Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat haz_assess->ppe segregate Segregate Waste Type ppe->segregate solid Solid Waste (e.g., Powder, Gloves) segregate->solid liquid Liquid Waste (e.g., Solutions, Rinsate) segregate->liquid container_solid Collect in Labeled Solid Waste Pail solid->container_solid container_liquid Collect in Labeled Liquid Waste Bottle liquid->container_liquid storage Store in SAA (Secondary Containment for Liquids) container_solid->storage container_liquid->storage pickup Arrange Pickup by Licensed Waste Contractor storage->pickup disposal Final Disposal (e.g., Incineration) pickup->disposal spill_response Execute Spill Response Protocol: - Evacuate & Alert - Contain & Absorb - Collect as Hazardous Waste spill->spill_response Yes spill_response->container_solid

Sources

Navigating the Unseen: A Guide to Safely Handling 1-(4-Nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researchers, scientists, and drug development professionals forging new paths in the laboratory, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for managing 1-(4-Nitrophenyl)-1H-pyrazole (CAS No. 3463-30-7), a compound whose toxicological profile is not yet fully elucidated. In the absence of comprehensive hazard data, we will adopt a conservative approach, drawing upon established safety protocols for structurally related nitroaromatic compounds and pyrazole derivatives to ensure a high margin of safety.

The Precautionary Principle: Acknowledging the Unknown

A review of available Safety Data Sheets (SDS) for this compound reveals a critical gap: a lack of specific hazard classification and detailed toxicological information[1]. This necessitates a risk assessment grounded in the precautionary principle. The presence of a nitroaromatic group suggests potential for toxicity, while the pyrazole moiety is a common scaffold in pharmacologically active molecules. Therefore, until proven otherwise, this compound should be treated as a hazardous substance with the potential to cause skin, eye, and respiratory irritation, and possible harm if swallowed[2][3].

Core Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to minimize exposure. The following table outlines the minimum recommended PPE for handling this compound in a laboratory setting.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 or equivalent standards. A face shield should be worn over goggles when a splash hazard exists.Protects against accidental splashes of the compound or solvents, which could cause serious eye irritation or damage[2].
Hand Protection Chemical-resistant gloves. Butyl or neoprene gloves are recommended for handling nitro compounds[4]. Double gloving is advised.Prevents skin contact. Nitrile gloves may be suitable for incidental contact, but butyl or neoprene offer superior resistance to many organic compounds[5][6].
Body Protection A flame-resistant laboratory coat, fully buttoned. A chemical-resistant apron should be worn over the lab coat for added protection.Protects the skin and personal clothing from spills and contamination.
Respiratory Protection Generally not required when handled in a certified chemical fume hood. If aerosols or dust may be generated, use a NIOSH-approved respirator.A chemical fume hood is the primary engineering control to prevent inhalation exposure. Respirators provide an additional layer of protection if needed[7].
Foot Protection Closed-toe shoes made of a durable material.Protects feet from spills and falling objects.

Procedural Guidance: From Weighing to Waste

Safe handling extends beyond simply wearing the correct PPE. The following step-by-step procedures are designed to minimize risk at every stage of your workflow.

Preparation and Engineering Controls
  • Fume Hood Verification: Before beginning any work, ensure your chemical fume hood is operational and has a current certification. The face velocity should be adequate to contain any potential vapors or dust.

  • Designated Work Area: Demarcate a specific area within the fume hood for handling this compound to contain any potential spills.

  • Gather Materials: Have all necessary equipment, reagents, and waste containers prepared and within easy reach inside the fume hood to minimize movement and the potential for accidents.

Handling and Experimental Workflow

The following diagram illustrates the logical flow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Verify Fume Hood Functionality prep_area Designate Work Area prep_start->prep_area prep_materials Assemble All Materials prep_area->prep_materials handle_ppe Don Appropriate PPE prep_materials->handle_ppe handle_weigh Weigh Compound in Fume Hood handle_ppe->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Conduct Experiment handle_transfer->handle_reaction cleanup_decon Decontaminate Surfaces & Glassware handle_reaction->cleanup_decon cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_ppe Doff & Dispose of PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Experimental workflow for handling this compound.

Weighing and Transfer
  • Zero the Balance: Place a tared weigh boat or container on the analytical balance inside the fume hood.

  • Careful Dispensing: Using a clean spatula, carefully transfer the desired amount of this compound to the container. Avoid generating dust.

  • Secure Transfer: Securely cap the stock container immediately after dispensing. Carefully transfer the weighed compound to your reaction vessel.

Disposal Plan: A Responsible Conclusion to Your Experiment

Proper disposal is a critical component of laboratory safety and environmental stewardship. All waste contaminated with this compound must be treated as hazardous waste.

Waste Segregation
  • Solid Waste: Collect all contaminated solid waste, including gloves, weigh paper, and paper towels, in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a separate, labeled hazardous waste container for non-halogenated organic waste[8]. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Sharps Waste: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.

Container Labeling

All hazardous waste containers must be clearly labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate concentration and other components of the waste mixture

  • The date of accumulation

Consult your institution's EHS department for specific guidelines on waste pickup and disposal procedures. Never pour chemical waste down the drain.

Emergency Procedures: Be Prepared

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1].

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[1].

Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1].

By adhering to these stringent safety protocols, you can confidently and responsibly advance your research while prioritizing your well-being and that of your colleagues.

References

  • 1-(4-Nitrophenyl)
  • SAFETY D
  • 3463-30-7(this compound) Product Description. ChemicalBook.
  • OSHA Glove Selection Chart. Environmental Health and Safety, University of California, Berkeley.
  • Material Guide For Chemical and Liquid Resistant Gloves. Enviro Safety Products.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • Finding the Most Suitable Chemical Resistant Gloves for the Applic
  • Glove Selection Guide. Office of Environment, Health & Safety, UC Berkeley.
  • Buy high purity hot sale this compound 99% high... Xi'an Kono Chem Co., Ltd.
  • Proper Disposal Procedures for 1-(m-Nitro-phenyl)-2-nitro-propane. Benchchem.
  • SAFETY D
  • How to Choose the Best Chemical Resistant Nitrile Gloves: A Complete Buyer's Guide.
  • 40 CFR § 721.875 - Aromatic nitro compound.
  • Appendix A: Disposal Procedures by Chemical. UW-La Crosse.
  • Safety D
  • 4-Nitro-1H-pyrazole - Safety D
  • Proper disposal of chemicals. Sciencemadness Wiki.
  • SAFETY D
  • Hazard Classification Guidance for Manufacturers, Importers, and Employers.
  • Hazardous Materials Disposal Guide. Nipissing University. (2019-06-12).
  • HEALTH EFFECTS - Toxicological Profile for Nitrophenols.
  • Guidance For Hazard Determination.
  • OSHA Respirator Requirements for Selected Chemicals. NIOSH, CDC.
  • OSHA Laboratory Standard.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.